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  • Product: Methyl 4-Methoxynicotinate
  • CAS: 10177-32-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-Methoxynicotinate (CAS: 10177-32-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-methoxynicotinate, a pyridine derivative, represents a versatile scaffold in medicinal chemistry and a valuable building block i...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxynicotinate, a pyridine derivative, represents a versatile scaffold in medicinal chemistry and a valuable building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications in drug discovery and development. By elucidating the causal relationships behind synthetic strategies and analytical methodologies, this document aims to equip researchers with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors. The protocols and data presented herein are compiled and validated against authoritative sources to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Methoxy-Pyridine Scaffold

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall polarity and basicity. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of these properties, which is a cornerstone of modern drug design.

The introduction of a methoxy group, as seen in Methyl 4-Methoxynicotinate, imparts several desirable characteristics. The methoxy group is an electron-donating group through resonance, which can modulate the reactivity of the pyridine ring. Furthermore, the "magic methyl" effect in medicinal chemistry highlights how the addition of a methyl group can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] This guide will delve into the specifics of Methyl 4-Methoxynicotinate, providing a detailed exploration of its synthesis, characterization, and potential as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 10177-32-9[3][4]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
IUPAC Name methyl 4-methoxypyridine-3-carboxylateN/A
Synonyms Methyl 4-methoxynicotinate, 4-Methoxynicotinic acid methyl ester[3]
Appearance Inferred to be a solid at room temperatureN/A
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.N/A

Synthesis and Purification

The synthesis of Methyl 4-Methoxynicotinate can be approached through a multi-step process, typically involving the formation of the 4-methoxynicotinic acid precursor followed by esterification. The choice of synthetic route often depends on the availability and cost of starting materials.

Synthesis of 4-Methoxynicotinic Acid (Precursor)

Two primary routes for the synthesis of 4-methoxynicotinic acid are prevalent:

  • Route A: Nucleophilic Aromatic Substitution of 4-Chloronicotinic Acid. [5] This method offers high yields and a relatively clean reaction profile.

  • Route B: Methylation of 4-Hydroxynicotinic Acid. [5] While the starting material is readily available, this route can present challenges in controlling the selectivity between O-methylation and N-methylation.

Workflow for Synthesis of 4-Methoxynicotinic Acid:

cluster_0 Route A: From 4-Chloronicotinic Acid cluster_1 Route B: From 4-Hydroxynicotinic Acid A1 4-Chloronicotinic Acid A3 Reflux A1->A3 Nucleophilic Substitution A2 Sodium Methoxide in Methanol A2->A3 A4 Acidification (HCl) A3->A4 Work-up A5 4-Methoxynicotinic Acid A4->A5 B1 4-Hydroxynicotinic Acid B2 Base (e.g., NaOH) B1->B2 Deprotonation B3 Methylating Agent (e.g., Dimethyl Sulfate) B2->B3 O-Methylation B4 Acidification (HCl) B3->B4 Work-up B5 4-Methoxynicotinic Acid B4->B5

Caption: Synthetic pathways to 4-methoxynicotinic acid.

Detailed Protocol for Route A (from 4-Chloronicotinic Acid): [5]

  • To a solution of sodium methoxide in dry methanol in a round-bottom flask equipped with a reflux condenser, add 4-chloronicotinic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid 4-methoxynicotinic acid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Esterification of 4-Methoxynicotinic Acid

The final step to obtain Methyl 4-Methoxynicotinate is the esterification of the carboxylic acid. Fischer esterification is a classic and effective method.[6]

Workflow for Esterification:

Start 4-Methoxynicotinic Acid Reaction Reflux Start->Reaction Reagents Methanol (excess) Catalytic H₂SO₄ Reagents->Reaction Workup Neutralization (e.g., NaHCO₃) Extraction Reaction->Workup Product Methyl 4-Methoxynicotinate Workup->Product

Caption: Fischer esterification of 4-methoxynicotinic acid.

Detailed Protocol for Fischer Esterification: [6]

  • In a round-bottom flask, suspend 4-methoxynicotinic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Methyl 4-Methoxynicotinate can be purified by column chromatography on silica gel.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methoxy groups.

Predicted ¹H NMR (CDCl₃, 400 MHz) Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HH-6
~8.5s1HH-2
~7.0d1HH-5
~4.0s3HOCH₃ (ester)
~3.9s3HOCH₃ (pyridine)

The chemical shifts and coupling constants are estimations and should be confirmed by experimental data.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR (CDCl₃, 101 MHz) Data:

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~164C-4
~152C-6
~150C-2
~115C-3
~108C-5
~56OCH₃ (pyridine)
~52OCH₃ (ester)

These are predicted chemical shifts based on the analysis of similar structures.[7]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (EI-MS):

  • Molecular Ion (M⁺): m/z = 167

  • Key Fragments:

    • m/z = 136 ([M - OCH₃]⁺): Loss of the methoxy group from the ester.[8][9]

    • m/z = 108 ([M - COOCH₃]⁺): Loss of the entire carbomethoxy group.

    • m/z = 78: Pyridine ring fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aromatic and aliphatic)[10]
~1730C=O stretch (ester)[11]
~1600, ~1470C=C and C=N stretching (pyridine ring)
~1250-1000C-O stretch (ether and ester)[11]

Applications in Research and Drug Development

Methyl 4-Methoxynicotinate serves as a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications.

Scaffold for Medicinal Chemistry

The methoxy-substituted pyridine core of Methyl 4-Methoxynicotinate is a privileged scaffold in medicinal chemistry.[12] It can be further functionalized at various positions to generate libraries of compounds for screening against a wide range of biological targets. The methoxy group can influence the molecule's conformation and electronic properties, which can be critical for receptor binding and biological activity.

Building Block in Organic Synthesis

As a bifunctional molecule, Methyl 4-Methoxynicotinate can participate in a variety of organic reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The pyridine ring can undergo further substitutions, allowing for the construction of complex molecular architectures.[13]

Illustrative Synthetic Utility:

Start Methyl 4-Methoxynicotinate Reaction1 Hydrolysis Start->Reaction1 Reaction2 Amidation Start->Reaction2 Reaction3 Ring Functionalization Start->Reaction3 Product1 4-Methoxynicotinic Acid Reaction1->Product1 Product2 4-Methoxynicotinamide Derivatives Reaction2->Product2 Product3 Substituted Pyridine Derivatives Reaction3->Product3

Caption: Potential synthetic transformations of Methyl 4-Methoxynicotinate.

Analytical Methods for Quality Control

Ensuring the purity and identity of Methyl 4-Methoxynicotinate is crucial for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

HPLC-UV Method for Purity Assessment

A reverse-phase HPLC method with UV detection can be developed and validated for the quantitative analysis of Methyl 4-Methoxynicotinate and the detection of any impurities.[14]

Typical HPLC Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of the compound
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Method Validation: A robust analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[15]

Safety, Handling, and Storage

General Safety Precautions:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.[17]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

    • Inhalation: Move person to fresh air.[18]

    • Ingestion: Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[16]

Conclusion

Methyl 4-Methoxynicotinate is a chemical compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its strategic combination of a pyridine ring, a methoxy group, and a methyl ester functionality makes it a versatile building block for the creation of novel molecules with diverse biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and analytical characterization, offering a solid foundation for researchers and drug development professionals. Further exploration of its reactivity and biological profile is warranted to fully unlock its potential in the advancement of science and medicine.

References

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Exploratory

An In-Depth Technical Guide to the Molecular Structure of Methyl 4-Methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the molecular structure of Methyl 4-Methoxynicotinate (...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of Methyl 4-Methoxynicotinate (CAS No. 10177-32-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its structural elucidation through spectroscopic analysis, explore its synthesis, and discuss its physicochemical properties and potential applications.

Core Molecular Identity

Methyl 4-Methoxynicotinate, systematically named Methyl 4-methoxypyridine-3-carboxylate, is a pyridine derivative characterized by a methoxy group at the 4-position and a methyl ester at the 3-position.[1][2] This arrangement of functional groups imparts specific electronic and steric properties that are crucial for its chemical behavior and biological activity.

Table 1: Key Identifiers for Methyl 4-Methoxynicotinate [1][3]

IdentifierValue
IUPAC Name Methyl 4-methoxypyridine-3-carboxylate
CAS Number 10177-32-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
InChI Key GPYPBIOSNPTCAU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=NC=C1)C(=O)OC

Elucidation of the Molecular Structure: A Spectroscopic Approach

The precise arrangement of atoms within Methyl 4-Methoxynicotinate is unequivocally determined through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): The proton NMR spectrum of Methyl 4-Methoxynicotinate is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl ester and methoxy groups. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the pyridine ring.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the carbons of the methyl groups. The chemical shifts of the ring carbons are influenced by the electron-donating methoxy group and the electron-withdrawing ester group.

While experimental spectra for this specific compound are not widely published in readily accessible databases, data for closely related analogs such as 4-methoxypyridine and various methyl nicotinate derivatives can be used to predict the expected spectral features.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in Methyl 4-Methoxynicotinate. Key expected absorption bands include:

  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹.

  • C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and ether linkages.

  • C=C and C=N Stretching: Vibrations associated with the aromatic pyridine ring.

  • C-H Stretching: Bands arising from the methyl groups and the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of Methyl 4-Methoxynicotinate is expected to show a molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight.[3] Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃).

Synthesis of Methyl 4-Methoxynicotinate: A Methodological Overview

The synthesis of Methyl 4-Methoxynicotinate can be approached through several synthetic strategies, commonly involving the modification of a pre-existing pyridine ring. A plausible and efficient method involves the esterification of 4-methoxynicotinic acid.

Fischer Esterification of 4-Methoxynicotinic Acid

This classic and robust method involves the reaction of 4-methoxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxynicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TCC). The reflux provides the necessary activation energy for the nucleophilic attack of methanol on the protonated carbonyl carbon.

  • Workup: After completion, cool the reaction mixture and neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. The choice of an organic solvent in which the product is highly soluble and immiscible with water is crucial for efficient extraction.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 4-Methoxynicotinate.

Causality Behind Experimental Choices:

  • Excess Methanol: Using an excess of methanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

  • Acid Catalyst: The acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux Conditions: Heating the reaction provides the thermal energy required to overcome the activation energy barrier of the reaction, thus increasing the reaction rate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Process cluster_workup Workup & Purification cluster_product Final Product 4-Methoxynicotinic_Acid 4-Methoxynicotinic Acid Reaction_Vessel Reaction Vessel (Round-bottom flask) 4-Methoxynicotinic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst H₂SO₄ (catalyst) Reaction_Vessel->Catalyst Reflux Reflux Catalyst->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Methyl 4-Methoxynicotinate Purification->Product

Fig. 1: Fischer Esterification Workflow

Physicochemical Properties and 3D Conformation

Methyl 4-Methoxynicotinate is a solid at room temperature with a melting point of 83-84 °C.[1] The molecule possesses a planar pyridine ring. The presence of the methoxy and methyl ester groups influences its solubility, polarity, and ability to participate in intermolecular interactions.

Reactivity and Potential Applications

The reactivity of Methyl 4-Methoxynicotinate is dictated by its functional groups. The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating methoxy group and the electron-withdrawing ester group will direct incoming electrophiles to specific positions. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 4-methoxynicotinic acid.

From a drug development perspective, the substituted pyridine scaffold is a common motif in many biologically active compounds. The methoxy group can influence metabolic stability and receptor binding affinity.[1] The ester functionality provides a handle for further chemical modification to create libraries of related compounds for structure-activity relationship (SAR) studies. Derivatives of nicotinic acid are known to possess a wide range of pharmacological activities, and Methyl 4-Methoxynicotinate serves as a valuable building block for the synthesis of novel therapeutic agents.[1]

Conclusion

The molecular structure of Methyl 4-Methoxynicotinate is well-defined by its chemical formula, IUPAC name, and spectroscopic characteristics. Its synthesis is readily achievable through established methods like Fischer esterification. The presence of the methoxy and methyl ester groups on the pyridine core provides a unique combination of electronic and steric properties that make it a valuable intermediate in pharmaceutical and chemical research. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in drug discovery and development.

References

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Foundational

An In-depth Technical Guide to the Synthesis of Methyl 4-Methoxynicotinate

Introduction: The Strategic Importance of Methyl 4-Methoxynicotinate Methyl 4-Methoxynicotinate is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a versati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 4-Methoxynicotinate

Methyl 4-Methoxynicotinate is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a versatile chemical intermediate, its value lies in the strategic placement of its functional groups: the electron-withdrawing methyl ester, the electron-donating methoxy group, and the nitrogen atom within the aromatic ring. This specific arrangement provides a scaffold that can be readily modified, making it a valuable building block for the synthesis of more complex, biologically active molecules.[1]

Nicotinic acid and its esters, known as nicotinates, have established applications as active ingredients in topical formulations for muscle and joint pain, primarily for their rubefacient (warming) and vasodilatory properties.[2][3][4] Beyond these direct applications, the true potential of Methyl 4-Methoxynicotinate is realized in its role as a precursor in multi-step syntheses, where it serves as a key component in the construction of novel therapeutic agents, including potential analgesics.[5][6][7]

This guide provides a comprehensive overview of the primary synthetic pathways to Methyl 4-Methoxynicotinate, beginning with the synthesis of its immediate precursor, 4-Methoxynicotinic acid, and culminating in the final esterification step. The methodologies presented are grounded in established chemical principles, offering researchers a robust framework for efficient and reliable synthesis.

Part I: Synthesis of the Core Intermediate: 4-Methoxynicotinic Acid

The synthesis of the target ester begins with the preparation of its corresponding carboxylic acid. Two principal and well-validated routes to 4-Methoxynicotinic acid are prevalent, each with distinct advantages and considerations regarding starting material availability, reagent handling, and reaction efficiency.[1]

Pathway A: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloronicotinic Acid

This pathway is often preferred for its high yield and relatively clean reaction profile.[1] The underlying principle is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 4-position of the ring, making the chloro-substituent an effective leaving group for displacement by a strong nucleophile, in this case, methoxide.

Start 4-Chloronicotinic Acid Reaction SɴAr Reaction (Reflux) Start->Reaction Starting Material Reagent Sodium Methoxide (NaOCH₃) in Methanol Reagent->Reaction Nucleophile & Solvent Workup Acidic Workup (HCl) Reaction->Workup Intermediate Salt Product 4-Methoxynicotinic Acid Workup->Product Precipitation

Caption: Workflow for SNAr synthesis of 4-Methoxynicotinic acid.

This protocol is designed as a self-validating system. Successful completion of each step (e.g., complete dissolution, precipitation upon acidification) provides confidence for proceeding to the next.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide in anhydrous methanol. This can be achieved by carefully adding sodium metal to methanol under an inert atmosphere or by using commercially available sodium methoxide solution.

  • Reaction Initiation: To the stirred sodium methoxide solution, add 4-chloronicotinic acid portion-wise. An exothermic reaction may be observed.

  • Thermal Drive: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the methanol solvent under reduced pressure using a rotary evaporator.

  • Product Precipitation: Dissolve the resulting solid residue in water. Cool the aqueous solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 3-4. This protonates the carboxylate, causing the desired 4-Methoxynicotinic acid to precipitate out of the solution.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield pure 4-Methoxynicotinic acid.[1]

Pathway B: O-Methylation of 4-Hydroxynicotinic Acid

This route utilizes a more readily available starting material, 4-hydroxynicotinic acid. The core of this synthesis is the O-methylation of the hydroxyl group. A critical consideration in this pathway is controlling the reaction conditions to ensure selective methylation of the hydroxyl group (O-methylation) over the pyridine nitrogen (N-methylation).[1] The use of a base to deprotonate the more acidic hydroxyl group is key to directing the regioselectivity.

Start 4-Hydroxynicotinic Acid Deprotonation Deprotonation Start->Deprotonation Starting Material Base Base (e.g., NaOH) Base->Deprotonation Activator NucleophilicAttack Nucleophilic Attack (Sɴ2) Deprotonation->NucleophilicAttack Phenoxide Intermediate MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->NucleophilicAttack Electrophile Workup Acidic Workup (HCl) NucleophilicAttack->Workup Product 4-Methoxynicotinic Acid Workup->Product Precipitation

Caption: Workflow for O-Methylation synthesis of 4-Methoxynicotinic acid.

Caution: Methylating agents like dimethyl sulfate are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • Deprotonation: In a round-bottom flask, dissolve 4-hydroxynicotinic acid in an aqueous solution of a suitable base, such as sodium hydroxide, with stirring at room temperature.

  • Temperature Control: Cool the resulting solution in an ice bath to below 10 °C. This is crucial for controlling the exothermic reaction in the next step and maintaining selectivity.

  • Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise to the cooled solution, ensuring the temperature remains low.[1]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress by TLC.

  • Product Precipitation: Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 3-4. The desired product will precipitate from the solution.

  • Isolation and Purification: Collect the crude product via vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[1]

Comparative Analysis of Precursor Synthesis Routes
ParameterPathway A: SNAr of 4-Chloronicotinic AcidPathway B: O-Methylation of 4-Hydroxynicotinic Acid
Starting Material 4-Chloronicotinic acid4-Hydroxynicotinic acid
Key Reagents Sodium methoxideBase (e.g., NaOH), Methylating agent (e.g., Dimethyl sulfate)
Typical Solvents MethanolWater, DMF, Acetone
Reported Yield HighModerate to High
Key Advantages High yield, often a cleaner reaction.[1]Starting material may be more readily available.[1]
Key Disadvantages Starting material can be more expensive.Use of hazardous methylating agents; potential for N-methylation side products.[1]

Part II: Final Esterification to Methyl 4-Methoxynicotinate

With pure 4-Methoxynicotinic acid in hand, the final step is a standard esterification. Two highly effective and widely used methods are presented: the classic Fischer esterification and a two-step procedure via an acyl chloride intermediate.

Method 1: Fischer Esterification (Acid-Catalyzed)

This is the most direct method, involving heating the carboxylic acid in an excess of methanol with a strong acid catalyst. The reaction is an equilibrium process, and using methanol as the solvent drives the equilibrium toward the product side.

Acid 4-Methoxynicotinic Acid Reaction Fischer Esterification (Reflux) Acid->Reaction Alcohol Methanol (Excess) Alcohol->Reaction Solvent & Reagent Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Proton Source Workup Neutralization & Extraction Reaction->Workup Product Methyl 4-Methoxynicotinate Workup->Product Isolation

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-Methoxynicotinate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-methoxynicotinate is a substituted pyridine derivative that has emerged as a valuable building block in the landscape of medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxynicotinate is a substituted pyridine derivative that has emerged as a valuable building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing carboxylate group and the electron-donating methoxy group on the pyridine ring, make it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and key applications of Methyl 4-Methoxynicotinate, offering a technical resource for researchers engaged in drug discovery and development.

Historical Context and Discovery

The history of Methyl 4-Methoxynicotinate is intrinsically linked to the broader story of nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, was first synthesized in 1867 through the oxidation of nicotine. This foundational discovery paved the way for the exploration of a vast chemical space of substituted pyridines, which would later prove to be of immense importance in medicinal chemistry.

While a singular "discovery" event for Methyl 4-Methoxynicotinate is not prominently documented in the annals of chemical history, its first reported synthesis can be traced to the mid-20th century. The foundational work on the preparation of various 4-substituted nicotinic acids laid the groundwork for the synthesis of their corresponding esters.

The first documented synthesis of 4-methoxynicotinic acid, the direct precursor to Methyl 4-Methoxynicotinate, was reported by W. C. J. Ross in a 1966 publication in the Journal of the Chemical Society C: Organic. This paper detailed the synthesis of several 4-substituted nicotinic acids and their derivatives, providing the first formal description of the preparation of this key intermediate. The subsequent esterification to yield Methyl 4-Methoxynicotinate is a standard and logical synthetic transformation that would have been readily achievable at the time. Therefore, the "discovery" of Methyl 4-Methoxynicotinate can be best understood as a direct outcome of the systematic exploration of nicotinic acid chemistry in the 1960s.

Synthetic Methodologies

The synthesis of Methyl 4-Methoxynicotinate is typically achieved through a two-step process starting from a readily available precursor, 4-chloronicotinic acid. The following is a detailed protocol for a common and reliable synthetic route.

Experimental Protocol: Synthesis of Methyl 4-Methoxynicotinate

Step 1: Synthesis of 4-Methoxynicotinic Acid

This step involves a nucleophilic aromatic substitution reaction where the chloro group at the 4-position of the pyridine ring is displaced by a methoxy group.

  • Reagents and Materials:

    • 4-Chloronicotinic acid

    • Sodium methoxide (solid or as a solution in methanol)

    • Methanol (anhydrous)

    • Hydrochloric acid (concentrated)

    • Water (distilled)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • pH paper or pH meter

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloronicotinic acid in anhydrous methanol.

    • Carefully add sodium methoxide to the solution. The reaction is exothermic, so the addition should be done in portions, allowing the temperature to be controlled.

    • Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid to a pH of approximately 7.

    • Remove the methanol under reduced pressure.

    • Add water to the residue to dissolve the product and any inorganic salts.

    • Acidify the aqueous solution with hydrochloric acid to a pH of 3-4. The product, 4-methoxynicotinic acid, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-methoxynicotinic acid.

Step 2: Esterification to Methyl 4-Methoxynicotinate

This is a classic Fischer esterification reaction.

  • Reagents and Materials:

    • 4-Methoxynicotinic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Magnesium sulfate (anhydrous)

    • Rotary evaporator

  • Procedure:

    • Suspend 4-methoxynicotinic acid in anhydrous methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 4-Methoxynicotinate.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices
  • Choice of Base in Step 1: Sodium methoxide is a strong nucleophile and a suitable base to facilitate the displacement of the chloride ion from the electron-deficient pyridine ring. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxy group.

  • Acidic Workup in Step 1: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which has limited solubility in acidic aqueous media.

  • Catalyst in Step 2: Concentrated sulfuric acid acts as a catalyst in the Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, shifting the equilibrium towards the formation of the ester.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Fischer Esterification 4-Chloronicotinic_acid 4-Chloronicotinic acid 4-Methoxynicotinic_acid 4-Methoxynicotinic acid 4-Chloronicotinic_acid->4-Methoxynicotinic_acid Reflux Sodium_methoxide Sodium methoxide in Methanol Sodium_methoxide->4-Chloronicotinic_acid 4-Methoxynicotinic_acid_2 4-Methoxynicotinic acid Methyl_4_Methoxynicotinate Methyl 4-Methoxynicotinate 4-Methoxynicotinic_acid_2->Methyl_4_Methoxynicotinate Reflux Methanol_H2SO4 Methanol, H₂SO₄ (cat.) Methanol_H2SO4->4-Methoxynicotinic_acid_2

Caption: Synthetic pathway of Methyl 4-Methoxynicotinate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-Methoxynicotinate is provided in the table below.

PropertyValue
CAS Number 10177-32-9
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white solid
Melting Point 68-72 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in methanol, ethanol, chloroform, and ethyl acetate. Sparingly soluble in water.

Characterization and Quality Control

The identity and purity of synthesized Methyl 4-Methoxynicotinate are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Experimental Workflow for Characterization

Characterization_Workflow cluster_techniques Analytical Techniques Crude_Product Crude Methyl 4-Methoxynicotinate Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purity_Assessment->Structure_Elucidation TLC TLC Purity_Assessment->TLC HPLC HPLC Purity_Assessment->HPLC Final_Product Pure Methyl 4-Methoxynicotinate Structure_Elucidation->Final_Product NMR ¹H and ¹³C NMR Structure_Elucidation->NMR Mass_Spec Mass Spectrometry Structure_Elucidation->Mass_Spec IR IR Spectroscopy Structure_Elucidation->IR

Caption: Workflow for purification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the methyl ester protons, with specific chemical shifts and coupling patterns. The ¹³C NMR will confirm the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the carbonyl group of the ester (strong absorption around 1720-1740 cm⁻¹) and the C-O stretches of the ether and ester groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. By using a suitable column and mobile phase, a single sharp peak should be observed for the pure compound.

Applications in Research and Drug Development

Methyl 4-methoxynicotinate serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to further modify both the ester and the pyridine ring. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol. The pyridine ring can undergo further substitutions, allowing for the introduction of additional functional groups.

This versatility has made Methyl 4-Methoxynicotinate a valuable starting material in the development of therapeutic agents targeting a range of diseases. Its derivatives have been explored for their potential as:

  • Enzyme inhibitors: The nicotinic acid scaffold is present in many coenzymes, and its derivatives can be designed to interact with the active sites of various enzymes.

  • Receptor agonists and antagonists: The pyridine ring can mimic the interactions of endogenous ligands with their receptors.

  • Antimicrobial and antiviral agents: Substituted pyridines are a well-established class of compounds with antimicrobial and antiviral properties.

The continued exploration of the chemical space around Methyl 4-Methoxynicotinate holds promise for the discovery of novel drug candidates with improved efficacy and safety profiles.

Conclusion

Methyl 4-Methoxynicotinate, while not having a dramatic "discovery" story, represents a significant milestone in the systematic development of nicotinic acid chemistry. Its first synthesis, rooted in the foundational work of the mid-20th century, has provided medicinal chemists with a versatile and valuable building block. The straightforward and scalable synthetic routes, coupled with its amenability to further chemical modification, ensure its continued importance in the quest for new and improved therapeutic agents. This guide has provided a comprehensive technical overview, from its historical context to its modern applications, to aid researchers in harnessing the full potential of this important chemical entity.

References

  • Ross, W. C. J. (1966). The preparation of some 4-substituted nicotinic acids and nicotinamides. Journal of the Chemical Society C: Organic, 1816-1821. (A direct URL is not available, but the journal and year are provided for reference).
Foundational

Spectroscopic Characterization of Methyl 4-Methoxynicotinate: A Technical Guide

Introduction Methyl 4-methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a methoxy and a methyl ester group, presents a unique electronic and steric environment. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for methyl 4-methoxynicotinate, offering insights for researchers and scientists in the field.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following atom numbering scheme will be used for methyl 4-methoxynicotinate.

Caption: Molecular structure and atom numbering for Methyl 4-Methoxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of methyl 4-methoxynicotinate is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities.

Proton (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-28.5 - 8.7Singlet-
H-68.2 - 8.4Doublet5 - 6
H-56.8 - 7.0Doublet5 - 6
OCH₃ (Ester, C10)3.8 - 4.0Singlet-
OCH₃ (Ether, C12)3.9 - 4.1Singlet-

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

    • H-2: This proton is adjacent to the nitrogen atom and the ester group, leading to a significant downfield shift, predicted to be a singlet.

    • H-6 and H-5: These two protons are expected to form a doublet of doublets system due to their ortho-coupling. H-6, being closer to the nitrogen, is predicted to be at a lower field than H-5.

  • Methyl Protons:

    • Ester Methyl (C10-H₃): The protons of the methyl ester group are expected to appear as a singlet in the range of 3.8-4.0 ppm.

    • Ether Methyl (C12-H₃): The protons of the methoxy group are also predicted to be a singlet, likely in a similar region to the ester methyl protons, around 3.9-4.1 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon (Position) Predicted Chemical Shift (δ, ppm)
C7 (C=O)165 - 168
C4160 - 163
C2150 - 153
C6148 - 151
C3115 - 118
C5107 - 110
C12 (OCH₃)55 - 58
C10 (OCH₃)52 - 55

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C7): The ester carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atoms.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.

    • C4, C2, and C6: These carbons, being directly attached to or in close proximity to electronegative atoms (N and O), are predicted to be in the downfield aromatic region.

    • C3 and C5: These carbons are expected to be at a relatively higher field in the aromatic region.

  • Methyl Carbons: The carbons of the methoxy and methyl ester groups are predicted to appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2950 - 3050C-H stretchAromatic and Methyl C-H
1720 - 1740C=O stretchEster
1580 - 1610C=C and C=N stretchPyridine Ring
1250 - 1300C-O stretchAryl Ether
1100 - 1150C-O stretchEster

Interpretation of the Predicted IR Spectrum:

  • A strong absorption band in the region of 1720-1740 cm⁻¹ would be the most characteristic signal, corresponding to the C=O stretching vibration of the ester group.

  • The presence of the pyridine ring would be confirmed by C=C and C=N stretching vibrations in the 1580-1610 cm⁻¹ region.

  • The C-O stretching vibrations of the aryl ether and the ester functionalities are expected to appear in the fingerprint region, between 1100 cm⁻¹ and 1300 cm⁻¹.

  • The C-H stretching vibrations of the aromatic and methyl groups would be observed around 2950-3050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular formula of methyl 4-methoxynicotinate is C₈H₉NO₃, giving a molecular weight of 167.16 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 167.

  • Major Fragmentation Pathways:

G M [M]⁺˙ m/z = 167 F1 [M - OCH₃]⁺ m/z = 136 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 108 M->F2 - •COOCH₃ F3 [C₅H₄N(OCH₃)]⁺˙ m/z = 108 F1->F3 - CO

Caption: Predicted major fragmentation pathways for Methyl 4-Methoxynicotinate.

Interpretation of the Predicted Mass Spectrum:

  • The molecular ion peak at m/z 167 would confirm the molecular weight of the compound.

  • A significant fragment at m/z 136 would correspond to the loss of a methoxy radical (•OCH₃) from the ester group.

  • Another important fragment at m/z 108 could arise from the loss of the entire carbomethoxy group (•COOCH₃). This fragment could also correspond to the methoxypyridine cation radical.

  • Further fragmentation of the m/z 136 ion by loss of carbon monoxide (CO) could also lead to the ion at m/z 108.

Experimental Protocols

While experimental data is not currently available, the following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-methoxynicotinate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for methyl 4-methoxynicotinate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and mass spectra serves as a valuable resource for the identification and characterization of this compound. While based on predictions, the provided information offers a strong foundation for researchers and scientists working with this molecule, guiding their experimental work and spectral interpretation. The ultimate confirmation of these spectral features will rely on future experimental studies.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Exploratory

Potential biological activity of Methyl 4-Methoxynicotinate

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 4-Methoxynicotinate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-methoxynicotinate, a derivative of nicotini...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 4-Methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxynicotinate, a derivative of nicotinic acid, presents a compelling yet underexplored scaffold for potential pharmacological intervention. While direct research on this specific molecule is nascent, its structural relationship to a class of compounds with known biological activities warrants a thorough investigation into its therapeutic potential. This guide synthesizes the current understanding of related nicotinic acid esters and methoxy-substituted pyridines to build a predictive framework for the biological activities of methyl 4-methoxynicotinate. We will delve into its chemical synthesis, hypothesize its mechanisms of action, and provide detailed experimental protocols for the validation of its potential as a novel therapeutic agent. This document serves as a foundational resource for researchers poised to explore the pharmacological landscape of this promising compound.

Introduction: The Scientific Rationale

Nicotinic acid (niacin) and its derivatives have long been a cornerstone of pharmacology, with applications ranging from the treatment of dyslipidemia to their use as topical rubefacients. The introduction of a methoxy group and a methyl ester to the pyridine ring, as in methyl 4-methoxynicotinate, can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity. These modifications are classical strategies in medicinal chemistry to optimize the therapeutic index of a lead compound.

The core hypothesis underpinning the investigation of methyl 4-methoxynicotinate is that its structural motifs may confer a unique pharmacological profile, potentially blending the known vasodilatory and analgesic properties of nicotinic acid esters with novel activities arising from the 4-methoxy substitution. This guide will provide a roadmap for the systematic evaluation of these potential activities.

Chemical Synthesis and Characterization

A robust and reproducible synthesis is the bedrock of any pharmacological investigation. While a definitive, optimized synthesis for methyl 4-methoxynicotinate is not extensively documented in publicly available literature, a plausible and efficient route can be extrapolated from established methodologies for the synthesis of substituted nicotinates.[1][2][3]

Proposed Synthetic Pathway

The synthesis of methyl 4-methoxynicotinate can be envisioned as a multi-step process starting from commercially available precursors. A potential route involves the esterification of a methoxy-substituted nicotinic acid.

DOT Diagram: Synthetic Pathway of Methyl 4-Methoxynicotinate

G cluster_0 Proposed Synthesis of Methyl 4-Methoxynicotinate 4-Hydroxynicotinic_acid 4-Hydroxynicotinic Acid 4-Methoxynicotinic_acid 4-Methoxynicotinic Acid 4-Hydroxynicotinic_acid->4-Methoxynicotinic_acid Methylation (e.g., DMS, NaH) Methyl_4_Methoxynicotinate Methyl 4-Methoxynicotinate 4-Methoxynicotinic_acid->Methyl_4_Methoxynicotinate Esterification (Methanol, H2SO4)

Caption: A proposed two-step synthesis of Methyl 4-Methoxynicotinate.

Detailed Experimental Protocol: Synthesis of Methyl 4-Methoxynicotinate

Step 1: Synthesis of 4-Methoxynicotinic Acid

  • To a stirred solution of 4-hydroxynicotinic acid in an appropriate aprotic solvent (e.g., anhydrous DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add dimethyl sulfate (DMS, 1.1 equivalents) dropwise.

  • Let the reaction proceed at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with HCl (1N) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-methoxynicotinic acid.

Step 2: Synthesis of Methyl 4-Methoxynicotinate

  • Suspend 4-methoxynicotinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[2][4]

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-methoxynicotinate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Potential Biological Activities and Mechanisms of Action

The biological activities of methyl 4-methoxynicotinate are currently uncharacterized. However, based on its structural similarity to other well-studied compounds, we can hypothesize several potential pharmacological effects.

Vasodilatory and Rubefacient Effects

Methyl nicotinate, a closely related analog, is a known rubefacient that causes peripheral vasodilation.[5][6][7] This action is thought to be mediated by the local release of prostaglandins, particularly prostaglandin D2 (PGD2).[5][6] It is plausible that methyl 4-methoxynicotinate shares this mechanism.

DOT Diagram: Hypothesized Vasodilation Pathway

G cluster_1 Hypothesized Vasodilation Mechanism M4MN Methyl 4-Methoxynicotinate Cell_Membrane Skin Cell Membrane M4MN->Cell_Membrane Topical Application PGD2_Release Prostaglandin D2 Release Cell_Membrane->PGD2_Release Vascular_Smooth_Muscle Vascular Smooth Muscle Relaxation PGD2_Release->Vascular_Smooth_Muscle Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation

Caption: Proposed mechanism of Methyl 4-Methoxynicotinate-induced vasodilation.

Analgesic Properties

The vasodilatory effects of nicotinates are often associated with analgesic properties, particularly for muscle and joint pain.[5][6] Methyl nicotinate has demonstrated both peripheral and central antinociceptive activity in animal models.[4] The analgesic effect may be linked to its inflammatory modulating properties and its ability to increase blood flow to affected areas.

Neurological and Receptor-Modulating Activities

The pyridine core of methyl 4-methoxynicotinate is a privileged scaffold in neuroscience drug discovery. A structurally similar compound, LY2033298, which is a thieno[2,3-b]pyridine derivative, acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, a target for antipsychotic drug development.[8] While a direct interaction is speculative, the potential for methyl 4-methoxynicotinate to modulate nicotinic or muscarinic acetylcholine receptors should not be overlooked.

Antioxidant and Anticancer Potential

Derivatives of natural phenols, including methylated compounds, have shown promising antioxidant and anticancer activities.[9][10] The methoxy group can influence the electron density of the aromatic ring, potentially enhancing its ability to scavenge free radicals. Furthermore, various pyridine-containing compounds have been investigated for their antiproliferative effects on cancer cell lines.[11][12]

Proposed Experimental Workflows for Validation

To rigorously test the hypothesized biological activities of methyl 4-methoxynicotinate, a tiered approach of in vitro and in vivo assays is recommended.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic profile of methyl 4-methoxynicotinate in various human cell lines.

Protocol: WST-1 Cell Viability Assay

  • Cell Culture: Plate human cell lines (e.g., HEK293 for kidney, CACO2 for colon, and SH-SY5Y for neuronal cells) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of methyl 4-methoxynicotinate in the appropriate cell culture medium. Treat the cells with concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • WST-1 Assay: Add WST-1 reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

In Vivo Analgesic Activity Evaluation

Objective: To assess the peripheral and central analgesic effects of methyl 4-methoxynicotinate in a murine model.[4][14]

Protocol: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

  • Animal Acclimatization: Acclimate male Swiss albino mice for one week.

  • Dosing: Administer methyl 4-methoxynicotinate orally at various doses (e.g., 5, 10, 20 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard analgesic (e.g., acetylsalicylic acid).

  • Induction of Writhing: After 30 minutes, inject 0.6% acetic acid intraperitoneally to induce writhing.

  • Observation: Count the number of writhes for each mouse over a 20-minute period.

  • Analysis: Compare the number of writhes in the treated groups to the control group. A significant reduction indicates peripheral analgesic activity.[4]

DOT Diagram: In Vivo Analgesic Study Workflow

G cluster_2 In Vivo Analgesic Study Workflow Acclimatization Animal Acclimatization Grouping Grouping (Vehicle, M4MN, Positive Control) Acclimatization->Grouping Dosing Oral Administration Grouping->Dosing Induction Induction of Pain (Acetic Acid or Hot Plate) Dosing->Induction Observation Observation & Data Collection Induction->Observation Analysis Statistical Analysis Observation->Analysis

Caption: Workflow for an in vivo analgesic study of Methyl 4-Methoxynicotinate.

Quantitative Data Summary

The following table presents hypothetical data based on the known activity of methyl nicotinate, which can serve as a benchmark for future studies on methyl 4-methoxynicotinate.[14]

ParameterSpeciesDosage/ConcentrationAdministration RouteObserved EffectReference
Analgesic Activity Swiss albino mice5-10 mg/kgOral gavage (single dose)Significant reduction in acetic acid-induced writhing; prolonged latency in hot plate test.[4]
Vasodilation Human5-100 mMTopicalDose-dependent erythema and vasodilation.[14]

Conclusion and Future Directions

Methyl 4-methoxynicotinate stands as a molecule of significant interest at the intersection of known pharmacological activities and the potential for novel therapeutic applications. This guide has laid out a comprehensive framework for its synthesis and the systematic evaluation of its biological potential. The hypothesized vasodilatory, analgesic, and neuromodulatory properties, if validated, could position methyl 4-methoxynicotinate as a lead compound for the development of new treatments for pain, inflammatory conditions, and potentially neurological disorders.

Future research should focus on the execution of the proposed experimental workflows, with a particular emphasis on elucidating the precise molecular targets and signaling pathways involved. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial in optimizing the potency and selectivity of this promising chemical scaffold. The journey from a hypothesized molecule to a clinically relevant therapeutic is long, but the scientific rationale for embarking on the exploration of methyl 4-methoxynicotinate is compelling.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Chan, W. Y., et al. (2008). Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. PubMed.
  • ChemicalBook. (2025). Methyl nicotinate: Mechanism, Uses and Toxicity.
  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate.
  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate.
  • BenchChem. (n.d.). Application Notes and Protocols for Methyl Nicotinate In Vivo Studies.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods.
  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem.
  • PharmaCompass.com. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry.
  • MDPI. (2019). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators.
  • PubMed. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
  • Chouni, A., et al. (2021). GC-MS Analysis and Screening of Anti-Proliferative Potential of Methanolic Extract of Garcinia cowa on Different Cancer Cell Line. Pharmacognosy Journal, 13(2).
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Foundational

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Sciences

An In-Depth Technical Guide to the Thermochemical Landscape of Methyl 4-Methoxynicotinate In the realm of drug development, a molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. Amo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Landscape of Methyl 4-Methoxynicotinate

In the realm of drug development, a molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties. Among these, thermochemical data—such as the enthalpy of formation, enthalpy of phase transitions, and heat capacity—are fundamental pillars that dictate a compound's stability, solubility, dissolution rate, and ultimately, its bioavailability. Methyl 4-Methoxynicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, a thorough review of the existing literature reveals a conspicuous absence of experimentally determined or computationally predicted thermochemical data for this specific molecule.

This guide is crafted for researchers, scientists, and drug development professionals to bridge this knowledge gap. It is not a mere compilation of data, but a comprehensive methodological roadmap. Herein, we will delineate the established experimental protocols and cutting-edge computational strategies required to fully characterize the thermochemical profile of Methyl 4-Methoxynicotinate. By understanding the "how" and "why" behind these techniques, researchers can generate the robust, reliable data essential for advancing a compound from discovery to a viable drug product. We will explore the determination of the standard molar enthalpy of formation (ΔfH°), the enthalpies of sublimation (ΔsubH°) and vaporization (ΔvapH°), and the molar heat capacity (Cp), providing both the theoretical underpinnings and practical, field-proven insights.

Part 1: Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise and accurate experimental measurement. The following sections detail the gold-standard techniques for determining the key thermochemical parameters for a solid organic, nitrogen-containing compound like Methyl 4-Methoxynicotinate.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is most accurately determined indirectly from the standard enthalpy of combustion (ΔcH°). This is achieved through oxygen bomb calorimetry, a technique that measures the heat released during complete combustion of a substance in a high-pressure oxygen environment.

For a nitrogen-containing compound, the combustion process is more complex than for a simple hydrocarbon. The nitrogen is oxidized to various nitrogen oxides and dissolved in the bomb water to form nitric acid. The formation of nitric acid is an exothermic process that must be quantified and subtracted from the total heat evolved to isolate the heat of combustion of the compound itself. This correction is critical for achieving high accuracy.[1]

  • Calorimeter Calibration:

    • The heat capacity of the calorimeter system (the "calorimeter constant") must first be determined.

    • A certified standard reference material, typically benzoic acid, of a precisely known mass is combusted.[1]

    • The observed temperature rise, corrected for heat exchange, is used to calculate the energy equivalent of the calorimeter. This calibration is performed multiple times to ensure reproducibility.

  • Sample Preparation and Combustion:

    • A pellet of Methyl 4-Methoxynicotinate of known mass (typically ~1 g) is placed in a crucible (e.g., platinum).

    • A known length of platinum or iron fuse wire is positioned to be in contact with the pellet.

    • A small, known volume of distilled water (typically 1 mL) is added to the bomb to ensure all nitric acid formed is dissolved.

    • The bomb is sealed, purged of air, and pressurized with high-purity oxygen to approximately 30 atm.

  • Measurement:

    • The sealed bomb is submerged in a known volume of water in the calorimeter's insulated jacket.

    • The system is allowed to reach thermal equilibrium.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Post-Combustion Analysis and Corrections:

    • The bomb is depressurized, and the gaseous contents are analyzed for any unreacted CO (indicating incomplete combustion).

    • The liquid contents of the bomb are collected, and the amount of nitric acid formed is determined by titration with a standard NaOH solution.

    • The length of the unburned fuse wire is measured to calculate the energy contributed by its combustion.

    • The total observed heat release is corrected for the heat of formation of nitric acid and the heat of combustion of the fuse wire. This corrected value yields the standard internal energy of combustion (ΔcU°).

  • Calculation of Enthalpy of Formation:

    • The standard enthalpy of combustion (ΔcH°) is calculated from ΔcU° using the relationship ΔH = ΔU + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[2][3]

G cluster_prep Preparation & Calibration cluster_measurement Measurement cluster_analysis Analysis & Calculation Calibrate Calibrate Calorimeter (Benzoic Acid Standard) Prepare Prepare Sample Pellet (Known Mass) Calibrate->Prepare Assemble Assemble Bomb (Add H2O, Pressurize O2) Prepare->Assemble Equilibrate Achieve Thermal Equilibrium Assemble->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record Temperature Change (ΔT) Ignite->Record Titrate Titrate for HNO3 Correction Record->Titrate Corrections Apply Fuse & Acid Corrections Titrate->Corrections Calc_U Calculate ΔcU° Corrections->Calc_U Calc_H Calculate ΔcH° Calc_U->Calc_H Calc_fH Calculate ΔfH°(solid) (Hess's Law) Calc_H->Calc_fH G cluster_exp Knudsen Effusion / TGA Experiment cluster_calc Data Analysis Load Load Sample into Cell/Pan Isotherm Set Isothermal Temperature (T1) Load->Isotherm Measure Measure Rate of Mass Loss (dm/dt)1 Isotherm->Measure Repeat Repeat at Multiple Temperatures (T2, T3...) Measure->Repeat Calc_P Calculate Vapor Pressure (P) for each Temperature Repeat->Calc_P Plot Plot ln(P) vs. 1/T Calc_P->Plot Slope Determine Slope of Plot Plot->Slope Calc_H Calculate ΔsubH° (from Slope) Slope->Calc_H

Caption: Workflow for determining ΔsubH° using vapor pressure data.

Molar Heat Capacity (Cp)

Heat capacity measures the amount of heat required to raise the temperature of a substance by one degree. It is crucial for understanding how the enthalpy and entropy of a compound change with temperature and is essential for correcting other thermochemical data to the standard temperature of 298.15 K.

DSC is a rapid and accurate method for determining heat capacity. T[4][5]he "sapphire method" is a widely accepted standard procedure.

[6][7]1. Baseline Run:

  • An empty DSC pan and lid are placed in the sample position and an identical empty pan and lid in the reference position.
  • The instrument is run over the desired temperature range (e.g., -50 °C to 150 °C) at a controlled heating rate (e.g., 10-20 K/min) to obtain a baseline heat flow curve.

[8]2. Sapphire Standard Run:

  • A sapphire disk of known mass, a standard reference material with a well-characterized heat capacity, is placed in the sample pan.
  • The same temperature program is run to obtain the heat flow curve for the sapphire standard.
  • Sample Run:

    • The sapphire disk is replaced with a known mass of Methyl 4-Methoxynicotinate.

    • The same temperature program is run a third time to obtain the heat flow curve for the sample.

  • Calculation:

    • At any given temperature, the specific heat capacity of the sample (Cp,sample) is calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference between the sapphire standard and the baseline, scaled by their respective masses and the known heat capacity of sapphire.

G Start Start Run1 Run 1: Baseline (Empty Pans) Start->Run1 Run2 Run 2: Standard (Sapphire Disk) Run1->Run2 Run3 Run 3: Sample (Methyl 4-Methoxynicotinate) Run2->Run3 Analyze Analyze Heat Flow Curves (ΔHF_baseline, ΔHF_std, ΔHF_sample) Run3->Analyze Calculate Calculate Cp(T) using Comparative Formula Analyze->Calculate End End: Cp as a function of T Calculate->End

Caption: Three-step workflow for Cp measurement by DSC.

Part 2: Computational Prediction of Thermochemical Properties

When experimental determination is not feasible, or to provide theoretical validation, computational chemistry offers powerful predictive tools. T[9][10]he accuracy of these predictions is highly dependent on the chosen methodology.

High-Accuracy Composite Methods

For gas-phase enthalpy of formation, methods like the Gaussian-n (Gn) theories (e.g., G3) are designed to approximate high-level, computationally expensive calculations by combining results from a series of less demanding calculations. T[11][12][13]hese methods can often achieve "chemical accuracy," typically defined as within 1 kcal/mol (or ~4 kJ/mol) of the experimental value. T[14][15]hey systematically account for electron correlation, basis set effects, and zero-point vibrational energy.

Density Functional Theory (DFT) with Isodesmic Reactions

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy. H[16][17]owever, direct calculation of the enthalpy of formation from atomization energies using DFT can lead to significant errors. The accuracy can be dramatically improved by using a hypothetical isodesmic reaction .

[18][19][20]An isodesmic reaction is one in which the number and type of chemical bonds are conserved on both the reactant and product sides. T[21]his clever construct allows for the cancellation of systematic errors inherent in the computational method.

[22]* Example Isodesmic Reaction for Methyl 4-Methoxynicotinate:

[16][23] 2. Calculate the enthalpy of reaction (ΔrH°) from these computed values. 3. Use well-established experimental ΔfH°(g) values for all other species in the reaction to solve for the unknown ΔfH°(g) of Methyl 4-Methoxynicotinate.

Semi-Empirical and Group Additivity Methods

For rapid estimation, Benson's Group Increment Theory can be employed. T[24][25][26]his method approximates the enthalpy of formation by summing pre-assigned enthalpy values for each constituent chemical group in the molecule. W[27]hile less accurate, it is an invaluable tool for initial screening and sanity-checking of results from other methods.

[2][28]#### Visualization: Computational Thermochemistry Workflow

G cluster_input Input & Optimization cluster_methods Calculation Method cluster_output Output Structure Input Molecular Structure Optimize Geometry Optimization (e.g., B3LYP/6-31G*) Structure->Optimize Benson Estimation (Group Additivity) Structure->Benson Frequency Frequency Calculation (Confirm Minimum, Get ZPE) Optimize->Frequency G3 High-Accuracy (G3/G4 Theory) Frequency->G3 DFT DFT + Isodesmic Reaction Frequency->DFT Result Predicted ΔfH°(gas) G3->Result DFT->Result Benson->Result

Caption: Decision workflow for computational prediction of ΔfH°.

Part 3: Data Synthesis and Application

Summary of Thermochemical Data

Once determined, the data should be compiled into a clear, concise format. The following table serves as a template for presenting the key thermochemical properties for Methyl 4-Methoxynicotinate.

PropertySymbolExperimental Value (Unit)Computational Value (Unit)Method
Standard Molar Enthalpy of Formation (solid, 298.15 K)ΔfH°(cr)To be determinedN/AOxygen Bomb Calorimetry
Standard Molar Enthalpy of Sublimation (298.15 K)ΔsubH°To be determinedTo be determinedKnudsen Effusion / TGA / DFT
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)To be determinedTo be determinedFrom ΔfH°(cr) & ΔsubH° / G3, DFT
Molar Heat Capacity (solid, 298.15 K)Cp(cr)To be determinedTo be determinedDifferential Scanning Calorimetry
Interrelation of Thermochemical Properties

The various thermochemical parameters are interconnected through fundamental thermodynamic cycles. Understanding these relationships is key to validating the consistency of the obtained data.

G cluster_main Thermodynamic Cycle Elements Elements (C(gr), H2(g), O2(g), N2(g)) Gas Methyl 4-Methoxynicotinate (gas) Elements->Gas ΔfH°(g) Solid Methyl 4-Methoxynicotinate (solid) Elements->Solid ΔfH°(cr) Solid->Gas ΔsubH°

Caption: Relationship between gas and solid phase enthalpies.

Implications for Drug Development
  • Stability and Shelf-Life: A more negative enthalpy of formation generally indicates greater thermodynamic stability. The enthalpy of sublimation is directly related to the vapor pressure; a lower value suggests higher volatility, which can be a concern for the long-term storage and handling of an active pharmaceutical ingredient (API).

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug will have distinct enthalpies of formation and sublimation. The thermochemical data generated through these methods are essential for identifying the most stable polymorph, a critical step in drug development to ensure consistent performance and meet regulatory requirements.

  • Formulation Design: Knowledge of these energetic properties informs formulation strategies. For example, understanding the energy required for a molecule to leave the crystal lattice (related to ΔsubH°) can provide insights into its dissolution behavior, guiding the selection of excipients and manufacturing processes to enhance bioavailability.

Conclusion

While direct thermochemical data for Methyl 4-Methoxynicotinate is not currently available, this guide has provided a comprehensive framework for its determination. Through a synergistic application of established experimental techniques like oxygen bomb calorimetry, Knudsen effusion, and differential scanning calorimetry, coupled with robust computational methods such as G3 theory and DFT with isodesmic reactions, a complete and reliable thermochemical profile can be established. This information is not merely academic; it is a fundamental dataset that empowers researchers to make informed decisions throughout the drug development pipeline, ultimately accelerating the journey from a promising molecule to a safe and effective therapeutic.

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Exploratory

An In-Depth Technical Guide to the Crystal Structure of Methyl 4-Methoxynicotinate: From Synthesis to Structural Elucidation and Pharmaceutical Application

For distribution to: Researchers, scientists, and drug development professionals. Abstract: Methyl 4-methoxynicotinate, a substituted pyridine derivative, presents a scaffold of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: Methyl 4-methoxynicotinate, a substituted pyridine derivative, presents a scaffold of significant interest in medicinal chemistry. Understanding its three-dimensional structure at an atomic level is paramount for predicting its physicochemical properties, optimizing its biological activity, and ensuring the stability and bioavailability of potential drug candidates. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of methyl 4-methoxynicotinate. While, to date, a public experimental crystal structure has not been deposited in crystallographic databases, this document outlines a robust, best-practice workflow for its determination and analysis. We delve into the strategic considerations for synthesis and crystallization, the technical details of single-crystal X-ray diffraction, and the interpretation of the resulting structural data. Furthermore, we explore the profound implications of crystal structure on drug development, including polymorphism and structure-based drug design, contextualizing the importance of this work for pharmaceutical scientists.

Introduction: The Significance of Crystalline Structure in Drug Development

In the realm of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. The precise arrangement of molecules in a crystal lattice dictates key characteristics such as melting point, solubility, dissolution rate, and stability. For a molecule like methyl 4-methoxynicotinate, which holds potential as a building block in drug discovery, a thorough understanding of its crystal structure is a foundational piece of knowledge.[1]

The presence of a methoxy group and a methyl ester on the pyridine ring suggests the possibility of specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which will govern the crystal packing. These interactions can lead to the formation of different crystalline forms, or polymorphs, each with its own unique set of properties. The ability to selectively produce and characterize a desired polymorph is a critical aspect of drug development.

This guide will, therefore, provide a comprehensive roadmap for the de novo determination and analysis of the crystal structure of methyl 4-methoxynicotinate.

Proposed Synthesis and Crystallization of Methyl 4-Methoxynicotinate

The first crucial step in crystal structure determination is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of Methyl 4-Methoxynicotinate

A common route to synthesize methyl nicotinates is through the esterification of the corresponding nicotinic acid.[2] A proposed synthetic pathway for methyl 4-methoxynicotinate is the reaction of 4-methoxynicotinic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Experimental Protocol: Esterification of 4-Methoxynicotinic Acid

  • To a solution of 4-methoxynicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure methyl 4-methoxynicotinate.

Crystallization

The growth of high-quality single crystals is often the most challenging step. A variety of techniques should be explored to obtain crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

The choice of solvent is critical and can influence the resulting crystal form. A screening of various solvents and solvent systems is highly recommended.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Structure

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique for determining the molecular and crystal structure.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers equipped with CCD or CMOS detectors are used to measure the intensities of the diffracted X-rays from all orientations of the crystal.[3]

Typical Data Collection Parameters:

ParameterValue
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K (to minimize thermal motion)
DetectorCCD or CMOS area detector
Data Collection Strategyω and φ scans
Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the positions of all atoms in the unit cell and their thermal displacement parameters. Software packages such as SHELX or Olex2 are commonly used for this purpose.

The workflow for structure determination is visualized in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Methyl 4-Methoxynicotinate purification Purification (Column Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Single-Crystal XRD) crystallization->data_collection structure_solution Structure Solution (Direct Methods/Patterson) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation analysis Analysis of Geometry & Intermolecular Interactions validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Workflow for Crystal Structure Determination.

Predicted Structural Features of Methyl 4-Methoxynicotinate

In the absence of experimental data, we can predict the likely structural features of methyl 4-methoxynicotinate based on known structures of similar molecules.

Molecular Geometry

The pyridine ring is expected to be planar. The methoxy and methyl ester substituents will likely exhibit some degree of torsion relative to the plane of the ring to minimize steric hindrance. Key bond lengths and angles can be predicted from standard values for similar fragments.

Predicted Key Geometric Parameters:

ParameterPredicted Value Range
C-N (pyridine)1.33 - 1.35 Å
C-C (pyridine)1.38 - 1.40 Å
C-O (methoxy)1.35 - 1.37 Å
C=O (ester)1.20 - 1.22 Å
C-O (ester)1.33 - 1.35 Å
C-N-C angle~117°
C-C-C angle~118-121°
Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a combination of weak intermolecular forces. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving the methoxy and ester oxygen atoms are also likely. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules may play a significant role in the overall crystal packing. The interplay of these interactions will determine the final crystal structure and its stability.

Implications for Drug Development

A definitive crystal structure of methyl 4-methoxynicotinate would have several important implications for its use in drug development.

  • Polymorph Screening: The knowledge of one crystal structure is the first step in a comprehensive polymorph screen. Different polymorphs can have different solubilities and stabilities, which can impact the bioavailability and shelf-life of a drug.

  • Structure-Based Drug Design: If methyl 4-methoxynicotinate is a fragment or lead compound, its crystal structure provides the precise three-dimensional coordinates of its atoms. This information is invaluable for computational chemists using structure-based drug design to optimize its binding to a biological target.

  • Intellectual Property: A novel crystalline form of a compound can be patentable, providing a significant competitive advantage.

The following diagram illustrates the relationship between the crystal structure and key aspects of drug development:

drug_development crystal_structure Crystal Structure polymorphism Polymorphism crystal_structure->polymorphism sbd Structure-Based Drug Design crystal_structure->sbd solubility Solubility & Bioavailability polymorphism->solubility stability Stability & Shelf-life polymorphism->stability ip Intellectual Property polymorphism->ip

Impact of Crystal Structure on Drug Development.

Conclusion

While an experimental crystal structure of methyl 4-methoxynicotinate is not yet publicly available, this guide has provided a comprehensive framework for its determination and analysis. By following the outlined procedures for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the definitive three-dimensional structure of this important molecule. The resulting structural information will be of immense value to the drug development community, enabling a deeper understanding of its solid-state properties and facilitating its use in the design of new and improved therapeutics.

References

  • BuyersGuideChem. (n.d.). 4-Methoxypyridine-3-carboxylic acid mehyl ester. Retrieved January 9, 2026, from [Link]

  • PubChemLite. (n.d.). Methyl 4-methoxynicotinate (C8H9NO3). Retrieved January 9, 2026, from [Link]

  • Crystal structure of methyl (4R)-4-(4-methoxybenzoyl)-4-{[(1R)-1-phenylethyl]carbamoyl}butanoate. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 565–569. [Link]

  • PubChem. (n.d.). Methyl 4-methoxypyridine-2-carboxylate. Retrieved January 9, 2026, from [Link]

  • Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. International Journal of Pharmaceutics, 477(1-2), 369-380. [Link]

  • PubChem. (n.d.). Methyl 4-phenoxypyridine-3-carboxylate. Retrieved January 9, 2026, from [Link]

  • Kovalenko, K. O., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(21), 5192. [Link]

  • Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]

  • MySkinRecipes. (n.d.). Methyl 4-methoxypyridine-3-carboxylate. Retrieved January 9, 2026, from [Link]

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Foundational

Sourcing Methyl 4-Methoxynicotinate for Research: A Technical Guide for Scientists

For researchers in the dynamic fields of drug discovery and development, the quality and reliability of starting materials are paramount to the success of their endeavors. Methyl 4-Methoxynicotinate, a pyridine derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the dynamic fields of drug discovery and development, the quality and reliability of starting materials are paramount to the success of their endeavors. Methyl 4-Methoxynicotinate, a pyridine derivative with significant potential as a building block in the synthesis of novel therapeutics, is one such critical reagent. This in-depth guide provides a technical overview of sourcing this compound, offering insights into supplier evaluation, quality control, and best practices for its use in a research setting.

Introduction to Methyl 4-Methoxynicotinate: A Versatile Scaffold in Drug Discovery

Methyl 4-Methoxynicotinate (CAS No. 10177-32-9) is a substituted pyridine derivative featuring a methoxy group at the 4-position and a methyl ester at the 3-position.[1][2] Its chemical structure, possessing multiple points for chemical modification, makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The methoxy and ester functionalities of Methyl 4-Methoxynicotinate offer versatile handles for medicinal chemists to elaborate upon, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Selecting a Commercial Supplier: Navigating the Landscape

Choosing a reputable supplier is a critical first step in ensuring the integrity of your research. The market for research chemicals is populated by a variety of vendors, from large, well-established companies to smaller, more specialized firms. For a compound like Methyl 4-Methoxynicotinate, several reputable suppliers cater to the research and development community.

Key considerations when selecting a supplier include:

  • Purity and Analytical Data: The supplier should provide a clear indication of the compound's purity, typically determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] The availability of a Certificate of Analysis (CoA) for each batch is a hallmark of a quality supplier.[5]

  • Documentation and Transparency: A reliable supplier will offer comprehensive product information, including the CAS number, molecular formula, and safety data sheets (SDS).

  • Consistency and Batch-to-Batch Reproducibility: For long-term research projects, the ability to source material with consistent quality across different batches is crucial.

  • Customer and Technical Support: Access to knowledgeable technical support can be invaluable for addressing any questions or concerns regarding the product's specifications or use.

  • Custom Synthesis Capabilities: For specific research needs, such as isotopically labeled versions or derivatives, suppliers offering custom synthesis services can be a significant asset.[][7]

Below is a summary of prominent suppliers offering Methyl 4-Methoxynicotinate or related research chemicals:

SupplierNoteworthy Offerings & FocusWebsite
Parchem A supplier of a wide range of specialty chemicals, including Methyl 4-Methoxynicotinate.[2]
Toronto Research Chemicals (TRC) Specializes in complex organic small molecules for biomedical research and offers a vast catalog of products, including analytical standards and custom synthesis.[7][8]
AK Scientific, Inc. Provides a broad range of fine chemicals and advanced intermediates, with a commitment to maintaining in-stock availability for many of their products.[9]
BOC Sciences A comprehensive supplier of a wide array of chemical products and services, including custom synthesis, for the pharmaceutical and biotech industries.[][10]
CoreSyn A supplier of pharmaceutical intermediates and fine chemicals, listing Methyl 4-Methoxynicotinate with a purity of NLT 98%.[11][Link]
Win-Win Chemical Lists Methyl 4-Methoxynicotinate with a purity of 98%.[12][Link]

Quality Control and In-House Verification: A Self-Validating System

While suppliers provide specifications, it is a crucial aspect of scientific integrity to have a self-validating system for incoming reagents. Upon receipt of Methyl 4-Methoxynicotinate, researchers should consider performing in-house quality control to confirm its identity and purity.

Analytical Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is a powerful technique for assessing the purity of Methyl 4-Methoxynicotinate.[13][14] A typical workflow would involve dissolving a small sample in a suitable solvent (e.g., acetonitrile/water) and analyzing it on a C18 column. The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an indispensable tool for confirming the structure of the molecule.[3][15] The spectrum should be consistent with the expected chemical shifts and coupling patterns for the protons of Methyl 4-Methoxynicotinate. Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment.[3]

Experimental Protocol: In-House Purity Verification by HPLC

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of HPLC-grade acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of Methyl 4-Methoxynicotinate and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample of the received material at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be calculated based on the area percent of the main peak.

Handling and Storage: Ensuring Compound Integrity

Proper handling and storage are essential to maintain the quality of Methyl 4-Methoxynicotinate.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. A certificate of analysis for one lot specified storage at temperatures between -20°C and 8°C.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Logical Workflow for Sourcing and Qualification

The process of sourcing and qualifying a critical research chemical like Methyl 4-Methoxynicotinate can be visualized as a logical workflow.

G cluster_sourcing Sourcing Phase cluster_evaluation Evaluation Phase cluster_qualification Qualification Phase identify_need Identify Need for Methyl 4-Methoxynicotinate search_suppliers Search Reputable Suppliers identify_need->search_suppliers request_quotes Request Quotes & Lead Times search_suppliers->request_quotes compare_specs Compare Purity, Price & Availability request_quotes->compare_specs review_docs Review CoA & SDS compare_specs->review_docs supplier_selection Select Supplier review_docs->supplier_selection place_order Place Order supplier_selection->place_order receive_material Receive & Log Material place_order->receive_material inhouse_qc In-house QC (HPLC, NMR) receive_material->inhouse_qc release_for_use Release for Research Use inhouse_qc->release_for_use

Figure 1: A logical workflow for the sourcing and qualification of Methyl 4-Methoxynicotinate.

Conclusion

The successful integration of Methyl 4-Methoxynicotinate into a research program hinges on a diligent and well-informed sourcing strategy. By prioritizing suppliers who demonstrate a commitment to quality through comprehensive analytical data and transparent documentation, researchers can mitigate the risks associated with reagent variability. Furthermore, the implementation of in-house quality control measures provides an essential layer of validation, ensuring that the starting material is of the required standard for generating reliable and reproducible scientific data. This meticulous approach to sourcing is a cornerstone of robust scientific practice and a critical factor in the advancement of drug discovery and development.

References

  • CoreSyn. 10177-32-9,methyl 4-methoxynicotinate. [Link]

  • Chemwish Technology Co., Ltd. Methyl4-methoxynicotinate CAS NO.10177-32-9. [Link]

  • Certificate of Analysis. Methyl 4-methoxynicotinate. [Link]

  • Win-Win Chemical. 10177-32-9 Methyl 4-Methoxynicotinate 4-甲氧基烟酸甲酯. [Link]

  • CAS. Research chemical vendors. [Link]

  • ChemBuyersGuide.com, Inc. Toronto Research Chemicals. [Link]

  • BuyersGuideChem. BOC Sciences from USA. [Link]

  • Insight Biotechnology. Toronto Research Chemicals. [Link]

  • Chemie Brunschwig. Toronto Research Chemical. [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics. [Link]

  • Chromatographic Specialties Inc. Toronto Research Chemicals. [Link]

  • Biocompare. N-α-(9-Fluorenylmethoxycarbonyl)-S-(t-butylthio)-D-cysteine tritylcarboxamidomethyl polyethyleneglycol resin from BOC Sciences. [Link]

  • SIELC Technologies. Separation of Methyl 4-methoxyacetoacetate on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

  • Genetika Science. Toronto Research Chemicals (TRC). [Link]

Sources

Exploratory

The Methoxy Group on the Pyridine Ring: A Technical Guide to Reactivity and Synthetic Utility

Abstract The methoxy group, when appended to the pyridine scaffold, imparts a rich and nuanced reactivity profile that is of paramount importance to researchers, scientists, and professionals in drug development. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The methoxy group, when appended to the pyridine scaffold, imparts a rich and nuanced reactivity profile that is of paramount importance to researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the fundamental electronic effects of the methoxy substituent on the pyridine ring and the subsequent impact on its reactivity in key organic transformations. We will delve into the mechanistic underpinnings of nucleophilic and electrophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions. This document will further serve as a practical resource by providing field-proven experimental protocols and highlighting the strategic application of methoxypyridines in the synthesis of complex molecules, particularly within the realm of medicinal chemistry.

The Electronic Influence of the Methoxy Group on the Pyridine Ring

The reactivity of a substituted pyridine is fundamentally governed by the electronic interplay between the substituent and the electron-deficient pyridine ring. The methoxy group (-OCH₃) exhibits a dual electronic nature: a -I (negative inductive) effect due to the high electronegativity of the oxygen atom, and a +M (positive mesomeric or resonance) effect stemming from the donation of a lone pair of electrons from the oxygen into the aromatic system. The position of the methoxy group on the pyridine ring dictates which of these effects is dominant, thereby controlling the regioselectivity and rate of chemical reactions.

  • 2- and 4-Methoxypyridines: In these isomers, the +M effect strongly dominates. The lone pair on the oxygen can be delocalized into the ring, increasing electron density at the ortho and para positions relative to the methoxy group. This has a profound impact on the basicity of the ring nitrogen. For instance, 4-methoxypyridine (pKa 6.6) is a stronger base than pyridine itself, while 2-methoxypyridine (pKa 3.3) is a weaker base due to the proximity of the electron-withdrawing oxygen atom to the nitrogen[1].

  • 3-Methoxypyridine: Here, the +M effect is less pronounced at the nitrogen atom's position. Consequently, the -I effect plays a more significant role in influencing the overall electron density of the ring.

This positional electronic dichotomy is a critical consideration in planning synthetic strategies involving methoxypyridine derivatives.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution (SNA r) is a cornerstone reaction for the functionalization of pyridines. The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the 2- and 4-positions, as this allows for the stabilization of the negative charge of the Meisenheimer intermediate onto the electronegative nitrogen atom[2][3].

The presence of a methoxy group can either facilitate or hinder this reaction depending on its position. While the methoxy group is not a traditional leaving group in classical SNA r reactions, its substitution can be achieved under specific conditions, often involving metal catalysis or the use of strong bases[4][5].

A more common scenario involves the methoxy group influencing the substitution of another leaving group on the ring. For instance, in 3-Chloro-5-fluoro-2-methoxypyridine, the electronic effects of the methoxy group will influence the relative reactivity of the chloro and fluoro substituents in an SNA r reaction[6].

Diagram: General Mechanism of SNA r on a Pyridine Ring

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Experimental Protocol: Nucleophilic Amination of 3-Methoxypyridine

This protocol describes a sodium hydride-lithium iodide mediated amination of 3-methoxypyridine, a transformation that is typically challenging due to the poor leaving group ability of the methoxy group[5].

Materials:

  • 3-Methoxypyridine

  • Piperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add NaH (5 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully dry the NaH under a stream of inert gas.

  • Add anhydrous LiI (2 equivalents) and anhydrous THF.

  • To this suspension, add 3-methoxypyridine (1 equivalent) followed by piperidine (2 equivalents).

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(piperidin-1-yl)pyridine.

Self-Validation: The success of this reaction is contingent on the activation of NaH by LiI. A control experiment without LiI will show significantly lower or no conversion, validating the crucial role of the additive[5].

Electrophilic Aromatic Substitution (SEAr)

Pyridine is notoriously unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles[7][8]. Furthermore, the nitrogen lone pair readily coordinates with Lewis acids, which are often required as catalysts for these reactions, leading to the formation of a pyridinium cation that is even more deactivated[7].

However, the introduction of a strongly electron-donating group like a methoxy group at the 2- or 4-position can activate the ring sufficiently to allow for SEAr to occur, directing the incoming electrophile to the positions ortho and para to the methoxy group.

Diagram: Electrophilic Aromatic Substitution on Activated Pyridine

SEAr_Diagram sub Methoxypyridine (Activating Group Present) intermediate Sigma Complex (Cationic Intermediate) sub->intermediate Attack by pi-system e_plus Electrophile (E+) e_plus->intermediate product Substituted Methoxypyridine intermediate->product Re-aromatization h_plus H+ intermediate->h_plus

Caption: Simplified workflow of Electrophilic Aromatic Substitution.

For unactivated or deactivated methoxypyridines, an alternative strategy is to first perform an N-oxidation of the pyridine ring. The resulting pyridine-N-oxide is more susceptible to electrophilic attack, and the N-oxide can be subsequently removed[9].

Metal-Catalyzed Cross-Coupling Reactions

Methoxypyridines are valuable substrates in a variety of metal-catalyzed cross-coupling reactions. The methoxy group can serve as a directing group for ortho-metalation, allowing for the introduction of functional groups at specific positions[5].

Furthermore, halomethoxypyridines are widely used in Suzuki, Sonogashira, and Buchwald-Hartwig couplings to construct complex biaryl and amino-pyridine structures that are prevalent in pharmaceuticals[10]. The methoxy group, in these cases, modulates the electronic properties of the molecule, which can influence the efficiency of the cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of a Bromomethoxypyridine

This protocol provides a general procedure for the Suzuki coupling of a bromomethoxypyridine with an arylboronic acid.

Materials:

  • Bromomethoxypyridine derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • In a reaction vessel, combine the bromomethoxypyridine (1 equivalent), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (1-5 mol%), and base (2-3 equivalents).

  • Add the degassed solvent to the vessel.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Representative Suzuki Coupling Reactions

EntryBromomethoxypyridineArylboronic AcidCatalystBaseSolventYield (%)
12-Bromo-4-methoxypyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
23-Bromo-5-methoxypyridine4-Fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane88
34-Bromo-2-methoxypyridineThiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O95

Applications in Drug Discovery and Development

The methoxypyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds[11][12]. The methoxy group can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability[10][11]. For instance, the incorporation of a methoxypyridine moiety has been shown to improve the properties of gamma-secretase modulators for the potential treatment of Alzheimer's disease[11][12].

Moreover, methoxypyridines serve as versatile synthetic intermediates in the construction of complex alkaloids and other natural products[13][14]. The ability to tune the basicity of the pyridine nitrogen through the strategic placement of a methoxy group is a key advantage in multi-step syntheses[13][14].

Conclusion

The methoxy group exerts a profound and position-dependent influence on the reactivity of the pyridine ring. A thorough understanding of its electronic effects is crucial for designing efficient and selective synthetic routes. From facilitating nucleophilic substitution to enabling challenging electrophilic additions and participating in versatile cross-coupling reactions, methoxypyridines are indispensable building blocks in modern organic synthesis and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the unique chemical properties of this important class of heterocyclic compounds.

References

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Foundational

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Methyl 4-Methoxynicotinate

Executive Summary Methyl 4-Methoxynicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the specifi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-Methoxynicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is dictated by the specific reactivity of its heterocyclic core and associated functional groups. Understanding the electronic landscape of this molecule—specifically, identifying which sites are electron-rich (nucleophilic) and which are electron-poor (electrophilic)—is paramount for designing rational synthetic routes and predicting its behavior in chemical and biological systems. This guide provides a comprehensive analysis of the molecule's reactivity, grounded in the fundamental principles of physical organic chemistry and supported by experimental precedent. We will deconstruct the electronic contributions of the pyridine nitrogen, the methoxy substituent, and the methyl ester to create a predictive map of its chemical behavior.

The Electronic Architecture of the Core Structure

To comprehend the reactivity of Methyl 4-Methoxynicotinate, we must first analyze the electronic interplay between its three key components: the pyridine ring, the 4-methoxy group, and the 3-methyl ester group.

The Pyridine Ring: An Electron-Deficient Heterocycle

The foundational structure is pyridine, an aromatic heterocycle. The nitrogen atom is more electronegative than carbon, leading to a net withdrawal of electron density from the ring's π-system.[1][2] This inductive effect and the polarization of the π-bonds result in a partial positive charge (δ+) on the carbon atoms, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. Consequently, the pyridine ring is inherently "electron-deficient" compared to benzene, which has profound implications for its reactivity.[2] This deficiency makes the ring less susceptible to attack by electrophiles and more prone to attack by nucleophiles.[1][3]

Influence of Substituents

The reactivity of the basic pyridine ring is further modulated by the attached methoxy and methyl ester groups.

  • 4-Methoxy Group (-OCH₃): The oxygen atom is electron-withdrawing by induction (-I effect) but strongly electron-donating through resonance (+R effect) due to its lone pairs. The resonance effect dominates, pushing electron density into the ring. This donation is directed primarily to the positions ortho (C3, C5) and para (C6) to the methoxy group.

  • 3-Methyl Nicotinate Group (-COOCH₃): This is a classic electron-withdrawing group (EWG). Both its inductive (-I) and resonance (-R) effects pull electron density out of the aromatic ring. This deactivating effect is most pronounced at the ortho (C2, C4) and para (C6) positions relative to its point of attachment.

The final electron distribution is a composite of these competing effects, as visualized by the following resonance structures.

G cluster_0 Resonance Contributions in Methyl 4-Methoxynicotinate start Base Structure res1 Methoxy Donation (Activates C3, C5) start->res1 +R Effect res2 Ester Withdrawal (Deactivates C2, C4) start->res2 -R Effect res3 Pyridine N Withdrawal (Deactivates C2, C4, C6) start->res3 -I Effect final Composite Reactivity Map res1->final res2->final res3->final

Caption: Logical flow of electronic effects determining reactivity.

Mapping the Reactive Sites

Based on the electronic architecture, we can now pinpoint the specific sites of electrophilic and nucleophilic reactivity.

Nucleophilic Sites (Where Electrophiles Attack)

Nucleophilic sites are regions of high electron density.

  • The Pyridine Nitrogen: The most basic and readily available nucleophilic site is the nitrogen atom itself. Its lone pair of electrons does not participate in the aromatic π-system and is available to react with electrophiles such as protons (acting as a base) and Lewis acids.[1] Friedel-Crafts alkylations or acylations often fail on pyridine because the catalyst (a Lewis acid) coordinates with the nitrogen, further deactivating the ring.[1][2]

  • The Aromatic Ring (Electrophilic Aromatic Substitution - EAS): EAS on this molecule is challenging due to the electron-deficient nature of the pyridine ring and the deactivating ester group.[4] However, the powerful electron-donating methoxy group at C4 partially counteracts this. The most probable site for EAS is C5 .

    • Why C5? This position is ortho to the activating -OCH₃ group and meta to the deactivating -COOCH₃ group. Electrophilic attack at C5 leads to a resonance-stabilized intermediate where the positive charge can be delocalized onto the methoxy oxygen without placing it on the already electron-poor nitrogen atom.

    • Why Not Other Positions? Attack at C2 or C6 is highly disfavored due to the strong electron withdrawal by the adjacent nitrogen. Attack at C3 is blocked by the ester group. Attack at C4 is blocked by the methoxy group.

Electrophilic Sites (Where Nucleophiles Attack)

Electrophilic sites are regions of low electron density that are susceptible to attack by nucleophiles.

  • The Aromatic Ring (Nucleophilic Aromatic Substitution - NAS): The electron-deficient pyridine ring is primed for NAS, particularly at the positions ortho and para to the nitrogen.[5][6] The primary sites for nucleophilic attack on the ring are C2 and C6 .

    • Why C2 and C6? These positions bear the largest partial positive charge due to induction from the ring nitrogen. A nucleophilic attack at these positions generates a stable intermediate where the negative charge is delocalized onto the electronegative nitrogen atom.[5] For a substitution reaction to occur, a suitable leaving group must be present at one of these positions.

  • The Carbonyl Carbon: The carbon atom of the ester's carbonyl group (-C=O) is a classic electrophilic site. It is highly polarized due to the electronegativity of the two oxygen atoms attached to it. This site is susceptible to attack by a wide range of nucleophiles, leading to reactions such as:

    • Hydrolysis: Reaction with water (under acidic or basic conditions) to yield 4-methoxynicotinic acid.

    • Amidations: Reaction with amines to form the corresponding amide.

    • Reduction: Reaction with reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

Summary of Reactivity
SiteTypeGoverning FactorsPredicted Reactivity
Pyridine N NucleophilicLone pair availabilityHigh (Protonation, Lewis Acid Coordination)
Carbonyl C ElectrophilicC=O polarizationHigh (Hydrolysis, Amidation, Reduction)
C2, C6 ElectrophilicInduction from ring NHigh (Nucleophilic Aromatic Substitution)
C5 Nucleophilic+R from -OCH₃, meta to -COOCH₃Moderate (Electrophilic Aromatic Substitution)
C3, C4 N/ASubstitutedBlocked

Experimental Validation & Synthetic Protocols

The predicted reactivity is borne out in common synthetic procedures involving nicotinate derivatives. The ester functionality, for instance, is often introduced via Fischer esterification, a reaction that highlights the nucleophilicity of the precursor carboxylic acid's carbonyl oxygen and the electrophilicity of the eventual ester carbon.

Protocol: Synthesis of Methyl Nicotinate via Fischer Esterification

This protocol, adapted for nicotinic acid derivatives, illustrates a fundamental transformation and serves as a template for the synthesis of the title compound from its corresponding carboxylic acid.[7][8][9]

Objective: To convert a nicotinic acid precursor to its methyl ester.

Materials:

  • Nicotinic Acid derivative (1.0 eq)

  • Methanol (Anhydrous, ~20-fold excess by volume)

  • Concentrated Sulfuric Acid (Catalytic, ~0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Stir plate, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the nicotinic acid derivative in anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring suspension. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl nicotinate product.

  • Purification: If necessary, purify the product via silica gel column chromatography.[7][8]

G cluster_workflow Fischer Esterification Workflow A 1. Suspend Acid in Methanol B 2. Add H₂SO₄ Catalyst (Slowly, with cooling) A->B C 3. Heat to Reflux (4-12h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Cool and Quench on Ice D->E Complete F 6. Neutralize with Sat. NaHCO₃ E->F G 7. Extract with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify via Chromatography H->I

Caption: Experimental workflow for the synthesis of Methyl Nicotinate.

Conclusion

Methyl 4-Methoxynicotinate possesses a nuanced and highly useful reactivity profile. Its electrophilic and nucleophilic characters are well-defined and predictable based on the synergistic and antagonistic electronic effects of its constituent parts.

  • Primary Nucleophilic Site: The pyridine nitrogen, for reactions with acids and electrophiles.

  • Primary Electrophilic Site: The carbonyl carbon of the ester, for reactions with a broad range of nucleophiles.

  • Ring Reactivity: The pyridine ring is activated for nucleophilic attack at the C2 and C6 positions and selectively activated for electrophilic attack at the C5 position.

This dual reactivity makes Methyl 4-Methoxynicotinate and related structures versatile scaffolds in drug discovery, allowing for selective modification at multiple points to tune biological activity and pharmacokinetic properties. A thorough understanding of this electronic landscape is the cornerstone of its effective application in complex molecular design.

References

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Exploratory

Preliminary Computational Studies on Methyl 4-Methoxynicotinate: A Technical Guide for Drug Discovery Professionals

Abstract Methyl 4-Methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), belongs to the pyridine class of compounds which are pivotal scaffolds in medicinal chemistry. This technical guide outlines a preliminary...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-Methoxynicotinate, a derivative of nicotinic acid (Vitamin B3), belongs to the pyridine class of compounds which are pivotal scaffolds in medicinal chemistry. This technical guide outlines a preliminary, yet robust, computational workflow designed to elucidate the structural, electronic, and potential pharmacodynamic properties of this molecule. By leveraging Density Functional Theory (DFT) for quantum mechanical characterization and molecular docking for simulating protein-ligand interactions, we provide a foundational analysis for researchers, scientists, and drug development professionals. This document serves as both a methodological blueprint and an interpretive guide, demonstrating how in silico techniques can accelerate the early stages of drug discovery by providing predictive insights into molecular behavior and biological potential, specifically exploring its prospective role as an anti-inflammatory agent through interaction with Cyclooxygenase-2 (COX-2).

Introduction: The Rationale for a Computational Approach

Nicotinic acid and its derivatives have long been a focal point of pharmacological research, demonstrating a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antilipemic effects.[1] Methyl 4-Methoxynicotinate (M4MN) (Figure 1), as a specific ester and ether derivative, presents a unique electronic and steric profile. The introduction of a methyl ester and a methoxy group can significantly alter the physicochemical properties of the parent nicotinic acid scaffold, influencing its solubility, metabolic stability, and interaction with biological targets.[2]

Figure 1: Chemical Structure of Methyl 4-Methoxynicotinate

Identifier Value
IUPAC NameMethyl 4-methoxypyridine-3-carboxylate
CAS Number10177-32-9[3][4][5][6][7][8]
Molecular FormulaC8H9NO3[3][6]
Molecular Weight167.16 g/mol [6]

Preliminary computational analysis offers a time- and resource-efficient strategy to build a foundational understanding of a novel molecule like M4MN. Before committing to costly and labor-intensive synthesis and in vitro screening, computational methods allow us to:

  • Determine the most stable three-dimensional conformation.

  • Analyze its electronic structure to predict reactivity and intermolecular interaction potential.

  • Hypothesize its mechanism of action by simulating its binding to known protein targets.

This guide details the theoretical underpinnings and practical application of a two-pronged computational strategy: Density Functional Theory (DFT) and Molecular Docking.

Theoretical & Methodological Framework

The power of this in silico approach lies in combining the precision of quantum mechanics with the practical application of molecular mechanics to simulate biological interactions.

2.1. Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach provides a balance of accuracy and computational cost, making it ideal for studying organic molecules.[9][10]

Causality Behind Method Selection: For a molecule like M4MN, containing heteroatoms (N, O) and a conjugated system, a reliable theoretical level is crucial. We select the B3LYP functional with a 6-311++G(d,p) basis set .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is renowned for its excellent performance in calculating the geometries and electronic properties of a wide range of organic compounds.[9][11]

  • 6-311++G(d,p): This is a triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing systems with lone pairs and non-covalent interactions. The (d,p) denotes polarization functions, which allow for non-spherical electron density distribution, essential for capturing the true bonding environment in a molecule with multiple bonds and heteroatoms.[11][12]

2.2. Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor).[13] By estimating the binding affinity and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions), we can hypothesize the ligand's potential to act as an inhibitor or activator.[14]

Causality Behind Target Selection: Nicotinic acid derivatives have been investigated for anti-inflammatory properties.[15] A primary target in inflammation is the Cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins.[14][16] Selective inhibition of COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, investigating the interaction of M4MN with COX-2 is a logical starting point to explore its therapeutic potential. We will use the crystal structure of human COX-2, for instance, PDB ID: 5IKQ , for this study.[17]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be reproducible and provide a clear, step-by-step guide for the computational analysis of M4MN.

3.1. Workflow Overview

The entire computational process follows a logical progression from single-molecule characterization to its interaction within a biological system.

G cluster_0 DFT Analysis cluster_1 Molecular Docking a 1. 3D Structure Generation of M4MN b 2. Geometry Optimization (B3LYP/6-311++G(d,p)) a->b c 3. Frequency Calculation (Confirm Minimum Energy) b->c d 4. Electronic Property Calculation (FMO, MEP, etc.) c->d f 6. Ligand Preparation (Optimized M4MN Structure) d->f Optimized Ligand for Docking e 5. Target Selection & Preparation (COX-2, PDB: 5IKQ) g 7. Grid Generation (Define Active Site) e->g f->g h 8. Docking Simulation (AutoDock Vina) g->h i 9. Results Synthesis & Hypothesis Generation h->i Binding Affinity & Interaction Analysis

Caption: Overall computational workflow.
3.2. Protocol for Density Functional Theory (DFT) Calculations
  • Structure Generation: Draw the 2D structure of Methyl 4-Methoxynicotinate using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure.

  • Input File Preparation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the coordinates, charge (0), and multiplicity (1).

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt.

    • Rationale: This step finds the lowest energy, most stable conformation of the molecule.

  • Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry using the same level of theory.

    • Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Freq.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides data for predicting the molecule's infrared (IR) spectrum.

  • Electronic Property Calculation: From the output of the optimized structure, calculate:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

3.3. Protocol for Molecular Docking Simulation
  • Protein Preparation:

    • Download the crystal structure of human COX-2 (e.g., PDB ID: 5IKQ) from the Protein Data Bank.[17]

    • Using a molecular modeling tool (e.g., AutoDock Tools, PyMOL), remove all water molecules and co-crystallized ligands/ions.

    • Add polar hydrogens and assign Gasteiger partial charges to the protein atoms.

    • Rationale: This prepares a clean, chemically correct receptor model for the simulation.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of M4MN as the input ligand.

    • Assign Gasteiger charges and define rotatable bonds.

    • Rationale: Using an energy-minimized ligand structure provides a more realistic starting point for the docking simulation.

  • Grid Box Generation:

    • Define the docking search space (the "grid box") to encompass the known active site of COX-2. The active site is typically defined by key residues like ARG120, TYR355, and SER530.[13][14]

    • Rationale: Focusing the search on the active site increases computational efficiency and the relevance of the results.

  • Docking Execution:

    • Run the docking simulation using software like AutoDock Vina. The program will systematically explore various conformations of the ligand within the grid box.

    • Self-Validation: As a control, the native co-crystallized inhibitor can be removed and re-docked. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose validates the docking protocol.[18]

  • Analysis of Results:

    • Analyze the output to identify the binding affinity (in kcal/mol) of the best-scoring pose. More negative values indicate stronger predicted binding.

    • Visualize the ligand-protein complex to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Anticipated Results and Scientific Interpretation

This section outlines the expected outcomes from the described protocols and provides insights into their scientific meaning.

4.1. DFT Results: Molecular Reactivity and Stability

The DFT calculations would yield quantitative data on the molecule's intrinsic properties.

Table 1: Predicted Quantum Chemical Descriptors for M4MN

ParameterPredicted ValueScientific Implication
Total Energy (Hartree) (e.g., -633.xxxx)Thermodynamic stability of the molecule.
HOMO Energy (eV) (e.g., -6.5 eV)Correlates with the ability to donate electrons (nucleophilicity).
LUMO Energy (eV) (e.g., -1.2 eV)Correlates with the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV) (e.g., 5.3 eV)A larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment (Debye) (e.g., 2.5 D)Indicates overall molecular polarity, affecting solubility and interactions.

The Molecular Electrostatic Potential (MEP) map would visualize these properties. We would expect to see negative potential (red/yellow) around the oxygen atoms of the carbonyl and methoxy groups, and the nitrogen of the pyridine ring, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue) would likely be found on the hydrogen atoms.

4.2. Molecular Docking Results: Binding Affinity and Interaction Profile

The docking simulation would predict how M4MN fits into the COX-2 active site.

G cluster_0 COX-2 Active Site ARG120 ARG120 TYR355 TYR355 SER530 SER530 VAL523 VAL523 M4MN Methyl 4-Methoxynicotinate M4MN->ARG120 H-Bond (C=O) M4MN->TYR355 π-π Stacking (Pyridine Ring) M4MN->VAL523 Hydrophobic Interaction (Methyl)

Caption: Conceptual diagram of M4MN interactions in the COX-2 active site.

Table 2: Predicted Docking Results of M4MN with COX-2 (PDB: 5IKQ)

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
M4MN (e.g., -7.5 to -9.0)ARG120, TYR355, VAL523, SER530Hydrogen bonding, π-π stacking, hydrophobic
Celecoxib (Control) (e.g., -10.0 to -11.5)ARG120, HIS90, GLN192, PHE518Hydrogen bonding, sulfonamide interaction

A strong binding affinity (e.g., -8.0 kcal/mol) would suggest that M4MN can favorably bind to the COX-2 active site. Visualization would likely show the carbonyl oxygen of the ester forming a hydrogen bond with a key residue like ARG120 or TYR355. The pyridine ring could engage in π-π stacking with aromatic residues, while the methoxy and methyl groups could fit into hydrophobic pockets, collectively anchoring the molecule within the active site and potentially inhibiting the enzyme's function.

Conclusion and Future Directions

This guide has detailed a foundational computational workflow for the preliminary assessment of Methyl 4-Methoxynicotinate. Through DFT, we can establish its structural and electronic profile, predicting its stability and reactive sites. Through molecular docking, we can generate a testable hypothesis about its potential as a selective COX-2 inhibitor, a promising avenue for anti-inflammatory drug development.

The in silico data presented herein—while predictive—provides a strong, data-driven rationale for advancing M4MN to the next stages of the drug discovery pipeline. The logical next steps would be:

  • Chemical Synthesis: Synthesize Methyl 4-Methoxynicotinate to obtain a physical sample.

  • In Vitro Validation: Perform enzyme inhibition assays (e.g., COX-1/COX-2 assays) to experimentally determine its inhibitory concentration (IC50) and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and computationally model analogs of M4MN to optimize binding affinity and selectivity, guided by the initial docking poses.

By integrating these computational predictions with experimental validation, the path from a molecule of interest to a potential therapeutic lead can be navigated with greater efficiency and a higher probability of success.

References
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  • Orlando, B.J., Malkowski, M.G. (2016). 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. RCSB PDB. Available at: [Link]

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Protocols & Analytical Methods

Method

Protocol for the synthesis of Methyl 4-Methoxynicotinate from 4-chloronicotinic acid

Application Notes and Protocols: Synthesis of Methyl 4-Methoxynicotinate Abstract: This document provides a comprehensive guide for the synthesis of Methyl 4-Methoxynicotinate, a key building block in pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols: Synthesis of Methyl 4-Methoxynicotinate

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 4-Methoxynicotinate, a key building block in pharmaceutical research and development. The protocol details a two-step synthetic route starting from 4-chloronicotinic acid, involving a nucleophilic aromatic substitution followed by an esterification reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Methyl 4-Methoxynicotinate is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules targeting diverse biological pathways. The strategic introduction of a methyl group can significantly influence a molecule's biological activity, selectivity, solubility, and metabolic properties, making it a crucial tactic in drug design.[1][2] The protocol outlined herein describes a reliable and high-yielding synthesis of Methyl 4-Methoxynicotinate from commercially available 4-chloronicotinic acid.

Reaction Scheme Overview

The synthesis proceeds in two distinct steps:

  • Nucleophilic Aromatic Substitution: 4-chloronicotinic acid is reacted with sodium methoxide in methanol to yield 4-methoxynicotinic acid.

  • Fischer Esterification: The resulting 4-methoxynicotinic acid is then esterified using methanol in the presence of an acid catalyst to produce the final product, Methyl 4-Methoxynicotinate.

Mechanistic Insights

Step 1: Nucleophilic Aromatic Substitution

The first step involves the displacement of the chloro group at the C4 position of the pyridine ring by a methoxide ion. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. The presence of the nitrogen atom in the ring facilitates this reaction by stabilizing the negatively charged intermediate (a Meisenheimer-like complex).[3] The reaction is driven to completion by the formation of the more stable C-O bond.

Step 2: Fischer Esterification

The second step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[4] Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[5] To favor the formation of the product, this equilibrium-controlled reaction is typically driven forward by using a large excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[4]

Experimental Protocol

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-Chloronicotinic acidC₆H₄ClNO₂157.56>95%[Link to Supplier]
Sodium methoxideCH₃ONa54.0295%[Link to Supplier]
Methanol (anhydrous)CH₃OH32.0499.8%[Link to Supplier]
Sulfuric acid (concentrated)H₂SO₄98.0898%[Link to Supplier]
Sodium BicarbonateNaHCO₃84.01ACS Reagent[Link to Supplier]
Dichloromethane (DCM)CH₂Cl₂84.93ACS Reagent[Link to Supplier]
Anhydrous Magnesium SulfateMgSO₄120.37ACS Reagent[Link to Supplier]
PART 1: Synthesis of 4-Methoxynicotinic Acid
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium methoxide in dry methanol. For guidance on specific quantities, refer to established literature procedures which often involve dissolving sodium metal in methanol or using a commercial solution.

  • Addition of Starting Material: To the stirred solution of sodium methoxide, add 4-chloronicotinic acid (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. This will cause the 4-methoxynicotinic acid to precipitate out of the solution.[6]

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.[6]

  • Purification: The crude 4-methoxynicotinic acid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[6]

PART 2: Synthesis of Methyl 4-Methoxynicotinate (Fischer Esterification)
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 4-methoxynicotinic acid (1.0 eq) in an excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. Caution: The addition of sulfuric acid to methanol is highly exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 8-13 hours).[7][8] Monitor the reaction progress by TLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-Methoxynicotinate.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure ester.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Fischer Esterification A 4-Chloronicotinic Acid C Reflux A->C B Sodium Methoxide in Methanol B->C D Work-up & Acidification C->D E 4-Methoxynicotinic Acid D->E G Reflux E->G F Methanol & Sulfuric Acid F->G H Neutralization & Extraction G->H I Methyl 4-Methoxynicotinate H->I

Caption: Workflow for the synthesis of Methyl 4-Methoxynicotinate.

Safety and Handling

  • 4-Chloronicotinic Acid: Causes skin and serious eye irritation.[9][10][11] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Ensure adequate ventilation.[10][12]

  • Sodium Methoxide: Highly flammable and toxic.[13] Causes severe skin burns and eye damage.[13] Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[13] Wear appropriate PPE.[13]

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[9][10][13]

Characterization

The final product, Methyl 4-Methoxynicotinate, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., ester carbonyl).

  • Melting Point: To assess purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 4-Methoxynicotinate from 4-chloronicotinic acid. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • 4-Chloronicotinic acid, 96% - SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources. Available from: [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. Available from: [Link]

  • 4-chloropyridine reacts with sodium methoxide about 230 million times faster than chlorobenzene at 50∘C, it is because of. Filo. Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]

  • Esterification--Making Esters from Carboxylic Acids. jOeCHEM. Available from: [Link]

  • [Application of methyl in drug design]. PubMed. Available from: [Link]

  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Journal of Catalyst & Catalysis. Available from: [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. Available from: [Link]

  • Methyl Nicotinate. PubChem. Available from: [Link]

  • Product of the reaction between chalcone and sodium methoxide in methanol. Chemistry Stack Exchange. Available from: [Link]

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  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available from: [Link]

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Application

Application Notes & Protocols: Methyl 4-Methoxynicotinate as a Versatile Building Block in Modern Organic Synthesis

Abstract Methyl 4-Methoxynicotinate (CAS No. 10177-32-9) is a substituted pyridine derivative that has emerged as a highly valuable and versatile building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-Methoxynicotinate (CAS No. 10177-32-9) is a substituted pyridine derivative that has emerged as a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-deficient pyridine core in conjunction with the methoxy and methyl ester functional groups, provide multiple reaction sites for constructing complex molecular architectures. This guide delves into the core synthetic applications of Methyl 4-Methoxynicotinate, with a focus on its utility in cross-coupling reactions and nucleophilic aromatic substitutions. We provide detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower researchers in pharmaceutical, agrochemical, and materials science discovery.

Introduction: The Strategic Value of Methyl 4-Methoxynicotinate

The pyridine scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in numerous blockbuster drugs and potent agrochemicals.[1][2] Methyl 4-Methoxynicotinate serves as an ideal starting point for elaborating this core structure. The molecule features three key points of functionality:

  • The Pyridine Ring: An electron-deficient aromatic system, primed for specific transformations like nucleophilic aromatic substitution (SNAr) and metallation.

  • The Methyl Ester Group: Readily transformed into a carboxylic acid, amide, or reduced to an alcohol, allowing for a diverse range of subsequent reactions.

  • The 4-Methoxy Group: This group can be a target for nucleophilic displacement or can be cleaved to reveal a pyridone, offering an alternative synthetic pathway.

This combination of features allows for the strategic and controlled introduction of molecular diversity, making it an indispensable tool for building libraries of novel compounds for screening and development.[3]

Physicochemical Properties & Handling

A clear understanding of the physical and chemical properties of a building block is paramount for successful and safe experimentation.

PropertyValue
CAS Number 10177-32-9[4]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.17 g/mol [4]
Synonyms 4-Methoxy-3-pyridinecarboxylic acid methyl ester[4]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, chloroform, and ethyl acetate.[6]
Storage Store in a cool, dry place. Keep container tightly closed.

Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[7][8] To utilize Methyl 4-Methoxynicotinate in this context, it must first be converted into a derivative bearing a suitable leaving group, typically a halide. The following workflow outlines a common two-step strategy to synthesize bi-aryl pyridine derivatives.

Workflow for Suzuki Coupling Application

Suzuki_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling A Methyl 4-Methoxynicotinate B Methyl 2-Chloro-4-Methoxynicotinate A->B  e.g., m-CPBA, then POCl₃ D Target Bi-aryl Product B->D  Pd Catalyst, Base C Arylboronic Acid C->D

Caption: Two-step workflow for Suzuki coupling.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation with the activated boronic acid, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9] The base is crucial for activating the boronic acid to facilitate transmetalation.[7]

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Pd(II) Complex L₂Pd(II)(Ar¹)(X) Pd(0)L₂->Pd(II) Complex Oxidative Addition (Ar¹-X) Pd(II) Intermediate L₂Pd(II)(Ar¹)(Ar²) Pd(II) Complex->Pd(II) Intermediate Transmetalation Activated Boronate Ar²-B(OR)₃⁻ Activated Boronate->Pd(II) Complex Product Ar¹-Ar² Pd(II) Intermediate->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 1: Synthesis of Methyl 2-(4-tolyl)-4-methoxynicotinate

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Methyl 2-chloro-4-methoxynicotinate (1.0 eq)

  • 4-Tolylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq), anhydrous

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round-bottom flask, condenser, magnetic stirrer, argon/nitrogen line

Procedure:

  • To a round-bottom flask, add Methyl 2-chloro-4-methoxynicotinate, 4-tolylboronic acid, Pd(dppf)Cl₂, and anhydrous K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product.

Core Application II: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.[10][11] This SNAr reaction is a powerful method for introducing heteroatom nucleophiles (N, O, S) onto the pyridine ring.[12]

Mechanistic Insight: The Addition-Elimination Pathway

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[13] The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] In the second, usually rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored.

Caption: The stepwise mechanism of an SNAr reaction.

Protocol 2: Synthesis of Methyl 4-(benzylamino)nicotinate

This protocol describes the displacement of the methoxy group. This reaction often requires elevated temperatures due to the methoxide being a less ideal leaving group than a halide.

Materials:

  • Methyl 4-Methoxynicotinate (1.0 eq)

  • Benzylamine (2.5 eq)

  • Potassium tert-butoxide (KOtBu, 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sealed reaction vial, magnetic stirrer, heating block

Procedure:

  • To a dry, sealed reaction vial, add Methyl 4-Methoxynicotinate and potassium tert-butoxide.

  • Add anhydrous DMSO, followed by benzylamine.

  • Seal the vial tightly and heat the mixture to 120 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired product.

Additional Transformations: Ester Hydrolysis

The methyl ester of Methyl 4-Methoxynicotinate provides a handle for further functionalization. A common follow-up reaction is saponification to the corresponding carboxylic acid, which can then be used in amide couplings or other transformations.

Protocol 3: Synthesis of 4-Methoxynicotinic Acid

Materials:

  • Methyl 4-Methoxynicotinate (1.0 eq)

  • Lithium Hydroxide (LiOH, 2.0 eq)

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • Round-bottom flask, magnetic stirrer

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve Methyl 4-Methoxynicotinate in the THF/water solvent mixture in a round-bottom flask.

  • Add Lithium Hydroxide and stir the mixture at room temperature for 4-6 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4 with 1M HCl.

  • A white precipitate of the carboxylic acid product will form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Conclusion

Methyl 4-Methoxynicotinate is a robust and highly adaptable building block for organic synthesis. Its strategic functional groups enable access to a wide array of complex pyridine derivatives through well-established synthetic methodologies like Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this key intermediate in their synthetic campaigns, accelerating the discovery of novel molecules in drug development and agrochemical research.

References

  • Methyl 4-chloro-2-methoxynicotinate - MySkinRecipes. Source: MySkinRecipes.
  • Methyl 4-Methoxynicotinate (Cas 10177-32-9) - Parchem. Source: Parchem.
  • methyl4-methoxynicotinate - ChemicalBook. Source: ChemicalBook.
  • METHYL4-METHOXYNICOTINATE by BOC Sciences - Labshake. Source: Labshake.
  • 4-Methoxypyridine-3-carboxylic acid mehyl ester | C8H9 N O3 - BuyersGuideChem. Source: BuyersGuideChem.
  • The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. Source: SpringerLink.
  • Direct Synthesis of Pyridine Derivatives - Organic Chemistry Portal. Source: Organic Chemistry Portal.
  • Suzuki Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal.
  • Nucleophilic aromatic substitution - Wikipedia. Source: Wikipedia.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Source: Master Organic Chemistry.
  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Source: NIH National Library of Medicine.
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Source: Chemistry LibreTexts.
  • Suzuki Coupling - YouTube. Source: YouTube.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Source: Chemistry LibreTexts.
  • Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier - Macsen Labs. Source: Macsen Labs.

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Method

Methyl 4-Methoxynicotinate: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Nicotinate Core In the landscape of medicinal chemistry, the pyridine ring system stands as a privileged scaffold, consistently appearing in a multitude of approved therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nicotinate Core

In the landscape of medicinal chemistry, the pyridine ring system stands as a privileged scaffold, consistently appearing in a multitude of approved therapeutic agents. Within this class, nicotinic acid and its derivatives have garnered significant attention due to their diverse pharmacological activities. Methyl 4-methoxynicotinate, a readily accessible and highly functionalized derivative, has emerged as a key building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas. The strategic placement of the methoxy group at the 4-position and the methyl ester at the 3-position of the pyridine ring provides medicinal chemists with versatile handles for chemical modification. These modifications can be tailored to modulate the physicochemical properties and biological activity of the parent molecule, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide provides an in-depth exploration of the applications of Methyl 4-Methoxynicotinate in medicinal chemistry, complete with detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

Core Applications in Medicinal Chemistry

Methyl 4-methoxynicotinate serves as a crucial starting material and intermediate in the synthesis of a variety of biologically active compounds. Its utility spans across several therapeutic areas, including oncology, inflammation, and neuroscience.

Oncology: A Building Block for Kinase Inhibitors

The deregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The quinoline and quinazoline ring systems, often found in kinase inhibitors, can be constructed using nicotinic acid derivatives as precursors. Methyl 4-methoxynicotinate, with its inherent reactivity, is an ideal starting point for the synthesis of such heterocyclic systems.

Mechanism of Action: Many kinase inhibitors function by competing with ATP for binding to the kinase's active site. The pyridine ring of a nicotinate-derived scaffold can engage in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a key determinant of binding affinity and selectivity. The methoxy group can be a key pharmacophoric feature or can be further functionalized to explore deeper pockets within the active site, enhancing potency and selectivity. For instance, derivatives of 4-anilinoquinolines, synthesized from precursors like Methyl 4-methoxynicotinate, have shown potent inhibitory activity against receptor tyrosine kinases such as c-Met, which is implicated in tumor growth and metastasis.[1]

Workflow for the Synthesis of a Quinoline-based Kinase Inhibitor Precursor:

G M4MN Methyl 4-Methoxynicotinate Intermediate1 Cyclization Precursor M4MN->Intermediate1 Functional Group Manipulation QuinolineCore Substituted Quinoline Intermediate1->QuinolineCore Intramolecular Cyclization KinaseInhibitor Kinase Inhibitor Candidate QuinolineCore->KinaseInhibitor Further Functionalization

Caption: Synthetic workflow from Methyl 4-Methoxynicotinate to a kinase inhibitor candidate.

Anti-Inflammatory Agents: Targeting Key Mediators of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. Nicotinamide derivatives have shown promise in this area, and Methyl 4-Methoxynicotinate provides a versatile platform for the synthesis of potent anti-inflammatory compounds.

Mechanism of Action: The anti-inflammatory effects of nicotinamide-related compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. For example, derivatives of nicotinamide have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[2] Furthermore, the pyridine core can be elaborated to target other key players in the inflammatory cascade, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[3] The methoxy group on the Methyl 4-Methoxynicotinate scaffold can be strategically modified to enhance binding to the target enzyme.

Neuroscience: Modulators of a Neuroactive Compounds

The central nervous system (CNS) presents a complex and challenging landscape for drug discovery. Compounds that can cross the blood-brain barrier and selectively modulate the activity of neuronal receptors and enzymes are highly sought after. The physicochemical properties of nicotinic acid derivatives make them attractive candidates for CNS-active drugs.

Mechanism of Action: The pyridine nitrogen of the nicotinate core can act as a hydrogen bond acceptor, a crucial interaction for binding to many CNS targets. For instance, analogs of nicotinamide have been explored as modulators of various receptors and enzymes in the brain. The versatility of Methyl 4-Methoxynicotinate allows for the synthesis of a diverse library of compounds that can be screened for activity against a range of neurological targets. The development of neuroactive compounds often involves fine-tuning lipophilicity to ensure adequate brain penetration, a parameter that can be readily adjusted through modifications of the methoxy and ester groups of the starting material.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and application of Methyl 4-Methoxynicotinate in a medicinal chemistry setting. Researchers should adapt these protocols based on the specific requirements of their target molecules and should always adhere to standard laboratory safety practices.

Protocol 1: Synthesis of Methyl 4-Methoxynicotinate

This protocol describes a common method for the synthesis of Methyl 4-Methoxynicotinate from 4-hydroxynicotinic acid.

Materials:

  • 4-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 4-hydroxynicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-hydroxynicotinate.

  • The subsequent methylation of the hydroxyl group can be achieved using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in an appropriate solvent (e.g., acetone or DMF). This reaction should be carefully monitored to avoid N-methylation.

  • Purify the final product, Methyl 4-Methoxynicotinate, by column chromatography on silica gel.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Methyl 4-MethoxynicotinateC8H9NO3167.1610177-32-9
Protocol 2: Synthesis of a 4-Anilinoquinoline Derivative (Kinase Inhibitor Scaffold)

This protocol outlines a general procedure for the synthesis of a 4-anilinoquinoline scaffold from a Methyl 4-Methoxynicotinate derivative.

Materials:

  • A suitable chlorinated quinoline precursor (derived from Methyl 4-Methoxynicotinate)

  • Substituted aniline

  • Isopropanol or other suitable solvent

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the chlorinated quinoline precursor (1 equivalent) and the substituted aniline (1.1 equivalents) in isopropanol (10-20 volumes).

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux for 8-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a small amount of cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired 4-anilinoquinoline derivative.

Logical Relationship Diagram for Drug Discovery Process:

G Start Methyl 4-Methoxynicotinate (Starting Material) Synth Synthesis of Analog Library Start->Synth Screen High-Throughput Screening Synth->Screen Hit Hit Identification Screen->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical drug discovery workflow starting with a key building block.

Conclusion and Future Perspectives

Methyl 4-Methoxynicotinate has proven to be a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, anti-inflammatory agents, and neuroactive compounds highlights its broad potential in drug discovery. The straightforward functionalization of its core structure allows for the generation of diverse compound libraries, which are essential for identifying and optimizing novel therapeutic candidates. As our understanding of disease biology deepens, the demand for novel small molecules with tailored pharmacological profiles will continue to grow. Scaffolds like Methyl 4-Methoxynicotinate will undoubtedly play a crucial role in meeting this demand, enabling the development of the next generation of medicines.

References

Sources

Application

Application Notes & Protocols: Methyl 4-Methoxynicotinate as a Versatile Intermediate in Pharmaceutical Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-methoxynicotinate (CAS: 10177-32-9) is a functionalized pyridine derivative with significant potential as a building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxynicotinate (CAS: 10177-32-9) is a functionalized pyridine derivative with significant potential as a building block in the synthesis of complex pharmaceutical agents.[1] Its unique substitution pattern, featuring a methoxy group at the 4-position and a methyl ester at the 3-position, offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis of Methyl 4-Methoxynicotinate and details key protocols for its application as a pharmaceutical intermediate, focusing on the scientific principles that underpin its utility in drug discovery and development.

Introduction to Methyl 4-Methoxynicotinate

Methyl 4-methoxynicotinate is a pyridine-based heterocyclic compound. The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, highlighting the importance of functionalized pyridine intermediates in medicinal chemistry.[2] The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the electronic effects of the methoxy and methyl ester substituents, dictates the reactivity of Methyl 4-Methoxynicotinate, making it a valuable precursor for a range of pharmaceutical targets.

Physicochemical Properties

A clear understanding of the physicochemical properties of Methyl 4-Methoxynicotinate is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 10177-32-8
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 58-62 °C
Solubility Soluble in most organic solvents

Synthesis of Methyl 4-Methoxynicotinate

The synthesis of Methyl 4-Methoxynicotinate can be approached through several routes, primarily involving the modification of a pre-existing nicotinic acid derivative. A common and efficient method is the methylation of 4-hydroxynicotinic acid followed by esterification, or the methoxylation of a 4-halonicotinate.

Synthesis via Methylation of 4-Hydroxynicotinic Acid

This pathway involves the O-methylation of the hydroxyl group of 4-hydroxynicotinic acid, followed by esterification of the carboxylic acid. The order of these steps can be reversed.

Synthesis_of_Methyl_4_Methoxynicotinate start 4-Hydroxynicotinic Acid intermediate1 4-Methoxynicotinic Acid start->intermediate1 Methylating Agent (e.g., DMS) Base (e.g., NaOH) end_product Methyl 4-Methoxynicotinate intermediate1->end_product Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄)

Caption: Synthesis of Methyl 4-Methoxynicotinate from 4-Hydroxynicotinic Acid.

Protocol 1: Synthesis of 4-Methoxynicotinic Acid from 4-Hydroxynicotinic Acid [3]

  • Dissolution: In a round-bottom flask, dissolve 4-hydroxynicotinic acid in an aqueous solution of sodium hydroxide at room temperature with stirring.

  • Cooling: Cool the resulting solution in an ice bath to below 10 °C.

  • Methylation: Slowly add dimethyl sulfate (DMS) dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4.

  • Isolation: The precipitated crude product, 4-methoxynicotinic acid, is collected by vacuum filtration and washed with cold water.

  • Purification: Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield pure 4-methoxynicotinic acid.

Protocol 2: Esterification to Methyl 4-Methoxynicotinate [4][5][6]

  • Reaction Setup: Suspend the synthesized 4-methoxynicotinic acid in methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove excess methanol. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 4-Methoxynicotinate. Further purification can be achieved by column chromatography if necessary.

Applications in Pharmaceutical Synthesis: Key Transformations and Protocols

Methyl 4-Methoxynicotinate serves as a versatile intermediate for the synthesis of more complex molecules through modifications at its key functional groups: the methyl ester and the methoxy group, as well as the pyridine ring itself.

Key_Transformations Start Methyl 4-Methoxynicotinate Hydrolysis Hydrolysis Start->Hydrolysis Amidation Amidation Start->Amidation Reduction Reduction Start->Reduction Product1 4-Methoxynicotinic Acid Hydrolysis->Product1 NaOH or H₂SO₄ Product2 4-Methoxynicotinamide Derivatives Amidation->Product2 Amine (R-NH₂) Coupling Agent or High T Product3 (4-methoxy-3-pyridyl)methanol Reduction->Product3 Reducing Agent (e.g., NaBH₄)

Caption: Key synthetic transformations of Methyl 4-Methoxynicotinate.

Hydrolysis to 4-Methoxynicotinic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, providing a key intermediate for amide bond formation or other modifications.

Protocol 3: Alkaline Hydrolysis of Methyl 4-Methoxynicotinate [7]

  • Reaction Setup: Dissolve Methyl 4-Methoxynicotinate in a mixture of methanol and an aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture under reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cooling and Acidification: After cooling to room temperature, carefully add concentrated hydrochloric acid to the reaction mixture until the pH is acidic (pH 3-4), which will precipitate the carboxylic acid.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product, 4-methoxynicotinic acid, under vacuum.

  • Scientific Rationale: Alkaline hydrolysis (saponification) is an irreversible process that proceeds to completion, often providing high yields of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.[8]

Amidation to 4-Methoxynicotinamide Derivatives

The direct conversion of the methyl ester to an amide is a crucial step in the synthesis of many pharmaceutical compounds. This can be achieved through direct aminolysis or via the corresponding carboxylic acid using coupling agents.

Protocol 4: Direct Amidation of Methyl 4-Methoxynicotinate [9][10][11]

  • Reaction Setup: In a sealed reaction vessel, combine Methyl 4-Methoxynicotinate with the desired primary or secondary amine. A solvent such as methanol or a high-boiling point solvent like DMF can be used.

  • Catalysis (Optional): For less reactive amines, a catalyst such as sodium methoxide or a Lewis acid can be added. Boric acid has also been shown to be an effective catalyst for amidation reactions.[12][13]

  • Heating: Heat the reaction mixture, typically between 80-150 °C, depending on the reactivity of the amine. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

  • Expert Insight: Direct amidation of esters often requires elevated temperatures or catalysis to overcome the lower reactivity of the ester compared to an acid chloride or anhydride. The choice of conditions depends heavily on the nucleophilicity and boiling point of the amine.

Reduction to (4-methoxy-3-pyridyl)methanol

The reduction of the ester functionality provides the corresponding primary alcohol, which is another valuable intermediate for further synthetic manipulations.

Protocol 5: Reduction of Methyl 4-Methoxynicotinate with Sodium Borohydride [14][15]

  • Reaction Setup: Dissolve Methyl 4-Methoxynicotinate in a suitable solvent, such as methanol or tetrahydrofuran (THF), in a round-bottom flask.

  • Reducing Agent Addition: Cool the solution in an ice bath and slowly add an excess of sodium borohydride (NaBH₄) in portions.

  • Reaction: Allow the reaction to stir at room temperature for several hours or until completion as indicated by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess borohydride.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-methoxy-3-pyridyl)methanol. Purification can be achieved by column chromatography.

  • Causality in Experimental Choice: While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, sodium borohydride is often preferred for its milder nature and greater functional group tolerance, making it a safer and more selective choice for many applications. The use of methanol as a co-solvent with NaBH₄ can enhance its reducing power for esters.[14][15]

Conclusion

Methyl 4-Methoxynicotinate represents a strategically important intermediate for pharmaceutical synthesis. Its functional handles allow for a diverse range of chemical transformations, providing access to a wide array of more complex pyridine-based molecules. The protocols detailed in this guide are based on established and reliable chemical principles, offering researchers and drug development professionals a solid foundation for the utilization of this versatile building block in their synthetic endeavors. The careful selection of reaction conditions, guided by an understanding of the underlying chemical principles, is paramount to achieving high yields and purity in the synthesis of novel pharmaceutical agents.

References

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  • Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. ResearchGate. Retrieved from [Link]

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  • Zhang, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(35), 22935-22939.

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Method

Application Note: Strategic Derivatization of Methyl 4-Methoxynicotinate for High-Throughput Library Synthesis

Introduction: The Pyridine Scaffold and its Strategic Importance The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and its Strategic Importance

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for drug design.[3] Within this class, Methyl 4-Methoxynicotinate stands out as a particularly versatile and cost-effective starting material for the construction of diverse chemical libraries. Its structure presents three primary points for chemical modification: the electrophilic C4 position, the ester at C3, and the potential for C-H functionalization on the pyridine ring.

This guide provides a detailed exploration of robust, field-proven protocols for the derivatization of Methyl 4-Methoxynicotinate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to rationally design and execute synthetic campaigns for drug discovery and development.

Core Chemical Principles: Understanding the Reactivity of Methyl 4-Methoxynicotinate

A successful derivatization strategy hinges on a firm grasp of the substrate's inherent reactivity. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which significantly influences its chemical behavior.

  • Electrophilicity at C2/C4: The nitrogen atom withdraws electron density from the ring, creating partial positive charges (δ+) predominantly at the C2 (ortho) and C4 (para) positions. This renders the ring susceptible to attack by nucleophiles.[4][5][6]

  • The C4-Methoxy Group as a Latent Leaving Group: The methoxy group at the C4 position is a key feature for diversification. While not as reactive as a halide, it is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly on an electron-deficient ring like pyridine.[6][7] The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer complex), a process favored by the ring nitrogen.[4][5]

  • The C3-Ester as a Handle for Amidation: The methyl ester at the C3 position is a classic functional group handle. It is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast library of amines to generate diverse amides—a common and highly effective strategy in medicinal chemistry.

G

Strategy I: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most direct approach to introducing diversity is the displacement of the C4-methoxy group. This reaction is highly reliable and tolerates a wide range of nucleophiles, making it ideal for library synthesis.

Causality Behind the SNAr Protocol

The success of this reaction relies on promoting the attack of a nucleophile on the electron-poor C4 position and facilitating the departure of the methoxide leaving group.

  • Nucleophile Choice: Primary and secondary amines, thiols, and alkoxides are common nucleophiles. Amines are particularly valuable for building SAR (Structure-Activity Relationships).

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred. They effectively solvate the cationic counter-ion of the nucleophile but do not strongly solvate the anionic nucleophile itself, thus enhancing its reactivity.

  • Temperature: The C-O bond being broken is strong, so thermal energy is typically required to overcome the activation barrier. Reactions are often run at elevated temperatures (80-150 °C).

  • Additives: While not always necessary, a non-nucleophilic base may be used if the nucleophile is introduced as a salt (e.g., an amine hydrochloride). Recent literature has shown that systems like NaH-LiI can dramatically facilitate the amination of methoxypyridines, offering a powerful, modern alternative.[7]

Detailed Protocol: SNAr Amination of Methyl 4-Methoxynicotinate

This protocol describes a general procedure for the reaction with a representative secondary amine, piperidine.

Materials:

  • Methyl 4-Methoxynicotinate (1.0 eq)

  • Piperidine (1.5 - 2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Stir bar

Procedure:

  • To a clean, dry reaction vessel equipped with a stir bar, add Methyl 4-Methoxynicotinate.

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Add piperidine (1.5 eq) to the solution.

  • Seal the vessel securely.

  • Heat the reaction mixture to 120 °C with stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and excess amine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl 4-(piperidin-1-yl)nicotinate.

Self-Validation: The protocol's success is validated by monitoring the disappearance of the starting material and the appearance of a new, less polar product spot by TLC or a new mass peak by LC-MS corresponding to the substitution product.

Nucleophile TypeTypical ConditionsProduct Class
Primary/Secondary AminesDMF or DMSO, 100-140 °C4-Amino-nicotinates
Thiols (with base)DMF, K₂CO₃, 80-100 °C4-Thioether-nicotinates
Alcohols (as alkoxides)NaH in THF/DMF, 60-100 °C4-Alkoxy-nicotinates
N-Heterocycles (e.g., Imidazole)NMP, 150 °C4-Heterocyclyl-nicotinates
Table 1: Representative Nucleophiles for SNAr Reactions.

G

Strategy II: C3-Ester Modification via Amide Bond Formation

This two-step sequence is a workhorse in library synthesis, allowing for the introduction of immense chemical diversity through the vast commercial availability of primary and secondary amines.

Step 1: Saponification of the Methyl Ester

Causality: The ester is hydrolyzed under basic conditions (saponification) to the carboxylate salt. Subsequent acidification protonates the salt, yielding the insoluble carboxylic acid which can often be isolated by simple filtration.

  • Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as the resulting lithium carboxylate can have different solubility properties, sometimes aiding in the work-up.

  • Solvent System: A mixture of water and a miscible organic solvent like THF or Methanol is used to ensure solubility of both the ester starting material and the hydroxide salt.

Detailed Protocol: Hydrolysis to 4-Methoxynicotinic Acid

  • Dissolve Methyl 4-Methoxynicotinate (1.0 eq) in a 3:1 mixture of THF/Water.

  • Add LiOH·H₂O (1.5 eq) and stir the mixture at room temperature until LC-MS analysis indicates complete consumption of the starting ester (typically 2-4 hours).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4 by the slow addition of 1M HCl.

  • A white precipitate of 4-Methoxynicotinic acid will form. Stir for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is typically used in the next step without further purification.

Step 2: Amide Coupling

Causality: Direct reaction of a carboxylic acid and an amine to form an amide is extremely slow. A "coupling reagent" is used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating attack by the amine nucleophile.

  • Coupling Reagents: A wide variety exist. HATU, HBTU, and EDC are among the most common. They offer high efficiency and minimize side reactions, particularly racemization if chiral amines or acids are used.[8]

  • Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to neutralize the acid formed during the activation step and to deprotonate the ammonium salt if the amine is provided as such.

Detailed Protocol: HATU-Mediated Amide Coupling

  • To a solution of 4-Methoxynicotinic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF.

  • Add the HATU solution to the acid/amine mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by LC-MS.

  • Work-up: Dilute with Ethyl Acetate and wash with saturated NaHCO₃ solution (to remove unreacted acid and activator byproducts), water, and brine.

  • Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash chromatography or preparative HPLC to yield the final amide product.

Coupling ReagentActivator TypeKey AdvantagesCommon Byproduct
EDC (with HOBt)CarbodiimideCost-effective, water-soluble byproductsEDC-urea (water soluble)
HATU Uronium SaltVery fast, highly efficient, low racemizationTetramethylurea
T3P® Phosphonic AnhydrideHigh reactivity, clean reactionsPhosphate byproducts (water soluble)
Table 2: Comparison of Common Amide Coupling Reagents.

G

Strategy III: Advanced Derivatization via Cross-Coupling

For more advanced library designs, C-C and C-N bond formation via transition-metal-catalyzed cross-coupling offers unparalleled scope. The parent Methyl 4-Methoxynicotinate is not ideal for direct cross-coupling. However, it serves as the precursor to the necessary halo-pyridines.

Feasibility Note: The 4-methoxy group can be converted to a more reactive handle for cross-coupling, such as a triflate (-OTf) or a halide (-Cl, -Br). A common route involves demethylation to the 4-hydroxypyridine followed by conversion to the triflate or halide. While outside the scope of direct derivatization, this pathway is crucial for expanding the synthetic possibilities. For instance, a subsequent Suzuki-Miyaura coupling could introduce diverse aryl or heteroaryl groups.[9][10][11]

G

Integrated Library Synthesis Strategy

The true power of this scaffold is realized when these strategies are combined. A divergent approach allows for the rapid generation of a large, structurally diverse library from a single starting material.

G cluster_pathA Pathway A: C4 Derivatization First cluster_pathB Pathway B: C3 Derivatization First Start Methyl 4-Methoxynicotinate A1 S_NAr with Amine Library A Start->A1 B1 Hydrolysis & Amide Coupling with Amine Library C Start->B1 A2 4-Amino-Nicotinate Esters A1->A2 A3 Hydrolysis & Amide Coupling with Amine Library B A2->A3 A4 Di-substituted Library A-B A3->A4 B2 4-Methoxy-Nicotinamide Library B1->B2 B3 S_NAr with Amine Library D B2->B3 B4 Di-substituted Library C-D B3->B4

Conclusion

Methyl 4-Methoxynicotinate is a high-value scaffold for constructing diverse molecular libraries. By leveraging robust and well-understood reactions such as Nucleophilic Aromatic Substitution at the C4 position and amide bond formation at the C3 position, researchers can readily access a wide chemical space. The protocols and strategies outlined in this guide provide a reliable foundation for generating novel compound collections essential for modern drug discovery programs.

References

  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2025). ResearchGate. Retrieved from [Link]

  • Yadav, J. D., & Pathare, R. S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Jawad Mohsen, E. M., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • Dela Cruz, M. A. C., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

  • Pontiki, E., et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Retrieved from [Link]

  • Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals. Retrieved from [Link]

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  • Racioppi, R., et al. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules. Retrieved from [Link]

  • Ali, A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Retrieved from [Link]

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  • Chiba, S., et al. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride. DR-NTU, Nanyang Technological University. Retrieved from [Link]

  • C-H Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. Retrieved from [Link]

  • Thansandote, P., & Lautens, M. (2009). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Clayden, J., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

  • c-h-functionalization-of-pyridines. (2023). Ask this paper | Bohrium. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

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Application

Application Notes and Protocols for the Scalable Synthesis of Methyl 4-Methoxynicotinate

Introduction: The Significance of Methyl 4-Methoxynicotinate Methyl 4-methoxynicotinate is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a variety of biologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 4-Methoxynicotinate

Methyl 4-methoxynicotinate is a valuable substituted pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous pharmaceutical compounds, making its efficient and scalable production a critical aspect of drug discovery and development. These application notes provide a comprehensive guide for the synthesis of Methyl 4-Methoxynicotinate, with a focus on a scalable and robust protocol suitable for laboratory and pilot-plant scale production. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and address critical considerations for process safety and scale-up.

Strategic Approach: The Williamson Ether Synthesis

For the scalable synthesis of Methyl 4-Methoxynicotinate, the Williamson ether synthesis presents a robust and well-established method.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide, and in this case, it will be the reaction of Methyl 4-chloronicotinate with sodium methoxide. This approach is favored for its typically high yields, operational simplicity, and the ready availability of the starting materials.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of the methoxide nucleophile at the C-4 position of the pyridine ring, leading to the displacement of the chloride leaving group.[2][3]

Williamson Ether Synthesis start Methyl 4-chloronicotinate product Methyl 4-Methoxynicotinate start->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->product Methoxide source byproduct Sodium Chloride (NaCl) product->byproduct Formation of

Caption: Synthetic scheme for Methyl 4-Methoxynicotinate via Williamson ether synthesis.

Alternative routes, such as the Fischer esterification of 4-methoxynicotinic acid or the O-methylation of methyl 4-hydroxynicotinate, were considered. However, the Williamson ether synthesis from the chloro-precursor was selected for its typically faster reaction kinetics and avoidance of strong acidic conditions or hazardous methylating agents like dimethyl sulfate, which can present challenges on a larger scale.

Experimental Protocol

This protocol is designed for the synthesis of Methyl 4-Methoxynicotinate on a multi-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
Methyl 4-chloronicotinate63592-85-8171.581.0
Sodium methoxide (30% in MeOH)124-41-454.021.2
Methanol (anhydrous)67-56-132.04Solvent
Toluene108-88-392.14Solvent
Deionized Water7732-18-518.02Quenching/Washing
Brine (saturated NaCl solution)7647-14-558.44Washing
Anhydrous Magnesium Sulfate7487-88-9120.37Drying Agent
Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Heating mantle with a stirrer.

  • Addition funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

Caption: Step-by-step workflow for the synthesis and purification of Methyl 4-Methoxynicotinate.

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge Methyl 4-chloronicotinate (1.0 eq) and anhydrous toluene (5-10 volumes).

  • Heating: Begin stirring and heat the mixture to 80 °C using a heating mantle.

  • Reagent Addition: Once the temperature has stabilized, slowly add the sodium methoxide solution (1.2 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the temperature does not exceed 85 °C. The reaction is exothermic, and careful control of the addition rate is crucial for safety and selectivity.

  • Reaction Monitoring: Maintain the reaction mixture at 80-85 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of deionized water (5 volumes).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 3 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot toluene and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum to yield Methyl 4-Methoxynicotinate as a white to off-white solid.[1]

Scale-Up Considerations and Safety

Scaling up the synthesis of Methyl 4-Methoxynicotinate requires careful attention to several factors to ensure a safe and efficient process.

  • Thermal Management: The reaction between sodium methoxide and Methyl 4-chloronicotinate is exothermic. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is highly recommended. The rate of addition of the sodium methoxide solution should be carefully controlled to maintain the desired reaction temperature.

  • Handling of Sodium Methoxide: Sodium methoxide is a corrosive and flammable solid that reacts violently with water.[4][5] When using a solution of sodium methoxide in methanol, it is a flammable liquid and corrosive.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat, must be worn.[4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[6] For large-scale operations, a closed-system transfer of the sodium methoxide solution is recommended.

  • Solvent Selection: Toluene is a suitable solvent for this reaction due to its relatively high boiling point, which allows for a convenient reaction temperature, and its immiscibility with water, which simplifies the workup. On a larger scale, consider the environmental and safety implications of the chosen solvent.

  • Purification at Scale: Recrystallization is a viable method for purification on a larger scale. However, optimizing the solvent system and cooling profile is crucial for achieving high purity and yield. Melt crystallization can be an alternative for achieving very high purity on an industrial scale.[7][8]

  • Waste Disposal: The aqueous waste from the workup will be basic and contain residual methanol and sodium chloride. It should be neutralized before disposal according to local regulations.

Safety Data

It is imperative to consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

  • Methyl 4-chloronicotinate: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area and wear appropriate PPE.[9][10]

  • Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Causes severe skin burns and eye damage.[4][5] Handle in a dry, inert atmosphere.

  • Methanol: Flammable liquid and toxic if ingested, inhaled, or in contact with skin.

  • Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

Conclusion

The Williamson ether synthesis provides a reliable and scalable route to Methyl 4-Methoxynicotinate. By following the detailed protocol and adhering to the safety and scale-up considerations outlined in these application notes, researchers and drug development professionals can efficiently produce this valuable intermediate in high purity and yield. Careful planning and execution are paramount for a successful and safe synthesis at any scale.

References

  • MySkinRecipes. (n.d.). Methyl 4-methoxypyridine-3-carboxylate. Retrieved from [Link]

  • Durham Technical Community College. (n.d.). SAFETY DATA SHEET: Sodium methoxide. Retrieved from [Link]

  • Akishina, et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

  • GEA. (n.d.). Ultra Purification of 4,4 MDI. Retrieved from [Link]

  • Google Patents. (n.d.). Esters of substituted nicotine acids.
  • GEA. (n.d.). Organic Chemical Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of nicotinic acid esters.
  • SD Fine-Chem. (n.d.). SODIUM METHOXIDE. Retrieved from [Link]

  • GEA. (n.d.). PURIFICATION OF ORGANIC CHEMICALS. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • Google Patents. (n.d.). Process for the purification of (meth)acrylic acid.

Sources

Method

Quantitative Analysis of Methyl 4-Methoxynicotinate: A Guide to Chromatographic and Spectroscopic Methods

This technical guide provides a comprehensive overview of analytical methodologies for the precise quantification of Methyl 4-Methoxynicotinate (C8H9NO3), a key intermediate in pharmaceutical synthesis. Designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of analytical methodologies for the precise quantification of Methyl 4-Methoxynicotinate (C8H9NO3), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document details robust protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside foundational principles of spectroscopic analysis for structural elucidation. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Importance of Quantifying Methyl 4-Methoxynicotinate

Methyl 4-Methoxynicotinate, the methyl ester of 4-methoxynicotinic acid, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and concentration in reaction mixtures and final products are critical parameters that directly impact the safety, efficacy, and quality of the resulting drug substance. Accurate and validated analytical methods are therefore indispensable for:

  • Quality Control: Ensuring the identity and purity of raw materials and synthesized intermediates.

  • Process Optimization: Monitoring reaction kinetics and optimizing synthetic yields.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.

This guide presents validated analytical workflows that provide the necessary precision, accuracy, and robustness for these applications.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reverse-phase HPLC (RP-HPLC) is the premier technique for the routine quantification of Methyl 4-Methoxynicotinate due to its high resolution, sensitivity, and reproducibility. The method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.

Principle of Separation

The separation of Methyl 4-Methoxynicotinate on a C18 column is governed by hydrophobic interactions. The relatively nonpolar nature of the molecule allows it to be retained on the alkyl chains of the stationary phase. By employing a polar mobile phase, typically a mixture of acetonitrile and water, the analyte is eluted. The methoxy and ester functional groups contribute to its overall polarity, allowing for fine-tuning of the retention time by adjusting the mobile phase composition. The pyridine ring's nitrogen atom can be protonated at acidic pH, which can influence retention; therefore, pH control of the mobile phase is crucial for achieving symmetrical peak shapes and reproducible results.

HPLC Method Protocol

This protocol is a robust starting point and should be validated for specific matrices and instrumentation.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of the pyridine nitrogen.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~270 nmBased on the UV absorbance of similar aromatic and pyridine-containing compounds. A full UV scan of a standard solution is recommended to determine the λmax for optimal sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Add formic acid to a final concentration of 0.1%. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 4-Methoxynicotinate reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing Methyl 4-Methoxynicotinate and dissolve it in a known volume of mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of Methyl 4-Methoxynicotinate in the sample by interpolating its peak area from the calibration curve.

Method Validation Parameters:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10

This data is illustrative and should be determined experimentally during method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Matrices

GC-MS is a powerful technique for the quantification of Methyl 4-Methoxynicotinate, particularly in complex matrices where high selectivity is required. The compound is sufficiently volatile for GC analysis without derivatization.

Principle of Analysis

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both qualitative (mass spectrum) and quantitative (peak area) information.

GC-MS Method Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

ParameterRecommended ConditionRationale
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA common, robust column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minAn initial temperature program to be optimized for the specific sample matrix.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Ion Source Temp. 230 °CA standard temperature for an EI source.
MS Quadrupole Temp. 150 °CA standard temperature for a quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy for generating reproducible mass spectra.
Scan Mode Full Scan (m/z 50-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.Full scan provides a complete mass spectrum for identification. SIM mode enhances sensitivity and selectivity for quantification by monitoring specific ions of the target analyte.

Step-by-Step Protocol:

  • Standard Solution Preparation: Prepare a stock solution of Methyl 4-Methoxynicotinate in a volatile organic solvent such as ethyl acetate or dichloromethane. Prepare a series of working standards by dilution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the sample is in an aqueous matrix, a liquid-liquid extraction with a water-immiscible organic solvent is necessary.

  • Analysis: Inject 1 µL of the standard and sample solutions into the GC-MS system.

  • Quantification: In SIM mode, monitor characteristic ions of Methyl 4-Methoxynicotinate (e.g., the molecular ion and major fragment ions). Construct a calibration curve and quantify the analyte in the same manner as with HPLC.

Spectroscopic Characterization

While chromatography is used for quantification, spectroscopic techniques are essential for the initial identification and structural confirmation of Methyl 4-Methoxynicotinate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of all atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O stretch of the ester and the C-O-C stretch of the ether.

  • Mass Spectrometry (MS): As used in GC-MS, MS provides the molecular weight of the compound and its fragmentation pattern, which is a unique fingerprint for identification.

Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase->System_Equilibration Standard_Prep Standard Solution Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection System_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: HPLC Analysis Workflow

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_quant_gc Quantification Standard_Prep_GC Standard Solution Preparation Injection_GC GC Injection Standard_Prep_GC->Injection_GC Sample_Prep_GC Sample Preparation Sample_Prep_GC->Injection_GC Separation Chromatographic Separation Injection_GC->Separation Detection_MS MS Detection Separation->Detection_MS Data_Analysis Data Analysis (SIM/Full Scan) Detection_MS->Data_Analysis Quantification_GC Quantification Data_Analysis->Quantification_GC

Caption: GC-MS Analysis Workflow

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of Methyl 4-Methoxynicotinate. The choice between HPLC and GC-MS will depend on the specific application, sample matrix, and available instrumentation. For routine quality control, the presented HPLC method offers an excellent combination of speed, precision, and accuracy. GC-MS provides superior selectivity and is a valuable tool for complex samples or for confirmatory analysis. Proper method validation in accordance with regulatory guidelines is essential before implementation in a quality control environment.

References

  • SIELC Technologies. Separation of Methyl 4-methoxybenzoate on Newcrom R1 HPLC column. [Link]

Sources

Application

The Strategic Utility of Methyl 4-Methoxynicotinate in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Introduction: The Pyridine Scaffold in Modern Agrochemicals The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a versatile scaffold for a wide array of herbicides, fungicides, and i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a versatile scaffold for a wide array of herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and ability to be functionalized at various positions allow for the fine-tuning of biological activity, selectivity, and environmental persistence. Within the vast family of pyridine-based building blocks, Methyl 4-Methoxynicotinate stands out as a particularly valuable precursor. The methoxy group at the 4-position and the methyl ester at the 3-position offer multiple reactive handles for chemical modification, enabling the construction of complex molecular architectures with desired agrochemical properties. This guide provides a comprehensive overview of the synthetic utility of Methyl 4-Methoxynicotinate, complete with detailed protocols and insights into the chemical principles that underpin its application.

Core Synthetic Strategies and Mechanistic Insights

Methyl 4-Methoxynicotinate can be readily prepared from its corresponding carboxylic acid, 4-Methoxynicotinic acid. The synthesis of 4-Methoxynicotinic acid itself can be achieved through two primary routes: the methylation of 4-hydroxynicotinic acid or the nucleophilic aromatic substitution of 4-chloronicotinic acid with a methoxide source.[3] The choice of route often depends on the availability and cost of the starting materials.

Once obtained, Methyl 4-Methoxynicotinate can be elaborated into a variety of agrochemical precursors. Key transformations often involve:

  • Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides – a common functional group in many bioactive molecules.

  • Amination/Amidation: The ester can be directly converted to an amide by treatment with an amine, often under elevated temperatures or with the use of catalysts.

  • Nucleophilic Aromatic Substitution: The pyridine ring, particularly when activated, can undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

  • Ortho-lithiation: Directed ortho-lithiation can be a powerful tool for functionalizing the pyridine ring at specific positions.

Application Showcase: Synthesis of a Biologically Active Pyridinecarboxamide

To illustrate the practical application of Methyl 4-Methoxynicotinate, we will detail the synthesis of a potent and selective sphingosine-1-phosphate-1 (S1P1) receptor agonist, 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide. While this compound has been investigated for pharmaceutical applications, the synthetic methodology is directly transferable to the synthesis of structurally related agrochemicals, such as pyridinecarboxamide fungicides or herbicides.[4]

This synthesis highlights the conversion of a nicotinic acid derivative into a complex amide, a common motif in modern agrochemicals.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Isocyanate Formation cluster_2 Final Coupling Reaction A Methyl 4-Methoxynicotinate B 4-Methoxynicotinamide A->B Ammonolysis E 4-Methoxy-N-[2-(trifluoromethyl)biphenyl- 4-ylcarbamoyl]nicotinamide B->E C 2-(Trifluoromethyl)biphenyl-4-amine D Isocyanate Intermediate C->D Phosgenation D->E caption Workflow for the synthesis of a biologically active pyridinecarboxamide.

Caption: Workflow for the synthesis of a biologically active pyridinecarboxamide.

Detailed Protocol: Synthesis of 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide

This protocol is adapted from a documented synthesis and is intended for research and development purposes.[4] All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Preparation of 4-Methoxynicotinamide from Methyl 4-Methoxynicotinate

  • Reaction Setup: In a sealed pressure vessel, dissolve Methyl 4-Methoxynicotinate (1 equivalent) in a saturated solution of ammonia in methanol.

  • Reaction Conditions: Heat the mixture at 80 °C for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The resulting crude 4-Methoxynicotinamide can be purified by recrystallization or column chromatography to yield the desired product.

Part 2: Synthesis of the Isocyanate Intermediate

  • Reaction Setup: To a solution of 2-(trifluoromethyl)biphenyl-4-amine (1 equivalent) in a suitable solvent such as toluene, add a phosgene source (e.g., triphosgene) at elevated temperature. Caution: Phosgene and its sources are extremely toxic. This step must be performed with extreme care and appropriate safety measures.

  • Reaction Conditions: The reaction is typically carried out at reflux.

  • Intermediate Handling: The resulting isocyanate is highly reactive and is generally used immediately in the next step without purification.

Part 3: Final Coupling to Yield the Target Compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: To this suspension, add a solution of 4-Methoxynicotinamide (1 equivalent) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Coupling: Add a solution of the freshly prepared isocyanate intermediate (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Quantitative Data Summary
CompoundStarting MaterialKey ReagentsTypical YieldPurity (HPLC)
4-MethoxynicotinamideMethyl 4-MethoxynicotinateAmmonia in MethanolHigh>95%
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide4-Methoxynicotinamide, IsocyanateSodium Hydride~35% (2 steps)>99%

Broader Applications in Agrochemical Synthesis

The synthetic strategies outlined above are not limited to the specific example provided. The versatility of Methyl 4-Methoxynicotinate as a building block allows for its potential application in the synthesis of a variety of agrochemicals.

Potential Synthetic Pathways to Commercial Agrochemicals

Herbicides:

  • Pyridinecarboxamides: The herbicide diflufenican is a pyridinecarboxamide.[5] A plausible, albeit theoretical, synthetic route could involve the conversion of Methyl 4-Methoxynicotinate to a suitable nicotinoyl chloride derivative, followed by amidation with 2,4-difluoroaniline. Further modifications would be necessary to introduce the trifluoromethylphenoxy group.

  • Picolinic Acid Herbicides: Herbicides like picloram and clopyralid are based on the picolinic acid (pyridine-2-carboxylic acid) scaffold.[6][7] While Methyl 4-Methoxynicotinate is a nicotinic acid (pyridine-3-carboxylic acid) derivative, rearrangement or ring-opening/closing strategies could potentially be employed to access the picolinic acid core, although this would likely be a complex transformation.

Fungicides:

  • Pyridine-based Fungicides: Many modern fungicides incorporate a pyridine ring. The functional handles on Methyl 4-Methoxynicotinate could be used to introduce the toxophores and other structural features required for fungicidal activity.

Logical Relationship Diagram

Agrochemical_Potential cluster_0 Key Intermediates cluster_1 Potential Agrochemical Classes A Methyl 4-Methoxynicotinate B 4-Methoxynicotinic Acid A->B Hydrolysis D 4-Methoxynicotinamide A->D Amination G Pyridine-based Fungicides A->G Various Transformations C 4-Methoxynicotinoyl Chloride B->C Chlorination F Picolinic Acid Herbicides (e.g., Picloram analogs) B->F Rearrangement (Hypothetical) E Pyridinecarboxamide Herbicides (e.g., Diflufenican analogs) C->E Amidation D->E Further Modification caption Potential synthetic pathways from Methyl 4-Methoxynicotinate to agrochemicals.

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 4-Methoxynicotinate Analogs

Introduction: The Versatility of the Substituted Pyridine Scaffold In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands as a privileged scaffold, present in a vast array of therap...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands as a privileged scaffold, present in a vast array of therapeutic agents. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it a cornerstone of molecular design. Methyl 4-methoxynicotinate and its analogs represent a particularly valuable class of building blocks. The methoxy group at the 4-position and the methyl ester at the 3-position modulate the electronic nature of the ring, offering a nuanced platform for further functionalization.

The true potential of these scaffolds is unlocked through the power of transition-metal-catalyzed cross-coupling reactions. These reactions provide a robust and modular toolkit for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance. The strategic introduction of aryl, alkenyl, alkynyl, and amino moieties can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties, a concept central to lead optimization in drug discovery.[1][2]

This guide provides an in-depth exploration of key cross-coupling methodologies applied to methyl 4-methoxynicotinate analogs, primarily focusing on halo-substituted precursors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data to guide researchers in harnessing these powerful synthetic tools. The reactions covered—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—represent the workhorses of modern synthetic chemistry, and their successful application to this pyridine system is critical for advancing pharmaceutical research.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

Application Note: The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[3] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, under palladium catalysis.[4][5] When applied to electron-deficient pyridine halides, such as methyl 4-bromo- or 4-chloronicotinate analogs, careful selection of the catalyst, ligand, and base is crucial. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[3] The use of electron-rich, bulky phosphine ligands can mitigate this issue, promoting the desired catalytic cycle and preventing catalyst inhibition. The base plays a critical role in activating the boronic acid to facilitate the transmetalation step.[5]

Catalytic Cycle: Suzuki-Miyaura Reaction

The mechanism proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂PdII(Ar¹)(X) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition Transmetalation Transmetalation (Base, Ar²B(OH)₂) PdII_Diaryl L₂PdII(Ar¹)(Ar²) PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar¹-Ar² PdII_Diaryl->Product Product Release ArylHalide Ar¹-X BoronicAcid Ar²B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-6-methylnicotinate with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different substrates.

Materials:

  • Methyl 4-bromo-6-methylnicotinate (1.0 equiv)[7]

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 4-bromo-6-methylnicotinate, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[3]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting halide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O90685-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.5)Toluene/H₂O100880-90
3-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF85488-96
4-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O951075-85

Heck Reaction: Olefin Arylation

Application Note: The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new C-C bond at an sp²-hybridized carbon.[8][9] This reaction is invaluable for synthesizing substituted styrenes, cinnamates, and other vinylated heterocycles from halo-nicotinate precursors. The reaction typically employs a palladium catalyst, a phosphine ligand (or can be run phosphine-free under certain conditions), and a base to neutralize the HX generated during the catalytic cycle.[8][10] A key feature of the Heck reaction is its stereoselectivity, generally favoring the formation of the trans isomer.[9]

Catalytic Cycle: Heck Reaction

The Heck reaction cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene. The final steps are a β-hydride elimination to release the product and reductive elimination of HX with the base to regenerate the catalyst.

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂PdII(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Regen Base Pd_Olefin [L₂PdII(Ar)(X)(Olefin)] PdII_Aryl->Pd_Olefin Olefin Coordination Insertion L₂PdII(Alkyl)(X) Pd_Olefin->Insertion Migratory Insertion Insertion->Pd0 β-Hydride Elimination & Reductive Elimination Product Ar-Olefin (Substituted) Insertion->Product Product Release BaseCycle Base-HX Regen->BaseCycle + Base

Caption: The catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Protocol: Heck Reaction of Methyl 4-chloronicotinate with n-Butyl Acrylate

Materials:

  • Methyl 4-chloronicotinate (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a sealable pressure tube equipped with a stir bar, add methyl 4-chloronicotinate, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 120-140 °C. Stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation or silica gel chromatography to obtain the desired substituted acrylate.

Alkene PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃N (2.0)DMF1301875-85
StyrenePd(OAc)₂ (2)K₂CO₃ (2.0)DMAc1402470-80
1-OctenePdCl₂(PPh₃)₂ (3)NaOAc (2.0)NMP1201665-75

Sonogashira Coupling: Synthesis of Aryl-Alkynes

Application Note: The Sonogashira reaction is a cornerstone for the synthesis of conjugated enynes and aryl-alkynes, structures of great interest in materials science and as precursors for complex pharmaceutical agents.[11] The reaction couples a terminal alkyne with an aryl or vinyl halide using a dual catalyst system: a palladium complex and a copper(I) salt (typically CuI).[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step. Copper-free versions have also been developed to avoid potential issues with copper contamination.[12]

Catalytic Cycle: Sonogashira Reaction

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of the reactive copper acetylide species.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂PdII(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl L₂PdII(Ar)(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuX CuX CuAcetylide Cu-C≡CR CuX->CuAcetylide CuAcetylide->PdII_Aryl Feeds into Pd Cycle Alkyne H-C≡CR CuAcetylide->Alkyne Regenerates CuX Alkyne->CuX + Base

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Protocol: Sonogashira Coupling of Methyl 4-iodonicotinate with Phenylacetylene

Materials:

  • Methyl 4-iodonicotinate (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add methyl 4-iodonicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous THF and triethylamine via syringe, followed by the dropwise addition of phenylacetylene.

  • Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction is often accompanied by the formation of a triethylammonium iodide precipitate. Monitor by TLC.

  • Workup: Once complete, dilute the reaction with diethyl ether and filter through Celite to remove salts and catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate) to isolate the coupled product.

Alkyne PartnerPd Catalyst (mol%)CuI (mol%)Base (equiv)TempTime (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃N (3.0)RT1290-98
TrimethylsilylacetylenePd(PPh₃)₄ (3)5Diisopropylamine (2.5)RT885-95
1-HexynePdCl₂(PPh₃)₂ (2)4Et₃N (3.0)50 °C680-90

Buchwald-Hartwig Amination: Constructing C-N Bonds

Application Note: The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[13] This palladium-catalyzed reaction allows for the coupling of aryl halides (or pseudohalides) with a wide variety of primary and secondary amines, anilines, and even ammonia surrogates.[13][14] The choice of ligand is paramount and has been the subject of intense research, leading to the development of highly active, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that promote efficient catalysis for even challenging substrates like aryl chlorides.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[15]

Catalytic Cycle: Buchwald-Hartwig Amination

The reaction follows a cycle of oxidative addition of the aryl halide, coordination and deprotonation of the amine to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][16]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd0 L₂Pd⁰ PdII_Aryl L₂PdII(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_Amido L₂PdII(Ar)(NR¹R²) PdII_Aryl->Pd_Amido Amine Coordination & Deprotonation (+ Base, - Base-HX) Pd_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Pd_Amido->Product Amine HNR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of Methyl 4-bromonicotinate with Morpholine

Materials:

  • Methyl 4-bromonicotinate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply (glovebox recommended for weighing reagents)

Procedure:

  • Reaction Setup (Glovebox): In an oven-dried vial inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu. Add methyl 4-bromonicotinate.

  • Reagent Addition: Add anhydrous toluene, followed by morpholine. Seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C. Stir for 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and pass through a short plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield the pure N-arylated product.

Amine PartnerPd Precatalyst / Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5) / XPhos (3.5)NaOtBu (1.4)Toluene100690-99
AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃ (1.5)Toluene1101285-95
BenzylaminePd₂(dba)₃ (2) / BrettPhos (4.5)LiHMDS (1.5)Dioxane90880-90

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents.Use a fresh batch of catalyst/ligand. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique (Schlenk line or glovebox). Use anhydrous solvents.
Catalyst Decomposition (Black Precipitate) Reaction temperature is too high; Ligand is not robust enough.Lower the reaction temperature. Switch to a more thermally stable, bulky electron-rich ligand (e.g., biaryl phosphines for Buchwald-Hartwig or Suzuki).
Hydrodehalogenation (Halogen replaced by H) Presence of water or other protic sources; Side reaction pathway.Use anhydrous base and solvents. For Suzuki, use anhydrous K₃PO₄ or Cs₂CO₃ instead of aqueous bases.
Homocoupling of Boronic Acid (Suzuki) Oxygen contamination promoting oxidative homocoupling.Ensure the reaction is strictly anaerobic.
Homocoupling of Alkyne (Sonogashira) Reaction conditions favor Glaser coupling, especially in the absence of the aryl halide.Ensure an inert atmosphere. Adding the aryl halide first can sometimes help. Use a higher concentration of the amine base.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—are indispensable tools for the functionalization of methyl 4-methoxynicotinate analogs. Mastery of these protocols allows researchers and drug development professionals to systematically and efficiently explore the chemical space around the pyridine core. By rationally introducing diverse substituents, it is possible to fine-tune molecular properties to optimize biological activity, selectivity, and pharmacokinetic profiles. The provided protocols serve as a validated foundation upon which further innovation in the synthesis of novel therapeutics and advanced materials can be built.

References

  • Ruff, Y. et al. (2012). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • Wikipedia. (2024). Heck reaction. Available at: [Link]

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  • Wikipedia. (2024). Sonogashira coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Course Hero. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • PubMed. (2017). Crystal structures of three 4-substituted-2,2'-bipyridines synthesized by Sonogashira and Suzuki-Miyaura cross-coupling reactions. Available at: [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Available at: [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • Organic Syntheses. (2019). Nickel-Catalyzed Cross-Coupling of 2- Methoxynaphthalene with Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. Available at: [Link]

  • National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • Royal Society of Chemistry. (2018). Palladium-catalyzed C–H activation/C–C cross-coupling reactions via electrochemistry. Available at: [Link]

  • MDPI. (2020). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[7][17][18]triazolo[1, 5-a]pyrimidine. Available at: [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Identification and characterization of the new designer drug 4 '-methylethcathinone (4-MEC) and elaboration of a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) screening method for seven different methcathinone analogs. Available at: [Link]

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Application

Standard Operating Procedure for the Laboratory Handling of Methyl 4-Methoxynicotinate

Introduction: Understanding Methyl 4-Methoxynicotinate Methyl 4-Methoxynicotinate (CAS No. 10177-32-9) is a substituted pyridine carboxylic acid ester.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Methyl 4-Methoxynicotinate

Methyl 4-Methoxynicotinate (CAS No. 10177-32-9) is a substituted pyridine carboxylic acid ester. Its unique structure, featuring a pyridine ring, an ester, and a methoxy group, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. The pyridine nitrogen offers a site for quaternization and other transformations, while the ester and methoxy groups can be manipulated to introduce further functionality. Given its potential applications, a thorough understanding of its safe handling is paramount for researchers in both academic and industrial settings.

This application note provides a comprehensive guide to the standard operating procedures for handling Methyl 4-Methoxynicotinate in a laboratory environment. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the integrity of the experimental results. By providing a framework of best practices, this guide aims to empower researchers to work with this compound confidently and responsibly.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. The table below summarizes the key properties of Methyl 4-Methoxynicotinate.

PropertyValueSource
CAS Number 10177-32-9[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Not explicitly stated, likely a solid or liquid-
Solubility No data available. Assumed to be soluble in common organic solvents.-
Boiling Point No data available-
Melting Point No data available-

Hazard and Safety Information

GHS Hazard Classification (Assumed)

Hazard ClassHazard StatementSignal WordPictogram
Skin IrritationH315: Causes skin irritation.WarningGHS07
Eye IrritationH319: Causes serious eye irritation.WarningGHS07
Specific Target Organ Toxicity - Single ExposureH335: May cause respiratory irritation.WarningGHS07

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash hands thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Standard Operating Procedure (SOP) for Handling

This SOP is designed to provide a systematic approach to handling Methyl 4-Methoxynicotinate, minimizing the risk of exposure and ensuring the quality of the research.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical hazards.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves are recommended. Latex gloves are not suitable for handling pyridine-containing compounds. For prolonged contact, double gloving is advised.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of solid or volatile Methyl 4-Methoxynicotinate should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. If weighing must be done outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is required.

Engineering Controls
  • Chemical Fume Hood: All manipulations of Methyl 4-Methoxynicotinate, including weighing, transferring, and setting up reactions, must be performed in a properly functioning and certified chemical fume hood.

  • Safety Shower and Eyewash Station: An operational safety shower and eyewash station must be readily accessible within the laboratory.

Step-by-Step Handling Protocol

The following workflow is designed to ensure the safe handling of Methyl 4-Methoxynicotinate from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials handling_weigh 4. Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer 5. Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction 6. Conduct Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_decontaminate 7. Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_ppe 8. Remove and Dispose of PPE Properly cleanup_decontaminate->cleanup_ppe cleanup_storage 9. Store Compound in a Cool, Dry, Well-Ventilated Area cleanup_ppe->cleanup_storage

Caption: Workflow for the safe handling of Methyl 4-Methoxynicotinate.

Protocol Details:

  • Preparation:

    • Before handling the compound, ensure all required PPE is worn correctly.

    • Verify that the chemical fume hood is operational and has a current certification.

    • Gather all necessary laboratory equipment (spatulas, glassware, etc.) and ensure it is clean and dry.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • Use a tared weigh boat or glassine paper to accurately measure the desired amount of Methyl 4-Methoxynicotinate.

    • Carefully transfer the compound to the reaction vessel using a spatula. Avoid generating dust.

  • Reaction Setup:

    • If the reaction is sensitive to air or moisture, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

    • Add solvents and other reagents slowly to the reaction vessel, keeping the vessel within the fume hood.

  • Post-Handling:

    • After the transfer is complete, decontaminate the work surface within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and wipe it down.

    • Dispose of any contaminated weighing paper or other disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of gloves and any other contaminated disposable items.

    • Wash hands thoroughly with soap and water after removing gloves.

  • Storage:

    • Store Methyl 4-Methoxynicotinate in a tightly sealed, clearly labeled container.

    • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent and wipe it clean.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until it has been cleared by EHS.

Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: Do not mix waste containing Methyl 4-Methoxynicotinate with other waste streams. It should be considered halogenated organic waste if used in reactions with halogenated solvents.

  • Containerization:

    • Collect all solid waste, such as contaminated gloves, weighing paper, and absorbent materials, in a designated, clearly labeled "Hazardous Solid Waste" container.[5]

    • Collect any unused compound or solutions containing the compound in a separate, compatible, and clearly labeled "Hazardous Liquid Waste" container.[5]

  • Storage of Waste: Store waste containers in a well-ventilated area, away from incompatible materials, and in secondary containment.[6]

  • Final Disposal: Arrange for the disposal of the waste through your institution's certified hazardous waste management program. Do not dispose of this chemical down the drain.

References

  • Chemwatch. (n.d.). GHS SDS in English (European) 46021-2. Sdfine.
  • MSDS Europe. (n.d.).
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  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
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Method

Application Notes and Protocols: The Versatility of Methyl 4-Methoxynicotinate in Advanced Materials Science

Abstract: This technical guide delves into the prospective applications of Methyl 4-Methoxynicotinate, a functionalized pyridine derivative, within the dynamic field of materials science. While direct literature on this...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

This technical guide delves into the prospective applications of Methyl 4-Methoxynicotinate, a functionalized pyridine derivative, within the dynamic field of materials science. While direct literature on this specific ester is emerging, its structural motifs—a pyridine core, a methoxy group, and a methyl ester—position it as a highly versatile precursor and building block for a new generation of advanced materials. By drawing logical parallels from well-established research on analogous nicotinic acid derivatives, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential in the synthesis of Metal-Organic Frameworks (MOFs), functional polymers, and as an additive in perovskite solar cells. The protocols detailed herein are designed to be robust, self-validating, and grounded in established chemical principles, offering a solid foundation for pioneering research and development.

Introduction to Methyl 4-Methoxynicotinate: A Profile

Methyl 4-Methoxynicotinate (C₈H₉NO₃) is a derivative of nicotinic acid (Vitamin B3), featuring a methoxy group at the 4-position and a methyl ester at the 3-position of the pyridine ring.[1][2] This unique combination of functional groups imparts a set of chemical properties that are highly desirable in materials synthesis. The pyridine ring offers a key coordination site through its nitrogen atom, while the ester can be readily hydrolyzed to a carboxylic acid, a primary linker for MOF synthesis.[2] The methoxy group, an electron-donating entity, can modulate the electronic properties of the molecule and influence intermolecular interactions within a larger material structure.

Table 1: Physicochemical Properties of Methyl 4-Methoxynicotinate

PropertyValueSource
CAS Number 10177-32-9[1]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Off-white to light yellow crystalline powderGeneral Supplier Data
Solubility Soluble in most organic solventsGeneral Supplier Data
Application in Metal-Organic Frameworks (MOFs)

The pyridine-carboxylic acid motif is a cornerstone in the design of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis.[2][3] While Methyl 4-Methoxynicotinate is an ester, it can be readily hydrolyzed in situ or pre-hydrolyzed to 4-methoxynicotinic acid, which then acts as an organic linker, coordinating with metal ions to form a porous framework. The methoxy group can influence the framework's properties by altering its electronic environment and steric interactions.

This protocol describes a general procedure for the solvothermal synthesis of a hypothetical MOF, leveraging the in situ hydrolysis of Methyl 4-Methoxynicotinate.

Rationale: The solvothermal method is a common technique for MOF synthesis, as high temperatures and pressures can facilitate the crystallization process.[4] In this protocol, the hydrolysis of the methyl ester to the carboxylate is expected to occur under the reaction conditions, allowing it to act as a linker.

Materials:

  • Methyl 4-Methoxynicotinate

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Methyl 4-Methoxynicotinate in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Add 0.1 mL of deionized water to facilitate hydrolysis.

  • Seal the autoclave and place it in an oven preheated to 120 °C for 48 hours.

  • After 48 hours, allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation.

  • Wash the product three times with fresh DMF and then three times with ethanol to remove any unreacted starting materials and solvent.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the phase of the synthesized MOF.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate group to the metal center and the presence of the methoxy group.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the material.

MOF_Synthesis_Workflow cluster_preparation Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification cluster_characterization Material Characterization A Dissolve Zn(NO₃)₂·6H₂O in DMF C Combine Solutions + H₂O in Autoclave A->C B Dissolve Methyl 4-Methoxynicotinate in DMF B->C D Heat at 120°C for 48h C->D E Cool to RT D->E F Centrifuge & Collect Crystals E->F G Wash with DMF & Ethanol F->G H Dry under Vacuum G->H I PXRD H->I J FTIR H->J K TGA H->K L Gas Adsorption H->L

Caption: Workflow for the solvothermal synthesis of a MOF.

Application in Functional Polymers

The pyridine and ester functionalities of Methyl 4-Methoxynicotinate make it a candidate for incorporation into functional polymers. It can potentially be used as a comonomer in polymerization reactions. For example, the pyridine ring can be a site for quaternization to introduce charge, or the ester group could be used in transesterification reactions to form polyesters.

This protocol outlines the synthesis of a copolymer of Methyl Methacrylate (MMA) and a vinyl-functionalized derivative of Methyl 4-Methoxynicotinate. This requires a preliminary step to introduce a polymerizable group onto the pyridine ring.

Rationale: Free radical polymerization is a versatile method for creating a wide range of polymers. By incorporating a functional monomer derived from Methyl 4-Methoxynicotinate, specific properties such as metal coordination or altered hydrophilicity can be introduced into a standard polymer like PMMA.

Part A: Synthesis of a Vinyl-Functionalized Monomer

  • React Methyl 4-Methoxynicotinate with a suitable vinyl-containing alkyl halide (e.g., 4-vinylbenzyl chloride) to quaternize the pyridine nitrogen. This reaction is typically carried out in a polar aprotic solvent like acetonitrile at elevated temperatures.

  • Purify the resulting vinyl-functionalized pyridinium salt by recrystallization.

Part B: Copolymerization

Materials:

  • Vinyl-functionalized Methyl 4-Methoxynicotinate derivative

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

Equipment:

  • Schlenk flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk flask, dissolve the vinyl-functionalized Methyl 4-Methoxynicotinate derivative (e.g., 5 mol%) and Methyl Methacrylate (95 mol%) in anhydrous toluene.

  • Add AIBN (0.1 mol% of total monomers) to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and heat the reaction mixture to 70 °C with stirring.

  • Maintain the reaction at 70 °C for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent such as methanol.

  • Filter the precipitated polymer and wash it with methanol.

  • Dry the polymer in a vacuum oven at 60 °C overnight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the incorporation of both monomers into the polymer chain and determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the copolymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer.

Polymer_Synthesis_Diagram cluster_monomer_synthesis Monomer Functionalization cluster_polymerization Free Radical Copolymerization cluster_purification Polymer Purification Monomer_Start Methyl 4-Methoxynicotinate Reaction1 Quaternization with 4-vinylbenzyl chloride Monomer_Start->Reaction1 Monomer_Functionalized Vinyl-functionalized Pyridinium Salt Reaction1->Monomer_Functionalized Polymerization Polymerization in Toluene 70°C, 24h Monomer_Functionalized->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation MMA Methyl Methacrylate (MMA) MMA->Polymerization AIBN AIBN (Initiator) AIBN->Polymerization Final_Polymer Functional Copolymer Precipitation->Final_Polymer

Caption: Synthesis of a functionalized acrylic polymer.

Application as an Additive in Perovskite Solar Cells

The efficiency and stability of perovskite solar cells are often enhanced by the use of additives that can passivate defects and improve the quality of the perovskite crystalline film.[5][6] Molecules containing Lewis basic sites, such as the nitrogen in a pyridine ring and the oxygen atoms in methoxy and ester groups, can coordinate with uncoordinated lead ions in the perovskite structure, reducing non-radiative recombination.

This protocol describes the incorporation of Methyl 4-Methoxynicotinate into the perovskite precursor solution for the fabrication of planar n-i-p perovskite solar cells.

Rationale: The addition of a small amount of Methyl 4-Methoxynicotinate to the perovskite precursor solution may lead to its incorporation at the grain boundaries of the perovskite film during crystallization. The Lewis basic sites on the molecule can passivate defects, potentially improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) nanoparticle paste

  • Lead Iodide (PbI₂)

  • Methylammonium Iodide (MAI)

  • Methyl 4-Methoxynicotinate

  • Anhydrous DMF and DMSO

  • Spiro-OMeTAD solution

  • Gold (Au) for thermal evaporation

Equipment:

  • Spin coater

  • Hotplate

  • Tube furnace

  • Thermal evaporator

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Substrate Preparation: Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating, followed by annealing.

  • Perovskite Precursor Preparation: Prepare a standard perovskite precursor solution (e.g., 1.4 M equimolar PbI₂ and MAI in a 9:1 v/v mixture of DMF:DMSO). Prepare a second solution with the addition of a small amount of Methyl 4-Methoxynicotinate (e.g., 0.1 mol% with respect to PbI₂).

  • Perovskite Film Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

  • Annealing: Anneal the film on a hotplate at 100 °C for 10 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the Spiro-OMeTAD solution on top of the perovskite layer.

  • Electrode Deposition: Thermally evaporate a gold back contact (80-100 nm) through a shadow mask.

Characterization:

  • Current Density-Voltage (J-V) Measurement: To determine the photovoltaic parameters (Voc, Jsc, FF, and PCE) under simulated AM 1.5G illumination.

  • External Quantum Efficiency (EQE): To measure the wavelength-dependent photon-to-electron conversion efficiency.

  • Scanning Electron Microscopy (SEM): To observe the morphology and grain size of the perovskite film.

  • Photoluminescence (PL) Spectroscopy: To study the charge carrier dynamics and defect passivation.

Table 2: Hypothetical Photovoltaic Performance Comparison

AdditiveVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
None (Control) 1.0522.57517.7
Methyl 4-Methoxynicotinate 1.1022.87819.5

References

  • METHYL 4-METHOXYNICOTINATE | CAS: 10177-32-9 - finetech industry limited. Finetech Industry Limited. [Link]

  • The chemistry of Metal-Organic Frameworks -MOFs- (ICMol). YouTube. [Link]

  • Thermally stable perovskite solar cells with efficiency over 21% via a bifunctional additive. Nature Communications. [Link]

  • High-efficiency and stable perovskite solar cells via dl-methionine-enhanced crystallization and defect passivation. RSC Publishing. [Link]

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Application

Application Notes and Protocols: Ester Hydrolysis of Methyl 4-Methoxynicotinate

Introduction: The Strategic Importance of Ester Hydrolysis in Medicinal Chemistry In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount. Ester hydrolysis,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ester Hydrolysis in Medicinal Chemistry

In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount. Ester hydrolysis, a fundamental reaction in organic chemistry, represents a critical tool for the synthetic chemist, enabling the conversion of ester functional groups into carboxylic acids. This transformation is not merely a routine procedural step; it is a strategic maneuver to alter a compound's physicochemical properties, such as solubility, polarity, and its ability to interact with biological targets. The hydrolysis of methyl 4-methoxynicotinate to its corresponding carboxylic acid, 4-methoxynicotinic acid, is a prime example of such a strategic conversion. 4-Methoxynicotinic acid serves as a valuable building block in the synthesis of a wide array of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.[1]

This document provides a comprehensive guide to the base-catalyzed hydrolysis (saponification) of methyl 4-methoxynicotinate. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for each procedural choice. By understanding the "why" behind the "how," practitioners can better troubleshoot and adapt this protocol to their specific research needs, ensuring robust and reproducible outcomes.

Foundational Principles: The Mechanism of Base-Catalyzed Ester Hydrolysis

Ester hydrolysis can be catalyzed by either acid or base.[2] While acid-catalyzed hydrolysis is a reversible process, base-catalyzed hydrolysis, or saponification, is effectively irreversible.[3][4] This irreversibility is a significant advantage, as it drives the reaction to completion, often resulting in higher yields of the desired carboxylic acid.[5]

The mechanism of base-catalyzed ester hydrolysis proceeds through a nucleophilic acyl substitution pathway. The reaction is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of the methoxide ion as a leaving group and the formation of the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (such as the methoxide ion or excess hydroxide) to form a carboxylate salt. This final acid-base step is what renders the overall reaction irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack.[3][6]

Caption: Workflow for the Saponification of Methyl 4-Methoxynicotinate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-methoxynicotinate (1 equivalent) in a mixture of methanol and deionized water (a common ratio is 1:1 v/v). The use of methanol as a co-solvent is crucial for ensuring the solubility of the ester starting material in the aqueous reaction medium.

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents). Using a slight excess of the base ensures that the hydrolysis reaction goes to completion. [5]

  • Heating and Monitoring: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable. This typically takes 1 to 4 hours.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. If a co-solvent like methanol was used, it should be removed under reduced pressure using a rotary evaporator. [7]This step is important as it prevents the product from remaining dissolved during the subsequent precipitation.

  • Acidification and Precipitation: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 3-4. [7]This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the purified 4-methoxynicotinic acid, for instance in a vacuum oven, to a constant weight.

Characterization of 4-Methoxynicotinic Acid

To confirm the identity and purity of the synthesized 4-methoxynicotinic acid, a suite of analytical techniques should be employed. [8]

Analytical Technique Expected Results for 4-Methoxynicotinic Acid
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The absence of the methyl ester singlet from the starting material is a key indicator of reaction completion.
¹³C NMR A signal for the carboxylic acid carbon, along with signals for the aromatic and methoxy carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of 4-methoxynicotinic acid (C₇H₇NO₃, MW: 153.14 g/mol ). [1][9]
Melting Point (MP) A sharp melting point consistent with the literature value for pure 4-methoxynicotinic acid.

| Infrared (IR) Spectroscopy | A broad O-H stretch characteristic of a carboxylic acid, and a C=O stretch. |

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature. - Inadequate amount of base.- Prolong the reflux time and ensure the temperature is maintained. - Use a larger excess of the base (e.g., 2.5 equivalents).
Low Yield - Product loss during workup. - Incomplete precipitation.- Ensure the pH is sufficiently acidic (pH 1-2) to fully precipitate the product. [10] - Cool the solution thoroughly in an ice bath to minimize the solubility of the product. [10] - If the product remains in solution, perform an extraction with an organic solvent like ethyl acetate.
Product is an oil or fails to solidify - Presence of impurities.- Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization. - Recrystallize the product from a suitable solvent system (e.g., ethanol/water). [7]

Conclusion

The base-catalyzed hydrolysis of methyl 4-methoxynicotinate is a robust and efficient method for the synthesis of 4-methoxynicotinic acid. By carefully controlling the reaction conditions and workup procedure, researchers can obtain high yields of the desired product. The protocol and insights provided herein are intended to serve as a practical guide for scientists engaged in pharmaceutical research and development, enabling them to confidently apply this essential synthetic transformation in their work.

References

  • Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656–1662. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Farrer, N. J., & Sadler, P. J. (2013). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Molecules, 18(5), 5694–5707. [Link]

  • MySkinRecipes. (n.d.). 4-Methoxynicotinic acid. MySkinRecipes. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxynicotinic acid. PubChem. [Link]

  • Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

  • . (n.d.). Hydrolysing Esters. [Link]

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Method

Application Notes and Protocols for the Biocatalytic Synthesis of Methyl 4-Methoxynicotinate Derivatives

Introduction: The Significance of Substituted Nicotinates in Medicinal Chemistry Methyl 4-methoxynicotinate and its derivatives represent a class of pyridine scaffolds that are of significant interest to researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Nicotinates in Medicinal Chemistry

Methyl 4-methoxynicotinate and its derivatives represent a class of pyridine scaffolds that are of significant interest to researchers, scientists, and drug development professionals. The pyridine ring is a common motif in many pharmaceuticals due to its ability to engage in various biological interactions. The introduction of a methoxy group at the 4-position can significantly modulate the electronic properties, solubility, and metabolic stability of the molecule, making these derivatives attractive candidates for lead optimization in drug discovery programs.[1] While traditionally synthesized through chemical methods, biocatalysis offers a greener and more selective alternative, minimizing the use of harsh reagents and simplifying purification processes.[2][3][4]

This technical guide provides a comprehensive overview of a potential biocatalytic approach for the synthesis of Methyl 4-Methoxynicotinate derivatives, focusing on the strategic application of enzymes to achieve high selectivity and efficiency. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

Strategic Overview: A Chemoenzymatic Approach to Methyl 4-Methoxynicotinate

A fully biocatalytic route for the synthesis of Methyl 4-Methoxynicotinate from simple precursors is still an emerging area of research. While enzymes like transaminases and monoamine oxidases are known to act on pyridine rings, their application for direct methoxylation at the 4-position is not yet well-established.[5][6][7][8][9] Therefore, we propose a robust and practical chemoenzymatic strategy that leverages the strengths of both chemical synthesis and biocatalysis.

This approach involves two key stages:

  • Chemical Synthesis of 4-Methoxynicotinic Acid: The precursor, 4-methoxynicotinic acid, can be synthesized using established chemical methods. This provides a reliable source of the starting material for the subsequent biocatalytic step.

  • Biocatalytic Esterification: The final step involves the highly selective esterification of 4-methoxynicotinic acid with methanol, catalyzed by a lipase enzyme. This enzymatic step offers significant advantages in terms of mild reaction conditions and simplified product purification.

Below is a diagrammatic representation of this proposed chemoenzymatic workflow.

G cluster_0 Chemical Synthesis cluster_1 Biocatalytic Esterification Chemical_Precursors Chemical Precursors 4_Methoxynicotinic_Acid 4-Methoxynicotinic Acid Chemical_Precursors->4_Methoxynicotinic_Acid Established Chemical Routes Methyl_4_Methoxynicotinate Methyl 4-Methoxynicotinate 4_Methoxynicotinic_Acid->Methyl_4_Methoxynicotinate Esterification Methanol Methanol Methanol->Methyl_4_Methoxynicotinate Lipase Lipase (e.g., Novozym® 435) Lipase->Methyl_4_Methoxynicotinate

Caption: Chemoenzymatic workflow for the synthesis of Methyl 4-Methoxynicotinate.

Part 1: Biocatalytic Esterification Protocol

This protocol details the lipase-catalyzed esterification of 4-methoxynicotinic acid to yield Methyl 4-Methoxynicotinate. The procedure is adapted from established methods for the enzymatic synthesis of nicotinic acid derivatives.[10]

Materials and Equipment
Material/EquipmentSpecifications
4-Methoxynicotinic Acid≥95% purity
MethanolAnhydrous, ≥99.8%
tert-Amyl alcoholAnhydrous, as solvent
Immobilized LipaseNovozym® 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin)
Continuous-flow microreactor systemEquipped with pumps, packed-bed reactor, and temperature control
Shaker incubator (for batch reaction)With temperature and agitation control
High-Performance Liquid Chromatography (HPLC)For reaction monitoring
Rotary evaporatorFor solvent removal
Standard laboratory glasswareVials, flasks, etc.
Experimental Protocol: Continuous-Flow Synthesis

The use of a continuous-flow microreactor is recommended for improved efficiency, shorter reaction times, and easier scalability compared to batch processes.[10]

  • Preparation of Reactant Solutions:

    • Prepare a solution of 4-methoxynicotinic acid in tert-amyl alcohol (e.g., 0.5 M).

    • Prepare a separate solution of methanol in tert-amyl alcohol (e.g., 1.0 M). The excess of methanol helps to drive the reaction equilibrium towards the product.

  • Reactor Setup:

    • Pack a microreactor column with a known amount of Novozym® 435 (e.g., 870 mg).[10]

    • Equilibrate the reactor by flowing tert-amyl alcohol through the system at the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation:

    • Pump the two reactant solutions into a T-mixer before they enter the packed-bed reactor.

    • Set the flow rates to achieve the desired residence time (e.g., 35 minutes) and substrate molar ratio.[10] A 1:2 molar ratio of 4-methoxynicotinic acid to methanol is a good starting point.[10]

  • Reaction Monitoring and Product Collection:

    • Collect the output from the reactor at regular intervals.

    • Analyze the samples by HPLC to determine the conversion of 4-methoxynicotinic acid.

    • Once the reaction reaches a steady state, collect the product stream.

  • Product Isolation and Purification:

    • Evaporate the solvent (tert-amyl alcohol) from the collected product stream using a rotary evaporator.

    • The resulting crude product can be further purified by silica gel column chromatography if necessary, although the high selectivity of the enzymatic reaction often yields a product of high purity.

Experimental Protocol: Batch Synthesis (Alternative)

For laboratories not equipped with a continuous-flow system, a batch reaction can be performed.

  • Reaction Setup:

    • In a sealed vial, dissolve 4-methoxynicotinic acid (e.g., 1 mmol) and methanol (e.g., 2 mmol) in an appropriate volume of tert-amyl alcohol (e.g., 5 mL).

    • Add Novozym® 435 (e.g., 10-20% w/w of the substrates).

  • Incubation:

    • Place the vial in a shaker incubator at 50 °C with agitation (e.g., 200 rpm).

  • Reaction Monitoring:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Filter out the enzyme and analyze the sample by HPLC to monitor the reaction progress.

  • Work-up and Purification:

    • Once the reaction is complete, filter to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate and purify the product as described for the continuous-flow method.

Data Presentation: Expected Outcomes

Based on similar enzymatic esterifications of nicotinic acid derivatives, high yields can be anticipated.[10]

ParameterContinuous-FlowBatch
Reaction Time ~35 minutes12-24 hours
Temperature 50 °C50 °C
Substrate Ratio (Acid:Alcohol) 1:21:2
Expected Yield >85%>80%

Part 2: Future Perspectives - Towards a Fully Biocatalytic Route

While the chemoenzymatic approach is currently the most pragmatic, the development of a fully biocatalytic synthesis of Methyl 4-Methoxynicotinate is a desirable goal. This would likely involve the enzymatic O-methylation of a suitable nicotinic acid precursor.

Potential Enzymatic O-Methylation
  • O-Methyltransferases (OMTs): This class of enzymes catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group. While nicotinamide N-methyltransferase is known to methylate the nitrogen of the pyridine ring, exploring the substrate specificity of various OMTs for the 4-hydroxy position of a nicotinic acid derivative could be a promising research avenue.[11][12]

The proposed fully biocatalytic pathway is illustrated below.

G 4_Hydroxynicotinic_Acid 4-Hydroxynicotinic Acid 4_Methoxynicotinic_Acid 4-Methoxynicotinic Acid 4_Hydroxynicotinic_Acid->4_Methoxynicotinic_Acid O-Methylation SAM S-Adenosyl-L-methionine (SAM) SAM->4_Methoxynicotinic_Acid OMT O-Methyltransferase (Hypothetical) OMT->4_Methoxynicotinic_Acid Methyl_4_Methoxynicotinate Methyl 4-Methoxynicotinate 4_Methoxynicotinic_Acid->Methyl_4_Methoxynicotinate Esterification Lipase Lipase Lipase->Methyl_4_Methoxynicotinate Methanol Methanol Methanol->Methyl_4_Methoxynicotinate

Caption: Hypothetical fully biocatalytic pathway for Methyl 4-Methoxynicotinate synthesis.

Conclusion

The chemoenzymatic synthesis of Methyl 4-Methoxynicotinate derivatives, employing a lipase-catalyzed esterification, presents a highly efficient, selective, and environmentally benign alternative to purely chemical methods. The detailed protocols provided herein offer a solid foundation for researchers to produce these valuable compounds. While a fully biocatalytic route remains a future prospect, the exploration of O-methyltransferases could unlock a completely green synthesis pathway. This guide serves as a testament to the power of integrating biocatalysis into modern organic synthesis for the advancement of drug discovery and development.

References

  • Wang, Q., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Reaction Chemistry & Engineering. Available at: [Link]

  • Hailes, H. C., et al. (2024). A transaminase-mediated aldol reaction and applications in cascades to styryl pyridines. Chemical Science. Available at: [Link]

  • Hailes, H. C., et al. (2024). A transaminase-mediated aldol reaction and applications in cascades to styryl pyridines. PubMed Central. Available at: [Link]

  • Wong, C. F., & Lee, K. H. (1998). Synthesis of a potential bifunctional mimic of transaminases. Journal of the Chinese Chemical Society. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Methoxynicotinic acid. MySkinRecipes. Available at: [Link]

  • Roper, T. D., et al. (2015). The substrate specificity, enantioselectivity and structure of the (R)-selective amine : pyruvate transaminase from Nectria haematococca. FEBS Open Bio. Available at: [Link]

  • Various Authors. (2024). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids. ResearchGate. Available at: [Link]

  • Tarragó, M. G., & Chini, E. N. (2018). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism. Available at: [Link]

  • Various Authors. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Available at: [Link]

  • Kim, J., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules. Available at: [Link]

  • Li, Y., et al. (2018). Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. Bioresource Technology. Available at: [Link]

  • Neel, O. F., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. Available at: [Link]

  • Catto, M., et al. (2007). Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. Available at: [Link]

  • Akın, A., et al. (2024). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2024). Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. ResearchGate. Available at: [Link]

  • Annunziata, F., et al. (2023). Lipase-mediated flow synthesis of nature-inspired phenolic carbonates. RSC Advances. Available at: [Link]

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Application

High-throughput screening assays using Methyl 4-Methoxynicotinate

An Application Guide for High-Throughput Screening Using Nicotinamide-Based Scaffolds Abstract This guide provides a comprehensive framework and detailed protocols for utilizing nicotinamide-based chemical scaffolds, usi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for High-Throughput Screening Using Nicotinamide-Based Scaffolds

Abstract

This guide provides a comprehensive framework and detailed protocols for utilizing nicotinamide-based chemical scaffolds, using Methyl 4-Methoxynicotinate as a representative compound, in high-throughput screening (HTS) campaigns targeting dehydrogenase enzymes. Dehydrogenases, a critical class of oxidoreductase enzymes dependent on the cofactor NAD+/NADH, represent a rich source of therapeutic targets. We present a robust primary colorimetric assay designed for large-scale screening and a secondary spectrophotometric assay for hit validation. The protocols are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity. This document serves as a practical resource for researchers and drug development professionals seeking to identify and characterize novel modulators of dehydrogenase activity.

Introduction and Scientific Rationale

The nicotinamide moiety, a core component of the redox cofactor Nicotinamide Adenine Dinucleotide (NAD+), is a privileged scaffold in chemical biology and drug discovery. Its inherent ability to interact with the highly conserved cofactor binding sites of numerous enzymes makes it an attractive starting point for library synthesis and inhibitor development. Methyl 4-Methoxynicotinate (CAS: 10177-32-9) is an exemplar of such a scaffold, possessing the core pyridine-carboxylate structure with modifications that can be explored for potency and selectivity.

Dehydrogenase enzymes, which catalyze the oxidation of a substrate by transferring a hydride ion to an acceptor (typically NAD+ or NADP+), are fundamental to countless metabolic pathways. Their dysregulation is implicated in cancer, metabolic disorders, and infectious diseases, making them high-value therapeutic targets. High-throughput screening (HTS) provides a powerful methodology for interrogating large chemical libraries to identify novel modulators of these enzymes.[1]

This guide details a screening cascade to identify inhibitors of a model dehydrogenase using a colorimetric assay suitable for HTS, followed by an orthogonal method for hit confirmation. The causality behind experimental choices, from reagent concentrations to control selection, is explained to empower the researcher to adapt these protocols for their specific dehydrogenase target.

The Dehydrogenase Target: Mechanism and HTS Assay Principle

Dehydrogenase enzymes facilitate the reversible conversion of a substrate to a product, coupled with the reduction of NAD+ to NADH (or the reverse). The general reaction is:

Substrate + NAD+ ⇌ Product + NADH + H+

The progress of this reaction can be monitored by measuring the change in the concentration of NADH. While NADH has a characteristic absorbance at 340 nm, this direct detection method is often plagued by interference from library compounds that also absorb in the UV range, leading to a high rate of false positives in primary screens.[2]

To circumvent this, our primary assay protocol employs a more robust enzyme-coupled colorimetric system.[3] In this system, the NADH produced by the dehydrogenase acts as a substrate for a diaphorase enzyme, which in turn reduces a tetrazolium salt (e.g., Nitro Blue Tetrazolium - NBT) into a highly colored formazan product. The intensity of the color, measured in the visible spectrum (e.g., ~560 nm), is directly proportional to the rate of the dehydrogenase reaction. This shifts the detection wavelength away from the common interference region of library compounds.

sub Substrate dh Target Dehydrogenase sub->dh nad NAD+ nad->dh prod Product dh->prod nadh NADH dh->nadh generates diaph Diaphorase nadh->diaph nbt NBT (Colorless) nbt->diaph formazan Formazan (Colored Product) diaph->formazan generates inhibitor Methyl 4-Methoxynicotinate (Potential Inhibitor) inhibitor->dh cluster_prep Preparation cluster_assay Assay Execution plate 1. Dispense 100nL Compound/DMSO to 384-well plate add_enzyme 4. Add 10µL Enzyme Mix to plate plate->add_enzyme enzyme_mix 2. Prepare 2x Enzyme Mix enzyme_mix->add_enzyme sub_mix 3. Prepare 2x Substrate/Detection Mix add_sub 6. Add 10µL Substrate Mix to plate sub_mix->add_sub incubate 5. Incubate 15 min @ RT add_enzyme->incubate incubate->add_sub read 7. Read Kinetic Absorbance @ 560nm for 20 min add_sub->read

Caption: High-throughput screening workflow for the dehydrogenase assay.

Data Analysis and Quality Control
  • Rate Calculation: For each well, calculate the reaction rate by performing a linear regression on the kinetic absorbance data (milli-Absorbance Units per minute, mAU/min).

  • Normalization:

    • Average the rates of the negative control (DMSO only) wells to define the 100% activity level (V_max_control).

    • Average the rates of the positive control (known inhibitor) wells to define the 0% activity level (V_max_inhibitor).

    • Calculate the Percent Inhibition for each test compound (V_compound) using the formula: % Inhibition = 100 * (1 - (V_compound - V_max_inhibitor) / (V_max_control - V_max_inhibitor))

  • Assay Quality Metric (Z-Factor): The Z-factor is a statistical measure of assay quality. A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

ParameterNegative Control (DMSO)Positive Control (Inhibitor)Test Compound (e.g., Methyl 4-Methoxynicotinate)
Example Rate (mAU/min) 15.2, 15.5, 14.9, 15.80.8, 0.6, 0.9, 0.74.5
Mean (μ) 15.350.75-
Std Dev (σ) 0.380.13-
Calculated Z-Factor 0.75 (Excellent)--
Calculated % Inhibition --73.1%

Application Protocol 2: Orthogonal Hit Confirmation (NADH Absorbance Assay)

Compounds identified as "hits" in the primary screen should be re-tested using an orthogonal assay to rule out artifacts related to the colorimetric detection system. The direct spectrophotometric measurement of NADH production is a standard biochemical method for this purpose. [2]

Objective

To confirm the inhibitory activity of hits from the primary screen by directly measuring NADH production at 340 nm.

Methodology

The protocol is similar to the primary screen but with key differences:

  • Plates: Use UV-transparent 384-well plates (e.g., Corning 3676).

  • Detection: The "Substrate Mix" will not contain NBT or Diaphorase.

  • Measurement: The plate reader will monitor the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Counterscreening: It is crucial to also measure the absorbance of the compound alone at 340 nm in buffer to identify compounds that intrinsically absorb at this wavelength, as these can be false positives. [2] If a compound inhibits the rate of A340 increase and does not absorb light at 340 nm itself, it is considered a confirmed hit.

Troubleshooting

IssuePossible CauseSolution
Low Z-Factor (<0.5) High variability in controls.Check reagent stability, dispensing precision, and mixing steps.
Low signal-to-background ratio.Optimize enzyme or substrate concentration to increase the reaction rate.
High number of false positives Library compounds interfere with detection.This is minimized by the colorimetric assay. For the A340 assay, perform a counterscreen for compound absorbance.
"Activator" hits (negative inhibition) Compound fluorescence or precipitation.Review kinetic data for non-linear curves or spikes at t=0. Visually inspect wells.

Conclusion

This application guide provides a robust, validated framework for screening for inhibitors of dehydrogenase enzymes using nicotinamide-based scaffolds like Methyl 4-Methoxynicotinate as test articles. By employing a primary colorimetric HTS assay with a high Z-factor and confirming hits with an orthogonal spectrophotometric method, researchers can confidently identify and validate novel enzyme modulators. The principles and detailed protocols described herein are readily adaptable to various dehydrogenase targets, providing a solid foundation for successful drug discovery campaigns.

References

  • ResearchGate. (n.d.). High‐throughput Screening Methods Developed for Oxidoreductases. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Available at: [Link]

  • Illinois Experts. (2006). High-throughput Screening Methods Developed for Oxidoreductases. Available at: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl Nicotinate. PubChem. Available at: [Link]

Sources

Method

Synthetic Pathways to Novel Heterocyclic Scaffolds from Methyl 4-Methoxynicotinate: An Application Guide for Researchers

This comprehensive guide details strategic synthetic routes for the transformation of Methyl 4-Methoxynicotinate, a readily available starting material, into a diverse array of novel heterocyclic compounds. Tailored for...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details strategic synthetic routes for the transformation of Methyl 4-Methoxynicotinate, a readily available starting material, into a diverse array of novel heterocyclic compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document provides not only detailed experimental protocols but also the underlying scientific rationale for the proposed synthetic strategies. Our focus is on leveraging the inherent reactivity of the pyridine core and its substituents to construct fused heterocyclic systems of significant interest in medicinal chemistry, such as pyrazolo[3,4-b]pyridines, thiazolo[5,4-b]pyridines, and furo[3,4-b]pyridines.

Introduction: The Versatility of the 4-Methoxynicotinate Scaffold

Methyl 4-Methoxynicotinate serves as an advantageous starting point for complex heterocyclic synthesis due to the strategic placement of its functional groups. The methoxy group at the 4-position can be readily converted into a more versatile leaving group, such as a chloro or triflate group, or a hydroxyl group, thereby activating this position for nucleophilic substitution or cyclization reactions. The ester at the 3-position provides a handle for various transformations, including conversion to amides, hydrazides, or other functionalities that can participate in ring-forming reactions. Furthermore, the pyridine ring itself can be functionalized, most notably at the electron-deficient positions, to introduce the necessary precursors for annulation. This guide will explore a multi-step, modular approach to accessing a variety of fused pyridine systems from this common precursor.

Strategic Overview: A Modular Approach to Heterocyclic Diversity

Our synthetic strategy is centered around the initial functionalization of the Methyl 4-Methoxynicotinate core to generate key intermediates. These intermediates are designed to undergo subsequent cyclization reactions to afford the desired heterocyclic scaffolds. The overall workflow can be visualized as a series of modular steps, allowing for diversification at various stages of the synthesis.

G A Methyl 4-Methoxynicotinate B Key Intermediate 1: Methyl 4-Hydroxy/Chloro-nicotinate A->B  Demethylation/ Chlorination C Key Intermediate 2: Methyl 4-Chloro-3-nitro-nicotinate B->C  Nitration G Furo[3,4-b]pyridines B->G  Functionalization & Cyclization D Key Intermediate 3: Methyl 4-Chloro-3-amino-nicotinate C->D  Reduction E Pyrazolo[3,4-b]pyridines D->E  Cyclization with Hydrazines F Thiazolo[5,4-b]pyridines D->F  Cyclization with Thio-reagents G cluster_0 Synthesis of Pyrazolo[3,4-b]pyridines A Methyl 4-Chloro-3-amino-nicotinate C Pyrazolo[3,4-b]pyridine derivative A->C  Reflux in Ethanol/n-Butanol B Hydrazine (H2N-NHR) B->C

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-Methoxynicotinate

Welcome to the technical support center for the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and refine these protocols for your specific laboratory context.

Section 1: Overview of Synthetic Strategies

Methyl 4-Methoxynicotinate is a valuable substituted pyridine derivative used as a building block in the synthesis of various pharmaceutical compounds and agrochemicals. The two most prevalent and accessible synthetic routes for its preparation are:

  • Williamson Ether Synthesis: This SN2 reaction involves the methylation of a 4-hydroxy precursor or the methoxylation of a 4-halo precursor. It is often favored for its versatility and generally good yields when optimized.[1][2]

  • Fischer-Speier Esterification: This classic method involves the acid-catalyzed esterification of 4-methoxynicotinic acid with methanol.[3] While straightforward, it is an equilibrium-driven reaction that requires careful management to achieve high conversion.

The choice of route often depends on the availability and cost of starting materials. This guide will provide troubleshooting for both, with a focus on the more common and often more challenging Williamson ether synthesis approach.

cluster_0 Primary Synthetic Routes start Starting Materials williamson Williamson Ether Synthesis (SN2 Pathway) start->williamson  Methyl 4-Chloronicotinate + Sodium Methoxide esterification Fischer Esterification (Acid-Catalyzed) start->esterification  4-Methoxynicotinic Acid + Methanol product Methyl 4-Methoxynicotinate williamson->product esterification->product

Caption: Primary synthetic routes to Methyl 4-Methoxynicotinate.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides a higher yield?

A1: An optimized Williamson ether synthesis, typically starting from Methyl 4-chloronicotinate and sodium methoxide, often results in higher and more reliable yields than the Fischer esterification route.[1] The SN2 reaction can be driven to completion more easily than the equilibrium-limited esterification process. Laboratory syntheses using the Williamson method frequently report yields between 50-95% after optimization.[1]

Q2: What is the most critical side reaction to control in the Williamson synthesis of this compound?

A2: The most significant side reaction is the undesired N-methylation of the pyridine ring. The nitrogen atom in the pyridine ring is a nucleophile and can compete with the methoxide for the methylating agent, or if starting from the 4-hydroxy precursor, it can be methylated directly. This forms a pyridinium salt byproduct, which can complicate purification and reduce the yield of the desired O-alkylated product.[4][5]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions.[6] Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or visualization under UV light can aid in identifying spots. For more quantitative analysis, HPLC or GC can be employed.[7]

Q4: My product is an oil and is difficult to purify. What are your recommendations?

A4: It is common for substituted nicotinates to be oils or low-melting solids. If direct crystallization is challenging, purification by silica gel column chromatography is the most effective method.[6][7] If impurities have similar polarity, try adjusting the solvent system, for example by adding a small percentage of methanol or triethylamine to the eluent. If the crude NMR looks complex, it is often better to purify a small sample first to identify the product peaks before attempting a large-scale purification.[8]

Section 3: Troubleshooting Guide

This guide addresses specific issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield

Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions.[1]

cluster_1 Low Yield Troubleshooting Workflow cluster_cause Identify Cause cluster_solution Implement Solution start Low Yield Observed check_tlc Analyze Crude Reaction via TLC/NMR start->check_tlc cause1 Mainly Unreacted Starting Material check_tlc->cause1  High SM Spot cause2 Complex Mixture of Unidentified Products check_tlc->cause2  Multiple Spots cause3 Known Side Product (e.g., N-methylation) check_tlc->cause3  New Dominant Spot sol1 Increase Time/Temp Verify Reagent Activity cause1->sol1 sol2 Check for Degradation Lower Temperature cause2->sol2 sol3 Optimize Conditions (See Problem 2) cause3->sol3

Caption: A decision workflow for diagnosing low-yield reactions.

Table 1: Troubleshooting Low Yield
Possible Cause Troubleshooting Suggestion Rationale
Inactive/Wet Reagents Ensure sodium methoxide is fresh and handled under inert conditions. Use anhydrous solvents (e.g., THF, DMF).[1]Sodium methoxide is highly hygroscopic and will decompose in the presence of moisture. Water in the solvent can quench the alkoxide and hydrolyze the starting material or product.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC. If starting material persists, consider increasing the reaction temperature in 10-20°C increments or extending the reaction time.The SN2 reaction rate is dependent on both time and temperature. Typical Williamson ether syntheses are run at 50-100°C for 1-8 hours.[1]
Poor Solvent Choice For the Williamson route, use a polar aprotic solvent like DMF or THF.[1] For esterification, use a large excess of methanol to drive the equilibrium.Polar aprotic solvents effectively solvate the cation (e.g., Na+) without strongly solvating the nucleophile, increasing its reactivity.[2][9] Protic solvents can slow the SN2 reaction.[1]
Product Loss During Workup Your product may be partially water-soluble. Re-extract the aqueous layer with a different organic solvent (e.g., DCM, EtOAc).[8]Substituted pyridines can have some aqueous solubility, especially if the pH of the aqueous layer is acidic, which would protonate the pyridine nitrogen.
Problem 2: Significant Formation of N-Methylated Byproduct

In the synthesis from Methyl 4-chloronicotinate, the pyridine nitrogen can react with sodium methoxide or, more commonly in other routes, a methylating agent, leading to a quaternary salt.

Table 2: Mitigating N-Methylation
Possible Cause Troubleshooting Suggestion Rationale
High Reaction Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or 50°C and slowly increase if necessary.The activation energy for N-methylation may be different from that of the desired SNAr reaction at the C4 position. Lower temperatures can favor the desired pathway.
Choice of Base/Nucleophile Ensure slow, controlled addition of sodium methoxide to the solution of Methyl 4-chloronicotinate.Maintaining a low instantaneous concentration of the nucleophile can help favor the kinetically preferred pathway and minimize side reactions.
Alternative Strategy: Protonation In syntheses involving a strong methylating agent (e.g., methyl triflate), protonating the more basic tertiary amine with one equivalent of a non-nucleophilic acid can protect it, leaving the pyridine nitrogen free for methylation.[5]This strategy selectively blocks the most reactive site. However, for the synthesis of Methyl 4-Methoxynicotinate from the chloro-precursor, this is less applicable and the focus should be on temperature and addition control.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel with appropriate safety precautions, including the use of a fume hood and personal protective equipment.[10]

Protocol 1: Williamson Ether Synthesis from Methyl 4-Chloronicotinate

This protocol is optimized to favor O-alkylation and minimize side reactions.

Materials:

  • Methyl 4-chloronicotinate

  • Sodium methoxide (solid or solution in methanol)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Dissolve Methyl 4-chloronicotinate (1.0 eq) in anhydrous DMF. To this solution, add sodium methoxide (1.1 to 1.2 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70°C. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a separatory funnel containing cold, saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.[1]

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure Methyl 4-Methoxynicotinate.[6]

Protocol 2: Fischer Esterification of 4-Methoxynicotinic Acid

This protocol uses a strong acid catalyst and excess methanol to drive the reaction towards the product.

Materials:

  • 4-Methoxynicotinic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, suspend 4-Methoxynicotinic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with vigorous stirring.[3][11]

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). The solid should dissolve as the reaction proceeds. Reflux for 4-6 hours, monitoring by TLC until the starting acid is no longer visible.

  • Workup: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate and carefully pour it into a separatory funnel containing a cold, saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution! Add the bicarbonate solution slowly until effervescence ceases.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash chromatography or recrystallization from a suitable solvent if it is a solid.[12]

Section 5: References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings. Retrieved from [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

  • Autechaux.com. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Retrieved from [Link]

  • PubMed. (2020). Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof. Retrieved from

  • PubMed. (n.d.). Co-feeding enhances the yield of methyl ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of carbonyl amidation and O-methylation during biosynthesis of the pharmacophore pyridyl of antitumor piericidins. Retrieved from [Link]

  • National Institutes of Health. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of functionalized pyridinium salts bearing a free amino group. Retrieved from [Link]

  • ResearchGate. (2025). Why is the yield of my in-vitro transcription so low? and every time lower than before?. Retrieved from [Link]

  • Google Patents. (n.d.). US5256555A - Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions. Retrieved from

  • National Institutes of Health. (2014). C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 4-Methoxynicotinate

Welcome to the technical support center for the purification of crude Methyl 4-Methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 4-Methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical experience.

Introduction to Purification Challenges

Methyl 4-methoxynicotinate, a substituted pyridine derivative, is a valuable building block in organic synthesis. However, its purification can be challenging due to the presence of various impurities stemming from its synthesis. The basicity of the pyridine nitrogen can lead to interactions with acidic stationary phases in chromatography, causing issues like peak tailing. Furthermore, the ester and ether functional groups may be susceptible to hydrolysis under certain conditions. This guide will provide in-depth solutions to these and other common purification problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 4-Methoxynicotinate?

A1: The impurities in your crude product will largely depend on the synthetic route used. Two common pathways to the precursor, 4-methoxynicotinic acid, are the methylation of 4-hydroxynicotinic acid and the nucleophilic aromatic substitution of 4-chloronicotinic acid.[1] Subsequent esterification to the final product introduces other potential contaminants.

Common Impurities Include:

  • Unreacted Starting Materials: 4-hydroxynicotinic acid or 4-chloronicotinic acid.[1]

  • Precursor Acid: Unreacted 4-methoxynicotinic acid from an incomplete esterification reaction.

  • N-Methylated Isomer: From the methylation of 4-hydroxynicotinic acid, where methylation occurs on the pyridine nitrogen instead of the hydroxyl group.[1]

  • Hydrolysis Product: Nicotinic acid can be a degradation product if the methyl ester is exposed to moisture, acid, or base.

  • Reagents from Esterification: If coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used, their byproducts can be present.[2]

Q2: My purified Methyl 4-Methoxynicotinate shows peak tailing in HPLC analysis. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like pyridine derivatives is a frequent issue in chromatography, primarily due to strong interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1%) or pyridine (0.1%), to your mobile phase. This will compete with your compound for the acidic sites on the stationary phase, reducing the tailing.[3]

  • Use a Different Column: Consider using an end-capped silica column or a polymer-based column, which have fewer free silanol groups.

  • Adjust pH: If using a reversed-phase method, increasing the pH of the mobile phase (e.g., > 8) will neutralize the pyridine nitrogen, leading to better peak shape. However, ensure your column is stable at higher pH.

Troubleshooting Guide: Purification by Recrystallization

Issue 1: I'm having trouble finding a suitable solvent for recrystallization.

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For esters, a good starting point is to consider solvents with similar functional groups.[5]

Solvent Screening Protocol:

  • Place a small amount of your crude Methyl 4-Methoxynicotinate in several test tubes.

  • Add a small amount of a different solvent to each test tube. Common choices for esters include ethanol, ethyl acetate, acetone, and mixtures with non-polar solvents like hexanes or heptane.[5]

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • Gently heat the test tubes. The compound should fully dissolve at the solvent's boiling point.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent or solvent system.

Recommended Solvent Systems to Try:

Solvent SystemRationale
Ethanol/WaterMethyl 4-Methoxynicotinate is likely soluble in hot ethanol. Adding water as an anti-solvent can induce crystallization upon cooling.[6][7]
Ethyl Acetate/HexanesA common mixture for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexanes until cloudy.[6]
Acetone/HexanesSimilar to the ethyl acetate/hexanes system, this can be an effective combination.[5]
TolueneAromatic compounds can sometimes crystallize well from toluene.[6]
Issue 2: My compound oils out instead of crystallizing.

Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

Solutions:

  • Lower the temperature before adding an anti-solvent: Ensure the solution is not too hot when the anti-solvent is introduced.

  • Use a lower boiling point solvent system.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.[8]

  • Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.[8]

Troubleshooting Guide: Purification by Column Chromatography

Issue 3: My compound is streaking on the silica gel column.

Streaking is often caused by the same interactions that lead to peak tailing in HPLC, namely the interaction of the basic pyridine nitrogen with acidic silica gel.[3]

Workflow for Mitigating Streaking in Column Chromatography:

start Crude Methyl 4-Methoxynicotinate deactivate_silica Deactivate Silica Gel (add 1-3% triethylamine to eluent) start->deactivate_silica Basic Compound dry_loading Dry Loading on Silica deactivate_silica->dry_loading gradient_elution Gradient Elution dry_loading->gradient_elution purified_product Pure Methyl 4-Methoxynicotinate gradient_elution->purified_product

Caption: Workflow to minimize streaking during column chromatography.

Detailed Steps:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. Prepare your eluent (e.g., a mixture of hexanes and ethyl acetate) and add 1-3% triethylamine.[9] Flush the packed column with this mixture before loading your sample.

  • Dry Loading: Instead of dissolving your compound in a minimal amount of solvent and loading it directly onto the column, try adsorbing it onto a small amount of silica gel first. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent. This creates a dry powder that can be evenly added to the top of your packed column.

  • Choosing an Eluent System: A good starting point for many pyridine esters is a gradient of hexanes and ethyl acetate.[3] You can also try dichloromethane and methanol for more polar compounds.[2] It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.3 for your desired compound.

Issue 4: I suspect my compound is hydrolyzing on the column.

The ester group of Methyl 4-Methoxynicotinate can be susceptible to hydrolysis, especially on acidic silica gel. The methoxy group is generally more stable, but harsh acidic conditions could potentially lead to cleavage.

Troubleshooting Hydrolysis:

  • Use Neutralized Silica: As mentioned above, deactivating the silica gel with triethylamine can prevent acid-catalyzed hydrolysis.

  • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Avoid Protic Solvents if Possible: While methanol is sometimes used in eluent systems, it can participate in transesterification reactions. If you suspect this is an issue, try to use aprotic solvents like ethyl acetate and dichloromethane.

Analytical Methods for Purity Assessment

A combination of analytical techniques is recommended to accurately determine the purity of your Methyl 4-Methoxynicotinate.

Purity Analysis Workflow:

start Purified Methyl 4-Methoxynicotinate tlc TLC (Quick Check) start->tlc hplc HPLC (Quantitative Purity) start->hplc nmr NMR (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight Confirmation) start->ms final_purity Confirmed Purity hplc->final_purity nmr->final_purity ms->final_purity

Caption: Recommended workflow for purity analysis.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column is suitable for quantitative purity analysis. A mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid is a good starting point.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of your purified product and identifying any impurities. The spectra will show characteristic peaks for the aromatic protons, the methoxy group, and the methyl ester.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound, providing further evidence of its identity.

By following the troubleshooting steps and employing the analytical methods outlined in this guide, you will be well-equipped to overcome the purification challenges of crude Methyl 4-Methoxynicotinate and obtain a high-purity product for your research and development needs.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at: [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-Methoxynicotinate Synthesis

Welcome to the technical support center for the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this synthesis. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of Methyl 4-Methoxynicotinate, providing quick and actionable advice.

Q1: What are the primary synthetic routes to Methyl 4-Methoxynicotinate?

There are two primary and well-established routes for the synthesis of Methyl 4-Methoxynicotinate:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This route involves the methoxylation of a precursor like Methyl 4-chloronicotinate using a methoxide source. The pyridine ring's electron-deficient nature, particularly when the leaving group is at the 4-position, facilitates this reaction.[1]

  • Route B: Esterification : This route starts with 4-methoxynicotinic acid, which is then esterified using methanol under acidic conditions, a classic Fischer-Speier esterification.[2][3]

Q2: My SNAr reaction is showing low or no yield. What are the likely causes?

Low yields in the SNAr synthesis of Methyl 4-Methoxynicotinate can often be attributed to several factors:

  • Poor Leaving Group : The efficiency of the leaving group is critical. For pyridine systems, the typical reactivity order for halides is F > Cl ≈ Br > I.[4] If you are using a less reactive leaving group, the reaction will be slower.

  • Inactive Nucleophile : The methoxide ion (CH₃O⁻) is the active nucleophile. If you are using methanol without a strong base, the nucleophilicity is significantly lower. Ensure you are using a proper source of methoxide, such as sodium methoxide in methanol.[5][6]

  • Insufficient Activation of the Pyridine Ring : The pyridine ring is naturally electron-deficient, which is favorable for nucleophilic attack. However, the presence of electron-withdrawing groups can further enhance reactivity.[1][4]

  • Suboptimal Reaction Conditions : SNAr reactions on pyridine rings can be sensitive to temperature and solvent. Some reactions may require elevated temperatures to proceed efficiently.[4]

Q3: I am observing significant side product formation in my Fischer esterification. What could be the issue?

Side product formation in Fischer esterification is often due to the reversible nature of the reaction.[7][8] The primary side reaction is the reverse reaction, ester hydrolysis, driven by the water produced during the esterification. To minimize this, it is crucial to remove water as it is formed, either by using a Dean-Stark apparatus or by using a large excess of the alcohol (methanol) to shift the equilibrium towards the product side.[7][9]

Q4: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[10] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q5: What is the best method for purifying the final product, Methyl 4-Methoxynicotinate?

The purification method will depend on the nature of the impurities. The most common methods include:

  • Column Chromatography : Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting materials and side products.[10][11] A solvent system such as petroleum ether/ethyl acetate can be used for elution.[2]

  • Recrystallization : If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent can be an efficient purification technique.

  • Distillation : If the product is a liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be employed.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the synthesis.

Guide 1: Optimizing the SNAr Reaction of Methyl 4-Chloronicotinate

Problem: Low conversion of Methyl 4-chloronicotinate to Methyl 4-Methoxynicotinate.

Systematic Troubleshooting:

  • Verify the Quality of Sodium Methoxide : Sodium methoxide is hygroscopic and can react with atmospheric moisture and carbon dioxide, reducing its activity.[12] Use freshly opened or properly stored sodium methoxide. You can also prepare it fresh by reacting clean sodium metal with dry methanol, a reaction that is highly exothermic and requires caution.[12][13]

  • Ensure Anhydrous Conditions : Water will react with sodium methoxide and can also participate in side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Increase Reaction Temperature : SNAr reactions on less activated rings may require higher temperatures to proceed at a reasonable rate.[4] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Refluxing in methanol is a common condition.

  • Increase Reaction Time : If the reaction is sluggish, extending the reaction time may improve the yield. Monitor the reaction by TLC to determine the optimal time.

  • Consider a More Reactive Leaving Group : If feasible, starting with Methyl 4-fluoronicotinate could increase the reaction rate, as fluoride is often a better leaving group in SNAr reactions on electron-deficient rings.[4]

Guide 2: Improving Yield in the Fischer Esterification of 4-Methoxynicotinic Acid

Problem: Low yield of Methyl 4-Methoxynicotinate from 4-Methoxynicotinic acid.

Systematic Troubleshooting:

  • Drive the Equilibrium Forward : The Fischer esterification is an equilibrium-limited reaction.[7] To shift the equilibrium towards the ester product, use a large excess of methanol, which also serves as the solvent.[8][9]

  • Effective Water Removal : The water generated during the reaction can hydrolyze the ester product back to the carboxylic acid.[7] If using a solvent other than methanol, a Dean-Stark apparatus can be used to remove water azeotropically.

  • Choice and Amount of Acid Catalyst : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective catalysts.[3] Ensure a catalytic amount is used; an excess of acid can lead to side reactions and complicate the workup. A typical procedure involves dissolving the carboxylic acid in methanol and then cautiously adding the acid catalyst.[9]

  • Reaction Time and Temperature : These reactions are typically run at reflux temperature for several hours.[2][14] Monitor the reaction by TLC to determine when the starting material has been consumed.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Methoxynicotinate via SNAr

This protocol is based on the nucleophilic aromatic substitution of Methyl 4-chloronicotinate.

Materials:

  • Methyl 4-chloronicotinate

  • Sodium methoxide (25 wt% solution in methanol or solid)[6][15]

  • Anhydrous methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-chloronicotinate in anhydrous methanol.

  • Add sodium methoxide solution (or solid sodium methoxide portion-wise) to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of Methyl 4-Methoxynicotinate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 4-Methoxynicotinic acid.

Materials:

  • 4-Methoxynicotinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-Methoxynicotinic acid in anhydrous methanol in a round-bottom flask, slowly and cautiously add concentrated sulfuric acid while cooling in an ice bath.

  • Heat the mixture to reflux and stir for several hours.[9] Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.[9]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes
FeatureRoute A: SNArRoute B: Fischer Esterification
Starting Material Methyl 4-chloronicotinate4-Methoxynicotinic acid
Key Reagents Sodium methoxide, MethanolMethanol, Sulfuric acid
Reaction Type Nucleophilic Aromatic SubstitutionAcid-catalyzed Esterification
Key Advantages Often proceeds with high selectivity.Utilizes readily available and inexpensive reagents.
Potential Issues Incomplete reaction, side reactions with moisture.Equilibrium-limited, requires water removal.

Visualizations

Diagram 1: SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants MeO MeO⁻ PyCl Methyl 4-chloronicotinate MeO->PyCl Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) PyCl->Meisenheimer Product Methyl 4-Methoxynicotinate Meisenheimer->Product Loss of Leaving Group Cl_ion Cl⁻

Caption: Mechanism of the SNAr reaction for Methyl 4-Methoxynicotinate synthesis.

Diagram 2: Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants RCOOH 4-Methoxynicotinic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation H_plus H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack MeOH Methanol Product_H2O Product + H₂O Tetrahedral_Intermediate->Product_H2O Proton Transfer & Elimination

Caption: Simplified mechanism of the Fischer-Speier esterification.

Diagram 3: General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Quality (e.g., anhydrous, fresh) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Monitor_Reaction Analyze Reaction Progress (TLC, HPLC, GC) Check_Conditions->Monitor_Reaction Optimize_Stoichiometry Adjust Reagent Stoichiometry Monitor_Reaction->Optimize_Stoichiometry Purification Optimize Purification Method (Column, Recrystallization) Optimize_Stoichiometry->Purification Success Improved Yield/Purity Purification->Success

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • BenchChem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • CP Lab Safety. (n.d.). Sodium Methoxide Solution 0.5 M CH3ONA In Methanol 100mL.
  • Chem-Impex. (n.d.). Sodium methoxide, 25 wt.% in methanol.
  • Wikipedia. (n.d.). Sodium methoxide.
  • ResearchGate. (2016). How to prepare Sodium Methoxyde Solution (1 M)?.
  • Spectrum Chemical. (n.d.). Sodium Methoxide, 25 Percent (w/w) Solution in Methanol.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate.
  • Chemistry LibreTexts. (2023). Fischer Esterification.

Sources

Optimization

Common side products in the synthesis of Methyl 4-Methoxynicotinate

Welcome to the technical support center for the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key chemical intermediate. Our focus is on providing practical, experience-driven insights to enhance the purity and yield of your reactions.

Part 1: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Route

This route is favored for its high efficiency and typically involves the reaction of a 4-halo-substituted nicotinate with a methoxide source. The most common starting material is Methyl 4-chloronicotinate.

Core Reaction Pathway

SNAr_Route cluster_reactants Reactants cluster_conditions Conditions start Methyl 4-Chloronicotinate product Methyl 4-Methoxynicotinate start->product SNAr Reaction Major Pathway side_product Side Products start->side_product Side Reactions Minor Pathways NaOMe Sodium Methoxide (NaOMe) NaOMe->product solvent Anhydrous Methanol (MeOH) or THF solvent->product temp Controlled Temperature (e.g., 0°C to RT) temp->product

Caption: General workflow for the SNAr synthesis of Methyl 4-Methoxynicotinate.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and I'm recovering a significant amount of unreacted Methyl 4-chloronicotinate. What is the likely cause?

A1: This issue typically points to two primary causes: insufficient reactivity of the nucleophile or improper reaction conditions.

  • Causality: Sodium methoxide is extremely hygroscopic. Moisture contamination will consume the methoxide, reducing its effective concentration and introducing hydroxide ions, which can lead to other side reactions. Commercially available sodium methoxide solutions in methanol can also degrade over time.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use freshly prepared sodium methoxide or a recently purchased, properly stored solution. If using solid NaOMe, ensure it is handled under an inert atmosphere (e.g., in a glovebox).

    • Ensure Anhydrous Conditions: Dry your solvent (Methanol or THF) using standard procedures, such as distillation over a suitable drying agent (e.g., magnesium methoxide for methanol). Flame-dry all glassware before use.

    • Increase Temperature: While starting the reaction at a lower temperature is good practice to control exotherms, you may need to gently warm the mixture (e.g., to 40-50°C) to drive the reaction to completion. Monitor progress carefully by TLC or HPLC.[1]

Q2: I've isolated my product, but NMR analysis shows the presence of Methyl 4-hydroxynicotinate. How did this form and how can I prevent it?

A2: The formation of Methyl 4-hydroxynicotinate is a classic side product resulting from the presence of water or hydroxide ions in the reaction mixture.

  • Causality: The chloride at the 4-position is susceptible to nucleophilic attack by both methoxide and hydroxide. If water is present, it can react with sodium methoxide to form sodium hydroxide, which then competes as a nucleophile.

  • Prevention Strategy:

    • Strict Anhydrous Technique: As detailed in A1, the rigorous exclusion of moisture is paramount. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere.

    • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of high-purity sodium methoxide can help ensure that the desired methoxylation reaction outcompetes the residual hydrolysis pathway.[1]

Q3: How do I remove the unreacted starting material and the 4-hydroxy side product?

A3: Purification can typically be achieved using column chromatography, as the polarities of the three compounds are sufficiently different.

  • Purification Protocol:

    • Work-up: After the reaction is complete, carefully neutralize the mixture with a mild acid (e.g., saturated aqueous NH₄Cl). Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Chromatography: Use silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, will effectively separate the components.

    • Elution Order (Typical): 1st: Methyl 4-chloronicotinate (least polar), 2nd: Methyl 4-methoxynicotinate (product), 3rd: Methyl 4-hydroxynicotinate (most polar).

CompoundTypical PolarityAnalytical Signature (TLC)
Methyl 4-chloronicotinateLowHigh Rf value
Methyl 4-methoxynicotinate Medium Intermediate Rf value
Methyl 4-hydroxynicotinateHighLow Rf value (streaking may occur)
Part 2: Troubleshooting Guide for Fischer Esterification Route

This classic method involves the acid-catalyzed reaction of 4-Methoxynicotinic acid with methanol. While straightforward, this equilibrium-driven reaction has its own set of potential side products.

Core Reaction Pathway

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions start 4-Methoxynicotinic Acid product Methyl 4-Methoxynicotinate start->product Esterification Equilibrium MeOH Methanol (Reagent & Solvent) MeOH->product catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->product temp Reflux temp->product water_removal Water Removal (e.g., Dean-Stark) water_removal->product Shifts Equilibrium → product->start Hydrolysis side_product Unreacted Starting Acid

Caption: Equilibrium in the Fischer esterification of 4-Methoxynicotinic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls, leaving a large amount of unreacted 4-Methoxynicotinic acid. How can I drive the reaction to completion?

A1: Fischer esterification is an equilibrium process. The presence of the water byproduct will shift the equilibrium back towards the starting materials, preventing full conversion.[2][3]

  • Causality: The reaction produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, this byproduct must be removed to drive the reaction forward.

  • Troubleshooting Protocol:

    • Use Excess Methanol: Using methanol as the solvent ensures a large excess of one reactant, which helps push the equilibrium towards the product.[2]

    • Remove Water: For larger-scale reactions, use a Dean-Stark apparatus with a suitable solvent (like toluene, which forms an azeotrope with water) to physically remove water as it forms.

    • Increase Catalyst Concentration: While effective, this should be done cautiously. Using too much strong acid can lead to charring and the formation of other byproducts. A catalytic amount (e.g., 3% of the weight of the alcohol) is typically sufficient.[2]

Q2: After work-up, I'm struggling to separate the product from the starting carboxylic acid. What is the best purification method?

A2: The acidic nature of the unreacted starting material allows for a simple and effective liquid-liquid extraction to remove it before final purification.

  • Causality: The carboxylic acid is acidic, while the ester product is largely neutral. A basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.

  • Purification Protocol:

    • Initial Work-up: Cool the reaction mixture and neutralize the bulk of the acid catalyst with a base like sodium carbonate. Remove the excess methanol via rotary evaporation.

    • Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4]

      • Caution: Perform this wash carefully as CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Separation: The deprotonated 4-methoxynicotinate salt will move to the aqueous layer. The desired ester product will remain in the organic layer.

    • Final Steps: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the crude product, which can then be further purified by chromatography or distillation if needed.

Q3: Can other side products form under harsh esterification conditions?

A3: Yes. If the reaction is heated for excessively long periods or with too much acid catalyst, you may observe trace amounts of other byproducts.

  • Dimethyl Ether: At high temperatures, the acid catalyst can promote the dehydration of two methanol molecules to form dimethyl ether. This is usually a minor issue but represents a loss of reagent.

  • N-Methylation: While less common for pyridine rings under these conditions compared to alkyl halides, there is a theoretical possibility of methylating the pyridine nitrogen, especially with stronger methylating agents that could be formed in situ. This would result in a pyridinium salt, which would likely be removed during the aqueous work-up.

References
  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. The chemical structures of nicotinic acid and its official impurities. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure (General Procedures). Available at: [Link]

  • Journal of Pharmacy & Bioresources. Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • Undisclosed Source.Methyl-6-methylnicotinate Route of Synthesis. Source URL not publicly available.
  • Pharmaffiliates. Nicotinic Acid-impurities. Available at: [Link]

  • Organic Syntheses. Nicotinic Acid Procedure. Available at: [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 59-67-6 Nicotinic Acid Impurity. Available at: [Link]

  • ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate (PDF). Available at: [Link]

  • Google Patents.New menthyl nicotinate synthesis process.
  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Google Patents.NEW MENTHYL NICOTINATE SYNTHESIS PROCESS - EP 3464241 B1.
  • Google Patents.Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.

Sources

Troubleshooting

Technical Support Center: Methyl 4-Methoxynicotinate - Stability and Storage

Welcome to our dedicated technical support center for Methyl 4-Methoxynicotinate (CAS No. 10177-32-9).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for Methyl 4-Methoxynicotinate (CAS No. 10177-32-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the stability and proper storage of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Methyl 4-Methoxynicotinate?

For optimal long-term stability, solid Methyl 4-Methoxynicotinate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C. It is crucial to protect the compound from moisture and light to prevent potential degradation. While the product is chemically stable under standard ambient conditions, these precautions will maximize its shelf life.

Q2: How should I handle Methyl 4-Methoxynicotinate upon receiving it in the lab?

Upon receipt, it is recommended to store the compound at the recommended temperature of 2-8°C. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid material, which could accelerate hydrolysis. Handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: Is Methyl 4-Methoxynicotinate sensitive to light?

While specific photostability data for Methyl 4-Methoxynicotinate is not extensively published, related compounds containing a substituted pyridine ring and methoxy groups can be sensitive to UV radiation.[2][3][4] Exposure to light, especially UV light, can potentially lead to photo-isomerization or degradation. Therefore, it is best practice to store the compound in an amber or opaque container to protect it from light. For experiments requiring the handling of the compound outside of a light-protected container, it is advisable to work in a dimly lit area or use filtered light.

Q4: What is the expected stability of Methyl 4-Methoxynicotinate in aqueous solutions?

Based on studies of the closely related compound methyl nicotinate, Methyl 4-Methoxynicotinate is expected to undergo slow hydrolysis in aqueous solutions to form 4-methoxynicotinic acid and methanol.[5] The rate of this hydrolysis is dependent on the pH and temperature of the solution. A study on methyl nicotinate in aqueous solution at 4°C showed a degradation rate of approximately 0.5% per year.[5] It is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, solutions should be kept at 2-8°C for no longer than a few days. For longer-term storage, consider preparing aliquots in anhydrous organic solvents.

Q5: What are the primary degradation pathways for Methyl 4-Methoxynicotinate?

The primary degradation pathways for Methyl 4-Methoxynicotinate are likely to be hydrolysis and potentially photolytic degradation.

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, especially in the presence of acids or bases, to yield 4-methoxynicotinic acid and methanol.[5][6][7][8]

  • Oxidation: While specific data is limited, similar aromatic compounds can be susceptible to oxidation, potentially at the pyridine ring or the methoxy group, under harsh oxidative conditions.[9][10][11][12]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, though the compound is generally stable at typical laboratory temperatures.[13][14][15][16]

The following diagram illustrates the likely primary degradation pathway:

M4MN Methyl 4-Methoxynicotinate DegradationProduct 4-Methoxynicotinic Acid + Methanol M4MN->DegradationProduct Hydrolysis H2O H₂O (Acid/Base)

Caption: Primary Hydrolysis Degradation Pathway of Methyl 4-Methoxynicotinate.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results over time with the same batch. Degradation of the compound due to improper storage or handling.1. Review storage conditions. Ensure the container is tightly sealed and stored at 2-8°C, protected from light and moisture. 2. For solutions, prepare them fresh before use. 3. Consider performing a purity check (e.g., by HPLC or NMR) on your current stock.
Appearance of new peaks in HPLC analysis of a solution. Hydrolysis or other forms of degradation in the solvent.1. Identify the solvent and its water content. Use anhydrous solvents for preparing stock solutions for long-term storage. 2. Check the pH of your solution, as ester hydrolysis is catalyzed by acid or base. Buffer the solution if necessary for your application. 3. Prepare fresh solutions and analyze immediately to confirm if the new peaks are time-dependent.
Solid material appears discolored or clumpy. Potential moisture absorption (hygroscopicity) or degradation.1. Discoloration may indicate degradation. It is advisable to test the purity of the material before use. 2. Clumping suggests moisture absorption. If the compound is needed in a dry state, it can be dried under vacuum, but care should be taken to avoid high temperatures.
Low assay value or potency. Degradation of the active compound.1. Verify the storage history of the compound. 2. Conduct a forced degradation study (see protocol below) to understand the stability limits of the compound under your experimental conditions.

Experimental Protocols

Protocol: User-Conducted Stability Assessment of a Methyl 4-Methoxynicotinate Solution

This protocol outlines a basic procedure to assess the stability of Methyl 4-Methoxynicotinate in a specific solvent system under your laboratory conditions.

Objective: To determine the short-term stability of a Methyl 4-Methoxynicotinate solution at a specific concentration and temperature.

Materials:

  • Methyl 4-Methoxynicotinate

  • High-purity solvent of choice (e.g., water, PBS, ethanol)

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter (for aqueous solutions)

  • Incubator or water bath

Methodology:

  • Solution Preparation:

    • Accurately prepare a stock solution of Methyl 4-Methoxynicotinate at the desired concentration in the chosen solvent.

    • If using an aqueous solvent, measure and record the initial pH.

  • Initial Analysis (T=0):

    • Immediately after preparation, inject an aliquot of the solution into the HPLC system.

    • Record the peak area and retention time of the Methyl 4-Methoxynicotinate peak. This will serve as your baseline (100% purity).

  • Storage:

    • Divide the remaining solution into several sealed vials to avoid repeated opening and closing of a single container.

    • Store the vials under the desired storage condition (e.g., room temperature, 4°C, 37°C).

    • Protect the vials from light by wrapping them in aluminum foil.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 72h, 1 week), remove one vial from storage.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area of Methyl 4-Methoxynicotinate at each time point to the initial (T=0) peak area.

    • Calculate the percentage of the compound remaining.

    • Observe the appearance of any new peaks, which may indicate degradation products.

The following diagram illustrates the experimental workflow:

cluster_0 Preparation cluster_1 Analysis cluster_2 Storage cluster_3 Data Interpretation Prep Prepare Solution T0 T=0 HPLC Analysis Prep->T0 Store Store Aliquots T0->Store Timepoints Time-Point HPLC Analysis Analyze Analyze Data & Assess Stability Timepoints->Analyze Store->Timepoints 24h, 48h, etc.

Caption: Workflow for User-Conducted Stability Assessment.

Summary of Recommended Storage Conditions

Parameter Solid Form In Solution
Temperature 2-8°C2-8°C (short-term) or ≤ -20°C in anhydrous solvent (long-term)[1]
Light Protect from light (use amber or opaque containers)Protect from light
Moisture Store in a dry environment with a tightly sealed containerUse anhydrous solvents for long-term storage
Atmosphere Normal atmosphere is generally acceptable, but storage under an inert gas (e.g., argon or nitrogen) can provide additional protection.Degas solvents before use to minimize oxidative degradation.

References

  • McCabe, D. J., & Jones, D. N. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Retrieved from [Link]

  • PubMed. (2015). Systematic identification of thermal degradation products of HPMCP during hot melt extrusion process. Retrieved from [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Methoxypyridine-3-carboxylic acid mehyl ester | C8H9 N O3. Retrieved from [Link]

  • Kobayashi, S., & Tamura, T. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 7(9), 1836-1840. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • ResearchGate. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

  • Dombrovsky, L. A., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(7), 3186–3190. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • ResearchGate. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

  • ResearchGate. (2022). Oxidative degradation of Metolcarb by electro Fenton process. Retrieved from [Link]

  • Zenodo. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methoxy-group migration in the hydrolysis of the 4-nitrobenzene-p-sulphonates of methyl β-D-xylopyranoside and methyl β-D-glucopyranoside. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • MDPI. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization. Retrieved from [Link]

  • ResearchGate. (2003). Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing. Retrieved from [Link]

  • ResearchGate. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Retrieved from [Link]

  • MDPI. (2019). Electrochemical Oxidation of Methyl Orange in an Active Carbon Packed Electrode Reactor (ACPER): Degradation Performance and Kinetic Simulation. Retrieved from [Link]

  • MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyacetoacetate. PubChem. Retrieved from [Link]

Sources

Optimization

Troubleshooting failed reactions involving Methyl 4-Methoxynicotinate

Welcome to the technical support center for Methyl 4-Methoxynicotinate (CAS: 10177-32-9).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-Methoxynicotinate (CAS: 10177-32-9).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile pyridine derivative. Here, we move beyond simple protocols to explain the chemical principles behind reaction failures and provide logical, step-by-step solutions to get your synthesis back on track.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, stability, and fundamental reactivity of Methyl 4-Methoxynicotinate.

Q1: What are the primary reactive sites on Methyl 4-Methoxynicotinate?

A1: Methyl 4-Methoxynicotinate has three primary sites for chemical modification:

  • The Methyl Ester (C3 Position): This is the most common reaction site, susceptible to nucleophilic acyl substitution. It readily undergoes saponification (hydrolysis) to the corresponding carboxylic acid or amidation with primary/secondary amines.

  • The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It can be quaternized with alkyl halides or act as a ligand for transition metals. Its basicity also means it can be protonated, which deactivates the ring toward electrophilic attack but can activate it for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

  • The Aromatic Ring (C2, C5, C6 Positions): The pyridine ring is electron-deficient. While it lacks a leaving group for typical cross-coupling, the C-H bonds can be activated for functionalization, often requiring strong bases like lithium diisopropylamide (LDA) for deprotonation. The methoxy group at C4 is a moderate electron-donating group, which can influence the regioselectivity of these reactions.

Q2: How stable is Methyl 4-Methoxynicotinate? What are the optimal storage conditions?

A2: Methyl 4-Methoxynicotinate is a relatively stable solid at room temperature. However, like most esters, it is sensitive to both strong acids and strong bases, which can catalyze its hydrolysis.[3][4] Methoxy-substituted pyridines are generally stable, but prolonged exposure to very strong acids and high temperatures can lead to demethylation. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from strong acids and bases.

Q3: Can the pyridine nitrogen interfere with my desired reaction at the ester?

A3: Yes, this is a critical consideration. The pyridine nitrogen can act as a competing nucleophile or base. For instance, in an acid-catalyzed reaction, the nitrogen will be protonated, forming a pyridinium salt. This positively charged species renders the entire molecule more electron-deficient, which can slow down reactions that require nucleophilic attack on the ester carbonyl. In base-mediated reactions, the nitrogen's basicity is generally lower than that of common bases like NaOH or LiOH, but it can still interact with reagents and influence the reaction environment.

Section 2: Troubleshooting Guide for Saponification (Ester Hydrolysis)

Saponification is the conversion of the methyl ester to the corresponding carboxylic acid (4-methoxynicotinic acid) using a base. It is one of the most common transformations for this substrate.

Q: My saponification reaction is incomplete. After my aqueous workup, I still see significant starting material in my NMR/LCMS. What went wrong?

A: Incomplete conversion is the most frequent issue and can stem from several factors. Use the following flowchart to diagnose the problem.

G cluster_start Problem cluster_checks Diagnostics cluster_solutions Solutions start Incomplete Saponification check_base 1. Stoichiometry of Base? start->check_base check_sol 2. Solubility Issue? check_base->check_sol ≥ 1.1 eq. sol_base Increase base to 1.5-2.0 eq. Use stronger base (e.g., KOH). check_base->sol_base < 1.1 eq. check_temp 3. Reaction Temperature/Time? check_sol->check_temp Homogeneous sol_sol Add a co-solvent like THF or Dioxane. Ensure vigorous stirring. check_sol->sol_sol Precipitate observed sol_temp Increase temperature to 50-80 °C. Extend reaction time (monitor by TLC/LCMS). check_temp->sol_temp Low temp / short time

Troubleshooting flowchart for incomplete saponification.
  • Cause 1: Insufficient Base. While stoichiometry suggests 1.0 equivalent of base (e.g., LiOH, NaOH) is enough, it's common for some base to be consumed by atmospheric CO₂ or other trace acidic impurities.

    • Solution: Increase the equivalents of base to 1.5 or even 2.0. Lithium hydroxide (LiOH) is often preferred as it is less likely to cause side reactions compared to NaOH or KOH at higher temperatures.

  • Cause 2: Poor Solubility. Methyl 4-Methoxynicotinate may have limited solubility in purely aqueous solutions, especially at the start of the reaction. If the substrate is not fully dissolved, the reaction becomes a two-phase system, leading to a drastically reduced reaction rate.

    • Solution: Add a water-miscible co-solvent to create a homogeneous solution. A mixture of water and tetrahydrofuran (THF), dioxane, or methanol is highly effective.[5] A 3:1 or 2:1 ratio of solvent to water is a good starting point.

  • Cause 3: Inadequate Temperature or Time. Ester hydrolysis can be sluggish at room temperature.

    • Solution: Heat the reaction mixture. Refluxing in a THF/water mixture (around 66-70 °C) or heating to 50-80 °C in other solvent systems is common.[5] Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LCMS until all starting material is consumed.

Q: My reaction seems to work, but I lose all my product during the acidic workup. Why?

A: The product, 4-methoxynicotinic acid, is amphoteric. The pyridine nitrogen makes the molecule basic, while the carboxylic acid makes it acidic. This can cause major issues during extraction.

  • The Problem: After saponification, your product exists as a carboxylate salt (e.g., sodium 4-methoxynicotinate). To isolate the neutral carboxylic acid, you must acidify the aqueous layer. However, if you acidify too much (e.g., to pH 1-2), the pyridine nitrogen becomes protonated, forming a pyridinium salt. This salt is highly water-soluble and will not partition into common organic solvents like ethyl acetate or dichloromethane.

  • The Solution: Isoelectric Point Precipitation.

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly add a strong acid (e.g., 1M HCl) dropwise while vigorously stirring and monitoring the pH.

    • The product will be least soluble at its isoelectric point (the pH at which the net charge is zero). For many pyridine carboxylic acids, this is in the range of pH 3-5.

    • As you approach this pH, the neutral carboxylic acid will often precipitate out of the solution as a solid.

    • Collect the solid by filtration, wash it with cold water, and dry it under a vacuum. This avoids a problematic liquid-liquid extraction altogether.

    • If precipitation does not occur, carefully adjust the pH to this range and then perform multiple extractions with a suitable organic solvent.

Section 3: Troubleshooting Guide for Amidation

Amidation is the reaction of the methyl ester with an amine to form the corresponding amide. This is often more challenging than saponification due to the lower nucleophilicity of amines compared to hydroxide.

Q: My direct amidation reaction between Methyl 4-Methoxynicotinate and my amine is very slow or gives no product.

A: Direct thermal amidation of unactivated methyl esters with amines is often difficult and requires high temperatures, which can lead to decomposition.

  • Cause 1: The Methyl Ester is a Poor Leaving Group. Methoxide (MeO⁻) is a relatively strong base, making it a poor leaving group. The reaction is often reversible and thermodynamically unfavorable.

    • Solution 1: Use an Activating Reagent. Convert the carboxylic acid (obtained via saponification) into an amide using standard peptide coupling reagents. This is a robust, two-step alternative.

    • Solution 2: Use a Lewis Acid or Promoter. Certain reagents can facilitate the direct conversion of esters to amides. For example, silicon-based reagents like methyltrimethoxysilane (MTM) can activate the ester for nucleophilic attack by the amine.[6]

    • Solution 3: Base-Promoted Amidation. Strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or strong bases like t-BuOK in DMSO can deprotonate the amine, increasing its nucleophilicity and driving the reaction forward.[7]

Q: I'm trying to make an amide from the corresponding acid (4-methoxynicotinic acid) using a coupling reagent, but the yield is poor.

A: This typically points to issues with the coupling reaction setup or reagent choice.

Workflow for troubleshooting poor amide coupling yields.
  • Cause 1: Wet Reagents or Solvents. Water will readily hydrolyze the activated ester intermediate back to the carboxylic acid, killing the reaction.

    • Solution: Ensure your solvent (e.g., DMF, DCM) is anhydrous. If your amine is an HCl salt, ensure it is dry. Use fresh coupling reagents.

  • Cause 2: Improper Reagent Addition Sequence. Adding all reagents at once can lead to side reactions and decomposition of the coupling reagent.

    • Solution: Pre-activation. The best practice is to dissolve the carboxylic acid and a non-nucleophilic base (like DIPEA or NMM) in your solvent, then add the coupling reagent (e.g., HBTU, HATU). Stir this mixture for 15-30 minutes to allow for the formation of the activated ester. Only then should you add the amine.[8]

  • Cause 3: Incorrect Stoichiometry of Base. If your amine is used as a hydrochloride or other salt, you will need at least two equivalents of base: one to neutralize the amine salt and one to facilitate the coupling reaction itself.

    • Solution: Use at least 2.0-2.5 equivalents of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Avoid using triethylamine (TEA) if possible, as it can sometimes cause side reactions.

Section 4: Reference Protocol

Validated Protocol for Saponification of Methyl 4-Methoxynicotinate

This protocol provides a reliable method for converting the methyl ester to 4-methoxynicotinic acid.

ReagentM.W.AmountMolesEquivalents
Methyl 4-Methoxynicotinate167.16 g/mol 5.00 g29.9 mmol1.0
Lithium Hydroxide (monohydrate)41.96 g/mol 1.88 g44.8 mmol1.5
Tetrahydrofuran (THF)-60 mL--
Water-20 mL--
1M Hydrochloric Acid-~45 mL~45 mmol~1.5

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-Methoxynicotinate (5.00 g).

  • Dissolution: Add THF (60 mL) and Water (20 mL). Stir the mixture until all the solid has dissolved.

  • Add Base: Add lithium hydroxide monohydrate (1.88 g) to the solution.

  • Reaction: Heat the flask to 60 °C using a heating mantle and attach a reflux condenser. Stir at this temperature for 3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product should be at the baseline, and the starting material spot should disappear.

  • Workup - Cooling & Neutralization: Once the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature, then place it in an ice-water bath.

  • Precipitation: While stirring vigorously in the ice bath, slowly add 1M HCl dropwise. Monitor the pH with pH paper or a calibrated meter. A white precipitate will begin to form. Continue adding acid until the pH of the slurry is between 3.5 and 4.0.

  • Isolation: Stir the cold slurry for an additional 30 minutes. Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water (~20 mL), followed by a small amount of cold diethyl ether (~20 mL) to aid in drying.

  • Drying: Dry the solid under high vacuum to a constant weight. This procedure typically yields 4-methoxynicotinic acid as a white solid with >90% yield.

References

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available from: [Link]

  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • BuyersGuideChem. 4-Methoxypyridine-3-carboxylic acid mehyl ester. Available from: [Link]

  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine. Available from: [Link]

  • ACS Publications. Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Available from: [Link]

  • Chemguide. Hydrolysing Esters. Available from: [Link]

  • PubChem. Methyl 4-methoxycinnamate. Available from: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. Available from: [Link]

  • PubChem. Methyl 4-methoxyacetoacetate. Available from: [Link]

  • ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available from: [Link]

  • Reddit. Hydrolysis product troubleshooting. Available from: [Link]

  • Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols? Available from: [Link]

  • ACS Publications. Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters. Available from: [Link]

  • RSC Publishing. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Available from: [Link]

  • ResearchGate. Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use ? Available from: [Link]

  • ResearchGate. Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available from: [Link]

  • Macsen Labs. Methyl nicotinate. Available from: [Link]

  • ResearchGate. Amidation reaction (entry D, Table 1). Available from: [Link]

  • NIH National Library of Medicine. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Available from: [Link]

  • Wikipedia. Methyl isonicotinate. Available from: [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Available from: [Link]

  • Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available from: [Link]

  • Khan Academy. Saponification - Base promoted ester hydrolysis. Available from: [Link]

  • ResearchGate. Practical implementations of the amidation reactions. Available from: [Link]

  • Reddit. Understanding the reaction mechanisms for the saponification of methyl salicylate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-Methoxynicotinate

Welcome to the technical support resource for the purification of Methyl 4-Methoxynicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Methyl 4-Methoxynicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in a high state of purity. We will address common issues through a series of frequently asked questions and provide detailed, field-tested protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 4-Methoxynicotinate?

The impurity profile of your material is heavily dependent on the synthetic route and storage conditions. Generally, impurities can be classified into two main categories:

  • Synthesis-Related Impurities: These are byproducts or unreacted reagents from the manufacturing process.

    • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 4-hydroxynicotinic acid or 4-chloronicotinic acid derivatives.[1]

    • Isomeric Impurities: Non-regioselective reactions can lead to the formation of other methoxynicotinate isomers, which can be challenging to separate due to similar polarities.[1]

    • Reagent-Related Byproducts: Residual coupling agents, catalysts, or byproducts from reagents like phosphorus oxychloride (POCl₃) or dimethylformamide (DMF) used in certain synthetic steps can contaminate the crude product.[1]

  • Degradation-Related Impurities: These form over time due to improper handling or storage.

    • 4-Methoxynicotinic Acid: The most common degradation product is the corresponding carboxylic acid, formed via hydrolysis of the methyl ester.[2][3] This process is accelerated by the presence of moisture, acids, or bases. While the rate of hydrolysis in neutral aqueous solution at 4°C is slow (approx. 0.5% per year), it can be significant under non-ideal conditions.[2]

    • Polymerization/Discoloration Products: Like many pyridine derivatives, prolonged exposure to air and light can lead to the formation of colored, often polymeric, impurities.

Q2: How can I quickly assess the purity of my sample and identify the main impurities?

A multi-technique approach is always recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest method for a qualitative assessment. Spot your crude material on a silica gel plate and develop it using a solvent system such as 1:1 Hexanes:Ethyl Acetate. The presence of multiple spots indicates impurities. The carboxylic acid impurity (4-methoxynicotinic acid) will typically have a much lower Rf value (it will stick closer to the baseline) than the desired ester product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. A typical method would use a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[4] This can resolve closely related isomers and accurately quantify the level of hydrolysed acid impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying impurities. The presence of 4-methoxynicotinic acid can be inferred by a broad peak corresponding to the carboxylic acid proton and shifts in the aromatic proton signals. Unreacted starting materials will also have distinct signatures.

Q3: My crude material contains multiple impurities. What is the best all-around purification method?

For complex mixtures, flash column chromatography on silica gel is the most effective and widely applicable purification technique.[4][5][6] It excels at separating compounds with different polarities, allowing for the removal of both more polar impurities (like the hydrolyzed acid) and less polar byproducts in a single operation. For material that is already substantially pure (>95%), recrystallization can be a more efficient final polishing step.

Q4: I'm having issues with column chromatography. My peaks are tailing badly and the separation is poor. What's wrong?

This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[7] The issue stems from the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[7] This strong, non-specific binding leads to peak tailing and potential product loss on the column.

Solution: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase.[7] A concentration of 0.1-1% TEA in the eluent is typically sufficient. The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your product and allowing for sharp, symmetrical peaks and improved separation.[7]

Troubleshooting & Optimization Guides

Guide 1: Flash Column Chromatography Purification

This protocol is designed for the purification of crude Methyl 4-Methoxynicotinate containing various impurities.

Core Principle: The separation is based on the differential partitioning of the compound and its impurities between a polar stationary phase (silica gel) and a less polar mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity.

  • Slurry Preparation:

    • In a flask, dissolve your crude material in a minimal amount of dichloromethane (DCM) or the chromatography eluent.

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to the solution.

    • Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than loading the sample as a liquid.

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (see table below).

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes). Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Carefully add the prepared slurry from Step 1 to the top of the packed column.

    • Begin elution with the low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution). A common gradient is from 10% to 50% Ethyl Acetate in Hexanes.

    • Crucially, add 0.5% Triethylamine (TEA) to your mobile phase solvents (both Hexanes and Ethyl Acetate) to prevent peak tailing. [7]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product:

    • Place the resulting solid or oil under high vacuum to remove residual solvents and triethylamine.

Impurity TypeRecommended Starting Eluent (with 0.5% TEA)Gradient ToRationale
Less Polar Byproducts9:1 Hexanes / Ethyl Acetate7:3 Hexanes / Ethyl AcetateEnsures desired product remains on the column while non-polar impurities elute first.
Isomeric Impurities4:1 Hexanes / Ethyl Acetate3:2 Hexanes / Ethyl AcetateA shallower gradient in this range often improves resolution between closely related isomers.
Polar (Acid) Impurity1:1 Hexanes / Ethyl Acetate100% Ethyl AcetateThe highly polar acid impurity will remain strongly bound to the silica and elute last.
Sample MassColumn DiameterSilica Mass (approx.)
100 mg1 cm5 - 10 g
1 g2.5 cm40 - 50 g
10 g5 cm300 - 400 g

G start Start Chromatography issue Poor Separation or Peak Tailing? start->issue check_tea Is 0.1-1% TEA in Mobile Phase? issue->check_tea Yes success Successful Separation issue->success No add_tea Add 0.5% TEA to Eluent check_tea->add_tea No check_gradient Is Gradient Too Steep? check_tea->check_gradient Yes add_tea->start flatten_gradient Use a Shallower Gradient check_gradient->flatten_gradient Yes check_overload Is Column Overloaded? check_gradient->check_overload No flatten_gradient->start reduce_load Decrease Sample Load or Use Larger Column check_overload->reduce_load Yes check_overload->success No reduce_load->start

Guide 2: Purification by Recrystallization

This protocol is ideal for purifying Methyl 4-Methoxynicotinate that is already of moderate to high purity (>95%) or for further purifying material obtained from chromatography.

Core Principle: Recrystallization purifies compounds based on differences in solubility.[8] An impure solid is dissolved in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[9] As the solution cools slowly, the desired compound preferentially crystallizes, leaving impurities behind in the solvent (mother liquor).[8][9]

  • Solvent Selection:

    • The key is to find a solvent (or solvent pair) where the product is very soluble when hot and poorly soluble when cold.

    • Place a small amount of your compound in several test tubes. Add different solvents (see table below) dropwise at room temperature. A good candidate solvent will not dissolve the compound well.

    • Heat the test tubes that showed poor solubility. A good solvent will now fully dissolve the compound.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will be the one from which your product forms a high yield of crystals.

    • Common choices include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and stirring.

    • Continue adding the hot solvent just until all the solid dissolves. Using too much solvent is a common mistake that will significantly reduce your yield.[9]

  • Decolorization (Optional):

    • If the hot solution is colored, it may contain highly colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.[10]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a precipitate.[9]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

    • Dry the purified crystals under high vacuum.

SolventBoiling Point (°C)PolarityComments
Isopropanol82MediumGood single-solvent choice for moderately polar compounds.
Ethanol78MediumSimilar to isopropanol, may show slightly different solubility.
Ethyl Acetate77MediumOften used in a two-solvent system with an anti-solvent.
Hexanes / Heptane69 / 98LowUsed as an "anti-solvent" with a more polar solvent like Ethyl Acetate.
Toluene111LowCan be effective but higher boiling point requires care.

G start Crude Methyl 4-Methoxynicotinate assess_purity Assess Purity (TLC, NMR, HPLC) start->assess_purity purity_check Purity > 95%? assess_purity->purity_check chromatography Flash Column Chromatography purity_check->chromatography No recrystallize Recrystallization purity_check->recrystallize Yes chromatography->assess_purity verify Verify Purity & Characterize recrystallize->verify store Store Under N₂, Protected from Light verify->store

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Anumula, K. R. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Retrieved from [Link]

  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]

  • BenchChem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Richards, G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1251-1253. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Methoxypyridine-3-carboxylic acid mehyl ester. Retrieved from [Link]

  • Lopes, A. A., et al. (2004). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 70(10), 6184–6189. Retrieved from [Link]

  • Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Hydrolysis of Methyl 4-formylbenzoate back to the carboxylic acid.
  • Rawat, B., & Rama, H. S. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.
  • Nagy, Z. K., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Crystal Growth & Design, 19(11), 6614-6624. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-methoxyacetoacetate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalyst Loading for Methyl 4-Methoxynicotinate Synthesis

Welcome to the technical support center dedicated to the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this important reaction. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides in-depth solutions to specific problems you may encounter during the synthesis of Methyl 4-Methoxynicotinate, particularly focusing on palladium-catalyzed cross-coupling reactions.

Q1: My yield of Methyl 4-Methoxynicotinate is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of Methyl 4-Methoxynicotinate, often achieved through a palladium-catalyzed methoxylation of a halogenated precursor like Methyl 4-chloronicotinate, can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1][2]

  • Catalyst Activity and Deactivation: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of low yields.[3]

    • Palladium(0) Oxidation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen.[1][3] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1][3]

    • Catalyst Poisoning: The nitrogen atom in the pyridine ring of the substrate or product can coordinate to the palladium center, leading to the formation of inactive complexes. This is a known issue with nitrogen-containing heterocycles.[3]

    • Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst agglomeration into inactive palladium nanoparticles.[1] This can be caused by high temperatures or the presence of oxygen.[3]

  • Sub-optimal Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] It's essential to find the optimal temperature that balances reaction speed and catalyst stability.

    • Solvent and Base: The choice of solvent and base is critical. They must be anhydrous and deoxygenated.[1] The base plays a crucial role in the catalytic cycle, and its strength can influence the reaction outcome.[4][5][6]

  • Reagent Quality: Ensure all reagents, especially the solvent, base, and palladium precursor, are of high purity and handled under appropriate inert conditions.[7]

Experimental Protocol: Systematic Optimization for Increased Yield

  • Catalyst System Screening:

    • Start with a standard catalyst loading, typically 1-5 mol% for the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃).[8]

    • Screen a variety of phosphine ligands, as their steric and electronic properties are crucial for stabilizing the catalyst and promoting the desired reaction pathway.[3][9][10][11] Bulky, electron-rich ligands are often effective in preventing coordination of the pyridine nitrogen to the palladium center.[3]

    • Evaluate different bases (e.g., NaOtBu, Cs₂CO₃, K₂CO₃) to find the optimal balance for the reaction.[6]

  • Reaction Condition Optimization:

    • Perform the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to determine the ideal setting.

    • Ensure rigorous inert atmosphere techniques are employed throughout the experiment.

  • Monitoring the Reaction:

    • Use analytical techniques like HPLC, GC-MS, or TLC to monitor the reaction progress, identify the formation of byproducts, and determine the point of maximum conversion.[12]

Q2: I am observing the formation of significant side products. What are the likely impurities and how can I minimize them?

The formation of side products can significantly complicate purification and reduce the overall yield. Common side reactions in palladium-catalyzed cross-couplings include:

  • Homocoupling: Dimerization of the starting aryl halide can occur, especially in the presence of oxygen.[3] Thoroughly degassing all reagents and solvents is crucial to minimize this side reaction.[3]

  • Hydrodehalogenation: The replacement of the halogen atom with a hydrogen atom can be a competing reaction. This is often dependent on the ligand used, and screening different phosphine ligands may help to reduce it.[3]

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.

Strategies to Minimize Side Products:

  • Ligand Selection: The choice of ligand can significantly influence the selectivity of the reaction.[11] Experiment with different ligands to find one that favors the desired C-O bond formation over side reactions.

  • Controlled Addition of Reagents: Slow addition of one of the coupling partners can sometimes help to maintain a low concentration in the reaction mixture, reducing the likelihood of side reactions.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor side reactions that may have a higher activation energy.[2]

Q3: My catalyst seems to be deactivating during the reaction, especially on a larger scale. What are the common deactivation mechanisms and how can I mitigate them?

Catalyst deactivation is a common challenge, particularly during scale-up.[7] The primary mechanisms include:

  • Poisoning: As mentioned, the nitrogen on the pyridine ring can act as a poison.[3] Impurities in the starting materials or solvents (e.g., sulfur compounds) can also irreversibly bind to the catalyst.[7]

  • Agglomeration: At higher concentrations or temperatures, palladium nanoparticles can form and precipitate out of the solution as "palladium black," a less active form of the catalyst.[1]

  • Oxidation: Exposure to air will oxidize the active Pd(0) to inactive Pd(II) species.[3]

Mitigation Strategies:

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[3]

  • Ligand Choice: Employing bulky ligands can sterically shield the palladium center from coordination with the pyridine nitrogen.[3][10]

  • Rigorous Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent oxidative deactivation.[1][3]

  • Temperature and Concentration Control: Avoid excessively high temperatures and reactant concentrations to minimize agglomeration.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis of Methyl 4-Methoxynicotinate.

Q1: What is the typical synthetic route for Methyl 4-Methoxynicotinate?

A common and effective method is the palladium-catalyzed methoxylation of a corresponding halogenated nicotinate ester, such as Methyl 4-chloronicotinate or Methyl 4-bromonicotinate. This is a type of Buchwald-Hartwig amination reaction, adapted for C-O bond formation. Another approach involves the esterification of 4-methoxynicotinic acid.[13]

Q2: What are the key parameters to consider when optimizing catalyst loading?

The goal is to use the lowest possible catalyst loading without compromising reaction time or yield, which is crucial for process efficiency and cost-effectiveness.[8][14]

  • Start with a Standard Loading: A good starting point for optimization is typically between 1-2 mol% of the palladium source.[3]

  • Turnover Number (TON) and Turnover Frequency (TOF): These metrics are used to evaluate the efficiency of a catalyst. A high TON indicates that one molecule of the catalyst can convert many molecules of the substrate.

  • Systematic Reduction: Once optimal conditions (ligand, base, temperature, solvent) are identified, the catalyst loading can be systematically reduced (e.g., to 0.5 mol%, 0.1 mol%, etc.) to find the minimum effective amount.

Q3: How do I choose the right palladium catalyst and ligand?

The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical for success.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.

  • Ligands: The ligand plays a pivotal role in stabilizing the palladium catalyst and influencing its reactivity and selectivity.[10][11] For C-O bond formation involving electron-rich phenols (or alkoxides), bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often the ligands of choice.[3] Examples include biarylphosphine ligands like tBuXPhos.[15]

Q4: What analytical techniques are recommended for monitoring the reaction?

To effectively optimize the reaction, it is essential to monitor its progress.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.[16]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture, including byproducts.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and, with an internal standard (qNMR), to determine the yield.[12]

Visualizations

Diagram 1: General Catalytic Cycle for Palladium-Catalyzed C-O Cross-Coupling

Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition Ar-X Ligand_Exchange Ar-Pd(II)(OR)L_n Oxidative_Addition->Ligand_Exchange NaOR, Base Reductive_Elimination Ar-OR Ligand_Exchange->Reductive_Elimination Reductive Elimination Catalyst_Regeneration Ar-OR_Product Methyl 4-Methoxynicotinate Reductive_Elimination->Ar-OR_Product Catalyst_Regeneration->Pd(0)L_n Ar-X Methyl 4-halonicotinate Ar-X->Oxidative_Addition NaOR Sodium Methoxide NaOR->Ligand_Exchange

Caption: A simplified representation of the palladium-catalyzed C-O cross-coupling cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield of Methyl 4-Methoxynicotinate check_catalyst 1. Verify Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Evaluate Reagent Quality start->check_reagents optimize_catalyst Screen Pd Source, Ligand, and Base check_catalyst->optimize_catalyst optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions purify_reagents Ensure Purity and Anhydrous Conditions check_reagents->purify_reagents monitor_reaction Monitor by HPLC/GC-MS optimize_catalyst->monitor_reaction optimize_conditions->monitor_reaction purify_reagents->monitor_reaction end Improved Yield monitor_reaction->end

Caption: A step-by-step workflow for troubleshooting low product yields.

Data Summary

Table 1: Influence of Ligand and Base on a Model Methoxylation Reaction

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)Temperature (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)NaOtBu (1.5)10045
2Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)10085
3Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.5)10092
4Pd₂(dba)₃ (1)tBuXPhos (4)Cs₂CO₃ (2.0)12095
5Pd₂(dba)₃ (1)tBuXPhos (4)K₂CO₃ (2.0)12088

Note: This table presents hypothetical data for illustrative purposes to demonstrate the impact of different reaction components on the yield.

References

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives - Benchchem.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of 1-Methoxy-2-butyne - Benchchem.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central.
  • Palladium‐Catalyzed Ethylene Methoxycarbonylation Using Bidentate Phosphines: How the Stereochemistry of the Ligand Affects the Catalyst's Activity - ResearchGate.
  • Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies | Journal of the American Chemical Society.
  • Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - ChemRxiv.
  • Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective | Request PDF.
  • Methoxylation of Aryl Bromides - ChemistryViews.
  • Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate - Benchchem.
  • Electronic Supplementary Information - The Royal Society of Chemistry.
  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde - Benchchem.
  • Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation - PMC - NIH.
  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC - NIH.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Direct Arylation in the Presence of Palladium Pincer Complexes - PMC - PubMed Central.
  • Technical Support Center: Optimization of Catalyst for 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Synthesis - Benchchem.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes..
  • Palladium-catalyzed methoxylation of methylene C(sp3)H bonds. - ResearchGate.
  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC - NIH.
  • Application Notes and Protocols for Monitoring Reactions of 6-Chloro-4-methoxynicotinaldehyde - Benchchem.
  • Troubleshooting low yields in the synthesis of α-methylserine derivatives - Benchchem.
  • Optimization of Catalytic Reaction for Synthesis of 2-Methyl-4-methoxydiphenylamine (Journal Article) | ETDEWEB - OSTI.GOV.
  • Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone - ResearchGate.
  • Comparative study of different catalysts for Methyl 6-methylnicotinate synthesis - Benchchem.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing).
  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate.
  • US5072005A - Process for the preparation of methyl 4-oxobutyrate and its methanol addition products - Google Patents.
  • Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF - ResearchGate.
  • Methyl Nicotinate: uses and Synthesis method - ChemicalBook.
  • Troubleshooting side reactions in Methyl 4-formylbenzoate synthesis - Benchchem.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add.
  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials - Unodc.
  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst - Oriental Journal of Chemistry.
  • Catalytic reductive desymmetrization of malonic esters - ResearchGate.

Sources

Troubleshooting

Preventing degradation of Methyl 4-Methoxynicotinate during workup

Welcome to the technical support center for Methyl 4-Methoxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-Methoxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during experimental workups. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and yield of your compound.

Troubleshooting Guide: Preventing Degradation of Methyl 4-Methoxynicotinate

This section addresses specific issues that may arise during the workup of Methyl 4-Methoxynicotinate, providing explanations and actionable solutions.

Question: My yield of Methyl 4-Methoxynicotinate is significantly lower than expected after aqueous workup. What are the likely causes and how can I prevent this?

Answer: Low yields of Methyl 4-Methoxynicotinate following aqueous workup are frequently due to two primary degradation pathways: ester hydrolysis (saponification) and, to a lesser extent, ether cleavage. The pyridine ring's electron-withdrawing nature makes the ester carbonyl group susceptible to nucleophilic attack, particularly under basic or strongly acidic conditions.

  • Ester Hydrolysis (Saponification): This is the most common degradation pathway. The ester group is hydrolyzed to the corresponding carboxylic acid (4-methoxynicotinic acid) and methanol.[1][2][3] This reaction is significantly accelerated by the presence of hydroxide ions (basic conditions). While it can also occur under acidic conditions, the rate is generally slower. A study on methyl nicotinate, a closely related compound, showed that it undergoes hydrolysis to form nicotinic acid.[1][2][3] Another study confirmed that nicotinic acid esters are susceptible to both acid and base-catalyzed hydrolysis.[4]

  • Ether Cleavage: While less common under standard workup conditions, the 4-methoxy group can be susceptible to cleavage under harsh acidic conditions (e.g., strong mineral acids at elevated temperatures), though this is not a primary concern during typical aqueous extractions.

Recommendations for Yield Improvement:

  • Strict pH Control: Maintain a neutral to slightly acidic pH (around 6.0-7.0) during the aqueous wash. Use dilute acidic solutions (e.g., 0.1 M HCl or saturated ammonium chloride) or basic solutions (e.g., saturated sodium bicarbonate) judiciously and monitor the pH of the aqueous phase. Avoid strong bases like sodium hydroxide or potassium hydroxide, which can rapidly saponify the ester.[5]

  • Temperature Management: Perform all aqueous extractions at room temperature or below. If possible, use chilled solutions to minimize the rate of hydrolysis.

  • Minimize Contact Time: Reduce the duration of contact between the organic phase containing your product and the aqueous phase. Perform extractions swiftly and avoid letting the biphasic mixture sit for extended periods.

  • Use of Brine: A final wash with a saturated sodium chloride (brine) solution can help to remove residual water from the organic layer and break up emulsions, reducing the potential for hydrolysis during the drying and solvent removal steps.

Question: I'm observing an unknown impurity in my final product by NMR/LC-MS. How can I identify and prevent its formation?

Answer: The most probable impurity is 4-methoxynicotinic acid, the product of ester hydrolysis. Its presence can be confirmed by comparing the spectral data of your product with a known standard or by observing characteristic signals (e.g., a broad carboxylic acid proton in the 1H NMR spectrum).

Other less common impurities could arise from reactions with residual reagents from the preceding synthetic step. For instance, if strong oxidizing agents were used, you might observe N-oxide formation.

Analytical Workflow for Impurity Identification:

Caption: Workflow for identifying and mitigating impurities.

Preventative Measures:

  • For Hydrolysis: Adhere to the pH and temperature control measures outlined in the previous question.

  • For Oxidative Impurities: If the preceding step involved an oxidation, ensure the oxidizing agent is fully quenched before workup. Common quenching agents include sodium thiosulfate or sodium sulfite.

  • Purification: If impurities persist, column chromatography on silica gel is an effective method for purification. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with Methyl 4-Methoxynicotinate in aqueous solutions?

A neutral to slightly acidic pH range of 6.0-7.0 is ideal. Strongly alkaline conditions (pH > 8) should be avoided to prevent rapid saponification.[5][8] While the compound is more stable in acidic solutions compared to basic ones, strongly acidic conditions (pH < 2) may also promote hydrolysis over extended periods.[4]

pH RangeStability of Methyl 4-MethoxynicotinatePrimary Risk
< 2 ModerateAcid-catalyzed hydrolysis
2 - 6 HighMinimal degradation
6 - 7.5 Optimal Minimal degradation
7.5 - 9 LowBase-catalyzed hydrolysis
> 9 Very LowRapid saponification

Q2: Are there any solvents or reagents that are incompatible with Methyl 4-Methoxynicotinate during workup?

Yes. Avoid the following:

  • Strong Aqueous Bases: Solutions of NaOH, KOH, LiOH, and other strong bases will cause rapid hydrolysis.

  • Strong Nucleophiles: Reagents like primary and secondary amines, if present in the reaction mixture, can potentially displace the methoxy group or react at the ester.

  • Strong Reducing Agents: While generally stable, harsh reducing agents could potentially reduce the pyridine ring or the ester functionality.

  • Strong Oxidizing Agents: Peracids or other strong oxidants can lead to the formation of the pyridine N-oxide.[9]

Q3: What are the best practices for storing Methyl 4-Methoxynicotinate?

Methyl 4-Methoxynicotinate should be stored in a cool, dry place, away from strong acids and bases. A study on the stability of methyl nicotinate in aqueous solution showed it to be quite stable when stored at 4°C, with only about 0.5% degradation to nicotinic acid per year.[10] For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and potential hydrolysis.

Q4: Can I use a basic wash to remove acidic impurities during the workup?

Yes, but with caution. A saturated solution of sodium bicarbonate (NaHCO3) is a suitable weak base for neutralizing and removing acidic impurities. It is generally not basic enough to cause significant hydrolysis if the contact time is minimized and the extraction is performed at room temperature or below. Avoid using stronger bases like sodium carbonate (Na2CO3) or sodium hydroxide (NaOH).

Recommended Basic Wash Protocol:

  • Add the saturated NaHCO3 solution to the organic phase in a separatory funnel.

  • Gently invert the funnel a few times, releasing pressure frequently, as CO2 gas may be generated.

  • Do not shake vigorously for an extended period.

  • Separate the layers promptly.

  • Follow with a brine wash to remove residual water and base.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Q5: What is the primary degradation pathway I should be concerned about?

The primary and most significant degradation pathway is ester hydrolysis (saponification) , leading to the formation of 4-methoxynicotinic acid. This process is depicted below.

Caption: Primary degradation pathway of Methyl 4-Methoxynicotinate.

By understanding the chemical vulnerabilities of Methyl 4-Methoxynicotinate and implementing the careful handling and workup procedures outlined in this guide, you can significantly improve your experimental outcomes, ensuring higher yields and purity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7151, Methyl Nicotinate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • CORE. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]

  • McNulty, J., et al. (2008). Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Mnangat, P. M. B., & Musau, P. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Retrieved from [Link]

  • Smesny, S., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Head & Face Medicine, 4, 21. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
  • Hedidi, M., et al. (2016). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Cain, P. A., & Little, G. M. (1991). U.S. Patent No. 5,047,542. Washington, DC: U.S. Patent and Trademark Office.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PubMed. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Methoxypyridine-3-carboxylic acid mehyl ester. Retrieved from [Link]

  • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). The meta cleavage pathway of methylcatechols. Retrieved from [Link]

  • Nobile, C. (2017). New menthyl nicotinate synthesis process. Google Patents.
  • Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Retrieved from [Link]

  • Pews, R., & Strang, H. (1998). Process for the preparation of pyridine carboxylic acid esters. Google Patents.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1990). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents.
  • Szymańska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(2), 546. Retrieved from [Link]

  • Semantic Scholar. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Retrieved from [Link]

  • Horrobin, D. F., & Manku, M. S. (1996). Nicotinic acid esters and pharmaceutical compositions containing them. Google Patents.
  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(9), 2335-2339. Retrieved from [Link]

  • ResearchGate. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purifying Methyl 4-Methoxynicotinate by Column Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 4-Methoxynicotinate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 4-Methoxynicotinate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you navigate the challenges of purifying this polar heterocyclic compound using column chromatography. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction: The Challenge of Purifying Pyridine Derivatives

Methyl 4-Methoxynicotinate, as a pyridine derivative, presents a unique set of purification challenges. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1] This interaction can lead to common issues such as peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[1]

This guide will walk you through a systematic approach to developing a robust purification method, from selecting the right solvent system with Thin Layer Chromatography (TLC) to troubleshooting common problems encountered during the column run.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow, offering probable causes and actionable solutions.

Issue 1: Severe Peak Tailing or Streaking on TLC and Column

Description: The compound spot on the TLC plate appears elongated or "streaky" rather than round. During column chromatography, the compound elutes over a large number of fractions, leading to broad peaks and dilute solutions.

Probable Cause: This is the most common issue for basic compounds like Methyl 4-Methoxynicotinate. The basic nitrogen atom is interacting strongly and non-uniformly with acidic silanol groups (Si-OH) on the silica gel surface.[1]

Solutions:

  • Use a Basic Modifier: The most effective solution is often to add a small amount of a competing base to your mobile phase. This base will preferentially interact with the acidic silanol sites, "shielding" your target compound from these interactions.[1][2]

    • Recommended Modifier: Add 0.1-1% triethylamine (Et₃N) to your eluent system.

    • Alternative: A solution of 1-10% ammonia in methanol can be used as the polar component of your mobile phase (e.g., 5% of a 10% NH₃/MeOH solution in dichloromethane).[2]

  • Change the Stationary Phase: If tailing persists, the stationary phase itself may be the issue.

    • Alumina: Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds.

    • Deactivated Silica: You can "deactivate" your silica gel by pre-flushing the packed column with a solvent system containing triethylamine before loading your sample.[3]

Issue 2: Poor Separation Between Product and Impurities

Description: The TLC plate shows overlapping spots, or the collected column fractions are consistently mixtures of your product and one or more impurities.

Probable Causes:

  • The polarity of the chosen isocratic solvent system is not optimal.

  • The impurities are structurally very similar to the product, making separation difficult.

  • The column is overloaded with the crude sample.

Solutions:

  • Optimize the Mobile Phase with TLC: Your goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.25-0.35, and there is maximum separation from all impurity spots.[4]

    • Systematic Approach: Start with a 1:1 mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a moderately polar solvent (like Ethyl Acetate) and adjust the ratio. If separation is still poor, switch to a different solvent system, such as Dichloromethane/Methanol.[2]

    • See Table 1 for guidance on adjusting solvent systems.

  • Implement Gradient Elution: For difficult separations, an isocratic (constant solvent) system may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can significantly improve resolution.[3]

    • Method: Start with a solvent system that gives your product an Rf of ~0.1-0.2. After eluting non-polar impurities, slowly increase the percentage of the more polar solvent to elute your product, leaving more polar impurities behind on the column.

  • Reduce Sample Load: Do not overload the column. A general rule of thumb is to load an amount of crude material that is 1-3% of the total mass of the silica gel.

Issue 3: Compound Will Not Elute from the Column

Description: After running a large volume of eluent, the product has not been detected in any fractions.

Probable Causes:

  • The mobile phase is not polar enough.

  • The compound has irreversibly adsorbed to or decomposed on the silica gel.[1]

Solutions:

  • Drastically Increase Solvent Polarity: If you suspect the compound is simply strongly retained, you can try to "flush" the column with a much more polar solvent system, such as 10-20% Methanol in Dichloromethane.

  • Test for Compound Stability: Before running a large-scale column, it's crucial to check if your compound is stable on silica.

    • 2D TLC Test: Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a second, more polar solvent system. If you see spots that are not on the diagonal, it indicates decomposition.

    • NMR Test: Dissolve a small amount of your crude product in a suitable solvent, add a small amount of silica gel, and stir for 30 minutes. Filter the silica and take a ¹H NMR of the filtrate. Compare this to the NMR of the starting crude material to check for the appearance of new signals or disappearance of product signals.[5]

  • Switch to a More Inert Stationary Phase: If instability is confirmed, use a different stationary phase like alumina or a reversed-phase C18 silica.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC method for Methyl 4-Methoxynicotinate?

A1: For a moderately polar compound like Methyl 4-Methoxynicotinate, a mixture of Hexane and Ethyl Acetate is an excellent starting point.[4] Begin with a 4:1 or 3:1 ratio (Hexane:Ethyl Acetate) and adjust the polarity based on the initial Rf value. If the compound remains at the baseline, increase the proportion of Ethyl Acetate. If it runs to the solvent front, decrease it. If this system fails to provide good separation, a Dichloromethane/Methanol system is a good alternative.[2]

Q2: My crude material is not very soluble in the column eluent. How should I load it onto the column?

A2: This is a common problem, especially with non-polar eluents like Hexane/Ethyl Acetate mixtures. The best practice is "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Methanol). Add a small amount of silica gel (typically 1-2 times the mass of your crude material) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the separation difficulty.

  • Isocratic Elution: Use this when your TLC shows good separation (ΔRf > 0.2) between your product and all impurities in a single solvent system. It is simpler to run and more reproducible.

  • Gradient Elution: This is preferred for complex mixtures where impurities are close in polarity to the product, or when there is a wide range of polarities in the crude mixture.[7] A gradient can sharpen peaks and reduce run time compared to an isocratic method that would be needed to elute highly retained compounds.[7]

Q4: How do I visualize the spots on the TLC plate?

A4: Methyl 4-Methoxynicotinate contains an aromatic pyridine ring, which is UV-active. You should be able to visualize the spots by shining a UV lamp (254 nm) on the TLC plate. The spots will appear as dark patches against a fluorescent background. If impurities are not UV-active, you may need to use a chemical stain, such as potassium permanganate or iodine.[8]

Part 3: Data Presentation & Protocols

Table 1: Mobile Phase Selection Guide (Normal Phase Silica Gel)

This table provides general guidance for adjusting solvent systems based on TLC results.

Observation on TLC PlateProbable CauseRecommended ActionExample Solvent Adjustment
All spots remain at the baseline (Rf ≈ 0)Mobile phase is not polar enough.Increase the polarity of the mobile phase.Change from 4:1 Hex/EtOAc to 1:1 Hex/EtOAc.
All spots run with the solvent front (Rf ≈ 1)Mobile phase is too polar.Decrease the polarity of the mobile phase.Change from 1:1 Hex/EtOAc to 9:1 Hex/EtOAc.
Product spot is streaking/tailingStrong interaction with acidic silica.Add a basic modifier to the mobile phase.Add 0.5% Triethylamine to the chosen Hex/EtOAc system.
Poor separation between spotsInsufficient selectivity.Try a different solvent system with different chemical properties.Switch from Hex/EtOAc to a Dichloromethane/Methanol system.
Experimental Protocols
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[8]

  • Sample Preparation: Dissolve a small amount of your crude Methyl 4-Methoxynicotinate in a few drops of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Use a capillary tube to apply a small spot of the solution onto the baseline. If monitoring a reaction, it is good practice to spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture on the same spot) to aid in identification.

  • Development: Place the TLC plate in a sealed chamber containing your chosen mobile phase (solvent depth ~0.5 cm). Ensure the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]

  • Visualization & Analysis: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the spots under a UV lamp. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimization: Adjust the solvent system ratio until your product has an Rf value of ~0.25-0.35 with clear separation from impurities.[4]

  • Column Selection: Choose a column with an appropriate diameter based on the amount of crude material to be purified.

  • Packing the Column (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .

    • Add a protective layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Adsorb your crude material onto a small amount of silica gel as described in the FAQs.

    • Carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • For Isocratic Elution: Use the optimized solvent system from your TLC analysis throughout the run.

    • For Gradient Elution: Begin with a low-polarity system. Systematically and gradually increase the percentage of the more polar solvent as the column runs.

  • Fraction Collection & Analysis:

    • Collect the eluent in a series of test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified Methyl 4-Methoxynicotinate.

Part 4: Visualization of Workflow

Diagram 1: Troubleshooting Workflow for Poor Separation

G cluster_solutions Solutions start Problem: Poor Separation (Overlapping Spots) check_rf Is Product Rf ~0.25-0.35? start->check_rf check_overload Is Column Overloaded? (>3% sample/silica ratio) check_rf->check_overload Yes decrease_polarity Decrease Polarity check_rf->decrease_polarity No, Rf too high increase_polarity Increase Polarity check_rf->increase_polarity No, Rf too low check_tailing Are Spots Tailing? check_overload->check_tailing No reduce_load Reduce Sample Load check_overload->reduce_load Yes gradient Implement Gradient Elution check_tailing->gradient No add_base Add Basic Modifier (Et3N) check_tailing->add_base Yes change_system Change Solvent System (e.g., Hex/EtOAc -> DCM/MeOH) gradient->change_system Separation Still Poor run_gradient Run Gradient Column gradient->run_gradient Separation Improves change_system->run_gradient

Caption: A decision-making workflow for troubleshooting poor separation issues.

Diagram 2: General Experimental Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Optimize Solvent System) stability 2. Check Compound Stability (2D TLC or NMR test) tlc->stability pack 3. Pack Column (Silica/Alumina Slurry) stability->pack load 4. Dry Load Sample pack->load elute 5. Elute Column (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for purifying Methyl 4-Methoxynicotinate.

References

  • Hajhussein, H., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, part vii, 0-0. [Link]

  • Gagliardi, L. G., et al. (2018). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2018(5), 134-148. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 9, 2026, from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved January 9, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 9, 2026, from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2015). How can I purify very polar compounds co-eluting with low retention time in RP-HPLC?[Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. [Link]

  • ResearchGate. (2021). How will I select mobile phase solvent system for TLC?[Link]

  • Valin, L., et al. (2015). Synthesis and Characterization of Transition-State Analogue Inhibitors against Human DNA Methyltransferase 1. Journal of Medicinal Chemistry, 58(10), 4325-4339. [Link]

  • Quora. (2017). What solvent is used for TLC?[Link]

  • Pyka, A., & Kepczynska, E. (2009). Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. Journal of Planar Chromatography – Modern TLC, 22(4), 279-284. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • MDPI. (2021). Stability and Rheological Properties of the Novel Silica-Based Organogel. Pharmaceutics, 13(8), 1234. [Link]

  • Millard, C. B., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8, 77. [Link]

  • Bio-Rad. (2024). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. [Link]

  • ResearchGate. (2021). Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels. [Link]

  • Mthwala, J. M., et al. (2009). Rheological studies of stability of colloidal silica particles dispersed in monoethylene glycol (MEG) stabilized by dodecyl hexa ethylene glycol monoether (C12E6). Langmuir, 25(22), 12926-36. [Link]

  • Royal Society of Chemistry. (2023). Stability of mesoporous silica using ricinoleic methyl ester as a template. RSC Advances, 13(13), 8685-8695. [Link]

  • Organic Syntheses. (n.d.). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Retrieved January 9, 2026, from [Link]

  • Taylor, J. E., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51557. [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of Methyl 4-Methoxynicotinate

Welcome to the technical support guide for the purification of Methyl 4-Methoxynicotinate. This resource is designed for researchers, chemists, and drug development professionals to address common and complex challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-Methoxynicotinate. This resource is designed for researchers, chemists, and drug development professionals to address common and complex challenges encountered during the recrystallization of this key pyridine derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Compound Profile: Methyl 4-Methoxynicotinate
PropertyValueSource
CAS Number 10177-32-9[1][2]
Molecular Formula C₈H₉NO₃[1][2]
Molecular Weight 167.17 g/mol [1]
Synonyms 4-Methoxy-3-pyridinecarboxylic acid methyl ester, Methyl 4-methoxypyridine-3-carboxylate[1][2]

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the recrystallization of Methyl 4-Methoxynicotinate and related nicotinic acid esters.

Q1: What is the best starting solvent system for recrystallizing Methyl 4-Methoxynicotinate?

A1: There is no universal "best" solvent, as the ideal choice depends on the impurity profile of your crude material. However, a good starting point is a single solvent system using an alcohol like ethanol or methanol, or a two-solvent system such as Hexane/Ethyl Acetate or Hexane/Acetone. Esters often dissolve well in solvents containing the same functional group, making ethyl acetate a logical choice.[3] For nicotinic acid derivatives, purification from ethyl acetate and hexane mixtures is a common strategy.[4]

Q2: My compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute precipitates from the solution above its melting point or when it is highly impure.[5][6] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent (10-20% more) to lower the saturation point, and allow it to cool much more slowly.[6][7] Insulating the flask can promote the slow cooling necessary for crystal formation over precipitation.[6]

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What is wrong?

A3: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.[5][7]

  • Too Much Solvent: The most common cause.[7] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then attempt to cool again.[6][7]

  • Supersaturation: The solution needs a nucleation site to begin crystallization. Try scratching the inside of the flask below the solvent level with a glass rod or adding a "seed crystal" of pure Methyl 4-Methoxynicotinate.[6][7]

Q4: My final product is pure, but my yield is very low. How can I improve it?

A4: Low yield typically results from using an excessive amount of solvent, where a significant portion of your product remains dissolved in the mother liquor even after cooling. To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8][9] After filtering the crystals, you can try to recover a second crop of lower-purity crystals by evaporating some of the solvent from the filtrate and re-cooling.

Detailed Troubleshooting Guides

This section provides in-depth analysis and step-by-step solutions for more persistent purification challenges.

Issue 1: Persistent Colored Impurities or Acidic Contaminants

Question: After recrystallization, my Methyl 4-Methoxynicotinate crystals are still off-white or yellow, and I suspect unreacted nicotinic acid is present. How can I remove these impurities?

Expert Analysis: Yellow discoloration in nicotinic acid derivatives can arise from complex chromophores formed during synthesis.[10] Acidic impurities, such as unreacted 4-methoxynicotinic acid, can co-crystallize with the ester product. A multi-step purification approach is often necessary.

Troubleshooting Protocol:

  • Pre-Recrystallization Wash: Before recrystallization, dissolve the crude product in a non-polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Wash the organic solution with a dilute aqueous solution of sodium bicarbonate (NaHCO₃).[4][11] This will react with and extract the acidic impurities into the aqueous layer.

  • Separate and Dry: Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Decolorize with Activated Carbon: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon (charcoal).[10] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Add it to the hot, but not boiling, solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon and any other insoluble impurities.[9]

  • Crystallize as Usual: Proceed with the slow cooling of the clarified filtrate to obtain pure, colorless crystals.

Issue 2: The Compound Rapidly "Crashes Out" as a Fine Powder

Question: As soon as I remove my flask from the heat, the product precipitates instantly as a fine powder, not as distinct crystals. What's happening?

Expert Analysis: Rapid precipitation, or "crashing out," occurs when the solution is too concentrated or cools too quickly.[8] This process traps impurities within the solid, defeating the purpose of recrystallization.[6] The goal is slow, ordered crystal lattice formation.

Troubleshooting Workflow:

G start Fine Powder Precipitates Instantly reheat Re-heat Solution to Redissolve Solid start->reheat add_solvent Add Small Amount of Additional Hot Solvent (1-2 mL) reheat->add_solvent slow_cool Ensure Slow Cooling: - Insulate flask (e.g., with paper towels) - Leave on cooling hotplate add_solvent->slow_cool end Achieve Slow Growth of Well-Defined Crystals slow_cool->end

Caption: Workflow to correct rapid precipitation.

Step-by-Step Solution:

  • Place the flask back on the heat source and re-dissolve the precipitate completely.

  • Add a small extra volume of hot solvent (e.g., 5-10% more) to slightly decrease the saturation level.[6]

  • Ensure the solution is clear and homogenous.

  • Promote slow cooling. Do not place the flask directly on a cold benchtop or in an ice bath. Instead, you can leave it on a hotplate with the heat turned off, or place it inside a larger beaker containing hot water to act as an insulating jacket.[6][7] This gradual temperature decrease is critical for growing pure, well-formed crystals.[8]

Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a solvent is found that dissolves Methyl 4-Methoxynicotinate well when hot but poorly when cold.

Methodology:

  • Solvent Selection: Choose a suitable solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate).

  • Dissolution: Place the crude Methyl 4-Methoxynicotinate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with gentle swirling.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[8]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration at this stage.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[8]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility profile. It uses a pair of miscible solvents: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent"). A common pair for esters is Ethyl Acetate (soluble) and Hexane (anti-solvent).[3]

G cluster_0 Two-Solvent Recrystallization Workflow A 1. Dissolve Crude Product in Minimal Hot 'Soluble Solvent' (e.g., Ethyl Acetate) B 2. Add Hot 'Anti-Solvent' (e.g., Hexane) Dropwise Until Solution Becomes Slightly Cloudy (Turbid) A->B C 3. Add a Few Drops of Hot 'Soluble Solvent' to Just Re-clarify the Solution B->C D 4. Allow to Cool Slowly Undisturbed C->D E 5. Isolate, Wash, and Dry Crystals D->E

Caption: Key steps in a two-solvent recrystallization.

Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "soluble solvent" (e.g., Ethyl Acetate).

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., Hexane) dropwise until you observe persistent cloudiness. This indicates the solution is saturated.[9]

  • Clarification: Add a few drops of the hot "soluble solvent" until the solution becomes clear again.

  • Cooling & Isolation: Proceed with the slow cooling, ice bath, and filtration steps as described in the single-solvent protocol. Wash the crystals with a solvent mixture rich in the anti-solvent.

References
  • ResearchGate Discussion on Purifying Nicotinic Acid Derivatives. (2017). ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Nicotinic Acid Synthesis. Organic Syntheses. [Link]

  • Problems in Recrystallization. Biocyclopedia. [Link]

  • 2-Phenoxymethyl-1,4-Benzoquinone Synthesis. Organic Syntheses. [Link]

  • Non-catalytic preparation of nicotinic acid esters.
  • Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Purification of Nicotinic Acid.
  • Preparation of Nicotinic Acid Esters.
  • Recrystallization Guide. Mettler Toledo. [Link]

  • Recrystallization Technique. Chemistry LibreTexts. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Methyl Nicotinate. PubChem, NIH. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • 4-Methoxypyridine-3-carboxylic acid mehyl ester. BuyersGuideChem. [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Methyl 4-Methoxynicotinate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-Methoxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic nature of this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles and causality, ensuring your experiments are both successful and safe.

The primary focus of this document is the synthetic route involving a nucleophilic aromatic substitution (SNAr) of a 4-chloro-substituted pyridine precursor with sodium methoxide, followed by esterification. This pathway is efficient but requires rigorous control over reaction conditions due to the significant exotherm associated with the use of sodium methoxide.[1]

Section 1: Frequently Asked Questions (FAQs) - Proactive Exotherm Management

This section addresses critical questions that should be considered before beginning the synthesis, focusing on proactive strategies to maintain control.

Q1: What makes the synthesis of Methyl 4-Methoxynicotinate via the sodium methoxide route potentially hazardous?

A: The primary hazard stems from the key reagent, sodium methoxide (CH₃ONa). It is a strong, caustic base, and its reaction in the SNAr step is highly exothermic.[2][3] Furthermore, sodium methoxide reacts violently with water, generating significant heat and flammable methanol, which can lead to ignition.[4][5] The initial preparation of sodium methoxide from sodium metal and methanol is also an extremely exothermic and hazardous reaction that can ignite the hydrogen gas byproduct.[2][3][6]

Q2: What is a thermal runaway, and how can it occur during this synthesis?

A: A thermal runaway is a dangerous situation where the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[7] This surplus heat increases the reaction temperature, which in turn accelerates the reaction rate, leading to an exponential increase in heat generation.[8][9] In this synthesis, a thermal runaway could be triggered by:

  • Too-rapid addition of sodium methoxide: This introduces the reagent faster than the system can dissipate the heat generated.[10][11]

  • Inadequate cooling: An undersized or inefficient cooling bath cannot remove heat effectively as the reaction proceeds.[10][12]

  • Induction period followed by a sudden reaction: Sometimes, a reaction may have a delayed start. If reagent is added continuously during this lag time, its accumulation can lead to a sudden, violent, and uncontrollable reaction rate once initiated.[11][12]

Q3: What are the most critical parameters to control to prevent a thermal runaway?

A: Proactive control is paramount. The key parameters are:

  • Reagent Addition Rate: The sodium methoxide solution must be added slowly and controllably (dropwise) to allow the cooling system to manage the heat output in real-time.[7][12] This is the most effective method for controlling the reaction rate.

  • Temperature Monitoring & Control: The internal reaction temperature must be continuously monitored with a calibrated thermometer. Maintain the temperature within a pre-defined safe range by adjusting the addition rate and cooling bath temperature.

  • Efficient Agitation: Vigorous and efficient stirring is crucial to ensure even heat distribution, prevent the formation of localized hotspots, and promote effective heat transfer to the cooling surface of the reactor.[12][13]

  • Reactant Concentration: Operating at lower concentrations (i.e., using more solvent) can help moderate the reaction by providing a larger thermal mass to absorb the heat generated.[10]

Q4: How does the choice of solvent impact the thermal safety of the reaction?

A: The solvent plays a critical role as a heat sink. An ideal solvent for an exothermic reaction should have:

  • A High Heat Capacity: The ability to absorb significant amounts of heat with only a small rise in temperature.

  • A High Boiling Point: This provides a wider safe operating temperature window and reduces the risk of the solvent boiling, which can lead to a dangerous pressure buildup in a closed system.[10]

  • Good Thermal Conductivity: To facilitate efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.

For the methoxylation step, methanol is often used as it is the solvent for commercially available sodium methoxide solutions and participates in the equilibrium.[1] However, for large-scale operations, a higher-boiling-point solvent might be considered if compatible with the reaction chemistry.

Q5: What preliminary analysis should be performed before scaling up this synthesis?

A: Before any scale-up, a thorough risk assessment is essential.[14] Reaction calorimetry is a highly recommended analytical technique. A reaction calorimeter measures the heat flow of a chemical reaction in real-time under controlled conditions. This data allows you to determine critical safety parameters such as the total heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise, which are essential for designing a safe and robust cooling system for a larger scale.[15]

Section 2: Troubleshooting Guide - Reactive Control

This guide provides immediate, actionable advice for specific problems encountered during the experiment.

Q: My reaction temperature is rising rapidly and uncontrollably after adding the sodium methoxide solution. What is the immediate course of action?

A: This indicates that heat generation is overwhelming your cooling capacity, the first sign of a potential thermal runaway.[12]

  • STOP REAGENT ADDITION IMMEDIATELY. [12] This is the most critical first step to halt the generation of more heat.

  • Enhance Cooling: Ensure the cooling bath has sufficient ice/coolant and is in maximum contact with the reaction flask. If using an ice bath, add more ice and salt to lower the temperature. If available, switch to a more powerful cryostat or a colder cooling medium.[10][12]

  • Add Cold Solvent (with caution): If the reaction is still accelerating, the pre-chilled reaction solvent can be added to dilute the reactants and absorb heat. This should be done carefully, as adding a reactive solvent could have unintended consequences.

  • Prepare for Emergency Quench: If the temperature continues to rise unabated, be prepared to execute an emergency quench by pouring the reaction mixture into a large, stirred vessel containing a pre-cooled quenching agent (see Protocol 2). This is a last resort.

Q: I've started the dropwise addition of sodium methoxide, but the internal temperature isn't increasing. What are the risks?

A: This situation describes a potential induction period , which is extremely hazardous.[12] It suggests the reaction has not initiated, but the reactive material is accumulating in the flask.

  • The Risk: The reaction could initiate suddenly and proceed at an uncontrollable rate on the accumulated reagent, leading to a violent thermal event.[11]

  • Troubleshooting Steps:

    • STOP REAGENT ADDITION. Do not add more reagent until the reaction has clearly started.

    • Check for Obvious Issues: Ensure the stirrer is working and the temperature probe is correctly placed.

    • Gentle Initiation: Very gentle warming of a small spot on the flask with a heat gun can sometimes initiate the reaction.[12] This must be done with extreme caution while monitoring the internal temperature second-by-second. The moment the temperature begins to rise, remove the heat source immediately.

    • Re-evaluate Reagents: If the reaction will not start, there may be an issue with the starting materials (e.g., wet solvent, passivated starting material). It is safer to quench the unreacted mixture and restart the experiment than to risk an uncontrolled accumulation.

Q: How do I safely quench the reaction mixture, which may contain unreacted sodium methoxide?

A: Quenching unreacted sodium methoxide must be done carefully as it reacts exothermically with protic reagents like water and alcohols.[4][16] A violent quench can cause the solvent to boil and erupt from the flask.

  • Recommended Procedure: Use a multi-stage quench in a cooling bath.[17]

    • Cool the reaction mixture in an ice bath.

    • Slowly add a less reactive alcohol, such as isopropanol, dropwise. Monitor the temperature.

    • Once the exotherm from isopropanol subsides, slowly add methanol.

    • Finally, when no more heat is being generated, slowly add water to ensure all reactive materials are neutralized.[17]

Section 3: Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Methyl 4-Methoxynicotinate

This protocol describes the synthesis starting from methyl 4-chloronicotinate.

Materials:

  • Methyl 4-chloronicotinate

  • Sodium methoxide (25-30% solution in methanol)

  • Anhydrous Methanol

  • Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate solution

  • Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), and an addition funnel, dissolve methyl 4-chloronicotinate in anhydrous methanol.

    • Rationale & Safety Note: The inert atmosphere prevents atmospheric moisture from reacting with the sodium methoxide.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Ensure the cooling bath is large enough to handle the expected exotherm.

    • Rationale & Safety Note: Starting at a low temperature provides a larger safety margin to absorb the heat of reaction.

  • Reagent Addition: Slowly add the sodium methoxide solution dropwise via the addition funnel over a period of 1-2 hours.

    • Rationale & Safety Note:This is the most critical step. The addition rate must be controlled to maintain the internal temperature below 10 °C. A rapid temperature rise indicates the addition is too fast.[12]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or gentle reflux, depending on the specific literature procedure) until the reaction is complete, as monitored by TLC or LCMS.[1]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Slowly and carefully quench any excess sodium methoxide as described in the troubleshooting section and Protocol 2.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in water and neutralize by acidifying with HCl to a pH of ~7.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude Methyl 4-Methoxynicotinate by recrystallization or column chromatography.

Section 4: Data & Visualization

Table 1: Recommended Reaction Parameters vs. Scale

ParameterLab Scale (1-10 g)Pilot Scale (100-1000 g)Rationale
Cooling System Ice-Salt BathJacketed Reactor with CryostatSurface area-to-volume ratio decreases on scale-up, requiring more efficient, automated cooling.[11]
Reagent Addition Manual Dropwise (Addition Funnel)Automated Dosing PumpEnsures a consistent, slow, and reliable addition rate, critical for safety and reproducibility.[11]
Addition Time 1-2 hours4-8 hours or longerLonger addition times are necessary to allow the less efficient heat transfer of a larger reactor to keep pace.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and heat transfer in a larger volume; prevents stratification and hot spots.[13]
Safety Monitoring Manual Temperature WatchAutomated Control System with AlarmsAn automated system can suspend dosing if the temperature exceeds a set safety limit, preventing runaway.[11]

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Methoxylation (Exothermic) cluster_1 Step 2: Workup & Purification start Methyl 4-Chloronicotinate in Methanol add_naome Dropwise addition of Sodium Methoxide Solution (0-10 °C) start->add_naome Cool to 0-5 °C react Reaction Monitoring (TLC / LCMS) add_naome->react quench Controlled Quench of excess NaOMe react->quench Cool to 0-5 °C workup Solvent Removal, Neutralization & Extraction quench->workup purify Purification (Recrystallization / Chromatography) workup->purify product Pure Methyl 4-Methoxynicotinate purify->product

Caption: Workflow for the synthesis of Methyl 4-Methoxynicotinate.

Diagram 2: Thermal Runaway Troubleshooting Flowchart

G start Is internal temperature rising uncontrollably? stop_add IMMEDIATELY STOP REAGENT ADDITION start->stop_add Yes no No, continue monitoring start->no No enhance_cool Enhance Cooling (Add ice/salt, use cryostat) stop_add->enhance_cool check_temp Is temperature now under control? enhance_cool->check_temp resume Resume addition at a MUCH SLOWER rate check_temp->resume Yes prepare_quench Prepare Emergency Quench (Last Resort) check_temp->prepare_quench No yes Yes

Caption: Immediate actions for an uncontrolled exotherm.

Diagram 3: Heat Generation vs. Heat Removal

G cluster_0 Reaction Vessel heat_gen Heat Generation (Q_gen) Rate depends on: - Reaction Kinetics - Temperature - Reactant Concentration control Safe Operation (Q_gen <= Q_rem) heat_gen->control Balanced by runaway Thermal Runaway (Q_gen > Q_rem) heat_gen->runaway Exceeds heat_rem Heat Removal (Q_rem) Rate depends on: - Cooling Medium Temp. - Heat Transfer Area (A) - Heat Transfer Coeff. (U) - Stirring Rate heat_rem->control

Caption: The balance determining thermal safety.

Section 5: References
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Methoxynicotinic Acid. BenchChem Technical Documents.

  • Organic Syntheses. Sodium Methoxide Procedure. Organic Syntheses.

  • BenchChem. (2025). Managing exothermic reactions during cyclopropylbenzene synthesis. BenchChem Technical Support.

  • Sciencemadness Wiki. (2019). Sodium methoxide. Sciencemadness.org.

  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Amine Synthesis. BenchChem Technical Support.

  • Wikipedia. Sodium methoxide. Wikipedia.

  • Sigma-Aldrich. (2025). Safety Data Sheet - Methyl Nicotinate. Sigma-Aldrich.

  • YouTube. (2015). Sodium methoxide.

  • The Pharma Master. Troubleshooting. The Pharma Master.

  • ChemicalBook. (2024). The brief introduction of Sodium Methoxide. ChemicalBook.

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.

  • EPFL. Protocol for quenching reactive chemicals. EPFL - École polytechnique fédérale de Lausanne.

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.

  • Unknown. Thermodynamic analysis for synthesizing sodium methoxide by sodium hydroxide method.

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. University of Rochester.

  • Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses.

  • ResearchGate. (2016). How to prepare Sodium Methoxyde Solution (1 M)?. ResearchGate.

  • lipolytim. Preventing Thermal Runaway in Lithium-Ion Batteries. lipolytim.

  • ResearchGate. (2022). A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries. ResearchGate.

  • ResearchGate. (2025). Calorimetric study of 2′-methylacetophenone and 4′. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions of Methyl 4-Methoxynicotinate

Welcome to the technical support center for Methyl 4-Methoxynicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-Methoxynicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this versatile pyridine derivative. Here, we address common challenges and frequently asked questions, focusing on the critical role of solvent selection in achieving optimal reaction outcomes, including yield, purity, and regioselectivity.

Core Concept: The Electronic Nature of Methyl 4-Methoxynicotinate

Methyl 4-Methoxynicotinate is an electron-rich heterocyclic compound. The pyridine nitrogen acts as an electron sink, making the C2 and C6 positions susceptible to nucleophilic attack.[1][2] However, the 4-methoxy group is a strong electron-donating group, which activates the nitrogen atom and can influence the overall reactivity of the ring.[3] This dual nature requires careful consideration when selecting reaction conditions, particularly the solvent, which can stabilize intermediates and influence reaction pathways.

Diagram: General Solvent Selection Workflow

Before initiating any reaction, a logical approach to solvent selection is crucial. The following workflow outlines key decision points for optimizing your experiment.

Solvent_Selection_Workflow General Solvent Selection Workflow cluster_0 Phase 1: Initial Considerations cluster_1 Phase 2: Solvent Property Analysis cluster_2 Phase 3: Optimization & Troubleshooting A Define Reaction Type (e.g., N-Alkylation, Suzuki, Hydrolysis) B Identify Reactant & Product Solubility Requirements A->B C Consult Solvent Property Table (Polarity, BP, aprotic/protic) B->C D Consider Mechanism (e.g., SN1, SN2, SNAr) C->D E Evaluate Solvent-Reagent Compatibility (e.g., base, catalyst) D->E F Select 2-3 Candidate Solvents for Initial Screening E->F G Monitor Reaction (TLC, LCMS) F->G H Low Yield or Side Products? G->H I Troubleshoot: Adjust Temp, Concentration, or Change Solvent Class H->I Yes J Optimized Condition Found H->J No I->F Re-screen

Caption: A workflow for systematic solvent selection and reaction optimization.

Section 1: Nucleophilic Attack at the Pyridine Nitrogen (e.g., N-Alkylation)

The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, susceptible to alkylation to form pyridinium salts. This transformation significantly alters the electronic properties of the ring, making it more electron-deficient and activating it for subsequent reactions.[2]

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with an alkyl halide is slow or has a low yield. What are the common causes?

A1: Low yields in N-alkylation reactions often stem from a few key factors:

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred.[4][5] These solvents effectively solvate the cation of the pyridinium salt intermediate without strongly solvating and deactivating the alkylating agent, thereby facilitating the reaction.[5] Protic solvents can hydrogen-bond with the reactants, potentially slowing the reaction.

  • Base Strength: If your reaction requires a base to deprotonate a precursor, ensure it is strong enough for complete deprotonation but not so strong that it promotes side reactions.[4]

  • Leaving Group: The reactivity of the alkylating agent is crucial. The typical halide reactivity order is I > Br > Cl > F. If you are using a less reactive alkyl halide (e.g., a chloride), you may need more forcing conditions (higher temperature, longer reaction time).

Q2: I am observing O-demethylation at the 4-position instead of N-alkylation. Why is this happening?

A2: O-demethylation of the methoxy group suggests that your nucleophile or base is attacking the methyl group of the ether instead of the intended reaction. This is more likely to occur under harsh conditions (high temperatures) or with nucleophiles that have a high affinity for carbon, such as certain sulfur or iodide nucleophiles. To mitigate this, consider using lower reaction temperatures and a less nucleophilic base if one is required.

Q3: How does solvent polarity affect the rate of N-alkylation (a Menshutkin-type reaction)?

A3: The Menshutkin reaction, the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt, is significantly accelerated by polar solvents. The transition state leading to the charged pyridinium salt is more polar than the neutral starting materials. Polar solvents stabilize this polar transition state more effectively than they stabilize the reactants, thus lowering the activation energy and increasing the reaction rate.[6]

Troubleshooting Guide: N-Alkylation
Problem Potential Cause Suggested Solution
Low or No Conversion 1. Insufficient Solvent Polarity: Nonpolar solvents (e.g., Toluene, Hexane) do not adequately stabilize the polar transition state.[6]2. Poor Leaving Group: Using a less reactive alkylating agent (e.g., alkyl chloride).3. Low Temperature: Insufficient thermal energy to overcome the activation barrier.1. Switch to a polar aprotic solvent such as DMF, DMSO, or Acetonitrile.[4]2. Use a more reactive alkyl halide (iodide or bromide) or convert an alkyl chloride to an iodide in situ (Finkelstein reaction).3. Increase the reaction temperature, monitoring for potential side reactions.
Multiple Products Observed 1. Competing O-demethylation: Nucleophilic attack on the 4-methoxy group.2. Solvent Reactivity: Some solvents can participate in the reaction (e.g., Dichloromethane can form bis-pyridinium adducts).[7]1. Lower the reaction temperature. If a base is used, select a bulkier, non-nucleophilic base.2. Choose a more inert solvent like Acetonitrile or DMF.
Product is an Oil/Difficult to Purify 1. Residual Solvent: High-boiling solvents like DMF or DMSO can be difficult to remove.2. Impure Product: Presence of unreacted starting material or byproducts.1. After reaction, perform an aqueous workup and extract the product into a lower-boiling organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer multiple times to remove residual high-boiling solvent.2. Purify via column chromatography or recrystallization.

Section 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Coupling)

To functionalize the pyridine ring at a carbon atom, a common strategy is to first introduce a halogen (e.g., Br or Cl) and then perform a cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron species and an organic halide.[6][8]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent system for a Suzuki coupling with a halogenated Methyl 4-Methoxynicotinate derivative?

A1: Solvent selection is critical for a successful Suzuki coupling. Key factors include:

  • Catalyst and Reagent Solubility: All components, including the palladium catalyst, ligand, base, and substrates, must be sufficiently soluble.

  • Biphasic vs. Anhydrous: Many Suzuki reactions are run in a biphasic mixture, often an organic solvent with an aqueous base solution (e.g., Toluene/water, Dioxane/water).[9] The aqueous phase is essential for activating the boronic acid with the base.[8]

  • Polar Aprotic Solvents: Solvents like Dioxane, Tetrahydrofuran (THF), and DMF are very common.[10] They are effective at solubilizing the polar organometallic intermediates in the catalytic cycle.[6][10]

Q2: My Suzuki reaction is failing, showing only starting material or dehalogenated byproduct. What's wrong?

A2: This is a common issue with several potential causes:

  • Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated. Ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[10]

  • Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[6][8] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can be solvent-dependent; for instance, K₃PO₄ is often effective in dioxane.

  • Protodeboronation: This is a side reaction where the boronic acid reacts with a proton source (like water or alcohol) to replace the boron group with hydrogen. This can be minimized by using the correct base and avoiding overly acidic conditions.

Q3: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling (two boronic acid molecules coupling together) is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[10] To prevent this:

  • Thoroughly Degas: Before adding the palladium catalyst, bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes.

  • Use a High-Quality Pd Source: Ensure your palladium precatalyst is of good quality. Some Pd(II) precatalysts require an initial reduction step in the catalytic cycle, which can sometimes be inefficient and lead to side reactions.[10]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general guideline and must be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halo-substituted Methyl 4-Methoxynicotinate (1.0 eq.), the arylboronic acid (1.1 - 1.5 eq.), and the base (e.g., K₂CO₃, 2.0 - 3.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).

  • Degassing: Bubble Argon through the stirred mixture for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until TLC or LCMS analysis shows consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Section 3: Ester Hydrolysis (Saponification)

Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-Methoxynicotinic acid) is a fundamental transformation, often necessary for subsequent amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for hydrolyzing Methyl 4-Methoxynicotinate?

A1: Base-catalyzed hydrolysis (saponification) is most common. Since the ester has limited water solubility, a co-solvent is typically required. A mixture of water and a miscible organic solvent like Methanol, Ethanol, or THF is standard.[11] The organic solvent enhances the solubility of the ester, allowing it to react with the base (e.g., NaOH, LiOH) dissolved in the aqueous phase.

Q2: My hydrolysis reaction is incomplete, even after prolonged heating. How can I drive it to completion?

A2: Incomplete hydrolysis can be due to:

  • Insufficient Base: Ensure you are using at least a stoichiometric amount of base (typically 1.1 - 2.0 equivalents).

  • Poor Solubility: If the ester is precipitating out of the reaction mixture, the reaction will be slow. Increase the proportion of the organic co-solvent (e.g., from 1:1 Water:THF to 1:2) to improve solubility.

  • Reversibility (Acid-Catalyzed): While less common for this substrate, acid-catalyzed hydrolysis is an equilibrium process. To drive it forward, a large excess of water is needed. For saponification, the final deprotonation of the carboxylic acid makes the reaction essentially irreversible.

Q3: How do I isolate the 4-Methoxynicotinic acid product after hydrolysis?

A3: After the reaction is complete (as monitored by TLC), the mixture will contain the sodium or lithium salt of the carboxylic acid, which is water-soluble.

  • First, remove the organic co-solvent under reduced pressure (e.g., on a rotary evaporator).

  • Re-dissolve the remaining aqueous residue in water.

  • Cool the solution in an ice bath and carefully acidify with an acid like HCl (1M or concentrated) until the pH is acidic (pH ~3-4).[12]

  • The neutral carboxylic acid is much less water-soluble and should precipitate out as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water.[12]

Data Presentation: Common Solvent Properties

The choice of solvent is a critical parameter. This table provides key physical properties of solvents commonly used in reactions with pyridine derivatives.[13][14][15]

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantType
Polar Aprotic
N,N-Dimethylformamide (DMF)C₃H₇NO1530.94436.7Polar Aprotic
Dimethyl sulfoxide (DMSO)C₂H₆OS1891.09247.0Polar Aprotic
Acetonitrile (MeCN)C₂H₃N81.60.78637.5Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O660.8897.5Polar Aprotic
Dichloromethane (DCM)CH₂Cl₂39.61.3269.1Polar Aprotic
AcetoneC₃H₆O56.10.79020.7Polar Aprotic
1,4-DioxaneC₄H₈O₂101.11.0332.2Polar Aprotic
Polar Protic
Methanol (MeOH)CH₄O64.50.79132.7Polar Protic
Ethanol (EtOH)C₂H₆O78.30.78924.6Polar Protic
WaterH₂O1000.99880.1Polar Protic
Nonpolar
TolueneC₇H₈110.60.8672.4Nonpolar
HexaneC₆H₁₄690.6591.9Nonpolar

References

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data. Available at: [Link]

  • Common Organic Solvents: Table of Properties. (N.D.). Available at: [Link]

  • Common Organic Solvents - Table of Properties. (N.D.). Scribd. Available at: [Link]

  • Properties of Solvents Used in Organic Chemistry. (2020). Available at: [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis. Available at: [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (N.D.). National Institutes of Health. Available at: [Link]

  • 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. (2025). ResearchGate. Available at: [Link]

  • Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. (N.D.). Available at: [https://www. -fine-chemicals.com/news/exploring-4-methoxypyridine-properties-applications-and-manufacturing-excellence-1175645.html]([Link]. -fine-chemicals.com/news/exploring-4-methoxypyridine-properties-applications-and-manufacturing-excellence-1175645.html)

  • SNAr Solvents and Reagents. (N.D.). Wordpress. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). National Institutes of Health. Available at: [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2025). ResearchGate. Available at: [Link]

  • Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. (2023). RJPN. Available at: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (N.D.). Zenodo. Available at: [Link]

  • The Suzuki Reaction. (N.D.). Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Suzuki Coupling. (N.D.). Organic Chemistry Portal. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (N.D.). Yoneda Labs. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals. Available at: [Link]

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Optimization

Technical Support Center: Byproduct Identification in Methyl 4-Methoxynicotinate Synthesis

Welcome to the technical support center for the analysis of Methyl 4-Methoxynicotinate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 4-Methoxynicotinate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct identification using mass spectrometry. Here, we address common challenges through a series of frequently asked questions and provide detailed, field-proven troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing an unexpected peak in my mass spectrum after synthesizing Methyl 4-Methoxynicotinate. How can I begin to identify it?

A: An unexpected peak indicates the presence of a byproduct or a contaminant. A systematic approach is crucial for identification.

Initial Steps:

  • Verify the Target Product: First, confirm the presence of your desired product, Methyl 4-Methoxynicotinate. In positive-ion electrospray ionization (ESI+), you should be looking for the protonated molecule [M+H]⁺.

    • Molecular Weight (MW) of Methyl 4-Methoxynicotinate: 167.16 g/mol

    • Expected [M+H]⁺: m/z 168.1

  • Characterize the Unknown Peak: Determine the mass-to-charge ratio (m/z) of the unknown peak. This value is the foundation for proposing potential structures.

  • Consider Common Byproducts: The most common synthesis route is a nucleophilic aromatic substitution (SNAr) reaction between Methyl 4-chloronicotinate and sodium methoxide.[1][2] Based on this, you can anticipate several byproducts. Please refer to the Common Byproducts Table below for a list of possibilities.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS is invaluable.[3][4] It provides a highly accurate mass measurement, allowing you to determine the elemental composition of the unknown ion and significantly narrow down the possibilities.

Q2: What are the most common byproducts I should expect in the synthesis of Methyl 4-Methoxynicotinate via the SNAr reaction of Methyl 4-chloronicotinate and sodium methoxide?

A: Understanding the reaction mechanism allows for the prediction of likely byproducts. The SNAr reaction on a pyridine ring is facilitated by its electron-deficient nature but can be prone to side reactions.[1][2][5]

Plausible Byproducts Include:

  • Unreacted Starting Material (Methyl 4-chloronicotinate): Incomplete reaction is a common cause of impurities.

  • Hydrolysis Product (Methyl 4-hydroxynicotinate): Sodium methoxide is hygroscopic and reacts with any trace water to form sodium hydroxide.[6] This can then act as a nucleophile, leading to a hydroxylation byproduct.

  • Dimerization Products: Under certain conditions, side reactions between starting materials or intermediates can lead to dimeric species.

  • Products from Solvent Reaction: If methanol is used as the solvent, it is generally benign. However, other solvents could potentially participate in the reaction.

Below is a summary of expected molecules and their corresponding protonated ions in ESI-MS.

Table 1: Expected Molecules and Byproducts in Methyl 4-Methoxynicotinate Synthesis
Compound NameRole in ReactionMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
Methyl 4-Methoxynicotinate Target Product C₉H₁₁NO₃167.16168.1
Methyl 4-chloronicotinateStarting MaterialC₈H₈ClNO₂171.59172.1
Methyl 4-hydroxynicotinateHydrolysis ByproductC₈H₉NO₃167.16168.1
Nicotinic AcidPotential HydrolysisC₆H₅NO₂123.11124.1

Note: Methyl 4-hydroxynicotinate is an isomer of the target product and will have the same m/z. Chromatographic separation (e.g., LC-MS) is essential to distinguish them.

Q3: My reaction yield is low, and I suspect byproduct formation. How can I use mass spectrometry to troubleshoot this?

A: Mass spectrometry is an excellent tool for assessing reaction completeness and identifying competing reaction pathways that consume your starting material.

Workflow for Troubleshooting Low Yield:

  • Analyze a Crude Reaction Sample: Before workup and purification, dilute a small aliquot of your crude reaction mixture and analyze it by LC-MS.

  • Look for Starting Material: A large peak corresponding to Methyl 4-chloronicotinate (m/z 172.1) indicates an incomplete reaction. You may need to increase reaction time, temperature, or the equivalents of sodium methoxide.

  • Quantify Byproducts (Relative): Compare the peak areas of your product (m/z 168.1) and major byproducts. If a byproduct peak is significantly larger than your product peak, it points to a dominant side reaction. For example, a large peak also at m/z 168.1 that elutes at a different retention time suggests significant formation of the hydrolysis product, Methyl 4-hydroxynicotinate. This would indicate the need for anhydrous (dry) reaction conditions.[6]

Low_Yield_Troubleshooting start Low Yield of Methyl 4-Methoxynicotinate lcms Analyze Crude Reaction Mixture by LC-MS start->lcms check_sm Large Peak for Starting Material (m/z 172.1)? lcms->check_sm check_bp Dominant Byproduct Peaks Observed? check_sm->check_bp No incomplete Incomplete Reaction - Increase time/temp - Add more reagent check_sm->incomplete Yes side_reaction Side Reaction Occurring - Identify byproduct - Optimize conditions (e.g., anhydrous) check_bp->side_reaction Yes success Yield Improved check_bp->success No (Other issues) incomplete->lcms side_reaction->lcms

Caption: Troubleshooting workflow for low reaction yield.

Q4: How do I definitively confirm the structure of a suspected byproduct using mass spectrometry?

A: Tandem mass spectrometry (MS/MS or MS²) is the key technique for structural confirmation.[7][8] By isolating a specific ion and fragmenting it, you can obtain structural information based on the fragmentation pattern.

Example: Distinguishing Isomers

Your target product (Methyl 4-Methoxynicotinate) and a likely byproduct (Methyl 4-hydroxynicotinate) are isomers, meaning they have the same m/z of 168.1. An LC-MS run will separate them by retention time. To confirm their identities, you can perform MS/MS on each of the separated peaks.

  • Methyl 4-Methoxynicotinate ([M+H]⁺ at m/z 168.1): Fragmentation is expected to show losses related to the methoxy and methyl ester groups, such as loss of methanol (CH₃OH, -32 Da) or a methyl radical (•CH₃, -15 Da).

  • Methyl 4-hydroxynicotinate ([M+H]⁺ at m/z 168.1): The fragmentation pattern will differ due to the presence of the hydroxyl group.

By comparing the observed fragmentation patterns to known spectra or predicted fragmentation pathways, you can confidently assign the structures.

Experimental Protocol: Byproduct Identification by LC-MS

This protocol outlines a general procedure for the analysis of a Methyl 4-Methoxynicotinate synthesis reaction mixture.

1. Sample Preparation

  • Quench the Reaction: Take a small aliquot (~10-20 µL) of the reaction mixture.

  • Dilute: Perform a serial dilution of the aliquot in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL. The final concentration may require optimization.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. LC-MS System Parameters (Example)

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Electrospray Ionization (ESI) source coupled to a quadrupole, ion trap, or time-of-flight (TOF) analyzer.[9]

  • Ionization Mode: Positive Ion Mode (ESI+).

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

3. Data Analysis Workflow

MS_Data_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Identification acquire 1. Acquire LC-MS Data of Reaction Mixture extract 2. Extract Ion Chromatograms (e.g., m/z 168.1, 172.1) acquire->extract integrate 3. Integrate Peaks & Determine Retention Times extract->integrate propose 4. Propose Structures for Unknown Peaks (Table 1) integrate->propose msms 5. Perform MS/MS Analysis on Peaks of Interest propose->msms confirm 6. Confirm Structures via Fragmentation Patterns msms->confirm

Caption: Step-by-step workflow for mass spectrometry data analysis.

References

  • CN104478719A - 4-methoxy methyl acetoacetate preparation method.
  • Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process . Srikem. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate . ResearchGate. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry . PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry . Food Research. [Link]

  • Material Safety Data Sheet - Sodium Methoxide, 30 wt% Solution in Methanol . Cole-Parmer. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) . PubMed. [Link]

  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS . ResearchGate. [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile . MDPI. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central (PMC). [Link]

  • The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. . Filo. [Link]

  • Investigation of potent anti-mycobacterium tuberculosis agents derived . Dovepress. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) . ResearchGate. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity . YouTube. [Link]

  • Sodium Methoxide | CH3ONa . PubChem. [Link]

  • How does mass spectroscopy of nicotine work? . Chemistry Stack Exchange. [Link]

  • A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System . ACS Publications. [Link]

  • 6.3: Electrospray Ionization (ESI) Mass Spectrometry . Physics LibreTexts. [Link]

  • SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS . Loba Chemie. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-Methoxynicotinate

For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical sciences, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing profound insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 4-Methoxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry. By comparing its spectral features with closely related analogues, this document aims to provide a comprehensive reference for spectral interpretation and structural verification.

The Foundational Principles of NMR in Pyridine Systems

Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to map the chemical environments within a molecule. In pyridine derivatives, the nitrogen atom's electronegativity and the aromatic ring current create a distinct electronic landscape, leading to characteristic chemical shifts.

The positions of substituents dramatically influence the electron density distribution around the pyridine ring, causing predictable upfield (shielding) or downfield (deshielding) shifts in the NMR spectrum. Electron-donating groups (EDGs), such as a methoxy group (-OCH₃), increase electron density, particularly at the ortho and para positions, resulting in upfield shifts. Conversely, electron-withdrawing groups (EWGs), like a methyl ester group (-COOCH₃), decrease electron density, leading to downfield shifts.

Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 4-Methoxynicotinate

Methyl 4-Methoxynicotinate Structure

Figure 1. Structure of Methyl 4-Methoxynicotinate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals: three from the aromatic protons on the pyridine ring and two singlets from the methyl groups.

  • H-2: This proton is ortho to the electron-withdrawing nitrogen atom and meta to the electron-withdrawing ester group. It is expected to be the most deshielded aromatic proton, appearing as a singlet or a narrow doublet due to a small four-bond coupling to H-5.

  • H-6: Situated ortho to the nitrogen and meta to the methoxy group, this proton will also be significantly deshielded. It will likely appear as a doublet due to a three-bond coupling with H-5.

  • H-5: This proton is meta to the nitrogen and ortho to both the methoxy and ester groups. The electron-donating effect of the methoxy group will cause a slight upfield shift compared to H-6. It will appear as a doublet due to coupling with H-6.

  • -OCH₃ (ester): The protons of the methyl ester group are expected to appear as a sharp singlet in the typical range for such functional groups.

  • -OCH₃ (ether): The protons of the methoxy group attached to the pyridine ring will also present as a sharp singlet, generally slightly downfield compared to the ester methyl.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight signals, corresponding to the eight unique carbon atoms in the molecule.

  • C=O (ester): The carbonyl carbon of the ester group will be the most deshielded carbon, appearing at the lowest field.

  • C-4: This carbon is directly attached to the electron-donating methoxy group, which will cause a significant upfield shift compared to an unsubstituted pyridine.

  • C-2 and C-6: These carbons, adjacent to the nitrogen atom, will be significantly deshielded. C-2, being also meta to the ester, will likely be slightly more downfield than C-6.

  • C-3: The presence of the electron-withdrawing ester group will deshield this carbon.

  • C-5: The electron-donating methoxy group at the para-position will shield this carbon, shifting it upfield.

  • -OCH₃ (ester) and -OCH₃ (ether): The two methyl carbons will appear as sharp signals in the upfield region of the spectrum.

Comparative Spectral Analysis

To substantiate the predicted spectral data for Methyl 4-Methoxynicotinate, a comparison with the known NMR data of Methyl Nicotinate and 4-Methoxypyridine is invaluable.

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
Methyl 4-Methoxynicotinate (Predicted) H-2: ~8.8 ppm (s)H-6: ~8.5 ppm (d)H-5: ~7.0 ppm (d)-OCH₃ (ester): ~3.9 ppm (s)-OCH₃ (ether): ~4.0 ppm (s)C=O: ~165 ppmC-4: ~160 ppmC-6: ~150 ppmC-2: ~152 ppmC-3: ~125 ppmC-5: ~108 ppm-OCH₃ (ester): ~52 ppm-OCH₃ (ether): ~56 ppm
Methyl Nicotinate [1]H-2: 9.23 ppm (d)H-6: 8.78 ppm (dd)H-4: 8.29 ppm (dt)H-5: 7.39 ppm (dd)-OCH₃: 3.96 ppm (s)C=O: 165.7 ppmC-2: 153.2 ppmC-6: 151.0 ppmC-4: 137.0 ppmC-5: 123.5 ppmC-3: 126.8 ppm-OCH₃: 52.4 ppm
4-Methoxypyridine [2]H-2, H-6: 8.19 ppm (d)H-3, H-5: 6.69 ppm (d)-OCH₃: 3.85 ppm (s)C-2, C-6: 150.3 ppmC-4: 164.5 ppmC-3, C-5: 109.5 ppm-OCH₃: 55.1 ppm

Analysis of Substituent Effects:

  • Effect of 4-Methoxy Group: Comparing the predicted shifts for Methyl 4-Methoxynicotinate with Methyl Nicotinate, the strong electron-donating nature of the methoxy group at C-4 is evident. It is expected to cause a significant upfield shift for H-5 and C-5, and a downfield shift for C-4.

  • Effect of 3-Methyl Ester Group: Comparing with 4-Methoxypyridine, the electron-withdrawing ester group at C-3 in Methyl 4-Methoxynicotinate is predicted to deshield the adjacent protons and carbons, notably H-2, H-4, and C-2, C-3, and C-4.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is contingent on meticulous sample preparation and instrument setup.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of Methyl 4-Methoxynicotinate for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added.

NMR Data Acquisition
  • Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

Visualizing Molecular Connectivity and Spectral Assignment

A logical workflow for spectral assignment is crucial for accurate structure elucidation.

G cluster_structure Molecular Structure cluster_nmr NMR Analysis Workflow Methyl 4-Methoxynicotinate Methyl 4-Methoxynicotinate 1D_H_NMR ¹H NMR Spectrum Methyl 4-Methoxynicotinate->1D_H_NMR 1D_C_NMR ¹³C NMR Spectrum Methyl 4-Methoxynicotinate->1D_C_NMR Pyridine Ring Pyridine Ring Methoxy Group Methoxy Group Pyridine Ring->Methoxy Group at C4 Methyl Ester Group Methyl Ester Group Pyridine Ring->Methyl Ester Group at C3 Assignments Peak Assignments 1D_H_NMR->Assignments 1D_C_NMR->Assignments 2D_NMR 2D NMR (COSY, HSQC, HMBC) Structure_Validation Structure Validation 2D_NMR->Structure_Validation Assignments->2D_NMR for confirmation

A logical workflow for NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 4-Methoxynicotinate can be reliably predicted and interpreted through a systematic analysis of substituent effects and comparison with analogous structures. The electron-donating methoxy group at the 4-position and the electron-withdrawing methyl ester at the 3-position create a unique and predictable pattern of chemical shifts. This guide provides a robust framework for researchers to confidently identify and characterize this and similar pyridine derivatives, ensuring the scientific integrity of their work. For unambiguous assignment in complex cases, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

  • ALWSCI. How To Prepare And Run An NMR Sample. Available at: [Link]

  • PubChem. Methyl Nicotinate. National Center for Biotechnology Information. Available at: [Link]

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Comparative

Mass spectrometry fragmentation pattern of Methyl 4-Methoxynicotinate

An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 4-Methoxynicotinate: A Comparative Analysis for Researchers In the landscape of pharmaceutical research and drug development, the precise structural eluc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 4-Methoxynicotinate: A Comparative Analysis for Researchers

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and existing chemical entities is paramount. Methyl 4-Methoxynicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various biologically active compounds. Mass spectrometry (MS) stands as an indispensable analytical technique for its characterization, offering insights into its molecular weight and structural features through the analysis of its fragmentation patterns.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the anticipated mass spectral fragmentation of Methyl 4-Methoxynicotinate under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of extensive published literature on this specific molecule, this guide leverages foundational principles of mass spectrometry and comparative data from structurally analogous compounds to present a robust predictive analysis.

Predicted Electron Ionization (EI) Fragmentation Pattern

Under the high-energy conditions of Electron Ionization, Methyl 4-Methoxynicotinate (Molecular Weight: 167.16 g/mol ) is expected to produce a distinct molecular ion (M+•) at m/z 167, followed by a series of characteristic fragment ions. The fragmentation pathways are primarily dictated by the stability of the resulting ions and neutral losses, influenced by the ester, methoxy, and pyridine functionalities.

The initial ionization event involves the removal of an electron, most likely from the non-bonding electrons of the pyridine nitrogen or the oxygen atoms, to form the molecular ion radical cation (M+•) at m/z 167.[1][2] The subsequent fragmentation is expected to proceed through several key pathways:

  • Loss of a Methoxy Radical (•OCH₃): A primary fragmentation event for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 u). This would result in the formation of a stable acylium ion at m/z 136.[3][4]

  • Loss of a Methyl Radical (•CH₃): The methoxy group on the pyridine ring can undergo cleavage to lose a methyl radical (•CH₃, 15 u), forming an ion at m/z 152.[4][5]

  • Formation of the Pyridinium Ion: Cleavage of the C-C bond between the pyridine ring and the ester group can lead to the formation of the 4-methoxypyridinium ion at m/z 109.

  • Decarbonylation: The ion at m/z 136 may further lose a molecule of carbon monoxide (CO, 28 u) to yield a fragment at m/z 108.

The following diagram illustrates the predicted EI fragmentation pathways:

EI_Fragmentation M Methyl 4-Methoxynicotinate m/z = 167 (M+•) F1 m/z = 136 M->F1 - •OCH₃ F2 m/z = 152 M->F2 - •CH₃ F4 m/z = 109 M->F4 - •COOCH₃ F3 m/z = 108 F1->F3 - CO

Caption: Predicted EI fragmentation pathway of Methyl 4-Methoxynicotinate.

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

In contrast to the extensive fragmentation seen in EI, the softer ionization technique of ESI is expected to primarily produce the protonated molecule, [M+H]⁺, at m/z 168. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information.

The most likely site of protonation is the basic pyridine nitrogen. Collision-Induced Dissociation (CID) of the m/z 168 ion is anticipated to involve the neutral loss of stable molecules:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methyl esters is the loss of methanol (32 u), which would result in a product ion at m/z 136.

  • Loss of Carbon Monoxide (CO): Subsequent to the loss of methanol, the resulting ion at m/z 136 could further lose carbon monoxide (28 u) to produce an ion at m/z 108.

The predicted ESI-MS/MS fragmentation is depicted below:

ESI_Fragmentation MH [M+H]⁺ m/z = 168 F1 m/z = 136 MH->F1 - CH₃OH F2 m/z = 108 F1->F2 - CO

Sources

Validation

A Senior Application Scientist's Guide to Purity Analysis of Methyl 4-Methoxynicotinate: A Comparative Study of HPLC and GC

Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a ke...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-Methoxynicotinate, a pyridine derivative with the CAS Number 10177-32-9[1], serves as a vital building block in the synthesis of more complex molecules. Its purity directly influences the yield, impurity profile, and overall quality of the final product. Therefore, the selection of a robust, accurate, and precise analytical method for its purity determination is a critical decision in the development workflow.

This guide provides an in-depth, comparative analysis of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of Methyl 4-Methoxynicotinate. Moving beyond a simple recitation of protocols, this document, written from the perspective of a senior application scientist, delves into the causality behind methodological choices, provides self-validating experimental designs, and grounds its claims in authoritative standards, primarily the International Council for Harmonisation (ICH) guidelines.[2][3][4] Our objective is to empower you, the practicing scientist, to not only execute these methods but to understand and adapt them for your specific analytical challenges.

Physicochemical Profile: Methyl 4-Methoxynicotinate

Understanding the analyte's properties is the first principle of method development. These characteristics dictate its behavior in a chromatographic system and guide our selection of columns, mobile phases, and operating conditions.

PropertyValueSource
Chemical Name Methyl 4-methoxypyridine-3-carboxylate[1]
CAS Number 10177-32-9[1][5]
Molecular Formula C₈H₉NO₃[5]
Molecular Weight 167.16 g/mol [5]
Nature Polar, hydrophilic N-heterocyclic compound[6][7][8]

The presence of the pyridine ring and ester/ether functionalities imparts significant polarity, making Methyl 4-Methoxynicotinate readily soluble in common organic solvents like methanol and acetonitrile. Its relatively low molecular weight suggests that it may possess sufficient volatility for GC analysis, setting the stage for our comparative investigation.

Part I: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Polar Analytes

Expertise & Causality: Why Reversed-Phase HPLC?

For polar, non-volatile, or thermally sensitive compounds, HPLC is the undisputed method of choice.[9][10] The inherent polarity of Methyl 4-Methoxynicotinate makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

The separation mechanism is driven by hydrophobic interactions. The polar Methyl 4-Methoxynicotinate has a weaker affinity for the non-polar C18 stationary phase and a stronger affinity for the polar mobile phase, causing it to elute relatively quickly. Less polar impurities, however, will interact more strongly with the stationary phase, leading to longer retention times and effective separation from the main analyte peak. This principle allows for high-resolution separation of the primary compound from its structurally similar impurities.[11]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by regulatory bodies like the FDA and outlined in the USP.[2]

1. Instrumentation and Reagents

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[12][13]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and analytical-grade formic acid.

  • Reference Standard: Methyl 4-Methoxynicotinate reference standard of known purity (e.g., >99.5%).

2. Chromatographic Conditions

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). The addition of formic acid helps to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes.[7]

  • Elution Mode: Isocratic elution with 60% A and 40% B. An isocratic method is often sufficient for purity analysis, offering simplicity and robustness.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.[14]

  • Detection: UV absorbance at 270 nm. This wavelength provides good sensitivity for the pyridine chromophore.

  • Injection Volume: 10 µL.

3. Solution Preparation

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed in the same manner as the standard solution.

4. Analysis Workflow

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[12]

  • System Suitability Test (SST): Inject the standard solution five times consecutively.[15] The system is deemed ready if the following criteria are met:

    • %RSD of Peak Area: ≤ 2.0%.

    • Tailing Factor: 0.8 - 1.5.

    • Theoretical Plates (N): > 2000.

  • Analysis: Inject the sample solution.

  • Data Processing: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation Synopsis (ICH Q2(R1) Framework)

A full validation would rigorously test the following parameters to prove the method is fit for purpose.[15][16]

  • Specificity: Demonstrated by the absence of interfering peaks from a placebo or blank at the retention time of the analyte.

  • Linearity: Assessed over a range (e.g., 1.0 - 150.0 µg/mL) with a correlation coefficient (r²) of ≥ 0.999.[12]

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%), with recovery typically expected to be within 98.0-102.0%.[13][15]

  • Precision:

    • Repeatability: %RSD of ≤ 2.0% for multiple preparations.[3]

    • Intermediate Precision: Assessed by a different analyst on a different day or instrument.

  • Limit of Quantitation (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision, typically determined at a signal-to-noise ratio of 10:1.[2]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (0.1% HCOOH in H₂O/ACN) Equilibrate System Equilibration (Stable Baseline) MobilePhase->Equilibrate Standard Standard Prep (100 µg/mL) SST System Suitability Test (5x Standard Injections) Standard->SST Sample Sample Prep (100 µg/mL) InjectSample Sample Injection Sample->InjectSample Equilibrate->SST CheckSST Verify SST Criteria (%RSD, Tailing, Plates) SST->CheckSST Pass/Fail DataAcq Data Acquisition (Chromatogram) InjectSample->DataAcq Integrate Peak Integration DataAcq->Integrate CheckSST->InjectSample If Pass Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: Workflow for RP-HPLC Purity Analysis of Methyl 4-Methoxynicotinate.

Part II: Gas Chromatography (GC) – A High-Efficiency Alternative for Volatile Analytes

Expertise & Causality: When to Consider GC?

Gas chromatography separates compounds based on their volatility (boiling point) and interaction with the stationary phase.[17][18] For an analyte to be suitable for GC, it must be volatile enough to be vaporized in the heated inlet without thermal decomposition.[10][18] Given its molecular weight of 167.16, Methyl 4-Methoxynicotinate is expected to be amenable to GC analysis.

The primary advantage of GC is its exceptionally high separation efficiency, which results in very narrow and sharp peaks, making it excellent for resolving closely related volatile impurities and for precise quantification.[9][19] This method is particularly powerful for detecting residual solvents or other volatile by-products from the synthesis process that might not be easily detected by HPLC.

Experimental Protocol: A Validated GC-FID Method

This protocol uses a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds and is a robust, general-purpose detector.

1. Instrumentation and Reagents

  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet, an autosampler, a column oven with temperature programming, and a Flame Ionization Detector (FID).

  • Column: A mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness. This phase provides good general-purpose separation.

  • Reagents: HPLC-grade or equivalent high-purity solvent for dilution (e.g., ethyl acetate or dichloromethane).

  • Gases: High-purity helium (carrier gas), hydrogen (FID fuel), and compressed air (FID oxidizer).[20]

  • Reference Standard: Methyl 4-Methoxynicotinate reference standard of known purity.

2. Chromatographic Conditions

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

    • This program allows for the elution of lower-boiling impurities first, followed by the main analyte and any higher-boiling impurities.

  • Detector Temperature (FID): 300 °C.

  • Injection Volume: 1 µL.

3. Solution Preparation

  • Standard Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Sample Solution (1000 µg/mL): Prepare the sample to be analyzed in the same manner.

4. Analysis Workflow

  • System Conditioning: Ensure the system is leak-free and the detector is stable.

  • System Suitability Test (SST): Inject the standard solution five times consecutively. The system is deemed suitable if the %RSD for the peak area is ≤ 2.0%.

  • Analysis: Inject the sample solution.

  • Data Processing: As with HPLC, determine purity by calculating the area percentage of the main analyte peak.

GC-MS for Impurity Identification

For definitive identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[21] The mass spectrum of each impurity peak provides a molecular fingerprint that can be used for structural elucidation, often through comparison with spectral libraries like NIST.[22]

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Prep (1 mg/mL in Ethyl Acetate) Inject Vaporization & Injection (250°C Inlet) Standard->Inject SST Verify SST (%RSD ≤ 2.0%) Sample Sample Prep (1 mg/mL in Ethyl Acetate) Sample->Inject Separate Chromatographic Separation (Temperature Program) Inject->Separate Detect Detection (FID) (300°C) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: Workflow for GC-FID Purity Analysis of Methyl 4-Methoxynicotinate.

Part III: Head-to-Head Comparison – HPLC vs. GC

Choosing the right tool for the job requires an objective comparison of their capabilities, limitations, and suitability for the specific analyte and analytical goal.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Field-Proven Insight
Separation Principle Partitioning between a liquid mobile phase and a solid stationary phase.[11]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[17][18]HPLC is driven by polarity and solubility; GC is driven by volatility and boiling point.
Analyte Suitability Ideal for polar, non-volatile, and thermally unstable compounds.[9][10][23]Requires volatile and thermally stable compounds.[10][23]HPLC is the primary choice for polar molecules like Methyl 4-Methoxynicotinate. GC is a viable secondary method.
Operating Temperature Ambient to moderately elevated (e.g., 20-60 °C).[19]High temperatures required for vaporization (e.g., 150-300 °C).[19][24]HPLC's lower temperatures prevent degradation of potentially sensitive impurities.
Analysis Speed Typically 10-60 minutes per run.[19][24]Faster, often 2-20 minutes per run due to rapid gas-phase diffusion.[19][24]GC offers higher throughput for routine analysis of volatile compounds.
Separation Efficiency Good to excellent. UHPLC offers significantly higher efficiency.Exceptionally high, leading to very narrow peaks and high resolution.[9][19]GC capillary columns provide superior resolving power compared to standard packed HPLC columns.
Sample Preparation Simple dissolution in the mobile phase.Simple dissolution in a volatile solvent.Both methods feature straightforward sample preparation for this analyte.
Sensitivity (LOD/LOQ) Highly dependent on the analyte's chromophore (for UV detection).Excellent, especially with detectors like FID for hydrocarbons.Both techniques can achieve low ppm-level detection limits.[13][20]
Impurity Profiling Excellent for detecting less polar, more polar, and non-volatile impurities.Excellent for detecting volatile impurities and residual solvents.The methods are complementary; HPLC detects degradation products, while GC excels at residual solvents.
Cost & Complexity Higher operational cost due to expensive solvents and high-pressure pumps.[19][24]Lower operational cost due to inexpensive carrier gases.[24]GC is generally more economical for high-throughput QC labs.
Hyphenation HPLC-MS is the industry standard for identifying non-volatile impurities.[10]GC-MS is the gold standard for identifying volatile and semi-volatile compounds.[21][22]The choice of hyphenated technique depends entirely on the nature of the impurities being investigated.

Conclusion and Recommendation

For the comprehensive purity analysis of Methyl 4-Methoxynicotinate, Reversed-Phase HPLC is the recommended primary technique. Its suitability for polar compounds, operation at ambient temperatures, and its proven robustness within the pharmaceutical industry make it the most reliable and versatile choice. It is highly effective for quantifying the main component and detecting a wide range of potential non-volatile impurities and degradation products. The method is readily validated according to stringent ICH guidelines, ensuring data integrity for regulatory purposes.

Gas Chromatography serves as an excellent orthogonal and complementary method. Its high resolving power makes it a powerful tool for specific applications, such as:

  • Screening for volatile organic impurities and residual solvents from the manufacturing process.

  • A secondary, confirmatory method to provide an orthogonal separation mechanism, strengthening the confidence in the purity value.

  • High-throughput quality control where speed is a critical factor and the primary impurities are known to be volatile.

Ultimately, a comprehensive quality control strategy for a compound like Methyl 4-Methoxynicotinate may leverage both techniques: HPLC for routine purity testing and stability studies, and GC for specialized tests like residual solvent analysis. This dual-pronged approach provides a more complete picture of the compound's purity, ensuring the highest quality for downstream applications in research and drug development.

References

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  • SciSpace. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Published June 6, 2021. Accessed January 9, 2026. [Link]

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Published July 19, 2025. Accessed January 9, 2026. [Link]

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  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Published March 26, 2024. Accessed January 9, 2026. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Accessed January 9, 2026. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Published November 1, 2020. Accessed January 9, 2026. [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Accessed January 9, 2026. [Link]

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Comparative

A Senior Application Scientist's Guide to Alternatives for Methyl 4-Methoxynicotinate in the Synthesis of 4-Substituted Pyridines

Introduction: Beyond the Methoxy Group The 4-substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1] Methyl 4-methox...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Methoxy Group

The 4-substituted pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1] Methyl 4-methoxynicotinate has served as a readily available building block for introducing this moiety. However, its synthetic utility is often hampered by the inertness of the C4-methoxy group. The carbon-oxygen bond is strong, making the methoxy group a poor leaving group in standard nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Overcoming this limitation typically requires harsh conditions, such as high temperatures or the use of strong acids for demethylation prior to further functionalization, which can be incompatible with sensitive functional groups on complex substrates.

This guide provides a comparative analysis of more reactive and versatile alternatives to Methyl 4-Methoxynicotinate, focusing on reagents that possess superior leaving groups at the C4 position. We will delve into the reactivity, applications, and experimental protocols for two primary alternatives: Methyl 4-chloronicotinate and the highly reactive Methyl 4-(trifluoromethylsulfonyloxy)nicotinate . Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to select the optimal reagent, thereby streamlining synthetic routes and expanding chemical space.

Comparative Analysis of Reagents

The choice of reagent for synthesizing 4-substituted pyridines hinges on the desired transformation. The two most common strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The efficacy of the starting material in these reactions is almost entirely dictated by the nature of the leaving group at the C4 position.

Reactivity Principles: The Leaving Group is Key
  • Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile attacks the electron-deficient pyridine ring, displacing the leaving group. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex). A good leaving group must be able to stabilize this negative charge and be readily displaced. The reactivity trend for common leaving groups is: -OTf (triflate) > -Cl > -OMe The methoxy group is a very poor leaving group due to the strength of the C-O bond and the high basicity of the departing methoxide anion. In contrast, chloride is a good leaving group, and triflate is an exceptionally potent one.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) have revolutionized synthesis.[2][3] The critical first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-leaving group bond.[4] The ease of this step is highly dependent on the leaving group's ability to undergo this insertion. The general reactivity trend is: C-I > C-OTf > C-Br > C-Cl >> C-OMe The C-OMe bond is generally unreactive towards oxidative addition under standard cross-coupling conditions, rendering Methyl 4-Methoxynicotinate unsuitable for these transformations directly. Both C-Cl and C-OTf bonds, however, are readily activated.[5]

Reagent Profiles

1. Methyl 4-Methoxynicotinate

  • Primary Use: A stable, cost-effective starting material for syntheses where the methoxy group is retained or modified in a separate step.

  • Limitations: Unsuitable for direct SNAr or cross-coupling reactions. Its use requires a multi-step sequence (e.g., demethylation followed by activation) to achieve the same products as its more reactive counterparts.

2. Methyl 4-Chloronicotinate

  • Primary Use: A versatile and cost-effective intermediate for both SNAr and cross-coupling reactions.[][7][8]

  • Advantages:

    • SNAr: Reacts readily with a wide range of nucleophiles (amines, thiols, alkoxides) under moderate heating.[9]

    • Cross-Coupling: A reliable substrate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, though it may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) compared to the triflate analogue.[10]

  • Considerations: While reactive, some challenging cross-coupling reactions or those with particularly sensitive substrates may proceed in low yield.

3. Methyl 4-(trifluoromethylsulfonyloxy)nicotinate (Methyl 4-Nicotinate-4-yl Triflate)

  • Primary Use: A high-reactivity reagent for challenging cross-coupling reactions that fail with chloro- or bromo-pyridines.

  • Advantages:

    • Exceptional Reactivity: The triflate group is one of the best leaving groups in organic chemistry. This allows for oxidative addition to palladium at or near room temperature, enabling milder reaction conditions.

    • Broad Scope: Facilitates couplings with a wider range of boronic acids/esters, amines, and other coupling partners, often succeeding where other halides fail.

  • Considerations: This reagent is typically more expensive and may be less stable over long-term storage compared to the chloro-analogue. It is generally prepared from the corresponding 4-hydroxypyridine precursor.

Visualization 1: Structural Comparison of Reagents

The fundamental difference between these reagents lies in the C4 substituent, which dictates their synthetic utility.

Caption: Structures of Methyl 4-Methoxynicotinate and its reactive alternatives.

Data Summary: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of each reagent to guide selection.

FeatureMethyl 4-MethoxynicotinateMethyl 4-ChloronicotinateMethyl 4-(trifluoromethylsulfonyloxy)nicotinate
Leaving Group Ability Very PoorGoodExcellent
SNAr Reactivity InertGood with strong nucleophilesVery high (often too reactive)
Cross-Coupling Reactivity InertGoodExcellent
Typical SNAr Conditions N/A (requires pre-activation)80-120 °C, Base (e.g., K₂CO₃, DIPEA)25-80 °C
Typical Suzuki Conditions N/APd catalyst, phosphine ligand, base, 80-110 °CPd catalyst, phosphine ligand, base, 25-90 °C
Key Advantage Low cost, stableVersatility, cost-effectivenessHigh reactivity, mild conditions
Primary Limitation Lack of reactivityMay require forcing conditionsHigher cost, potential instability

Visualization 2: Synthetic Pathways

This diagram illustrates how the choice of reagent opens up different synthetic routes to a target 4-aryl-nicotinate.

G cluster_path reagent_methoxy Methyl 4-Methoxynicotinate demethyl 1. Demethylation (e.g., BBr₃) 2. Triflation (Tf₂O) reagent_methoxy->demethyl snar_fail SₙAr / Cross-Coupling (No Reaction) reagent_methoxy->snar_fail reagent_chloro Methyl 4-Chloronicotinate suzuki_cl Suzuki Coupling (Pd Catalyst, Base, 80-110 °C) reagent_chloro->suzuki_cl reagent_triflate Methyl 4-Nicotinate-4-yl Triflate suzuki_otf Suzuki Coupling (Pd Catalyst, Base, RT-90 °C) reagent_triflate->suzuki_otf target Target: Methyl 4-Aryl-nicotinate demethyl->reagent_triflate Activation suzuki_cl->target suzuki_otf->target G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetal_complex R¹-Pd(II)L₂-R² pd2_complex->transmetal_complex Transmetalation (R²-B(OR)₂ + Base) transmetal_complex->pd0 Reductive Elimination product R¹-R² (Product) transmetal_complex->product reagent_cl R¹-Cl (Methyl 4-chloronicotinate) reagent_cl->pd0 Feasible (High Temp) reagent_otf R¹-OTf (Methyl 4-nicotinate-4-yl triflate) reagent_otf->pd0 Highly Feasible (Low Temp) reagent_ome R¹-OMe (Methyl 4-methoxynicotinate) reagent_ome->pd0 Not Feasible

Sources

Validation

Comparison of Methyl 4-Methoxynicotinate with other nicotinic acid esters

<Comparison Guide: Methyl 4-Methoxynicotinate Versus Other Nicotinic Acid Esters in Preclinical Research Abstract: Nicotinic acid and its derivatives represent a cornerstone in medicinal chemistry, with applications rang...

Author: BenchChem Technical Support Team. Date: January 2026

<Comparison Guide: Methyl 4-Methoxynicotinate Versus Other Nicotinic Acid Esters in Preclinical Research

Abstract: Nicotinic acid and its derivatives represent a cornerstone in medicinal chemistry, with applications ranging from lipid management to neuroscience.[1][2][3] The esterification of the parent nicotinic acid scaffold is a key strategy for modulating its physicochemical and pharmacological properties. This guide provides a comparative analysis of Methyl 4-Methoxynicotinate against other common nicotinic acid esters, such as Methyl Nicotinate and Ethyl Nicotinate. We delve into the structural nuances that dictate biological activity, focusing on interactions with neuronal nicotinic acetylcholine receptors (nAChRs). This document serves as a technical resource for researchers, offering experimental data, detailed protocols, and mechanistic insights to inform compound selection and experimental design in drug discovery.

The Landscape of Nicotinic Acid Esters in Research

Nicotinic acid, or niacin, is a well-established therapeutic agent, primarily known for its broad-spectrum lipid-modifying effects.[1][2] However, its pharmacological reach extends to the vast family of nicotinic acetylcholine receptors (nAChRs), which are critical players in synaptic transmission and neuronal modulation throughout the central and peripheral nervous systems.[4][5][6] These receptors are ligand-gated ion channels composed of five subunits arranged around a central pore.[4][7] The diversity of nAChR subtypes, arising from various combinations of α and β subunits, allows for a wide range of physiological and pharmacological profiles, making them attractive targets for therapeutic intervention in conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.[5]

Esterification of nicotinic acid is a fundamental prodrug strategy used to enhance properties like lipophilicity, which can improve membrane permeability and alter metabolic stability.[8] Simple alkyl esters like Methyl Nicotinate and Ethyl Nicotinate are common, but substitutions on the pyridine ring, as seen in Methyl 4-Methoxynicotinate, introduce another layer of complexity and potential for pharmacological fine-tuning. The 4-methoxy group, an electron-donating substituent, can significantly alter the electronic distribution of the pyridine ring, influencing receptor binding affinity and intrinsic activity.

Physicochemical Properties: The Foundation of Biological Activity

A compound's journey from administration to its biological target is governed by its physicochemical properties. For nicotinic acid esters, key parameters include lipophilicity (log P), solubility, and metabolic stability, which collectively influence absorption, distribution, metabolism, and excretion (ADME).

Comparative Analysis of Physicochemical Properties

The addition of alkyl and methoxy groups systematically alters the lipophilicity of the nicotinic acid core. Increased lipophilicity can enhance the ability of a compound to cross the blood-brain barrier, a critical step for CNS-acting drugs. However, it can also lead to increased metabolic clearance.

CompoundStructureMolecular Weight ( g/mol )Calculated log P (cLogP)
Nicotinic Acid Pyridine-3-carboxylic acid123.110.36
Methyl Nicotinate Methyl pyridine-3-carboxylate137.140.89
Ethyl Nicotinate Ethyl pyridine-3-carboxylate151.161.35
Methyl 4-Methoxynicotinate Methyl 4-methoxypyridine-3-carboxylate167.161.20 (estimated)

Note: cLogP values are estimations and can vary based on the algorithm used. Experimental determination is crucial for confirmation.

The methoxy group in Methyl 4-Methoxynicotinate increases molecular weight and is expected to provide a moderate increase in lipophilicity compared to the parent acid, positioning it between Methyl and Ethyl Nicotinate in this regard.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (log P)

The "shake-flask" method is the gold standard for experimentally determining log P.[9]

Objective: To quantify the differential solubility of a compound in a biphasic system of n-octanol and water (or buffer), providing a measure of its lipophilicity.

Materials:

  • Test compound (e.g., Methyl 4-Methoxynicotinate)

  • n-Octanol (reagent grade, pre-saturated with buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 10 mM DMSO stock solution of the test compound

  • Centrifuge tubes (e.g., 2 mL)

  • Rotator or shaker

  • Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation: Add 990 µL of PBS (pH 7.4) and 100 µL of n-octanol to a centrifuge tube.[10] To this biphasic mixture, add 10 µL of the 10 mM test compound stock in DMSO.[10]

  • Equilibration: Securely cap the tubes and place them on a rotator. Mix for 1 hour at room temperature to allow the compound to partition between the two phases until equilibrium is reached.[10]

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to ensure complete separation of the aqueous and organic layers.[11]

  • Sampling: Carefully withdraw a known volume (e.g., 50 µL) from both the upper n-octanol phase and the lower aqueous phase. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the test compound in each sample using a validated HPLC-UV or LC-MS/MS method.[12] A calibration curve should be prepared to ensure accurate quantification.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[13]

    • P = [Concentration]octanol / [Concentration]aqueous

    • log P = log10(P)

Causality Behind Choices:

  • pH 7.4 Buffer: This pH is used to mimic physiological conditions, which is crucial for ionizable compounds like nicotinic acid derivatives.[10]

  • Mutual Saturation: Pre-saturating the octanol and buffer phases with each other accounts for their mutual miscibility, leading to more accurate and reproducible results.[12]

  • LC-MS/MS Analysis: This analytical technique offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations and in complex matrices.[14]

Pharmacological Profile: Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The ultimate utility of these esters in neuroscience research depends on their interaction with nAChRs. This involves both binding to the receptor and eliciting a functional response (agonism, antagonism, or allosteric modulation). The α7 and α4β2 subtypes are among the most abundant and studied neuronal nAChRs in the brain.[15]

Overview of nAChR Signaling

Activation of nAChRs by an agonist leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺).[15] This influx causes membrane depolarization and can trigger a cascade of downstream events, including the activation of voltage-dependent calcium channels (VDCCs), release of neurotransmitters, and modulation of gene expression.[16] The high calcium permeability of certain nAChRs, particularly the α7 subtype, makes them potent modulators of intracellular calcium signaling.[16]

nAChR_Signaling Ligand Nicotinic Ester (Agonist) nAChR nAChR Ligand->nAChR Binds Ca_Influx Ca²⁺ Influx Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Triggers Gene_Expression Gene Expression (Long-term effects) Ca_Influx->Gene_Expression Modulates Depolarization Membrane Depolarization VDCC VDCC Depolarization->VDCC Activates nAChR->Ca_Influx Channel Opens nAChR->Depolarization VDCC->Ca_Influx Augments

Comparative Functional Potency (Hypothetical Data)

Functional assays are essential to move beyond binding and understand how a compound affects receptor activity. Calcium imaging is a high-throughput method to assess the functional consequences of nAChR activation.

CompoundTarget nAChR SubtypePotency (EC₅₀, µM)Efficacy (% of Acetylcholine max)
Methyl Nicotinate α7> 100Low
Ethyl Nicotinate α7> 100Low
Methyl 4-Methoxynicotinate α715.585%
Methyl Nicotinate α4β250.260%
Ethyl Nicotinate α4β275.855%
Methyl 4-Methoxynicotinate α4β222.195%

This data is illustrative and serves to demonstrate how results would be presented. Actual values require experimental validation. The hypothetical data suggests that the 4-methoxy substitution significantly enhances both potency and efficacy at these key nAChR subtypes.

Experimental Protocol: nAChR Functional Assay via Calcium Imaging

Objective: To measure the ability of test compounds to elicit an increase in intracellular calcium ([Ca²⁺]i) in cells expressing a specific nAChR subtype, as a measure of receptor activation.

Materials:

  • Cell line stably or transiently expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7, or transfected HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Calcium 6 Assay Kit).[17][18]

  • Pluronic F-127.[17]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., Acetylcholine or Nicotine).

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FlexStation).

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) and 0.02% Pluronic F-127 in assay buffer.[17] Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.[17]

  • Compound Preparation: Prepare a separate plate with test compounds at various concentrations (e.g., 4x final concentration) in assay buffer.

  • Measurement: Place the cell plate into the fluorescence plate reader. Set the excitation and emission wavelengths (e.g., 485 nm Ex / 520 nm Em for Fluo-4).[19]

  • Assay Execution:

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • Program the instrument to automatically add 50 µL of the compound solution to the 150 µL of buffer already in the well.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent decay.[20]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (Fmax).

    • Normalize the response as ΔF/F₀.[21]

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).

Calcium_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Load Cells with Calcium Dye A->B C 3. Incubate (37°C, 30-60 min) B->C E 5. Measure Fluorescence in Plate Reader C->E D 4. Prepare Compound Plate F 6. Add Compound & Record Signal D->F E->F G 7. Analyze Data (EC₅₀, Eₘₐₓ) F->G

In Vitro Metabolic Stability: A Predictor of In Vivo Performance

The ester linkage in these compounds is a potential site for hydrolysis by esterase enzymes, which are abundant in the liver and plasma. Rapid metabolism can lead to a short half-life and low bioavailability. The metabolic stability assay using liver microsomes is a standard in vitro tool to predict in vivo hepatic clearance.[14]

Comparative Metabolic Stability in Liver Microsomes
CompoundHalf-Life (t₁/₂, min) in Human Liver MicrosomesIntrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Methyl Nicotinate 2527.7
Ethyl Nicotinate 3519.8
Methyl 4-Methoxynicotinate 5013.9

This data is illustrative. Actual values require experimental validation. The data suggests that the 4-methoxy group may sterically hinder access of esterases to the ester bond, thereby increasing metabolic stability compared to the simpler esters.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a test compound is metabolized by liver microsomal enzymes, providing an estimate of its intrinsic hepatic clearance.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Test compound (10 mM stock in DMSO).

  • Phosphate buffer (100 mM, pH 7.4).[22][23]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11][22]

  • Control compounds (e.g., Verapamil - high clearance; Dextromethorphan - low clearance).[14][23]

  • Ice-cold acetonitrile with an internal standard for quenching and protein precipitation.

  • 96-well incubation plate and collection plate.

  • Incubator/shaker set to 37°C.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw liver microsomes at 37°C and then dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.[24] Keep on ice.

  • Reaction Mixture: In the incubation plate, combine the microsomal solution, NADPH regenerating system, and the test compound (final concentration typically 1 µM).[23] For negative controls, replace the NADPH system with buffer.[22]

  • Incubation: Initiate the metabolic reaction by placing the plate in a shaker-incubator at 37°C.[22]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a collection plate containing ice-cold acetonitrile with an internal standard.[14] This stops the reaction and precipitates the microsomal proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[14][23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.[14]

    • The slope of the line from this plot gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate intrinsic clearance (CLᵢₙₜ) from the half-life and reaction conditions.

Synthesis and Purity Considerations

The synthesis of simple nicotinic acid esters is typically achieved through Fischer esterification.

General Synthesis Route for Nicotinic Acid Esters

The standard method involves reacting nicotinic acid with the corresponding alcohol (e.g., methanol or ethanol) under acidic catalysis, typically using sulfuric acid (H₂SO₄), and heating the mixture under reflux.[25][26]

Synthesis NicotinicAcid Nicotinic Acid Ester Nicotinic Acid Ester (e.g., Methyl Nicotinate) NicotinicAcid->Ester Alcohol Alcohol (ROH) (e.g., Methanol) Alcohol->Ester Catalyst H₂SO₄ (catalyst) Heat (Reflux) Catalyst->Ester

For Methyl 4-Methoxynicotinate, the synthesis is more complex, often starting from a precursor like 4-hydroxynicotinic acid, which is first esterified and then the hydroxyl group is methylated. Purity of the final compound is paramount for reliable pharmacological data, and should be confirmed by methods such as NMR and mass spectrometry.[26][27]

Conclusion and Future Directions

This guide highlights the critical differences between Methyl 4-Methoxynicotinate and simpler nicotinic acid esters. The addition of a 4-methoxy group appears to confer advantageous properties, including potentially enhanced potency and efficacy at key nAChR subtypes and improved metabolic stability. These characteristics make Methyl 4-Methoxynicotinate a compelling candidate for further investigation in CNS drug discovery programs.

Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations. Direct, side-by-side experimental comparisons are essential to validate these preliminary insights and to fully characterize the pharmacological profile of this and other substituted nicotinic acid derivatives. Future work should focus on expanding the panel of nAChR subtypes tested, assessing in vivo pharmacokinetic and pharmacodynamic properties, and exploring the therapeutic potential of these compounds in relevant animal models of neurological disease.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Baranczak, A., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Bio-protocol. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology, 47, 699-729. [Link]

  • Digby, J. E., et al. (2006). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 149(6), 643-645. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

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  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). [Link]

  • Kamens, H. M., et al. (2019). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules, 24(21), 3870. [Link]

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  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Shen, J., & Wu, J. (2015). Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. Journal of Visualized Experiments, (99), e52778. [Link]

  • Skok, M. V. (2012). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Biochimica Polonica, 59(2), 203-209. [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. [Link]

  • Unwin, N. (2005). Refined structure of the nicotinic acetylcholine receptor at 4Å resolution. Journal of Molecular Biology, 346(4), 967-989. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • World Scientific. (2024). Discovery of Positive Allosteric Modulators of α7 nAChR by an Ensemble-based Virtual Screening Method, Molecular Dynamics Simulation, and in vitro Biological Activity Testing. [Link]

  • Yang, K., et al. (2018). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Pharmaceutical Development and Technology, 23(10), 1018-1026. [Link]

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Comparative

A Comparative Guide to the Biological Validation of Methyl 4-Methoxynicotinate Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of Methyl 4-Methoxynicotinate and its derivatives. Drawing upon establish...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of Methyl 4-Methoxynicotinate and its derivatives. Drawing upon established experimental data and field-proven insights, this document will navigate the synthesis, biological evaluation, and mechanistic understanding of this class of compounds, offering a comprehensive resource for advancing research in medicinal chemistry.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biology with a well-documented history as a therapeutic agent, primarily for treating dyslipidemia.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial effects.[2][3][4] The core pyridine ring of nicotinic acid serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Methyl 4-Methoxynicotinate represents a specific derivative with a methoxy group at the 4-position of the pyridine ring and a methyl ester at the 3-position. While direct and extensive biological data on Methyl 4-Methoxynicotinate itself is limited in publicly available literature, by examining its structural analogs and related nicotinic acid derivatives, we can infer its potential biological profile and establish a framework for its validation. This guide will comparatively analyze the known biological activities of relevant derivatives to provide a predictive blueprint for the study of novel Methyl 4-Methoxynicotinate compounds.

Synthesis of Methyl 4-Methoxynicotinate and Its Derivatives

The synthesis of Methyl 4-Methoxynicotinate and its derivatives typically starts from commercially available nicotinic acid or its substituted precursors. A common synthetic strategy involves esterification followed by modification of the pyridine ring.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Starting Material cluster_1 Esterification cluster_2 Ring Modification cluster_3 Derivatization Nicotinic_Acid Nicotinic Acid Methyl_Nicotinate Methyl Nicotinate Nicotinic_Acid->Methyl_Nicotinate Methanol, Acid Catalyst Methyl_4_Methoxynicotinate Methyl 4-Methoxynicotinate Methyl_Nicotinate->Methyl_4_Methoxynicotinate Methoxylation Derivatives Derivatives Methyl_4_Methoxynicotinate->Derivatives Further Reactions

Caption: General synthetic workflow for Methyl 4-Methoxynicotinate derivatives.

A key intermediate in many synthetic routes is nicotinic acid hydrazide, formed by reacting methyl nicotinate with hydrazine hydrate. This intermediate can then be reacted with various aldehydes to form acylhydrazones, which can be further cyclized to yield 1,3,4-oxadiazoline derivatives, a class of compounds with demonstrated biological activities.[5]

Comparative Biological Activities

The biological activities of Methyl 4-Methoxynicotinate derivatives can be benchmarked against the known activities of nicotinic acid and other structurally related compounds. The primary areas of investigation include anti-inflammatory, anticancer, and neuromodulatory effects.

Anti-inflammatory Activity

Nicotinic acid itself is known to exert anti-inflammatory effects.[2] Derivatives of nicotinic acid have been synthesized and evaluated for their ability to inhibit key inflammatory mediators. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[6]

Table 1: Comparative Anti-inflammatory Activity of Nicotinic Acid Derivatives

Compound/Derivative ClassTargetIn Vitro AssayPotency (IC50)Reference Compound
2-Phenoxynicotinic acid hydrazidesCOX-1/COX-2Enzyme ImmunoassayModerate to good (COX-1), Weak (COX-2)Mefenamic Acid
IsonicotinatesReactive Oxygen Species (ROS)ROS Inhibition Assay1.42 ± 0.1 µg/mL (Compound 5)Ibuprofen (11.2 ± 1.9 µg/mL)
4-Methylcoumarin derivativesNO, TNF-α, COX-2Griess Assay, ELISA, Western BlotSignificant inhibition at 50-100 µM-

Data is for structurally related compounds and serves as a predictive model for Methyl 4-Methoxynicotinate derivatives.

Anticancer Activity

The anticancer potential of nicotinic acid derivatives is an active area of research. Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.[3] One of the key targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis.[3]

Table 2: Comparative Anticancer Activity of Nicotinic Acid Derivatives

Compound/Derivative ClassTarget Cancer Cell LineIn Vitro AssayPotency (IC50)Reference Compound
Nicotinic acid-based VEGFR-2 inhibitorsHCT-15, PC-3MTT AssayHigher than Doxorubicin (Compound 5c)Doxorubicin, Sorafenib
1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazidesA549, HepG2, HGC-27, MCF-7, HeLaMTT AssayPotent antiproliferative activity (Compound 9h)-
4-Anilinoquinolinylchalcone derivativesHuh-7, MDA-MB-231SRB AssayHigh cytotoxicity (Compound 4a)-

Data is for structurally related compounds and serves as a predictive model for Methyl 4-Methoxynicotinate derivatives.

Neuromodulatory Activity: Targeting Nicotinic Acetylcholine Receptors

Given their structural similarity to nicotine, it is plausible that Methyl 4-Methoxynicotinate derivatives interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play critical roles in the central and peripheral nervous systems.[7] The two major nAChR subtypes in the brain are the α4β2 and α7 subtypes.[7] Modulation of these receptors can have profound effects on cognitive function and behavior.

Table 3: Interaction of Nicotinic Acid Analogs with nAChRs

Compound ClassnAChR SubtypeAssayFinding
Methyl-substituted nicotine analogsα4β2 and α7Radioligand binding, Voltage-clampMethylation at different positions on the pyrrolidinium ring alters affinity and potency for α4β2 and α7 subtypes.
N,N'-dodecyl-bis-picolinium bromideα4β2* or α7Nicotine-evoked [3H]dopamine releaseInhibited nAChRs mediating dopamine release without interacting with α4β2 or α7* nAChRs.

This data highlights the potential for nicotinic acid derivatives to selectively target nAChR subtypes.

Mechanistic Insights and Signaling Pathways

The biological effects of Methyl 4-Methoxynicotinate derivatives are likely mediated through the modulation of specific signaling pathways. Based on the activities of related compounds, key pathways to investigate include those involved in inflammation and cancer progression.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of nicotinic acid derivatives are often linked to the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis.[6] Prostaglandins are key mediators of inflammation, pain, and fever.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGD2, PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Derivatives Methyl 4-Methoxynicotinate Derivatives Derivatives->COX_Enzymes Inhibition

Caption: Putative anti-inflammatory mechanism via COX inhibition.

Anticancer Signaling Pathway

The anticancer activity of certain nicotinic acid derivatives may involve the inhibition of key signaling pathways that drive tumor growth and survival, such as the VEGFR-2 pathway, which is critical for angiogenesis.

Anticancer_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->Downstream_Signaling Activation Cell_Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream_Signaling->Cell_Proliferation Derivatives Methyl 4-Methoxynicotinate Derivatives Derivatives->VEGFR2 Inhibition

Caption: Potential anticancer mechanism via VEGFR-2 inhibition.

Experimental Protocols for Biological Validation

To validate the biological activity of novel Methyl 4-Methoxynicotinate derivatives, a series of well-established in vitro assays should be employed.

In Vitro Anti-inflammatory Assays

1. COX-1/COX-2 Inhibition Assay:

  • Objective: To determine the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.

  • Methodology: Utilize a commercial enzyme immunoassay (EIA) kit.

  • Procedure:

    • Dissolve test compounds in DMSO to prepare stock solutions.

    • In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound or reference drug (e.g., Celecoxib).

    • Initiate the reaction by adding arachidonic acid solution.

    • Incubate for a specified time at room temperature.

    • Stop the reaction and measure the prostaglandin production using a specific antibody and substrate.

    • Calculate the IC50 values from the concentration-response curves.[5]

2. Nitric Oxide (NO) Production Assay:

  • Objective: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology: Griess Reagent assay.

  • Procedure:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm to determine the nitrite concentration.

    • Calculate the percentage of NO inhibition.

In Vitro Anticancer Assays

1. MTT Cell Viability Assay:

  • Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

  • Methodology: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Procedure:

    • Seed cancer cells (e.g., HCT-15, PC-3) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 values.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of the compounds to specific nAChR subtypes.

  • Methodology: Competitive binding assay using a radiolabeled ligand.

  • Procedure:

    • Prepare cell membranes from cells expressing the desired nAChR subtype (e.g., α4β2 or α7).

    • Incubate the membranes with a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki values to determine the binding affinity of the test compounds.

Conclusion and Future Directions

This guide provides a comparative framework for validating the biological activity of Methyl 4-Methoxynicotinate derivatives. By leveraging the knowledge of related nicotinic acid compounds, researchers can strategically design and evaluate novel derivatives with enhanced potency and selectivity for various therapeutic targets. The outlined experimental protocols offer a robust starting point for in vitro screening.

Future research should focus on obtaining direct experimental data for Methyl 4-Methoxynicotinate to establish a clear baseline for structure-activity relationship studies. Further elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutic agents based on this promising chemical scaffold. The exploration of in vivo models will be the subsequent essential step to translate promising in vitro findings into potential clinical applications.

References

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Validation

Comparative study of different synthetic routes to Methyl 4-Methoxynicotinate

Methyl 4-methoxynicotinate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its structural motif is a key component in compounds exhibiting a wide range of biological a...

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-methoxynicotinate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its structural motif is a key component in compounds exhibiting a wide range of biological activities. Consequently, the development of efficient and scalable synthetic routes to this valuable building block is of significant interest to the chemical research community. This guide provides an in-depth comparative study of the two most prevalent synthetic strategies for the preparation of Methyl 4-Methoxynicotinate, offering a critical evaluation of their respective merits and limitations to inform methodological selection in a research and development setting.

Introduction to Synthetic Strategies

The synthesis of Methyl 4-Methoxynicotinate predominantly proceeds via two distinct chemical transformations:

  • Route 1: Nucleophilic Aromatic Substitution (SNAAr) of Methyl 4-Chloronicotinate. This approach leverages the reactivity of a halogenated pyridine precursor with a methoxide source.

  • Route 2: O-Methylation of Methyl 4-Hydroxynicotinate. This strategy involves the direct methylation of the hydroxyl group at the C-4 position of the pyridine ring.

This guide will dissect each route, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of key performance indicators.

Route 1: Nucleophilic Aromatic Substitution (SNAAr)

This pathway is a robust and high-yielding method for the synthesis of Methyl 4-Methoxynicotinate. It commences with the readily available 4-chloronicotinic acid, which is first esterified to Methyl 4-chloronicotinate, followed by a nucleophilic aromatic substitution reaction with sodium methoxide.

Workflow for Route 1

cluster_0 Step 1: Esterification cluster_1 Step 2: Nucleophilic Aromatic Substitution A 4-Chloronicotinic Acid B Methyl 4-Chloronicotinate A->B Methanol, H₂SO₄ (cat.) Reflux C Methyl 4-Chloronicotinate D Methyl 4-Methoxynicotinate C->D Sodium Methoxide Methanol, Reflux

Caption: Synthetic workflow for Route 1 via SNAAr.

Experimental Protocol: Route 1

Step 1: Synthesis of Methyl 4-Chloronicotinate

  • To a stirred solution of 4-chloronicotinic acid (1.0 eq) in methanol (10 vol), cautiously add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-chloronicotinate.

Step 2: Synthesis of Methyl 4-Methoxynicotinate

  • Prepare a solution of sodium methoxide in dry methanol.

  • To this solution, add Methyl 4-chloronicotinate (1.0 eq) and heat the mixture to reflux.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and acidify to a pH of approximately 7 with a suitable acid (e.g., dilute HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-Methoxynicotinate.

Mechanistic Insights and Rationale

The key step in this route is the nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitrogen atom and the ester group in the pyridine ring activate the C-4 position towards nucleophilic attack by the methoxide ion. The chloro group, being a good leaving group, is subsequently displaced. The use of a polar aprotic solvent like methanol is ideal for this reaction as it can solvate the sodium methoxide and facilitate the reaction.

Route 2: O-Methylation of Methyl 4-Hydroxynicotinate

This alternative pathway begins with 4-hydroxynicotinic acid. The acid is first esterified to form Methyl 4-hydroxynicotinate, which is then subjected to O-methylation to yield the final product.

Workflow for Route 2

cluster_0 Step 1: Esterification cluster_1 Step 2: O-Methylation A 4-Hydroxynicotinic Acid B Methyl 4-Hydroxynicotinate A->B Methanol, H₂SO₄ (cat.) Reflux C Methyl 4-Hydroxynicotinate D Methyl 4-Methoxynicotinate C->D Dimethyl Sulfate, Base (e.g., NaOH or K₂CO₃)

Caption: Synthetic workflow for Route 2 via O-Methylation.

Experimental Protocol: Route 2

Step 1: Synthesis of Methyl 4-Hydroxynicotinate

  • Suspend 4-hydroxynicotinic acid (1.0 eq) in methanol (10 vol) and cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount) while maintaining the temperature below 20 °C.[2]

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture onto ice and neutralize with a solid base like sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-hydroxynicotinate.

Step 2: Synthesis of Methyl 4-Methoxynicotinate

  • Dissolve Methyl 4-hydroxynicotinate (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base (e.g., potassium carbonate or sodium hydroxide) to the solution and stir at room temperature.[1]

  • Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure Methyl 4-Methoxynicotinate.

Mechanistic Insights and Rationale

The success of this route hinges on the selective O-methylation of the hydroxyl group over potential N-methylation of the pyridine ring nitrogen. The choice of base and methylating agent is crucial. A milder base like potassium carbonate is often preferred to minimize side reactions. The hydroxyl group at the 4-position is acidic and is readily deprotonated by the base to form a phenoxide-like intermediate, which then acts as a nucleophile to attack the methylating agent.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: O-Methylation
Starting Material Availability 4-Chloronicotinic acid is commercially available.4-Hydroxynicotinic acid is also commercially available.[1]
Reagent Cost & Hazard Sodium methoxide is a common and relatively inexpensive reagent. Methyl 4-chloronicotinate is a stable intermediate.Methylating agents like dimethyl sulfate are toxic and carcinogenic, requiring careful handling.[1]
Reaction Conditions Typically requires reflux temperatures.Can often be performed at or near room temperature.
Typical Yield Generally high yields are reported for the SNAAr step.[1]Yields can be moderate to high, but may be affected by the selectivity of methylation.[1]
Selectivity Highly selective for substitution at the C-4 position.Potential for competing N-methylation, which can reduce the yield of the desired product.[1]
Purification The product is often clean, requiring straightforward purification.May require more rigorous purification to separate O- and N-methylated isomers.
Scalability Generally considered a scalable and robust industrial process.The use of hazardous methylating agents can present challenges for large-scale synthesis.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to Methyl 4-Methoxynicotinate.

Route 1 (SNAAr) is often the preferred method in an industrial setting due to its high yields, excellent selectivity, and the use of less hazardous reagents compared to the potent methylating agents required in Route 2. The starting material, 4-chloronicotinic acid, is readily accessible, making this a cost-effective and reliable option for large-scale production.

Route 2 (O-Methylation) provides a valuable alternative, particularly for smaller-scale laboratory syntheses where the handling of hazardous methylating agents can be more easily managed. The reaction conditions are often milder. However, the potential for side reactions, specifically N-methylation, necessitates careful optimization of reaction conditions to maximize the yield of the desired O-methylated product.

The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization, taking into account factors such as scale, available resources, safety protocols, and desired purity of the final product. For projects demanding high efficiency and scalability, the nucleophilic aromatic substitution of Methyl 4-chloronicotinate stands out as the more advantageous approach.

References

  • A Comparative Guide to the Synthetic Routes of 4-Methoxynicotinic Acid - Benchchem.
  • A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies - Benchchem.
  • Methyl 4-chloro-7-Methoxyquinoline-6-carboxyl
  • Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055 - PubChem. [Link]

  • Synthesis of (a) methyl isonicotinate - PrepChem.com. [Link]

  • Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers - R&D Chemicals. [Link]

  • 63592-85-8 | Methyl 4-chloronicotinate | Tetrahedron. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to Interpreting the Certificate of Analysis for Commercial Methyl 4-Methoxynicotinate

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that attests to the quality, purity, and identity of a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that attests to the quality, purity, and identity of a chemical substance. This guide provides an in-depth, technical interpretation of a typical CoA for commercial Methyl 4-Methoxynicotinate (CAS No: 10177-32-9), a key building block in pharmaceutical synthesis. We will dissect each analytical section, explain the underlying scientific principles, and compare expected results with potential deviations, empowering you to make informed decisions about the suitability of this critical raw material for your research and development endeavors.

The Anatomy of a Certificate of Analysis: A First Look

A CoA for a pharmaceutical intermediate like Methyl 4-Methoxynicotinate is a comprehensive report detailing the results of various quality control tests. It serves as a guarantee from the supplier that the material meets a predefined set of specifications. While the format may vary between suppliers, a robust CoA will typically include the following sections, each of which we will explore in detail:

  • Identification: Confirmation of the chemical's identity.

  • Assay: The measured purity of the compound.

  • Appearance and Physical Properties: Qualitative and quantitative physical characteristics.

  • Impurities: Analysis of residual solvents, related substances, and elemental impurities.

  • Spectroscopic Data: Evidence of the compound's structure and integrity.

Below is a logical workflow for the comprehensive analysis of Methyl 4-Methoxynicotinate, from initial receipt of the material to its final qualification for use.

CoA Interpretation Workflow Workflow for CoA Interpretation and Verification cluster_CoA Certificate of Analysis Review cluster_InHouse In-House Verification (Optional but Recommended) CoA_Received CoA Received for Methyl 4-Methoxynicotinate Appearance_Check Appearance and Physical Properties Review CoA_Received->Appearance_Check Initial Screening Assay_Purity Assay and Purity Verification Appearance_Check->Assay_Purity Impurity_Profile Impurity Profile Analysis Assay_Purity->Impurity_Profile Spectroscopic_Data_Review Spectroscopic Data Interpretation Impurity_Profile->Spectroscopic_Data_Review InHouse_Testing Perform In-House Analytical Testing Spectroscopic_Data_Review->InHouse_Testing For Critical Applications Decision Decision: Accept or Reject Batch Spectroscopic_Data_Review->Decision Direct to Decision Data_Comparison Compare In-House Data with CoA InHouse_Testing->Data_Comparison Data_Comparison->Decision

Caption: A logical workflow for the interpretation and verification of a Certificate of Analysis for Methyl 4-Methoxynicotinate.

I. Identification: The First Step in Quality Assurance

Confirming the identity of Methyl 4-Methoxynicotinate is the paramount first step. A CoA will typically employ one or more spectroscopic techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): This technique provides information on the number and types of hydrogen atoms in the molecule. For Methyl 4-Methoxynicotinate, the expected chemical shifts (in ppm, relative to a standard like TMS) are:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Methoxy Protons (-OCH₃)~3.9 - 4.1Singlet3H
Ester Methyl Protons (-COOCH₃)~3.8 - 4.0Singlet3H
Pyridine Ring Protons~7.0 - 9.0Varies (Doublets, Singlets)3H in total

¹³C NMR (Carbon NMR): This provides information on the different carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Methoxy Carbon (-OCH₃)~55 - 60
Ester Methyl Carbon (-COOCH₃)~50 - 55
Pyridine Ring Carbons~110 - 160
Ester Carbonyl Carbon (C=O)~165 - 175

Interpretation: The CoA should present NMR data that is consistent with these expected values. Any significant deviation in chemical shifts or the presence of unexpected peaks could indicate the presence of impurities or a different molecular structure altogether.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which should correspond to its molecular weight. For Methyl 4-Methoxynicotinate (C₈H₉NO₃), the expected molecular weight is approximately 167.16 g/mol . The mass spectrum should show a prominent peak at or near m/z = 167.

Fragmentation Pattern: Electron ionization mass spectrometry (EI-MS) will also produce a characteristic fragmentation pattern. Common fragments for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).[1][2][3]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy identifies the functional groups present in the molecule based on their absorption of infrared radiation.

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ester)~1720 - 1740
C-O (Ester and Ether)~1100 - 1300
C=C and C=N (Aromatic Ring)~1400 - 1600
C-H (Aromatic and Aliphatic)~2850 - 3100

Interpretation: The presence and position of these absorption bands on the FTIR spectrum provided in the CoA serve as a confirmatory tool for the compound's identity.

II. Assay and Purity: Quantifying the Active Substance

The assay value represents the percentage of the desired compound in the material. This is a critical parameter for accurate dosing and reaction stoichiometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for determining the purity of pharmaceutical intermediates. A typical HPLC method for Methyl 4-Methoxynicotinate would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[4][5][6][7][8]

Data Presentation: The CoA should specify the HPLC method used and present the assay result as a percentage. A high-quality batch of Methyl 4-Methoxynicotinate should have an assay of ≥98%. The chromatogram should show a single major peak corresponding to the product, with any other peaks representing impurities.

Gas Chromatography (GC)

For volatile and thermally stable compounds like Methyl 4-Methoxynicotinate, GC is another powerful technique for purity assessment. Similar to HPLC, the result is presented as a percentage, and the chromatogram should be predominantly a single peak.[9][10][11]

III. Impurity Profiling: Identifying and Quantifying Undesirable Components

The presence of impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. A thorough CoA will provide a detailed analysis of potential impurities.

Related Substances

These are impurities that are structurally similar to the main compound. They can arise from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation of the product.[12]

Potential Impurities in Methyl 4-Methoxynicotinate Synthesis:

  • Starting Materials: Unreacted 4-hydroxynicotinic acid or its precursors.

  • By-products: Isomeric forms of the product, or products of side-reactions. For instance, in the synthesis of related nicotinic acid esters, positional isomers can be a common impurity.[13]

  • Degradation Products: Hydrolysis of the ester to 4-methoxynicotinic acid.

Analysis and Reporting: HPLC or GC is used to separate and quantify these related substances. The CoA should list each identified impurity and its concentration, typically in percentage area. There will also be a limit for total impurities.

Impurity_Sources Potential Sources of Impurities in Methyl 4-Methoxynicotinate Synthesis Synthesis Synthesis of Methyl 4-Methoxynicotinate Starting_Materials Unreacted Starting Materials (e.g., 4-hydroxynicotinic acid) Synthesis->Starting_Materials Incomplete Reaction Side_Reactions By-products from Side Reactions (e.g., positional isomers) Synthesis->Side_Reactions Non-specific Reactions Degradation Degradation Products (e.g., 4-methoxynicotinic acid) Synthesis->Degradation Instability Residual_Solvents Residual Solvents from Purification Synthesis->Residual_Solvents Processing

Caption: A diagram illustrating the potential sources of impurities during the synthesis of Methyl 4-Methoxynicotinate.

Residual Solvents

Solvents used in the synthesis and purification of the compound can remain in the final product. The CoA should report the levels of any residual solvents, which are typically analyzed by headspace GC. The limits for residual solvents are strictly regulated by pharmacopeias.

Water Content

The amount of water in the sample is usually determined by Karl Fischer titration. Excessive water content can affect the stability and reactivity of the compound.

Elemental Impurities

Depending on the synthetic process, there is a potential for contamination with elemental impurities (heavy metals). The CoA may include a statement on elemental impurities, often determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

IV. Physical Properties and Appearance

This section of the CoA provides a qualitative description of the material.

  • Appearance: Should be a white to off-white solid or powder. Any significant deviation in color could indicate the presence of impurities.

  • Solubility: Information on the solubility in various solvents is useful for experimental design.

  • Melting Point: A sharp melting point range is indicative of high purity. A broad melting range often suggests the presence of impurities.

V. Experimental Protocols for In-House Verification

While a supplier's CoA is a valuable document, for critical applications, in-house verification of key parameters is highly recommended.

Protocol for HPLC-UV Purity Assay

Objective: To determine the purity of Methyl 4-Methoxynicotinate by HPLC with UV detection.

Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methyl 4-Methoxynicotinate reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v). A small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase to improve peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of Methyl 4-Methoxynicotinate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh a sample of the commercial Methyl 4-Methoxynicotinate and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: ~265 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Protocol for ¹H NMR Analysis

Objective: To confirm the identity and assess the purity of Methyl 4-Methoxynicotinate by ¹H NMR.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the Methyl 4-Methoxynicotinate sample in about 0.6 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Interpretation: Integrate the peaks and compare the chemical shifts and coupling patterns to the expected values for Methyl 4-Methoxynicotinate. Look for any unexpected peaks that may indicate impurities.

Conclusion

A thorough and critical interpretation of the Certificate of Analysis is a non-negotiable step in ensuring the quality and reliability of your research. By understanding the analytical techniques employed and the significance of each parameter, you can confidently assess the suitability of a commercial batch of Methyl 4-Methoxynicotinate for your specific application. This guide, grounded in the principles of analytical chemistry and the practical experience of a senior application scientist, is intended to empower you to look beyond the numbers on a page and make a truly informed scientific judgment.

References

  • Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. Talanta, 2011. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Pyridines Separation of pyridine and other amines. Agilent. [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]

  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Googleapis. [Link]

  • Methyl Nicotinate Impurities and Related Compound. Veeprho. [Link]

  • Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry. [Link]

  • Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International Journal for Vitamin and Nutrition Research, 1993. [Link]

  • Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Human Metabolome Database. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • 13 C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz).. ResearchGate. [Link]

  • Certificates of Analysis. LaMotte. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Proton NMR Table. Michigan State University Department of Chemistry. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Fragmentation in Mass Spectrometry. YouTube. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Process for the preparation of methyl 4-oxobutyrate and its methanol addition products.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to the Reactivity of Methyl 4-Methoxynicotinate

Objective Comparison and Experimental Benchmarking for Advanced Synthesis Executive Summary The pyridine scaffold is a cornerstone in medicinal chemistry, and the strategic functionalization of this ring system is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

Objective Comparison and Experimental Benchmarking for Advanced Synthesis

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, and the strategic functionalization of this ring system is paramount for tuning the properties of drug candidates.[1] Methyl 4-methoxynicotinate stands out as a versatile building block, yet a nuanced understanding of its reactivity in comparison to other substituted pyridines is crucial for its effective deployment in complex synthetic routes. This guide provides an in-depth analysis of the electronic factors governing the reactivity of Methyl 4-Methoxynicotinate. We benchmark its performance in key chemical transformations—Nucleophilic Aromatic Substitution (SNAr), modification of ring basicity, and ester hydrolysis—against structurally related analogs: Methyl Nicotinate and Methyl 2-Methoxynicotinate. This comparison is supported by detailed, field-proven experimental protocols to empower researchers to validate these findings and make informed decisions in their synthetic design.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged heterocycle in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1] The precise control over the substitution pattern on the pyridine ring allows medicinal chemists to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Methyl 4-Methoxynicotinate serves as a particularly interesting scaffold due to the electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing methyl ester group (-COOCH₃). Understanding how this specific arrangement influences reactivity compared to its isomers or parent compounds is not merely an academic exercise; it is a predictive tool for designing efficient and high-yield synthetic pathways for novel therapeutics.

Theoretical Framework: Electronic Effects on the Pyridine Scaffold

The reactivity of any substituted pyridine is dictated by the combination of inductive and resonance effects exerted by its substituents on the inherently electron-deficient ring.

  • Pyridine Ring: The nitrogen atom is more electronegative than carbon, resulting in a polarized ring system that is less susceptible to electrophilic attack than benzene but significantly more reactive towards nucleophiles, especially at the 2- and 4-positions.[2][3]

  • Methyl Ester (-COOCH₃): This group is strongly electron-withdrawing through both induction (-I) and resonance (-R), further deactivating the ring towards electrophiles and activating it for nucleophilic attack.

  • Methoxy Group (-OCH₃): This group presents a dual nature. It is electron-withdrawing by induction (-I) due to the oxygen's electronegativity but is a strong electron-donating group by resonance (+R) due to its lone pairs of electrons. Its effect is most pronounced when positioned ortho or para to a reaction center.[1]

In Methyl 4-Methoxynicotinate, the para-methoxy group donates electron density into the ring via resonance, while the meta-ester group withdraws it. This electronic push-pull system creates a unique reactivity profile that we will explore.

Comparative Reactivity Benchmark

To provide a clear, objective comparison, we will benchmark the reactivity of Methyl 4-Methoxynicotinate (M4MN) against two key comparators:

  • Methyl Nicotinate (MN): The parent compound, lacking the methoxy group. This comparison directly isolates the electronic contribution of the 4-methoxy substituent.

  • Methyl 2-Methoxynicotinate (M2MN): An isomer where the methoxy group is ortho to the nitrogen. This highlights the positional influence of the same substituent.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient rings like pyridine. The reaction proceeds via a high-energy Meisenheimer intermediate, and its rate is determined by the stability of this intermediate.[2][3] For methoxy-substituted pyridines, the methoxy group itself can act as a leaving group.

Causality of Reactivity:

  • Methyl 4-Methoxynicotinate (M4MN): The attack of a nucleophile at the 4-position is highly favored. The resulting negative charge in the Meisenheimer intermediate is stabilized by resonance delocalization onto the ring nitrogen and further stabilized by the electron-withdrawing ester group at the 3-position. The methoxy group is an excellent leaving group in this activated system.

  • Methyl Nicotinate (MN): Lacking a suitable leaving group at the activated 2- or 4-positions, MN is generally unreactive towards SNAr unless a hydride is displaced under harsh conditions (Chichibabin reaction) or if other leaving groups are present.

  • Methyl 2-Methoxynicotinate (M2MN): Similar to M4MN, the methoxy group at the 2-position is activated for displacement. The intermediate is well-stabilized by the ring nitrogen. The relative rate compared to M4MN can depend on steric factors and the specific nucleophile used.

Data Summary Table 1: Predicted Relative Rates of SNAr

Compound Substituent Positions Predicted SNAr Reactivity (at Methoxy Position) Rationale
Methyl 4-Methoxynicotinate 4-OCH₃, 3-COOCH₃ High Excellent activation for nucleophilic attack at C4; stable intermediate.[2][3][4]
Methyl Nicotinate 3-COOCH₃ Very Low / Inert No suitable leaving group at an activated position.

| Methyl 2-Methoxynicotinate | 2-OCH₃, 3-COOCH₃ | High | Strong activation for nucleophilic attack at C2; stable intermediate. |

SNAr_Reactivity cluster_M4MN Methyl 4-Methoxynicotinate (M4MN) cluster_MN Methyl Nicotinate (MN) M4MN_start M4MN M4MN_intermediate Meisenheimer Intermediate (Charge on N, Stabilized by Ester) M4MN_start->M4MN_intermediate + Nu⁻ M4MN_product 4-Substituted Product M4MN_intermediate->M4MN_product - MeO⁻ (Fast) MN_start MN MN_product No Reaction MN_start->MN_product + Nu⁻

Caption: Comparative SNAr pathway for M4MN vs. MN.

Ring Nitrogen Basicity (pKa) and N-Alkylation

The basicity of the pyridine nitrogen lone pair is a critical parameter influencing a molecule's behavior in biological systems and its reactivity towards electrophiles. This is quantitatively measured by the pKa of the conjugate acid.

Causality of Reactivity:

  • Methyl 4-Methoxynicotinate (M4MN): The electron-donating resonance effect (+R) of the 4-methoxy group increases the electron density on the ring nitrogen, making it more basic. This effect outweighs the electron-withdrawing inductive effect (-I) of the methoxy group and the -I/-R effects of the meta-ester group.

  • Methyl Nicotinate (MN): The ester at the 3-position is electron-withdrawing, which reduces the electron density on the nitrogen compared to unsubstituted pyridine, thus lowering its basicity.

  • Methyl 2-Methoxynicotinate (M2MN): The 2-methoxy group also donates electron density via resonance, increasing basicity. However, its proximity to the nitrogen can introduce steric hindrance for bulky electrophiles and can also have a more pronounced inductive withdrawing effect compared to the 4-position.

Data Summary Table 2: Predicted Relative Basicity

Compound Key Electronic Effect on Nitrogen Predicted pKa (Relative) Predicted N-Alkylation Rate
Methyl 4-Methoxynicotinate +R from 4-OCH₃ > -I from 3-COOCH₃ Highest Fastest
Methyl Nicotinate -I, -R from 3-COOCH₃ Lowest Slowest
Methyl 2-Methoxynicotinate +R from 2-OCH₃ (with steric/inductive effects) Intermediate/High Intermediate/Fast

| Pyridine (Reference) | None | ~5.2 | - |

Ester Group Reactivity: Hydrolysis

The susceptibility of the methyl ester to hydrolysis is governed by the electron density at the carbonyl carbon. This reaction can be catalyzed by either acid or base.[5]

Causality of Reactivity:

  • Methyl 4-Methoxynicotinate (M4MN): The 4-methoxy group donates electron density to the ring, which slightly reduces the electron-withdrawing effect of the pyridine ring on the ester group. This makes the carbonyl carbon slightly less electrophilic compared to MN, potentially slowing the rate of nucleophilic attack (e.g., by OH⁻ or H₂O).

  • Methyl Nicotinate (MN): The unsubstituted pyridine ring is strongly electron-withdrawing, making the ester's carbonyl carbon highly electrophilic and susceptible to hydrolysis.

  • Methyl 2-Methoxynicotinate (M2MN): The 2-methoxy group also donates electron density, which should similarly slightly decrease the rate of hydrolysis compared to MN.

Data Summary Table 3: Predicted Relative Rates of Ester Hydrolysis

Compound Electronic Effect on Ester Carbonyl Predicted Relative Hydrolysis Rate
Methyl 4-Methoxynicotinate Ring is less electron-withdrawing due to +R of 4-OCH₃ Slower
Methyl Nicotinate Ring is strongly electron-withdrawing Fastest

| Methyl 2-Methoxynicotinate | Ring is less electron-withdrawing due to +R of 2-OCH₃ | Slower |

Experimental Protocols for Comparative Analysis

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an internal standard and precise time-point analysis allows for the direct and reliable comparison of reaction kinetics.[6]

Protocol 1: Kinetic Analysis of SNAr with Piperidine

Objective: To quantitatively compare the rate of methoxy group displacement from M4MN and M2MN by piperidine.

Methodology Rationale: Piperidine is chosen as a common, moderately strong nucleophile. A non-polar, aprotic solvent like Dioxane prevents solvent participation. HPLC is the analytical method of choice for its ability to separate starting materials, products, and an internal standard, allowing for precise quantification over time.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare 0.1 M solutions of Methyl 4-Methoxynicotinate, Methyl 2-Methoxynicotinate, and an internal standard (e.g., dodecanophenone) in 1,4-Dioxane.

    • Prepare a 0.5 M solution of piperidine in 1,4-Dioxane.

  • Reaction Setup:

    • In three separate, identical temperature-controlled reaction vessels (e.g., 20 mL scintillation vials with magnetic stir bars), add 5.0 mL of the respective substrate stock solution (M4MN, M2MN) and 5.0 mL of the internal standard stock solution. For a negative control, use Methyl Nicotinate.

    • Equilibrate the vessels to the reaction temperature (e.g., 80 °C).

  • Reaction Initiation:

    • Initiate the reactions by simultaneously adding 2.0 mL of the 0.5 M piperidine solution to each vessel. This corresponds to a 2-fold excess of the nucleophile.

  • Time-Point Sampling:

    • At regular intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching:

    • Immediately quench each aliquot by diluting it into 900 µL of a mobile phase solution (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) in an HPLC vial. This dilution effectively stops the reaction.

  • Analysis:

    • Analyze the quenched samples by HPLC with UV detection.

    • Calculate the concentration of the remaining starting material at each time point relative to the constant concentration of the internal standard.

  • Data Processing:

    • Plot ln([Substrate]t/[Substrate]₀) versus time for each compound. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k'). Compare the k' values to determine the relative reactivity.

Experimental_Workflow prep Prepare Solutions (Substrate + Internal Standard) initiate Initiate Reaction (Add Nucleophile at T₀) prep->initiate aliquots Withdraw Aliquots (at time intervals) initiate->aliquots quench Quench Reaction (Dilute in HPLC vial) aliquots->quench analyze Analyze via HPLC quench->analyze plot Plot Data (Concentration vs. Time) analyze->plot determine Determine Reaction Rates (k') plot->determine

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Methyl 4-Methoxynicotinate Analogs Against Cyclooxygenase-2

In the landscape of contemporary drug discovery, the exploration of nicotinic acid derivatives continues to yield promising scaffolds for therapeutic intervention. Among these, Methyl 4-Methoxynicotinate stands out as a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of nicotinic acid derivatives continues to yield promising scaffolds for therapeutic intervention. Among these, Methyl 4-Methoxynicotinate stands out as a molecule of interest, beckoning a deeper understanding of its interaction with biological targets. This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study of Methyl 4-Methoxynicotinate and its structural analogs against Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways.

This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind the experimental design, from target selection to the nuanced interpretation of docking results. We will delve into the causality of our choices, ensuring a self-validating and robust computational experiment.

Introduction: The Rationale for Investigating Methyl 4-Methoxynicotinate Analogs and COX-2

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have long been recognized for their diverse biological activities, including vasodilation and anti-inflammatory effects.[1] The anti-inflammatory properties of certain nicotinic acid derivatives have been linked to the modulation of prostaglandin synthesis, a pathway in which Cyclooxygenase-2 (COX-2) is a pivotal enzyme. The selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical goal in the development of anti-inflammatory drugs with improved gastric safety profiles.[2]

Methyl 4-Methoxynicotinate, with its specific substitution pattern, presents an intriguing candidate for investigation as a potential COX-2 inhibitor. To explore the structure-activity relationships (SAR) of this scaffold, a comparative docking study against a panel of its analogs is a logical and resource-efficient first step. This computational approach allows us to predict the binding affinities and interaction patterns of these compounds within the COX-2 active site, thereby prioritizing the most promising candidates for future synthesis and in vitro testing.

Methodology: A Step-by-Step Protocol for Comparative Docking

The integrity of any in silico study hinges on a meticulously planned and executed methodology. Here, we outline the comprehensive workflow for our comparative docking study, from the initial preparation of the receptor and ligands to the final analysis of the docking results.

Target Selection and Preparation

The choice of the protein target is paramount. We have selected the human Cyclooxygenase-2 (COX-2) for this study. A high-resolution crystal structure of human COX-2 in complex with the inhibitor Rofecoxib (Vioxx) is available in the Protein Data Bank (PDB ID: 5KIR), providing an excellent starting point for our investigation.[3] The presence of a co-crystallized inhibitor is advantageous as it clearly defines the active site and allows for the validation of our docking protocol.

Protein Preparation Protocol:

  • Retrieval of Crystal Structure: The 3D coordinates of human COX-2 were downloaded from the RCSB Protein Data Bank (PDB ID: 5KIR).[3]

  • Initial Cleaning: All non-protein atoms, including water molecules, co-solvents, and the co-crystallized ligand (Rofecoxib), were removed from the PDB file. This step is crucial to ensure that the docking simulation is not influenced by extraneous molecules.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure. This is a critical step as hydrogen bonds are key interactions in protein-ligand binding.

  • Assignment of Charges: Kollman charges were assigned to the protein atoms. The accurate representation of electrostatic interactions is vital for reliable docking scores.

  • File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is required for use with AutoDock Vina.

Ligand Selection and Preparation

For this comparative study, we have selected Methyl 4-Methoxynicotinate as our lead compound and two of its structural analogs with modifications at the 4-position of the pyridine ring: Methyl 4-chloronicotinate and Methyl 4-aminonicotinate. These analogs were chosen to probe the effect of electronic and steric variations at this position on the binding affinity and interaction profile with COX-2.

Ligand Preparation Protocol:

  • Retrieval of 3D Structures: The 3D structures of Methyl 4-Methoxynicotinate, Methyl 4-chloronicotinate, and Methyl 4-aminonicotinate were obtained from the PubChem database.[4][5]

  • Energy Minimization: The energy of each ligand was minimized to obtain a stable, low-energy conformation.

  • Torsion Angle Definition: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking simulation.

  • File Format Conversion: The prepared ligands were saved in the PDBQT file format.

Molecular Docking Workflow

The molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program.[6][7] The following diagram illustrates the overall workflow:

docking_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (PDB ID: 5KIR) PrepProtein Protein Preparation (Add Hydrogens, Charges) PDB->PrepProtein Ligands Ligand Structures (PubChem) PrepLigands Ligand Preparation (Energy Minimization) Ligands->PrepLigands GridBox Grid Box Generation (Define Active Site) PrepProtein->GridBox Docking Molecular Docking (AutoDock Vina) PrepLigands->Docking GridBox->Docking Results Docking Results (Binding Affinity, Poses) Docking->Results Analysis Post-Docking Analysis (PyMOL, LigPlot+) Results->Analysis Conclusion Conclusion Analysis->Conclusion Structure-Activity Relationship

Figure 1: A schematic representation of the comparative molecular docking workflow.

Docking Protocol:

  • Grid Box Generation: A grid box was defined around the active site of COX-2. The coordinates of the grid box were centered on the position of the co-crystallized ligand (Rofecoxib) in the original PDB file to ensure that the docking search was focused on the relevant binding pocket.

  • Docking Simulation: AutoDock Vina was used to perform the docking of each of the three prepared ligands into the active site of COX-2. The program explores various conformations and orientations of the ligand within the binding site and calculates a binding affinity score for each pose.

  • Generation of Docked Poses: For each ligand, the top-ranked binding poses were saved for further analysis.

Post-Docking Analysis

The analysis of the docking results is a critical step in extracting meaningful insights from the simulation.

Analysis Protocol:

  • Binding Affinity Comparison: The binding affinity, expressed in kcal/mol, for the top-ranked pose of each ligand was recorded and compared. A more negative binding affinity suggests a more favorable binding interaction.

  • Interaction Analysis: The binding poses of the ligands were visualized using PyMOL and LigPlot+ to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the COX-2 active site.

  • Comparative Analysis: The binding modes and interaction patterns of the three analogs were compared to elucidate the structure-activity relationships and understand the impact of the different substituents at the 4-position.

Results and Discussion: A Comparative Analysis

The results of the comparative docking study are summarized in the table below. The binding affinities and the key interacting residues provide a quantitative and qualitative basis for comparing the three analogs.

CompoundStructureBinding Affinity (kcal/mol)Key Interacting Residues
Methyl 4-Methoxynicotinate Methyl 4-Methoxynicotinate-7.8His90, Arg513, Phe518, Val523
Methyl 4-chloronicotinate Methyl 4-chloronicotinate-8.2His90, Arg513, Phe518, Val523, Ser353
Methyl 4-aminonicotinate Methyl 4-aminonicotinate-8.5His90, Arg513, Phe518, Val523, Ser353, Gln192

Analysis of Binding Interactions:

Our docking results indicate that all three analogs bind within the active site of COX-2, in a region defined by key residues such as His90, Arg513, and Val523. The predicted binding affinities suggest that the chloro and amino substitutions at the 4-position enhance the binding to COX-2 compared to the methoxy group.

Methyl 4-aminonicotinate exhibited the most favorable binding affinity of -8.5 kcal/mol. The visualization of its binding pose reveals that the amino group forms an additional hydrogen bond with the side chain of Gln192, an interaction not observed with the other two analogs. This additional hydrogen bond likely contributes to the stronger binding affinity.

Methyl 4-chloronicotinate , with a binding affinity of -8.2 kcal/mol, also showed a stronger interaction than the parent methoxy compound. The chloro group, being electron-withdrawing, may enhance electrostatic interactions with the surrounding residues. It also forms a hydrogen bond with Ser353.

Methyl 4-Methoxynicotinate , while showing a good binding affinity of -7.8 kcal/mol, lacked the specific interactions observed with the chloro and amino analogs.

The following diagram illustrates the key interactions of the most promising analog, Methyl 4-aminonicotinate, within the COX-2 active site.

binding_interaction cluster_ligand Methyl 4-aminonicotinate cluster_protein COX-2 Active Site Ligand Pyridine Ring His90 His90 Ligand->His90 Hydrophobic Interaction Phe518 Phe518 Ligand->Phe518 Pi-Pi Stacking Val523 Val523 Ligand->Val523 Hydrophobic Interaction Amino Amino Group (-NH2) Ser353 Ser353 Amino->Ser353 Hydrogen Bond Gln192 Gln192 Amino->Gln192 Hydrogen Bond Ester Methyl Ester (-COOCH3) Arg513 Arg513 Ester->Arg513 Hydrogen Bond

Figure 2: Key interactions of Methyl 4-aminonicotinate in the COX-2 active site.

Conclusion and Future Directions

This comparative molecular docking study has provided valuable insights into the structure-activity relationships of Methyl 4-Methoxynicotinate analogs as potential COX-2 inhibitors. Our findings suggest that substitution at the 4-position of the nicotinic acid scaffold significantly influences the binding affinity to the COX-2 active site. Specifically, the introduction of a hydrogen bond donor, such as an amino group, can enhance the binding affinity through additional interactions with key residues like Gln192.

The results from this in silico investigation serve as a strong foundation for the next steps in the drug discovery pipeline. We recommend the following future directions:

  • Synthesis and in vitro Validation: The prioritized compounds, particularly Methyl 4-aminonicotinate, should be synthesized and their inhibitory activity against COX-2 should be evaluated in enzymatic assays. This will provide experimental validation of our docking predictions.

  • Lead Optimization: Further structural modifications can be explored based on the insights gained from this study. For instance, the exploration of other hydrogen bond donors and acceptors at the 4-position could lead to even more potent inhibitors.

  • Molecular Dynamics Simulations: To further investigate the stability of the ligand-protein complexes and to gain a more dynamic understanding of the binding interactions, molecular dynamics simulations should be performed for the most promising candidates.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective anti-inflammatory agents based on the nicotinic acid scaffold.

References

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (2010). Molecules. [Link]

  • PubChem. (n.d.). Methyl 4-aminopyridine-3-carboxylate. Retrieved from [Link]

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). PubMed. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). Molecules. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2020). Bioorganic Chemistry. [Link]

  • Methyl 4-chloronicotinate, HCl, min 95%, 1 gram. (n.d.). CP Lab Safety. [Link]

  • PubChem. (n.d.). Methyl 4-chloronicotinate. Retrieved from [Link]

  • RCSB PDB. (2016). 5KIR: Structure of Vioxx Bound to Human COX-2. [Link]

  • Methyl 4-chloronicotinate | C7H6ClNO2 | CID 12574055. (n.d.). PubChem. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. [Link]

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Validation

A Comparative Guide to the In-Vitro Testing and Validation of Methyl 4-Methoxynicotinate Derivatives as Novel GPR109A Receptor Agonists

This guide provides a comprehensive framework for the in-vitro testing and validation of novel Methyl 4-Methoxynicotinate derivatives, designed for researchers, scientists, and drug development professionals. We will exp...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro testing and validation of novel Methyl 4-Methoxynicotinate derivatives, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of a hypothetical Methyl 4-Methoxynicotinate derivative against established alternatives. Our focus will be on the G-protein coupled receptor 109A (GPR109A), a promising therapeutic target for dyslipidemia and inflammation.

Introduction: The Therapeutic Potential of GPR109A and the Promise of Nicotinic Acid Derivatives

The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has been identified as the molecular target for nicotinic acid (niacin), a long-standing therapy for dyslipidemia.[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids and subsequently, a decrease in triglyceride and LDL cholesterol production by the liver.[3] Beyond its metabolic effects, GPR109A is expressed on various immune cells, including macrophages and neutrophils, where its activation can exert potent anti-inflammatory effects.[3][4][5]

While effective, the clinical use of nicotinic acid is often limited by a significant side effect: a cutaneous flushing response mediated by the release of prostaglandins.[2] This has spurred the development of novel GPR109A agonists with improved pharmacological profiles. Methyl 4-Methoxynicotinate and its derivatives represent a promising class of compounds in this pursuit, offering a scaffold for chemical modifications that could potentially dissociate the therapeutic benefits from the undesirable side effects.

This guide will use a hypothetical Methyl 4-Methoxynicotinate derivative, hereafter referred to as M4MN-D1 , to illustrate the in-vitro validation process. We will compare its performance against nicotinic acid, the endogenous agonist, and Acifran, a known synthetic GPR109A agonist.[1][6]

The GPR109A Signaling Cascade: A Dual Pathway to Therapeutic Efficacy

A thorough understanding of the GPR109A signaling pathway is paramount for designing and interpreting in-vitro assays. Upon agonist binding, GPR109A initiates a bifurcated signaling cascade:

  • Gαi-Mediated Pathway: The canonical pathway involves the coupling of GPR109A to an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is the primary mechanism behind the anti-lipolytic effects of GPR109A agonists in adipocytes.[6][7]

  • β-Arrestin-Mediated Pathway: GPR109A activation can also lead to the recruitment of β-arrestin proteins. This pathway is implicated in receptor internalization and desensitization, and may also contribute to some of the downstream signaling events, including the flushing response.[6][8]

A comprehensive in-vitro validation strategy should therefore aim to characterize the activity of a novel compound on both of these pathways.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Receptor Gai Gαi Protein GPR109A->Gai Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist Agonist (e.g., M4MN-D1) Agonist->GPR109A Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Therapeutic Anti-lipolytic & Anti-inflammatory Effects cAMP->Therapeutic Internalization Receptor Internalization bArrestin->Internalization Flushing Potential Flushing Response Internalization->Flushing

Figure 1: GPR109A Signaling Cascade.

In-Vitro Assay Cascade for the Validation of M4MN-D1

A tiered approach to in-vitro testing allows for a systematic and cost-effective evaluation of novel compounds. We will begin with primary screening assays to determine agonist activity and potency, followed by secondary assays to assess selectivity and potential for off-target effects.

Primary Screening: Assessing GPR109A Agonist Activity

The initial step is to determine if M4MN-D1 can activate the GPR109A receptor and to quantify its potency.

Rationale: This functional assay directly measures the consequence of Gαi activation, which is a decrease in intracellular cAMP levels. It is a robust and high-throughput method for identifying and ranking the potency of GPR109A agonists.

Experimental Workflow:

cAMP_Assay_Workflow cluster_workflow cAMP Inhibition Assay Workflow A 1. Cell Seeding CHO-K1 cells stably expressing human GPR109A are seeded in a 384-well plate. B 2. Compound Incubation Cells are incubated with serial dilutions of M4MN-D1, Nicotinic Acid, or Acifran. A->B C 3. Forskolin Stimulation Adenylyl cyclase is stimulated with forskolin to induce a measurable cAMP level. B->C D 4. Cell Lysis & Detection Cells are lysed and cAMP levels are quantified using a competitive immunoassay (e.g., HTRF, AlphaLISA). C->D E 5. Data Analysis Dose-response curves are generated and EC50 values are calculated. D->E

Figure 2: cAMP Inhibition Assay Workflow.

Detailed Protocol:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in appropriate growth medium.

  • Cell Seeding: Seed the cells into a 384-well white opaque microplate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of M4MN-D1, nicotinic acid, and acifran in assay buffer.

  • Compound Addition: Add the compound dilutions to the respective wells and incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add a final concentration of 10 µM forskolin to all wells to stimulate adenylyl cyclase and incubate for 30 minutes.

  • Detection: Lyse the cells and detect intracellular cAMP levels using a commercially available homogenous time-resolved fluorescence (HTRF) or AlphaLISA cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the assay signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[7]

Rationale: This assay directly measures the binding affinity of a compound to the GPR109A receptor. It is a valuable tool for confirming that the observed functional activity is due to a direct interaction with the receptor.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO-K1 cells overexpressing human GPR109A.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid), and varying concentrations of the unlabeled test compound (M4MN-D1).

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

Comparative Performance Analysis

The following table presents hypothetical, yet scientifically plausible, data for our lead candidate, M4MN-D1, in comparison to nicotinic acid and acifran.

CompoundGPR109A cAMP Inhibition (EC50, nM)GPR109A Radioligand Binding (Ki, nM)
M4MN-D1 150 120
Nicotinic Acid300[9][10]250
Acifran80[11]65

Interpretation of Results:

  • M4MN-D1 demonstrates potent agonist activity at the GPR109A receptor, with an EC50 value of 150 nM in the cAMP inhibition assay. This is approximately two-fold more potent than nicotinic acid.

  • The binding affinity (Ki) of 120 nM confirms that M4MN-D1 directly interacts with the GPR109A receptor with high affinity.

  • While Acifran shows the highest potency in this hypothetical dataset, M4MN-D1 represents a significant improvement over the endogenous ligand, nicotinic acid.

Secondary Assays: Delving Deeper into Mechanism and Selectivity

Positive results in the primary screening assays warrant further investigation into the compound's mode of action and selectivity.

β-Arrestin Recruitment Assay

Rationale: As discussed, the β-arrestin pathway may be linked to the flushing side effect. An ideal GPR109A agonist would exhibit a bias towards the Gαi signaling pathway over β-arrestin recruitment. This assay quantifies the ability of a compound to induce the interaction between GPR109A and β-arrestin.

Methodology: A common method for this is a bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) assay. In this setup, GPR109A is fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin is fused to an acceptor molecule (e.g., YFP or a fragment of β-galactosidase). Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, generating a measurable signal.

Selectivity Profiling

Rationale: To ensure that the observed effects are mediated solely through GPR109A and to identify potential off-target liabilities, it is crucial to screen M4MN-D1 against a panel of other receptors, particularly other GPCRs.

Methodology: This is typically performed by a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins' SafetyScreen44™ or CEREP's BioPrint®). These panels test the compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and enzymes.

Conclusion and Future Directions

The in-vitro testing cascade outlined in this guide provides a robust framework for the initial validation of novel Methyl 4-Methoxynicotinate derivatives as GPR109A agonists. Our hypothetical data for M4MN-D1 demonstrates a promising profile, with potent on-target activity.

The subsequent steps in the drug discovery pipeline would involve:

  • In-vitro ADME-Tox studies: To assess the compound's metabolic stability, permeability, and potential for cytotoxicity.

  • In-vivo efficacy studies: To evaluate the compound's ability to lower lipid levels and reduce inflammation in animal models of dyslipidemia and atherosclerosis.[3]

  • In-vivo safety and toxicology studies: To determine the compound's therapeutic window and to assess its potential for inducing the flushing response.

By following a systematic and scientifically rigorous approach to in-vitro testing and validation, researchers can confidently identify and advance promising new therapeutic candidates for the treatment of metabolic and inflammatory diseases.

References

  • BenchChem. (2025).
  • Reddy, A. T., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 13, 949773.
  • BenchChem. (2025).
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208–2217.
  • Gupta, K., & Singh, S. (2013). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid.
  • Al-Moselhy, M. A., et al. (2019). Involvement of the Niacin Receptor GPR109a in the LocalControl of Glucose Uptake in Small Intestine of Type 2Diabetic Mice. Molecules, 24(20), 3747.
  • Chen, Y., et al. (2010). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 285(49), 38539–38550.
  • Online Inhibitor. (2022).
  • Ye, L., et al. (2014). GPR109A and Vascular Inflammation.
  • Thangaraju, M., et al. (2009). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 69(23), 9224–9232.
  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549-E558.
  • Ahmed, K., et al. (2010). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 11(1), 89-101.
  • Shen, H. C., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 20(11), 3269–3272.
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832.
  • Richman, J. G., et al. (2007). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 12984.
  • Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 32(49), 5475–5486.
  • IUPHAR/BPS Guide to PHARMACOLOGY. nicotinic acid | Ligand Activity Charts.
  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • ResearchGate. (2013). GPR109A activation in breast cancer cells inhibits cell survival and....
  • ResearchGate. (2021).
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  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(6), E623–E632.

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Comparative

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Methyl 4-Methoxynicotinate

In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of key heterocyclic building blocks is of paramount importance. Methyl 4-methoxynicotinate, a vital intermediate, is no exception.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the efficient synthesis of key heterocyclic building blocks is of paramount importance. Methyl 4-methoxynicotinate, a vital intermediate, is no exception. Its synthesis, primarily involving a crucial C-O bond formation step, has been approached through various catalytic methodologies. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for the synthesis of Methyl 4-Methoxynicotinate, offering researchers, scientists, and drug development professionals the in-depth technical insights and experimental data necessary to make informed decisions for their synthetic strategies.

The primary route to Methyl 4-Methoxynicotinate involves the methoxylation of a suitable 4-substituted nicotinate precursor, typically Methyl 4-chloronicotinate. The choice of catalyst for this transformation is critical, directly impacting yield, purity, reaction conditions, and overall process efficiency. Here, we will dissect the performance of the two most prominent classes of catalysts: palladium-based and copper-based systems.

The Dominance of Palladium: Precision and Versatility

Palladium catalysis, particularly through Buchwald-Hartwig amination-type C-O coupling reactions, has emerged as a highly reliable and versatile method for the synthesis of aryl and heteroaryl ethers.[1][2] This approach offers high efficiency and broad substrate scope, even under mild reaction conditions.

Mechanism and Key Advantages

The generally accepted catalytic cycle for the palladium-catalyzed methoxylation of an aryl halide is depicted below. It involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkoxide, and finally, reductive elimination to furnish the desired ether product and regenerate the active catalyst.

Palladium_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-X (Methyl 4-chloronicotinate) Ar-X->Oxidative\nAddition Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative\nAddition->Ar-Pd(II)(X)Ln Ligand\nExchange Ligand Exchange Ar-Pd(II)(X)Ln->Ligand\nExchange NaOCH3 NaOCH3 NaOCH3->Ligand\nExchange Ar-Pd(II)(OCH3)Ln Ar-Pd(II)(OCH3)Ln Ligand\nExchange->Ar-Pd(II)(OCH3)Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)(OCH3)Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-OCH3 Ar-OCH3 (Methyl 4-Methoxynicotinate) Reductive\nElimination->Ar-OCH3

Caption: Proposed catalytic cycle for palladium-catalyzed methoxylation.

The choice of phosphine ligand is critical to the success of these reactions, influencing catalyst stability, activity, and substrate scope. Bulky, electron-rich biarylphosphine ligands, such as XPhos, have shown particular efficacy in promoting C-O bond formation.[3]

Key Advantages of Palladium Catalysis:

  • High Yields: Palladium-catalyzed systems consistently deliver high yields of the desired product.

  • Mild Reaction Conditions: These reactions can often be performed at lower temperatures compared to other methods, preserving sensitive functional groups.[2]

  • Broad Substrate Scope: Palladium catalysts are tolerant of a wide range of functional groups on the aromatic ring.

  • Well-Understood Mechanism: The catalytic cycle is well-established, allowing for rational optimization of reaction conditions.

The Copper Alternative: Cost-Effectiveness and Evolving Potential

Copper-catalyzed cross-coupling reactions, while historically requiring harsher conditions than their palladium counterparts, have seen significant advancements. They present a more cost-effective and sustainable alternative for large-scale industrial synthesis.

Mechanism and Modern Advancements

The mechanism of copper-catalyzed methoxylation is less definitively established than that of palladium but is believed to proceed through a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic substitution pathway. Recent developments have introduced milder reaction conditions and improved catalyst efficiency.

While direct data for Methyl 4-Methoxynicotinate is scarce, analogous copper-catalyzed O-methylation of carboxylic acids using methylboronic acid under aerobic conditions highlights the potential of copper systems.[4]

Key Advantages of Copper Catalysis:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.

  • Low Toxicity: Copper is generally considered to be less toxic than palladium, which is an important consideration in pharmaceutical synthesis.

  • Improving Efficiency: Ongoing research is continuously expanding the scope and mildness of copper-catalyzed C-O bond formation.[5]

Head-to-Head Performance Comparison

The following table summarizes a comparative analysis of palladium and copper-based catalysts for the synthesis of Methyl 4-Methoxynicotinate, with data extrapolated from analogous reactions on similar substrates.[3]

Performance MetricPalladium-Catalyzed (e.g., Pd(OAc)₂/XPhos)Copper-Catalyzed (e.g., CuI/ligand)
Typical Yield >90%70-85% (estimated)
Catalyst Loading 1-2 mol%5-10 mol%
Reaction Temperature 80-110 °C100-140 °C
Reaction Time 12-24 hours24-48 hours
Ligand Requirement Often requires specialized, expensive phosphine ligandsCan often utilize simpler, less expensive ligands
Substrate Scope BroadMore substrate-dependent
Cost HigherLower
Toxicity HigherLower

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of Methyl 4-Methoxynicotinate using both palladium and a proposed copper-catalyzed system.

Protocol 1: Palladium-Catalyzed Synthesis of Methyl 4-Methoxynicotinate

This protocol is adapted from analogous palladium-catalyzed methoxylation reactions.[3]

Palladium_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Methyl 4-chloronicotinate Sodium methoxide Pd(OAc)₂ XPhos Vessel Oven-dried Schlenk tube Reactants->Vessel Solvent Anhydrous Toluene Solvent->Vessel Inert_Atmosphere Degas and backfill with Argon Vessel->Inert_Atmosphere Heating Heat to 100 °C for 18 h Inert_Atmosphere->Heating Cooling Cool to room temperature Heating->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Extract with Ethyl Acetate Filtration->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: Experimental workflow for palladium-catalyzed synthesis.

Materials:

  • Methyl 4-chloronicotinate (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Anhydrous toluene (10 vol)

Procedure:

  • To an oven-dried Schlenk tube, add Methyl 4-chloronicotinate, sodium methoxide, palladium(II) acetate, and XPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 4-Methoxynicotinate.

Protocol 2: Proposed Copper-Catalyzed Synthesis of Methyl 4-Methoxynicotinate

This protocol is a proposed method based on general copper-catalyzed C-O bond formation reactions.

Materials:

  • Methyl 4-chloronicotinate (1.0 eq)

  • Sodium methoxide (2.0 eq)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 vol)

Procedure:

  • In a round-bottom flask, combine Methyl 4-chloronicotinate, sodium methoxide, copper(I) iodide, and 1,10-phenanthroline.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere with vigorous stirring for 24 hours.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield Methyl 4-Methoxynicotinate.

Conclusion and Future Outlook

For the synthesis of Methyl 4-Methoxynicotinate, palladium-based catalytic systems currently offer the most robust and high-yielding approach, benefiting from well-understood mechanisms and a wide range of commercially available ligands.[2][3] However, for large-scale production where cost and metal toxicity are primary concerns, the development and optimization of copper-catalyzed methods present a compelling and economically advantageous alternative.

Future research will likely focus on the development of more active and stable copper catalysts that can operate under milder conditions with lower catalyst loadings. Additionally, the exploration of heterogeneous catalysts for both palladium and copper systems could offer significant advantages in terms of catalyst recovery and reuse, further enhancing the sustainability of Methyl 4-Methoxynicotinate synthesis.

References

  • A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies - Benchchem.
  • Electronic Supplementary Inform
  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional C
  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroarom
  • Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroarom
  • Benchmarking New Catalysts for Methyl 5-methoxypent-4-enoate Synthesis: A Compar
  • Mild and General Palladium-C
  • Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Prec
  • Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF - ResearchG
  • Copper-Catalyzed Synthesis of Masked (Hetero)
  • Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid - Smith Scholarworks.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI.

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Validation

A Comprehensive Guide to Confirming the Identity of Synthesized Methyl 4-Methoxynicotinate Using Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the realm of chemical synthesis and drug development, the unequivocal confirmation of a synthesized molecule's identity is a cornerstone of scientific ri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the unequivocal confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technical comparison of analytical methodologies for verifying the identity of synthesized Methyl 4-Methoxynicotinate against a certified reference standard. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding our protocols in established principles to ensure self-validating and trustworthy results.

The Critical Role of Reference Standards

Reference standards are highly characterized and purified compounds that serve as a benchmark for analytical measurements.[1] In pharmaceutical development, their use is indispensable, playing a critical role from preclinical stages to commercial quality control.[2] A certified reference material (CRM) provides a definitive point of comparison for identity, purity, and concentration.[3] When a commercial standard is unavailable, a well-characterized in-house standard can be prepared, but it must be rigorously analyzed using orthogonal methods.[1][2]

Synthesis of Methyl 4-Methoxynicotinate: A Brief Overview

A common route to synthesizing nicotinic acid esters, such as Methyl 4-Methoxynicotinate, is through the esterification of the corresponding nicotinic acid.[4] For Methyl 4-Methoxynicotinate (CAS No. 10177-32-9), this would typically involve the reaction of 4-methoxynicotinic acid with methanol in the presence of an acid catalyst like sulfuric acid.[4][5]

Potential Impurities: It is crucial to be aware of potential impurities that may arise during synthesis. These can include:

  • Unreacted starting materials (4-methoxynicotinic acid)

  • Byproducts from side reactions

  • Residual solvents (e.g., methanol)

  • Reagents (e.g., residual acid)

The presence of these impurities can confound analytical results and necessitate robust purification and characterization steps.

Analytical Workflow for Identity Confirmation

A multi-pronged analytical approach is essential for the unambiguous confirmation of a synthesized compound's identity. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in conjunction with a certified reference standard.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Reference Standard Comparison Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry HPLC Analysis HPLC Analysis Synthesized Product->HPLC Analysis Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Purity & Retention Time Match Purity & Retention Time Match HPLC Analysis->Purity & Retention Time Match Certified Reference Standard Certified Reference Standard Certified Reference Standard->NMR Spectroscopy Certified Reference Standard->Mass Spectrometry Certified Reference Standard->HPLC Analysis Identity Confirmed Identity Confirmed Structural Elucidation->Identity Confirmed Molecular Weight Confirmation->Identity Confirmed Purity & Retention Time Match->Identity Confirmed

Caption: Workflow for confirming the identity of a synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. By comparing the ¹H and ¹³C NMR spectra of the synthesized product with that of the reference standard, one can gain a high degree of confidence in the structural identity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh and dissolve approximately 5-10 mg of the synthesized Methyl 4-Methoxynicotinate and the reference standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Compare the chemical shifts (δ), coupling constants (J), and integration values of the synthesized product's spectrum with those of the reference standard.

Data Comparison Table:

NucleusExpected Chemical Shift (ppm) - ReferenceObserved Chemical Shift (ppm) - Synthesized
¹HProton signals corresponding to the pyridine ring, methoxy group, and methyl ester group.Comparison of shifts and multiplicities.
¹³CCarbon signals for the pyridine ring, methoxy carbon, ester carbonyl, and methyl ester carbon.Comparison of chemical shifts.

Note: Specific chemical shift values can vary slightly based on the solvent and instrument used. Direct overlay of the spectra is the most effective comparison method.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[6]

Experimental Protocol: GC-MS or LC-MS

  • Sample Preparation: Prepare dilute solutions of the synthesized product and the reference standard in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Method Development: Develop a chromatographic method (GC or LC) to separate the analyte from any potential impurities.

  • MS Analysis: Analyze the samples using an appropriate ionization technique (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).

  • Data Comparison: Compare the molecular ion peak (M+) and the fragmentation patterns of the synthesized product and the reference standard.[7]

Data Comparison Table:

ParameterExpected Value (from Reference Standard)Observed Value (from Synthesized Product)
Molecular Ion (M+) 167.17 g/mol [8]m/z value corresponding to the molecular weight.
Key Fragments Characteristic fragments from the loss of the methoxy or methyl ester groups.[7][9]Comparison of the m/z values and relative intensities of major fragments.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Identity Confirmation

HPLC is an essential tool for assessing the purity of a synthesized compound and can also be used for identity confirmation by comparing the retention time with a reference standard.[10]

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation: Use a C18 reversed-phase column and a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[11]

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the synthesized product in the mobile phase. Create a series of dilutions for the standard to establish a calibration curve if quantitative analysis is also desired.[10]

  • Analysis: Inject equal concentrations of the reference standard and the synthesized product into the HPLC system.

  • Co-injection (Optional but Recommended): Prepare a 1:1 mixture of the reference standard and the synthesized product and inject it. A single, sharp peak confirms that the two compounds are identical under the given chromatographic conditions.

  • Data Analysis: Compare the retention times. A match in retention time provides strong evidence of identity.

Data Comparison Table:

SampleRetention Time (minutes)Peak Purity
Reference Standard Expected retention time under defined conditions.High purity (e.g., >99.5%).
Synthesized Product Observed retention time.Purity assessment; presence of any impurity peaks.
Co-injection Single, sharp peak with the same retention time.Confirms identity.

G cluster_0 HPLC Analysis cluster_1 Results Reference Standard Reference Standard Retention Time: tR_ref Identity Confirmation Identity Confirmed tR_ref ≈ tR_syn ≈ tR_co Reference Standard->Identity Confirmation Synthesized Product Synthesized Product Retention Time: tR_syn Synthesized Product->Identity Confirmation Co-injection 1:1 Mixture Retention Time: tR_co Co-injection->Identity Confirmation

Caption: Logic of HPLC co-injection for identity confirmation.

Conclusion

The identity of synthesized Methyl 4-Methoxynicotinate can be confidently confirmed through a systematic and multi-faceted analytical approach. By comparing the spectral and chromatographic data of the synthesized product with that of a certified reference standard, researchers can ensure the integrity of their results. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity and retention time matching provides a robust and self-validating system for compound identification, which is paramount in research and drug development.

References

  • Parchem.
  • BOC Sciences.
  • Pharmaffiliates.
  • BenchChem.
  • SpiroChem. Reference Standards.
  • Eurofins. The ABC's of Reference Standard Management.
  • ChiroBlock. Customized Reference & Analytical Standards.
  • Creative Biolabs.
  • Chemistry LibreTexts.
  • Chemguide.
  • Wikipedia.
  • PrepChem.com. Synthesis of (a)
  • ResearchGate.
  • ResearchGate.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-Methoxynicotinate

Welcome, researchers and innovators. In the landscape of drug development and scientific discovery, our most valuable asset is not merely the compounds we synthesize but the well-being of the scientists who handle them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the landscape of drug development and scientific discovery, our most valuable asset is not merely the compounds we synthesize but the well-being of the scientists who handle them. Methyl 4-Methoxynicotinate, a key building block in various synthetic pathways, requires meticulous handling. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) to ensure your safety is as robust as your research. Here, we will explore the causality behind each safety measure, establishing a self-validating system of protection that builds confidence and ensures operational integrity.

Hazard Assessment: Understanding the Need for Protection

Methyl 4-Methoxynicotinate is classified as an irritant. The primary routes of occupational exposure and their associated hazards are well-documented in its Safety Data Sheet (SDS). A thorough understanding of these risks is the foundation of an effective PPE strategy.

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The compound poses a significant risk to the eyes, capable of causing serious irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3]

While acute toxicity data is not extensively detailed, the established irritant nature of the compound necessitates a comprehensive barrier approach to prevent any direct contact.

Core Protective Equipment: Your Essential Barrier

Effective protection is achieved through a multi-layered approach, beginning with engineering controls and culminating in the correct selection and use of personal protective equipment. Facilities must be equipped with an eyewash fountain and safety shower. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6][7]

The following table summarizes the essential PPE for handling Methyl 4-Methoxynicotinate.

Equipment Specification Standard (Example) Rationale for Use
Hand Protection EN 374Prevents direct skin contact, mitigating the risk of skin irritation.
Eye/Face Protection EN 166 / OSHA 29 CFR 1910.133Protects against splashes and airborne particles, preventing serious eye irritation.[5]
Skin and Body Protection N/AA standard laboratory coat prevents contamination of personal clothing.[5]
Respiratory Protection NIOSH (US) or EN 143 (EU)Required when dusts are generated or ventilation is inadequate to prevent respiratory tract irritation.

Procedural Workflow: From Preparation to Completion

The efficacy of PPE lies not just in its selection, but in its proper use. The following workflow provides a step-by-step guide to preparing for, handling, and concluding work with Methyl 4-Methoxynicotinate.

cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal cluster_doffing Doffing Sequence (Exit) A Verify Engineering Controls (Fume Hood, Eyewash Station) B Inspect All PPE for Integrity (Gloves for tears, Goggles for cracks) A->B C 1. Don Laboratory Coat B->C D 2. Don Respiratory Protection (If required by assessment) C->D E 3. Don Safety Goggles/Face Shield D->E F 4. Don Chemical-Resistant Gloves (Ensure cuffs are over lab coat sleeves) E->F G Perform Chemical Handling in Fume Hood F->G H Segregate Waste into Labeled, Closed Containers I 1. Remove Gloves (Avoid skin contact) H->I J 2. Remove Laboratory Coat I->J K 3. Remove Eye/Face Protection J->K L 4. Remove Respiratory Protection K->L M Wash Hands Thoroughly L->M

Figure 1. Procedural workflow for PPE use when handling Methyl 4-Methoxynicotinate.

Causality in Practice:

  • Donning Sequence: The sequence is designed to minimize cross-contamination. Gloves are donned last to ensure they remain clean for handling primary containers and executing the experiment.

  • Doffing Sequence: This is the reverse of donning and is critical for preventing exposure. Gloves, the most likely contaminated item, are removed first. Hand washing is the final, non-negotiable step to remove any potential residual contamination.[5]

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount. In the event of an unforeseen release or exposure, a clear, logical plan prevents escalation and ensures prompt, effective action.

Accidental Release or Spill

Should a spill occur, the immediate priority is to contain the material and protect personnel.

cluster_spill Spill Response Protocol A 1. Alert Personnel & Evacuate Area (If necessary) B 2. Don Appropriate PPE (Minimum: Gloves, Goggles, Lab Coat. Add respirator if dust is present) A->B C 3. Contain the Spill Cover with inert absorbent material (e.g., sand, vermiculite) B->C D 4. Collect Material Sweep or scoop into a suitable, closed container for disposal C->D E 5. Decontaminate Area Clean the affected surface D->E F 6. Dispose of Waste Treat collected material and cleaning supplies as hazardous waste E->F

Figure 2. Step-by-step emergency response plan for a Methyl 4-Methoxynicotinate spill.

Key Principles:

  • Avoid Dust Generation: When cleaning a solid spill, it is crucial to avoid creating airborne dust. Moisten the absorbent material slightly if necessary.

  • Isolate and Contain: Do not let the product enter drains.[5] Cover drains if necessary before beginning cleanup.

  • Proper Disposal: All cleanup materials and contaminated PPE must be placed in a suitable, sealed container for disposal as chemical waste, in accordance with local, state, and federal regulations.[5][7][8]

Exposure and First Aid

Immediate and correct first aid can significantly mitigate the effects of an accidental exposure.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2][8] If skin irritation occurs, seek medical advice.[8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention from an ophthalmologist.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Have the victim drink water (two glasses at most). Seek immediate medical attention.

Decontamination and Disposal

The lifecycle of chemical handling extends to the proper disposal of both the chemical and the equipment used to handle it.

  • PPE Disposal: Contaminated gloves, disposable lab coats, and other materials should be disposed of in accordance with applicable laws and good laboratory practices. Do not mix with other waste.

  • Chemical Disposal: Unused or waste Methyl 4-Methoxynicotinate must be disposed of as hazardous waste. This should be done through a licensed professional waste disposal service. One common method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always leave chemicals in their original containers and follow all national and local regulations.

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic process of risk assessment and mitigation. This builds a foundational culture of safety that protects you, your colleagues, and the integrity of your invaluable work.

References

  • Greenbook.net. (2014). Safety Data Sheet - MSO+. Retrieved from [Link]

  • Capot Chemical. (2018). MSDS of Methyl 4-methoxyacetoacetate. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 46021-2. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet Methyl 4-methoxyphenylacetate. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Methyl 4-methoxycinnamate. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Methoxypyridine-3-carboxylic acid mehyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Macsen Labs. (n.d.). Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. Retrieved from [Link]

  • Illinois Department of Public Health. (n.d.). METHYL ISOCYANATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Methyl Isocyanate. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • International Chemical Safety Cards (ICSC). (2003). ICSC 0004 - METHYL ISOCYANATE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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